Bodipy TR-X
Beschreibung
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetyl]amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29BF2N4O6S/c33-32(34)36-22(19-23-10-14-26(37(23)32)27-5-4-18-45-27)9-13-25(36)21-7-11-24(12-8-21)43-20-28(39)35-17-3-1-2-6-31(42)44-38-29(40)15-16-30(38)41/h4-5,7-14,18-19H,1-3,6,15-17,20H2,(H,35,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYPKNAEMUYMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCCCCC(=O)ON6C(=O)CCC6=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29BF2N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197306-80-2 | |
| Record name | BODIPY TR-X | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197306-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Bodipy TR-X: An In-depth Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications of Bodipy TR-X
This compound is a bright, red-fluorescent dye widely utilized in biological research for fluorescently labeling a variety of molecules.[1] Belonging to the Bodipy (boron-dipyrromethene) family of fluorophores, it is renowned for its exceptional photophysical properties, including high fluorescence quantum yield, sharp emission spectra, and good photostability.[2][3] The "TR-X" designation indicates its spectral similarity to Texas Red and the presence of a seven-atom aminohexanoyl "X" spacer. This spacer separates the fluorophore from its reactive group, minimizing potential interactions with the labeled biomolecule.
The primary application of this compound is the labeling of primary amines on proteins, antibodies, peptides, and amine-modified oligonucleotides.[1] This is typically achieved through its N-hydroxysuccinimide (NHS) ester derivative, which readily reacts with amine groups to form stable amide bonds. Its hydrophobic nature also makes it an excellent tool for staining lipids, membranes, and other lipophilic structures within cells.[]
Key research applications of this compound include:
-
Fluorescence Microscopy: Visualizing the localization and dynamics of labeled proteins, lipids, and organelles within live and fixed cells.
-
Flow Cytometry: Quantifying labeled cells and subcellular components.
-
Fluorescence Polarization Assays: Studying molecular interactions, such as antigen-antibody binding, due to its relatively long excited-state lifetime.
-
Two-Photon Excitation (TPE) Microscopy: Deep-tissue imaging with reduced scattering and phototoxicity.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound and related Bodipy dyes.
Table 1: Spectral Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 588 nm | |
| Emission Maximum (λem) | 616 nm | |
| Molar Extinction Coefficient (ε) | 68,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φf) | ~0.9 in methanol | |
| Fluorescence Lifetime (τ) | ~5.4 ns in methanol |
Table 2: Influence of Solvent on Fluorescence Quantum Yield of Selected Bodipy Dyes
| Solvent | Bodipy Derivative 1 (Φf) | Bodipy Derivative 2 (Φf) | Reference(s) |
| n-Hexane | 0.19 | < 0.02 | |
| Toluene | 0.22 | < 0.02 | |
| Dichloromethane | 0.68 | - | |
| Ethanol | 0.61 | - | |
| Acetonitrile | - | - | |
| DMSO | 0.43 | < 0.02 | |
| Water (PBS) | 0.042 | 0.012 |
Table 3: Comparative Photostability of Bodipy Dyes
| Dye | Relative Photostability | Key Findings | Reference(s) |
| Bodipy Dyes (general) | High | More stable than fluorescein dyes. Photobleaching occurs mainly from the first excited singlet state. | |
| Diiodinated Bodipy Dyes | Extremely High | Exhibit excellent photostability even under intense laser irradiation. |
Key Experimental Protocols
Protocol 1: Protein Labeling with this compound NHS Ester
This protocol outlines the steps for conjugating this compound NHS ester to a protein of interest.
Materials:
-
This compound NHS Ester
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., size-exclusion chromatography)
-
Dialysis tubing or centrifugal ultrafiltration units
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add the dye stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Alternatively, perform dialysis against PBS or use centrifugal ultrafiltration devices to remove free dye.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 588 nm (for this compound). The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ( (A_280 - (A_max * CF_280)) * ε_dye ) where A_max is the absorbance at 588 nm, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of the dye at 588 nm, and CF_280 is the correction factor for the dye's absorbance at 280 nm.
-
-
Storage: Store the labeled protein at 4°C or -20°C, protected from light.
Protocol 2: Staining of Cellular Lipids with this compound
This protocol describes the use of this compound to stain lipid droplets in cultured cells.
Materials:
-
This compound
-
Cultured cells on coverslips or in imaging dishes
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (for fixed cell imaging)
-
Mounting medium
-
Fluorescence microscope
Procedure for Live-Cell Imaging:
-
Prepare Staining Solution: Prepare a 1-5 µM working solution of this compound in PBS or serum-free culture medium from a DMSO stock solution.
-
Cell Staining:
-
Wash the cells twice with PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS to remove excess dye.
-
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for Texas Red or similar fluorophores.
Procedure for Fixed-Cell Imaging:
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Add the this compound staining solution (1-5 µM in PBS) and incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.
Visualizations of Workflows and Pathways
Protein Labeling and Purification Workflow
Lipid Droplet Trafficking Visualization
Principle of Fluorescence Polarization Immunoassay
References
Bodipy TR-X: An In-depth Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications of Bodipy TR-X
This compound is a bright, red-fluorescent dye widely utilized in biological research for fluorescently labeling a variety of molecules.[1] Belonging to the Bodipy (boron-dipyrromethene) family of fluorophores, it is renowned for its exceptional photophysical properties, including high fluorescence quantum yield, sharp emission spectra, and good photostability.[2][3] The "TR-X" designation indicates its spectral similarity to Texas Red and the presence of a seven-atom aminohexanoyl "X" spacer. This spacer separates the fluorophore from its reactive group, minimizing potential interactions with the labeled biomolecule.
The primary application of this compound is the labeling of primary amines on proteins, antibodies, peptides, and amine-modified oligonucleotides.[1] This is typically achieved through its N-hydroxysuccinimide (NHS) ester derivative, which readily reacts with amine groups to form stable amide bonds. Its hydrophobic nature also makes it an excellent tool for staining lipids, membranes, and other lipophilic structures within cells.[]
Key research applications of this compound include:
-
Fluorescence Microscopy: Visualizing the localization and dynamics of labeled proteins, lipids, and organelles within live and fixed cells.
-
Flow Cytometry: Quantifying labeled cells and subcellular components.
-
Fluorescence Polarization Assays: Studying molecular interactions, such as antigen-antibody binding, due to its relatively long excited-state lifetime.
-
Two-Photon Excitation (TPE) Microscopy: Deep-tissue imaging with reduced scattering and phototoxicity.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound and related Bodipy dyes.
Table 1: Spectral Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 588 nm | |
| Emission Maximum (λem) | 616 nm | |
| Molar Extinction Coefficient (ε) | 68,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φf) | ~0.9 in methanol | |
| Fluorescence Lifetime (τ) | ~5.4 ns in methanol |
Table 2: Influence of Solvent on Fluorescence Quantum Yield of Selected Bodipy Dyes
| Solvent | Bodipy Derivative 1 (Φf) | Bodipy Derivative 2 (Φf) | Reference(s) |
| n-Hexane | 0.19 | < 0.02 | |
| Toluene | 0.22 | < 0.02 | |
| Dichloromethane | 0.68 | - | |
| Ethanol | 0.61 | - | |
| Acetonitrile | - | - | |
| DMSO | 0.43 | < 0.02 | |
| Water (PBS) | 0.042 | 0.012 |
Table 3: Comparative Photostability of Bodipy Dyes
| Dye | Relative Photostability | Key Findings | Reference(s) |
| Bodipy Dyes (general) | High | More stable than fluorescein dyes. Photobleaching occurs mainly from the first excited singlet state. | |
| Diiodinated Bodipy Dyes | Extremely High | Exhibit excellent photostability even under intense laser irradiation. |
Key Experimental Protocols
Protocol 1: Protein Labeling with this compound NHS Ester
This protocol outlines the steps for conjugating this compound NHS ester to a protein of interest.
Materials:
-
This compound NHS Ester
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., size-exclusion chromatography)
-
Dialysis tubing or centrifugal ultrafiltration units
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add the dye stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Alternatively, perform dialysis against PBS or use centrifugal ultrafiltration devices to remove free dye.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 588 nm (for this compound). The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ( (A_280 - (A_max * CF_280)) * ε_dye ) where A_max is the absorbance at 588 nm, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of the dye at 588 nm, and CF_280 is the correction factor for the dye's absorbance at 280 nm.
-
-
Storage: Store the labeled protein at 4°C or -20°C, protected from light.
Protocol 2: Staining of Cellular Lipids with this compound
This protocol describes the use of this compound to stain lipid droplets in cultured cells.
Materials:
-
This compound
-
Cultured cells on coverslips or in imaging dishes
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (for fixed cell imaging)
-
Mounting medium
-
Fluorescence microscope
Procedure for Live-Cell Imaging:
-
Prepare Staining Solution: Prepare a 1-5 µM working solution of this compound in PBS or serum-free culture medium from a DMSO stock solution.
-
Cell Staining:
-
Wash the cells twice with PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS to remove excess dye.
-
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for Texas Red or similar fluorophores.
Procedure for Fixed-Cell Imaging:
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Add the this compound staining solution (1-5 µM in PBS) and incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.
Visualizations of Workflows and Pathways
Protein Labeling and Purification Workflow
Lipid Droplet Trafficking Visualization
Principle of Fluorescence Polarization Immunoassay
References
A Technical Guide to BODIPY™ TR-X Succinimidyl Ester: Mechanism and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BODIPY™ TR-X succinimidyl ester, a versatile fluorescent dye widely used for labeling biomolecules. The guide details its mechanism of action, provides key quantitative data, and outlines a detailed experimental protocol for its use in bioconjugation, with a focus on protein labeling.
Core Mechanism of Action: Covalent Amide Bond Formation
BODIPY™ TR-X succinimidyl ester is an amine-reactive fluorescent probe. Its core mechanism of action lies in the specific and efficient reaction of the N-hydroxysuccinimidyl (NHS) ester group with primary amines (R-NH₂) present on target biomolecules.[1][2][3] This reaction, typically carried out under slightly alkaline conditions (pH 8.0-8.5), results in the formation of a stable, covalent amide bond, securely attaching the fluorescent BODIPY™ TR-X dye to the molecule of interest.[4][5] The primary targets for this conjugation on proteins are the ε-amino groups of lysine residues and the N-terminal α-amino group.
The "X" in BODIPY™ TR-X denotes a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive NHS ester group. This spacer helps to minimize potential steric hindrance and reduces the likelihood of the dye interacting with and altering the function of the labeled biomolecule.
Caption: Reaction of BODIPY™ TR-X succinimidyl ester with a primary amine.
Quantitative Data and Physicochemical Properties
The performance of a fluorescent probe is critically dependent on its photophysical properties. BODIPY™ TR-X is a bright, red fluorescent dye with characteristics similar to Texas Red™ and Alexa Fluor™ 594. It exhibits a high extinction coefficient and fluorescence quantum yield and is relatively insensitive to solvent polarity and pH changes.
| Property | Value | Reference |
| Excitation Maximum (λex) | 588 nm | |
| Emission Maximum (λem) | 616 nm | |
| Molar Extinction Coefficient (ε) | 68,000 cm⁻¹M⁻¹ | |
| Molecular Weight | 634.46 g/mol | |
| Recommended Solvents | Anhydrous DMSO or DMF | |
| Reactive Group | N-hydroxysuccinimidyl (NHS) Ester | |
| Reactivity | Primary amines |
Detailed Experimental Protocol for Protein Labeling
This protocol provides a step-by-step guide for the conjugation of BODIPY™ TR-X succinimidyl ester to a typical protein, such as an antibody.
Materials and Reagents
-
BODIPY™ TR-X succinimidyl ester
-
Protein to be labeled (e.g., IgG antibody)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Experimental Workflow
Caption: A typical workflow for labeling proteins with BODIPY™ TR-X SE.
Step-by-Step Procedure
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of at least 2 mg/mL for optimal results. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the labeling reaction.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the BODIPY™ TR-X succinimidyl ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Perform the Conjugation Reaction:
-
While gently stirring, add the dye stock solution to the protein solution. The molar ratio of dye to protein should be optimized for each specific application, but a starting point of 10-20 moles of dye per mole of protein is recommended.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted dye and the NHS byproduct using a size-exclusion chromatography column.
-
Equilibrate the column with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions containing the labeled protein, which will elute first.
-
Characterization of the Conjugate: Calculating the Degree of Labeling (DOL)
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter to determine.
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of the dye, 588 nm (A₅₈₈).
-
-
Calculate the Concentration of the Dye:
-
Molar concentration of dye = A₅₈₈ / ε_dye
-
where ε_dye is the molar extinction coefficient of BODIPY™ TR-X (68,000 cm⁻¹M⁻¹).
-
-
-
Calculate the Concentration of the Protein:
-
Molar concentration of protein = [A₂₈₀ - (A₅₈₈ × CF)] / ε_protein
-
where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 cm⁻¹M⁻¹).
-
CF is a correction factor to account for the dye's absorbance at 280 nm. The correction factor is the ratio of the dye's absorbance at 280 nm to its absorbance at 588 nm. For many dyes, this is in the range of 0.1 to 0.4.
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = (Molar concentration of dye) / (Molar concentration of protein)
-
An optimal DOL for antibodies is typically between 2 and 10. Over-labeling can lead to fluorescence quenching and potential loss of protein activity.
Conclusion
BODIPY™ TR-X succinimidyl ester is a robust and efficient fluorescent probe for labeling primary amines on biomolecules. Its bright red fluorescence, stable covalent linkage, and the presence of a spacer arm make it an excellent choice for a wide range of applications in research and drug development, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays. By following the detailed protocol and characterization methods outlined in this guide, researchers can confidently and reproducibly generate high-quality fluorescently labeled conjugates for their specific needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. Invitrogen™ BODIPY™ TR-X NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 4. abpbio.com [abpbio.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
A Technical Guide to BODIPY™ TR-X Succinimidyl Ester: Mechanism and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BODIPY™ TR-X succinimidyl ester, a versatile fluorescent dye widely used for labeling biomolecules. The guide details its mechanism of action, provides key quantitative data, and outlines a detailed experimental protocol for its use in bioconjugation, with a focus on protein labeling.
Core Mechanism of Action: Covalent Amide Bond Formation
BODIPY™ TR-X succinimidyl ester is an amine-reactive fluorescent probe. Its core mechanism of action lies in the specific and efficient reaction of the N-hydroxysuccinimidyl (NHS) ester group with primary amines (R-NH₂) present on target biomolecules.[1][2][3] This reaction, typically carried out under slightly alkaline conditions (pH 8.0-8.5), results in the formation of a stable, covalent amide bond, securely attaching the fluorescent BODIPY™ TR-X dye to the molecule of interest.[4][5] The primary targets for this conjugation on proteins are the ε-amino groups of lysine residues and the N-terminal α-amino group.
The "X" in BODIPY™ TR-X denotes a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive NHS ester group. This spacer helps to minimize potential steric hindrance and reduces the likelihood of the dye interacting with and altering the function of the labeled biomolecule.
Caption: Reaction of BODIPY™ TR-X succinimidyl ester with a primary amine.
Quantitative Data and Physicochemical Properties
The performance of a fluorescent probe is critically dependent on its photophysical properties. BODIPY™ TR-X is a bright, red fluorescent dye with characteristics similar to Texas Red™ and Alexa Fluor™ 594. It exhibits a high extinction coefficient and fluorescence quantum yield and is relatively insensitive to solvent polarity and pH changes.
| Property | Value | Reference |
| Excitation Maximum (λex) | 588 nm | |
| Emission Maximum (λem) | 616 nm | |
| Molar Extinction Coefficient (ε) | 68,000 cm⁻¹M⁻¹ | |
| Molecular Weight | 634.46 g/mol | |
| Recommended Solvents | Anhydrous DMSO or DMF | |
| Reactive Group | N-hydroxysuccinimidyl (NHS) Ester | |
| Reactivity | Primary amines |
Detailed Experimental Protocol for Protein Labeling
This protocol provides a step-by-step guide for the conjugation of BODIPY™ TR-X succinimidyl ester to a typical protein, such as an antibody.
Materials and Reagents
-
BODIPY™ TR-X succinimidyl ester
-
Protein to be labeled (e.g., IgG antibody)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Experimental Workflow
Caption: A typical workflow for labeling proteins with BODIPY™ TR-X SE.
Step-by-Step Procedure
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of at least 2 mg/mL for optimal results. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the labeling reaction.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the BODIPY™ TR-X succinimidyl ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Perform the Conjugation Reaction:
-
While gently stirring, add the dye stock solution to the protein solution. The molar ratio of dye to protein should be optimized for each specific application, but a starting point of 10-20 moles of dye per mole of protein is recommended.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted dye and the NHS byproduct using a size-exclusion chromatography column.
-
Equilibrate the column with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions containing the labeled protein, which will elute first.
-
Characterization of the Conjugate: Calculating the Degree of Labeling (DOL)
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter to determine.
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of the dye, 588 nm (A₅₈₈).
-
-
Calculate the Concentration of the Dye:
-
Molar concentration of dye = A₅₈₈ / ε_dye
-
where ε_dye is the molar extinction coefficient of BODIPY™ TR-X (68,000 cm⁻¹M⁻¹).
-
-
-
Calculate the Concentration of the Protein:
-
Molar concentration of protein = [A₂₈₀ - (A₅₈₈ × CF)] / ε_protein
-
where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 cm⁻¹M⁻¹).
-
CF is a correction factor to account for the dye's absorbance at 280 nm. The correction factor is the ratio of the dye's absorbance at 280 nm to its absorbance at 588 nm. For many dyes, this is in the range of 0.1 to 0.4.
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = (Molar concentration of dye) / (Molar concentration of protein)
-
An optimal DOL for antibodies is typically between 2 and 10. Over-labeling can lead to fluorescence quenching and potential loss of protein activity.
Conclusion
BODIPY™ TR-X succinimidyl ester is a robust and efficient fluorescent probe for labeling primary amines on biomolecules. Its bright red fluorescence, stable covalent linkage, and the presence of a spacer arm make it an excellent choice for a wide range of applications in research and drug development, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays. By following the detailed protocol and characterization methods outlined in this guide, researchers can confidently and reproducibly generate high-quality fluorescently labeled conjugates for their specific needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. Invitrogen™ BODIPY™ TR-X NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 4. abpbio.com [abpbio.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
BODIPY™ TR-X: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorescent dye BODIPY™ TR-X, its spectral properties, and its applications in biological research. This document is intended to serve as a core resource for professionals in the fields of cell biology, biochemistry, and drug discovery.
Core Properties of BODIPY™ TR-X
BODIPY™ TR-X is a bright, red-fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family. It is characterized by its high fluorescence quantum yield, large extinction coefficient, and relative insensitivity to solvent polarity and pH.[1][2] These properties make it an exceptional tool for a variety of fluorescence-based applications. The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group, which helps to minimize interactions between the dye and the biomolecule to which it is conjugated.[1]
Spectroscopic and Photophysical Properties
The fluorescence spectrum of BODIPY™ TR-X is a key aspect of its utility. Below is a summary of its core quantitative properties.
| Property | Value | Solvent/Conditions | Reference(s) |
| Excitation Maximum (λex) | ~588-589 nm | Methanol | [1][3] |
| Emission Maximum (λem) | ~616-617 nm | Methanol | |
| Molar Extinction Coefficient (ε) | ~68,000 cm⁻¹M⁻¹ | ||
| Fluorescence Quantum Yield (Φ) | ~0.9 | ||
| Fluorescence Lifetime (τ) | ~5.4 ns | Methanol | |
| Molecular Weight | 634.46 g/mol |
Note: Spectral properties can be influenced by the local environment and conjugation to biomolecules.
Chemical Properties and Reactivity
The most common reactive form of BODIPY™ TR-X is the N-hydroxysuccinimidyl (NHS) ester. This form is highly reactive towards primary amines, making it ideal for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules. The reaction between the NHS ester and a primary amine forms a stable amide bond. For optimal labeling, the reaction is typically carried out in a buffer with a pH of around 8.3.
Experimental Protocols
This section provides detailed methodologies for common applications of BODIPY™ TR-X.
Protein Labeling with BODIPY™ TR-X NHS Ester
This protocol describes the general procedure for conjugating BODIPY™ TR-X NHS ester to a protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
BODIPY™ TR-X NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve BODIPY™ TR-X NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: While vortexing the protein solution, slowly add a calculated amount of the dye stock solution. The molar ratio of dye to protein may need to be optimized for each specific protein, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 588 nm (for BODIPY™ TR-X).
Staining of Intracellular Lipid Droplets
This protocol outlines a method for visualizing lipid droplets in cultured cells.
Materials:
-
Cultured cells on coverslips or in imaging dishes
-
BODIPY™ TR-X (or a more lipophilic BODIPY™ variant like BODIPY 493/503 for specific lipid droplet staining)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
-
Mounting Medium
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Preparation of Staining Solution: Prepare a 1-5 µM working solution of the BODIPY™ dye in PBS or serum-free medium from a DMSO stock.
-
Cell Washing: Wash the cells twice with PBS to remove any residual serum.
-
Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells two to three times with PBS to remove excess dye.
-
(Optional) Fixation: If required, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the stained lipid droplets using a fluorescence microscope with a suitable filter set.
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate common experimental workflows and a generalized signaling pathway where BODIPY™ TR-X can be utilized.
Protein Labeling and Purification Workflow
Caption: Workflow for labeling a protein with BODIPY™ TR-X NHS Ester.
Cellular Staining and Imaging Workflow
Caption: Workflow for staining and imaging cells with BODIPY™ TR-X.
Generalized Protein Trafficking Pathway
Caption: Tracking a BODIPY™ TR-X labeled protein through cellular pathways.
Applications in Research
BODIPY™ TR-X is a versatile tool with numerous applications in biological research.
Fluorescence Microscopy
Due to its bright and photostable fluorescence, BODIPY™ TR-X is widely used in various fluorescence microscopy techniques, including confocal and two-photon excitation microscopy. Its red emission is well-separated from commonly used green fluorophores like GFP, making it suitable for multi-color imaging. It can be used to label specific proteins to study their localization and trafficking within cells, or to stain cellular structures like membranes and lipid droplets.
Fluorescence Polarization Assays
The relatively long fluorescence lifetime of BODIPY™ TR-X makes it an excellent probe for fluorescence polarization (FP) assays. FP assays are used to study molecular interactions in real-time. When a small, fluorescently labeled molecule (like a peptide labeled with BODIPY™ TR-X) binds to a larger molecule (like a protein), its tumbling rate in solution slows down, leading to an increase in the polarization of its fluorescence. This principle is widely used in high-throughput screening for drug discovery to identify inhibitors of protein-protein or protein-ligand interactions.
Conclusion
BODIPY™ TR-X is a powerful and versatile fluorescent dye with a wide range of applications in modern biological research. Its exceptional photophysical properties, combined with its reactivity towards primary amines, make it an invaluable tool for labeling and tracking biomolecules. This guide provides a foundational understanding of its properties and common experimental protocols to aid researchers in successfully incorporating this fluorophore into their studies.
References
BODIPY™ TR-X: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorescent dye BODIPY™ TR-X, its spectral properties, and its applications in biological research. This document is intended to serve as a core resource for professionals in the fields of cell biology, biochemistry, and drug discovery.
Core Properties of BODIPY™ TR-X
BODIPY™ TR-X is a bright, red-fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family. It is characterized by its high fluorescence quantum yield, large extinction coefficient, and relative insensitivity to solvent polarity and pH.[1][2] These properties make it an exceptional tool for a variety of fluorescence-based applications. The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group, which helps to minimize interactions between the dye and the biomolecule to which it is conjugated.[1]
Spectroscopic and Photophysical Properties
The fluorescence spectrum of BODIPY™ TR-X is a key aspect of its utility. Below is a summary of its core quantitative properties.
| Property | Value | Solvent/Conditions | Reference(s) |
| Excitation Maximum (λex) | ~588-589 nm | Methanol | [1][3] |
| Emission Maximum (λem) | ~616-617 nm | Methanol | |
| Molar Extinction Coefficient (ε) | ~68,000 cm⁻¹M⁻¹ | ||
| Fluorescence Quantum Yield (Φ) | ~0.9 | ||
| Fluorescence Lifetime (τ) | ~5.4 ns | Methanol | |
| Molecular Weight | 634.46 g/mol |
Note: Spectral properties can be influenced by the local environment and conjugation to biomolecules.
Chemical Properties and Reactivity
The most common reactive form of BODIPY™ TR-X is the N-hydroxysuccinimidyl (NHS) ester. This form is highly reactive towards primary amines, making it ideal for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules. The reaction between the NHS ester and a primary amine forms a stable amide bond. For optimal labeling, the reaction is typically carried out in a buffer with a pH of around 8.3.
Experimental Protocols
This section provides detailed methodologies for common applications of BODIPY™ TR-X.
Protein Labeling with BODIPY™ TR-X NHS Ester
This protocol describes the general procedure for conjugating BODIPY™ TR-X NHS ester to a protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
BODIPY™ TR-X NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve BODIPY™ TR-X NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: While vortexing the protein solution, slowly add a calculated amount of the dye stock solution. The molar ratio of dye to protein may need to be optimized for each specific protein, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 588 nm (for BODIPY™ TR-X).
Staining of Intracellular Lipid Droplets
This protocol outlines a method for visualizing lipid droplets in cultured cells.
Materials:
-
Cultured cells on coverslips or in imaging dishes
-
BODIPY™ TR-X (or a more lipophilic BODIPY™ variant like BODIPY 493/503 for specific lipid droplet staining)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
-
Mounting Medium
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Preparation of Staining Solution: Prepare a 1-5 µM working solution of the BODIPY™ dye in PBS or serum-free medium from a DMSO stock.
-
Cell Washing: Wash the cells twice with PBS to remove any residual serum.
-
Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells two to three times with PBS to remove excess dye.
-
(Optional) Fixation: If required, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the stained lipid droplets using a fluorescence microscope with a suitable filter set.
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate common experimental workflows and a generalized signaling pathway where BODIPY™ TR-X can be utilized.
Protein Labeling and Purification Workflow
Caption: Workflow for labeling a protein with BODIPY™ TR-X NHS Ester.
Cellular Staining and Imaging Workflow
Caption: Workflow for staining and imaging cells with BODIPY™ TR-X.
Generalized Protein Trafficking Pathway
Caption: Tracking a BODIPY™ TR-X labeled protein through cellular pathways.
Applications in Research
BODIPY™ TR-X is a versatile tool with numerous applications in biological research.
Fluorescence Microscopy
Due to its bright and photostable fluorescence, BODIPY™ TR-X is widely used in various fluorescence microscopy techniques, including confocal and two-photon excitation microscopy. Its red emission is well-separated from commonly used green fluorophores like GFP, making it suitable for multi-color imaging. It can be used to label specific proteins to study their localization and trafficking within cells, or to stain cellular structures like membranes and lipid droplets.
Fluorescence Polarization Assays
The relatively long fluorescence lifetime of BODIPY™ TR-X makes it an excellent probe for fluorescence polarization (FP) assays. FP assays are used to study molecular interactions in real-time. When a small, fluorescently labeled molecule (like a peptide labeled with BODIPY™ TR-X) binds to a larger molecule (like a protein), its tumbling rate in solution slows down, leading to an increase in the polarization of its fluorescence. This principle is widely used in high-throughput screening for drug discovery to identify inhibitors of protein-protein or protein-ligand interactions.
Conclusion
BODIPY™ TR-X is a powerful and versatile fluorescent dye with a wide range of applications in modern biological research. Its exceptional photophysical properties, combined with its reactivity towards primary amines, make it an invaluable tool for labeling and tracking biomolecules. This guide provides a foundational understanding of its properties and common experimental protocols to aid researchers in successfully incorporating this fluorophore into their studies.
References
Bodipy TR-X Dye: A Comprehensive Technical Guide to its Photophysical Characteristics
For researchers, scientists, and professionals in drug development, understanding the intricate photophysical properties of fluorescent dyes is paramount for the successful design and execution of experiments. Bodipy TR-X, a prominent member of the boron-dipyrromethene (BODIPY) family of fluorophores, stands out for its exceptional brightness and photostability in the red portion of the visible spectrum. This in-depth technical guide provides a detailed overview of the core photophysical characteristics of this compound, complete with experimental protocols and workflow visualizations to facilitate its effective application in research and development.
Core Photophysical Characteristics
This compound is renowned for its sharp absorption and emission peaks, high fluorescence quantum yield, and a relatively long excited-state lifetime, making it an ideal candidate for a variety of fluorescence-based applications.[1] The dye's fluorescence is largely insensitive to solvent polarity and pH changes, offering robust performance across diverse experimental conditions.[1][2] Its hydrophobic nature also makes it particularly well-suited for staining lipids, membranes, and other lipophilic structures.[1][2]
The quantitative photophysical properties of this compound are summarized in the table below for easy reference and comparison.
| Photophysical Parameter | Value | Solvent/Conditions |
| Excitation Maximum (λex) | 588 nm | Methanol |
| Emission Maximum (λem) | 616 nm | Methanol |
| Molar Extinction Coefficient (ε) | 68,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.9 | |
| Fluorescence Lifetime (τ) | 5.4 ns | Methanol |
| Molecular Weight | 634.46 g/mol |
Experimental Protocols
Accurate characterization of the photophysical properties of this compound is crucial for its effective use. The following sections detail the methodologies for key experiments.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The relative method, which involves comparison against a well-characterized standard, is a commonly used technique.
Materials:
-
This compound solution of unknown quantum yield
-
A standard fluorophore with a known quantum yield in the same spectral region (e.g., Rhodamine 6G)
-
Spectrograde solvent (e.g., ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare a series of dilute solutions of both the this compound sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard. This should yield a linear relationship.
-
Calculate the quantum yield of the this compound sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_X and n_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.
Materials:
-
This compound solution
-
Pulsed light source (e.g., picosecond laser diode)
-
High-speed photodetector (e.g., single-photon avalanche diode - SPAD)
-
TCSPC electronics
-
Fluorescence spectrometer
Procedure:
-
Prepare a dilute solution of this compound.
-
Excite the sample with short pulses of light from the laser source.
-
Detect the emitted single photons using the high-speed photodetector.
-
Measure the time difference between the laser pulse and the arrival of the emitted photon for a large number of events.
-
Build a histogram of the arrival times. This histogram represents the fluorescence decay curve.
-
Analyze the decay curve by fitting it to an exponential decay model to extract the fluorescence lifetime (τ). It is crucial to also measure the instrument response function (IRF) using a scattering solution to deconvolve its effect from the measured decay.
Protocol for Labeling Proteins with this compound NHS Ester
This compound is often supplied as an N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amines on proteins to form stable amide bonds.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound NHS Ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare the protein solution at a concentration of 2-5 mg/mL in the reaction buffer.
-
Prepare a stock solution of this compound NHS Ester in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL immediately before use.
-
Add the dye stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein but a starting point is often a 10- to 20-fold molar excess of the dye.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring.
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column. The first colored band to elute will be the labeled protein.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (~588 nm).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for labeling a protein with this compound NHS Ester and the subsequent purification and characterization steps.
This comprehensive guide provides the essential photophysical data and experimental protocols necessary for the effective utilization of this compound dye in research and development. Its superior brightness, photostability, and well-defined spectral properties, coupled with straightforward labeling chemistries, solidify its position as a valuable tool in modern fluorescence-based applications.
References
Bodipy TR-X Dye: A Comprehensive Technical Guide to its Photophysical Characteristics
For researchers, scientists, and professionals in drug development, understanding the intricate photophysical properties of fluorescent dyes is paramount for the successful design and execution of experiments. Bodipy TR-X, a prominent member of the boron-dipyrromethene (BODIPY) family of fluorophores, stands out for its exceptional brightness and photostability in the red portion of the visible spectrum. This in-depth technical guide provides a detailed overview of the core photophysical characteristics of this compound, complete with experimental protocols and workflow visualizations to facilitate its effective application in research and development.
Core Photophysical Characteristics
This compound is renowned for its sharp absorption and emission peaks, high fluorescence quantum yield, and a relatively long excited-state lifetime, making it an ideal candidate for a variety of fluorescence-based applications.[1] The dye's fluorescence is largely insensitive to solvent polarity and pH changes, offering robust performance across diverse experimental conditions.[1][2] Its hydrophobic nature also makes it particularly well-suited for staining lipids, membranes, and other lipophilic structures.[1][2]
The quantitative photophysical properties of this compound are summarized in the table below for easy reference and comparison.
| Photophysical Parameter | Value | Solvent/Conditions |
| Excitation Maximum (λex) | 588 nm | Methanol |
| Emission Maximum (λem) | 616 nm | Methanol |
| Molar Extinction Coefficient (ε) | 68,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.9 | |
| Fluorescence Lifetime (τ) | 5.4 ns | Methanol |
| Molecular Weight | 634.46 g/mol |
Experimental Protocols
Accurate characterization of the photophysical properties of this compound is crucial for its effective use. The following sections detail the methodologies for key experiments.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The relative method, which involves comparison against a well-characterized standard, is a commonly used technique.
Materials:
-
This compound solution of unknown quantum yield
-
A standard fluorophore with a known quantum yield in the same spectral region (e.g., Rhodamine 6G)
-
Spectrograde solvent (e.g., ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare a series of dilute solutions of both the this compound sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard. This should yield a linear relationship.
-
Calculate the quantum yield of the this compound sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_X and n_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.
Materials:
-
This compound solution
-
Pulsed light source (e.g., picosecond laser diode)
-
High-speed photodetector (e.g., single-photon avalanche diode - SPAD)
-
TCSPC electronics
-
Fluorescence spectrometer
Procedure:
-
Prepare a dilute solution of this compound.
-
Excite the sample with short pulses of light from the laser source.
-
Detect the emitted single photons using the high-speed photodetector.
-
Measure the time difference between the laser pulse and the arrival of the emitted photon for a large number of events.
-
Build a histogram of the arrival times. This histogram represents the fluorescence decay curve.
-
Analyze the decay curve by fitting it to an exponential decay model to extract the fluorescence lifetime (τ). It is crucial to also measure the instrument response function (IRF) using a scattering solution to deconvolve its effect from the measured decay.
Protocol for Labeling Proteins with this compound NHS Ester
This compound is often supplied as an N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amines on proteins to form stable amide bonds.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound NHS Ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare the protein solution at a concentration of 2-5 mg/mL in the reaction buffer.
-
Prepare a stock solution of this compound NHS Ester in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL immediately before use.
-
Add the dye stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein but a starting point is often a 10- to 20-fold molar excess of the dye.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring.
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column. The first colored band to elute will be the labeled protein.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (~588 nm).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for labeling a protein with this compound NHS Ester and the subsequent purification and characterization steps.
This comprehensive guide provides the essential photophysical data and experimental protocols necessary for the effective utilization of this compound dye in research and development. Its superior brightness, photostability, and well-defined spectral properties, coupled with straightforward labeling chemistries, solidify its position as a valuable tool in modern fluorescence-based applications.
References
Bodipy TR-X: A Comprehensive Technical Guide to its Hydrophobic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Bodipy TR-X, a versatile fluorescent dye with significant applications in cellular and molecular biology. This document delves into its core photophysical and hydrophobic properties, offers detailed experimental protocols for its use in advanced imaging and analytical techniques, and presents visual workflows for key applications.
Core Properties of this compound
This compound, a member of the boron-dipyrromethene (BODIPY) family of fluorophores, is distinguished by its bright, red fluorescence and notable hydrophobicity. These characteristics make it an exceptional tool for labeling and tracking lipids, membranes, and other lipophilic structures within biological systems. Its fluorescence is largely insensitive to solvent polarity and pH, ensuring stable and reliable performance across a range of experimental conditions.
Photophysical Characteristics
The spectral properties of this compound are summarized in the table below, providing essential data for designing and executing fluorescence-based experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~588 nm | [1] |
| Emission Maximum (λem) | ~616 nm | [1] |
| Molar Extinction Coefficient (ε) | ~68,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.9 | [1] |
| Fluorescence Lifetime (τ) | ~5.4 ns (in Methanol) | [2] |
| Recommended Laser Line | 561 nm | |
| Common Emission Filter | 610/20 nm |
Hydrophobicity
Key Applications and Experimental Protocols
This compound is a versatile tool with a broad range of applications in biological research. Its primary uses include the fluorescent labeling of lipids and proteins for visualization by microscopy and quantification by flow cytometry. The succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester form of this compound is particularly useful for covalently labeling primary amines on proteins and other molecules.
Staining of Cellular Lipids for Fluorescence Microscopy
This compound is an excellent probe for visualizing the distribution and dynamics of intracellular lipid droplets and membranes in both live and fixed cells.
Experimental Protocol: Live-Cell Imaging of Lipid Droplets
This protocol is adapted from general procedures for staining lipid droplets with lipophilic dyes.
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for microscopy.
-
Preparation of Staining Solution:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light and moisture.
-
On the day of the experiment, dilute the stock solution in a serum-free culture medium or phosphate-buffered saline (PBS) to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove unbound dye and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Visualize the stained lipid droplets using a fluorescence microscope equipped with filters appropriate for the excitation and emission spectra of this compound (e.g., excitation around 588 nm and emission collection around 616 nm).
-
Experimental Protocol: Staining of Fixed Cells
-
Cell Preparation and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS to remove the fixative.
-
-
Staining:
-
Incubate the fixed cells with a 1-5 µM solution of this compound in PBS for 20-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Workflow for Live-Cell Lipid Droplet Staining
Caption: Workflow for staining lipid droplets in live cells with this compound.
Quantification of Cellular Lipid Content by Flow Cytometry
Flow cytometry provides a high-throughput method to quantify lipid accumulation in a population of cells stained with this compound.
Experimental Protocol: Lipid Quantification
This protocol is adapted from general procedures for lipid quantification using Bodipy dyes.
-
Cell Preparation: Culture and treat cells in suspension or in plates as required for the experiment.
-
Cell Harvesting (for adherent cells): Gently detach adherent cells using a non-enzymatic cell dissociation solution or trypsin. Resuspend the cells in a suitable buffer (e.g., PBS with 1% bovine serum albumin).
-
Preparation of Staining Solution: Prepare a 1-5 µM working solution of this compound in PBS.
-
Cell Staining:
-
Adjust the cell density to approximately 1 x 10^6 cells/mL.
-
Add the this compound staining solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Pellet the cells by centrifugation and wash once with PBS to remove excess dye.
-
Flow Cytometry Analysis:
-
Resuspend the cells in a suitable sheath fluid.
-
Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for this compound (e.g., excitation at 561 nm and emission detection using a ~610/20 nm bandpass filter).
-
Record the fluorescence intensity for each cell. The mean fluorescence intensity of the population is proportional to the average lipid content.
-
Workflow for Flow Cytometric Quantification of Lipids
Caption: Workflow for quantifying cellular lipid content using this compound and flow cytometry.
Fluorescence Polarization Assays
This compound is well-suited for fluorescence polarization (FP) assays due to its relatively long fluorescence lifetime. FP assays are used to study molecular interactions, such as protein-ligand binding or enzymatic activity, in a homogeneous format. The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Conceptual Workflow: Kinase Inhibition Assay
This workflow describes a competitive FP assay to screen for inhibitors of a protein kinase, using a this compound labeled ATP analog as a tracer.
-
Assay Components:
-
Protein Kinase
-
This compound labeled ATP analog (tracer)
-
Test compounds (potential inhibitors)
-
Assay buffer
-
-
Principle:
-
In the absence of an inhibitor, the this compound labeled ATP analog binds to the larger kinase, resulting in a slower rotation and high fluorescence polarization.
-
In the presence of a competitive inhibitor, the inhibitor displaces the tracer from the kinase's active site. The unbound, smaller tracer rotates more rapidly, leading to a decrease in fluorescence polarization.
-
-
Experimental Steps:
-
Add the protein kinase and the this compound labeled ATP analog to the wells of a microplate.
-
Add the test compounds at various concentrations.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
A decrease in the polarization signal indicates inhibition of the kinase-ATP interaction.
-
Workflow for a Fluorescence Polarization Kinase Inhibition Assay
Caption: Workflow of a competitive fluorescence polarization assay for screening kinase inhibitors.
References
Bodipy TR-X: A Comprehensive Technical Guide to its Hydrophobic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Bodipy TR-X, a versatile fluorescent dye with significant applications in cellular and molecular biology. This document delves into its core photophysical and hydrophobic properties, offers detailed experimental protocols for its use in advanced imaging and analytical techniques, and presents visual workflows for key applications.
Core Properties of this compound
This compound, a member of the boron-dipyrromethene (BODIPY) family of fluorophores, is distinguished by its bright, red fluorescence and notable hydrophobicity. These characteristics make it an exceptional tool for labeling and tracking lipids, membranes, and other lipophilic structures within biological systems. Its fluorescence is largely insensitive to solvent polarity and pH, ensuring stable and reliable performance across a range of experimental conditions.
Photophysical Characteristics
The spectral properties of this compound are summarized in the table below, providing essential data for designing and executing fluorescence-based experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~588 nm | [1] |
| Emission Maximum (λem) | ~616 nm | [1] |
| Molar Extinction Coefficient (ε) | ~68,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.9 | [1] |
| Fluorescence Lifetime (τ) | ~5.4 ns (in Methanol) | [2] |
| Recommended Laser Line | 561 nm | |
| Common Emission Filter | 610/20 nm |
Hydrophobicity
Key Applications and Experimental Protocols
This compound is a versatile tool with a broad range of applications in biological research. Its primary uses include the fluorescent labeling of lipids and proteins for visualization by microscopy and quantification by flow cytometry. The succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester form of this compound is particularly useful for covalently labeling primary amines on proteins and other molecules.
Staining of Cellular Lipids for Fluorescence Microscopy
This compound is an excellent probe for visualizing the distribution and dynamics of intracellular lipid droplets and membranes in both live and fixed cells.
Experimental Protocol: Live-Cell Imaging of Lipid Droplets
This protocol is adapted from general procedures for staining lipid droplets with lipophilic dyes.
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for microscopy.
-
Preparation of Staining Solution:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light and moisture.
-
On the day of the experiment, dilute the stock solution in a serum-free culture medium or phosphate-buffered saline (PBS) to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove unbound dye and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Visualize the stained lipid droplets using a fluorescence microscope equipped with filters appropriate for the excitation and emission spectra of this compound (e.g., excitation around 588 nm and emission collection around 616 nm).
-
Experimental Protocol: Staining of Fixed Cells
-
Cell Preparation and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS to remove the fixative.
-
-
Staining:
-
Incubate the fixed cells with a 1-5 µM solution of this compound in PBS for 20-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Workflow for Live-Cell Lipid Droplet Staining
Caption: Workflow for staining lipid droplets in live cells with this compound.
Quantification of Cellular Lipid Content by Flow Cytometry
Flow cytometry provides a high-throughput method to quantify lipid accumulation in a population of cells stained with this compound.
Experimental Protocol: Lipid Quantification
This protocol is adapted from general procedures for lipid quantification using Bodipy dyes.
-
Cell Preparation: Culture and treat cells in suspension or in plates as required for the experiment.
-
Cell Harvesting (for adherent cells): Gently detach adherent cells using a non-enzymatic cell dissociation solution or trypsin. Resuspend the cells in a suitable buffer (e.g., PBS with 1% bovine serum albumin).
-
Preparation of Staining Solution: Prepare a 1-5 µM working solution of this compound in PBS.
-
Cell Staining:
-
Adjust the cell density to approximately 1 x 10^6 cells/mL.
-
Add the this compound staining solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Pellet the cells by centrifugation and wash once with PBS to remove excess dye.
-
Flow Cytometry Analysis:
-
Resuspend the cells in a suitable sheath fluid.
-
Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for this compound (e.g., excitation at 561 nm and emission detection using a ~610/20 nm bandpass filter).
-
Record the fluorescence intensity for each cell. The mean fluorescence intensity of the population is proportional to the average lipid content.
-
Workflow for Flow Cytometric Quantification of Lipids
Caption: Workflow for quantifying cellular lipid content using this compound and flow cytometry.
Fluorescence Polarization Assays
This compound is well-suited for fluorescence polarization (FP) assays due to its relatively long fluorescence lifetime. FP assays are used to study molecular interactions, such as protein-ligand binding or enzymatic activity, in a homogeneous format. The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Conceptual Workflow: Kinase Inhibition Assay
This workflow describes a competitive FP assay to screen for inhibitors of a protein kinase, using a this compound labeled ATP analog as a tracer.
-
Assay Components:
-
Protein Kinase
-
This compound labeled ATP analog (tracer)
-
Test compounds (potential inhibitors)
-
Assay buffer
-
-
Principle:
-
In the absence of an inhibitor, the this compound labeled ATP analog binds to the larger kinase, resulting in a slower rotation and high fluorescence polarization.
-
In the presence of a competitive inhibitor, the inhibitor displaces the tracer from the kinase's active site. The unbound, smaller tracer rotates more rapidly, leading to a decrease in fluorescence polarization.
-
-
Experimental Steps:
-
Add the protein kinase and the this compound labeled ATP analog to the wells of a microplate.
-
Add the test compounds at various concentrations.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
A decrease in the polarization signal indicates inhibition of the kinase-ATP interaction.
-
Workflow for a Fluorescence Polarization Kinase Inhibition Assay
Caption: Workflow of a competitive fluorescence polarization assay for screening kinase inhibitors.
References
Bodipy TR-X for Labeling Primary Amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Bodipy TR-X, a versatile fluorescent dye, and its application in labeling primary amines. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques in their work.
Introduction to this compound
This compound is a bright, red fluorescent dye known for its exceptional photophysical properties. It belongs to the boron-dipyrromethene (BODIPY) class of fluorophores, which are characterized by their high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to environmental factors such as pH and solvent polarity.[1] These characteristics make this compound an excellent choice for a wide range of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[1][2]
The most common reactive form of this compound for labeling primary amines is the N-hydroxysuccinimidyl (NHS) ester.[1] This derivative readily reacts with primary amines (R-NH₂) on molecules such as proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds.[3] The "X" in this compound refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive group. This spacer helps to minimize potential interactions between the dye and the labeled biomolecule, which could otherwise lead to fluorescence quenching or altered biological activity.
Core Properties and Characteristics
This compound exhibits a set of photophysical and chemical properties that make it a valuable tool in biological research. A summary of its key quantitative data is presented in the table below for easy comparison.
| Property | Value | References |
| Excitation Maximum (λex) | ~588 nm | |
| Emission Maximum (λem) | ~616 nm | |
| Molar Extinction Coefficient (ε) | ~68,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | High | |
| Fluorescence Lifetime (τ) | ~5.4 nanoseconds (in Methanol) | |
| Chemical Reactivity | Primary amines (via NHS ester) | |
| Solubility | Soluble in organic solvents (DMSO, DMF) |
Experimental Protocols
Detailed methodologies for labeling proteins and amine-modified oligonucleotides with this compound NHS ester are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protein Labeling Protocol (e.g., Antibody, BSA)
This protocol describes the general procedure for labeling proteins with this compound NHS ester.
Materials:
-
Protein to be labeled (e.g., IgG, BSA) in an amine-free buffer (e.g., PBS, bicarbonate buffer)
-
This compound NHS Ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, must be avoided as they will compete with the labeling reaction.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound NHS ester to warm to room temperature.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
While gently stirring, slowly add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled protein, which will be visible as a colored band that elutes first.
-
Alternatively, dialysis or tangential flow filtration can be used for purification.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (~588 nm).
-
-
Storage:
-
Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light. Aliquoting the sample is recommended to avoid repeated freeze-thaw cycles.
-
Amine-Modified Oligonucleotide Labeling Protocol
This protocol outlines the procedure for labeling oligonucleotides containing a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
This compound NHS Ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
Ethanol
-
3 M Sodium acetate, pH 5.2
-
Nuclease-free water
-
Purification system (e.g., HPLC, gel electrophoresis)
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in nuclease-free water to a desired concentration. Ensure the oligonucleotide is free from any amine-containing buffers from the synthesis process.
-
-
Prepare the Dye Stock Solution:
-
Prepare a stock solution of this compound NHS ester in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the amine-modified oligonucleotide with 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Add the this compound NHS ester stock solution to the oligonucleotide solution. The molar ratio of dye to oligonucleotide should be optimized, but a 2-5 fold molar excess of the dye is a common starting point.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Purification of the Labeled Oligonucleotide:
-
Precipitate the labeled oligonucleotide by adding 3 M sodium acetate (0.1 volumes) and cold ethanol (2.5-3 volumes).
-
Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the oligonucleotide.
-
Wash the pellet with 70% ethanol and air dry.
-
For higher purity, the labeled oligonucleotide can be purified using reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
-
Quantification and Storage:
-
Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer.
-
Determine the concentration by measuring the absorbance at 260 nm (for the oligonucleotide) and ~588 nm (for this compound).
-
Store the labeled oligonucleotide at -20°C.
-
Applications and Workflows
This compound labeled molecules are utilized in a variety of sophisticated biological assays. The following diagrams illustrate the workflows of two common applications.
Conclusion
This compound is a powerful fluorescent tool for labeling primary amines on a variety of biomolecules. Its excellent photophysical properties and the straightforward reactivity of its NHS ester derivative make it a reliable choice for numerous applications in biological research and drug development. The detailed protocols and workflow diagrams provided in this guide serve as a comprehensive resource for scientists looking to incorporate this compound into their experimental designs. As with any labeling procedure, optimization of reaction conditions is crucial for achieving the desired degree of labeling and preserving the functionality of the biomolecule of interest.
References
Bodipy TR-X for Labeling Primary Amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Bodipy TR-X, a versatile fluorescent dye, and its application in labeling primary amines. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques in their work.
Introduction to this compound
This compound is a bright, red fluorescent dye known for its exceptional photophysical properties. It belongs to the boron-dipyrromethene (BODIPY) class of fluorophores, which are characterized by their high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to environmental factors such as pH and solvent polarity.[1] These characteristics make this compound an excellent choice for a wide range of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[1][2]
The most common reactive form of this compound for labeling primary amines is the N-hydroxysuccinimidyl (NHS) ester.[1] This derivative readily reacts with primary amines (R-NH₂) on molecules such as proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds.[3] The "X" in this compound refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive group. This spacer helps to minimize potential interactions between the dye and the labeled biomolecule, which could otherwise lead to fluorescence quenching or altered biological activity.
Core Properties and Characteristics
This compound exhibits a set of photophysical and chemical properties that make it a valuable tool in biological research. A summary of its key quantitative data is presented in the table below for easy comparison.
| Property | Value | References |
| Excitation Maximum (λex) | ~588 nm | |
| Emission Maximum (λem) | ~616 nm | |
| Molar Extinction Coefficient (ε) | ~68,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | High | |
| Fluorescence Lifetime (τ) | ~5.4 nanoseconds (in Methanol) | |
| Chemical Reactivity | Primary amines (via NHS ester) | |
| Solubility | Soluble in organic solvents (DMSO, DMF) |
Experimental Protocols
Detailed methodologies for labeling proteins and amine-modified oligonucleotides with this compound NHS ester are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protein Labeling Protocol (e.g., Antibody, BSA)
This protocol describes the general procedure for labeling proteins with this compound NHS ester.
Materials:
-
Protein to be labeled (e.g., IgG, BSA) in an amine-free buffer (e.g., PBS, bicarbonate buffer)
-
This compound NHS Ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, must be avoided as they will compete with the labeling reaction.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound NHS ester to warm to room temperature.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
While gently stirring, slowly add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled protein, which will be visible as a colored band that elutes first.
-
Alternatively, dialysis or tangential flow filtration can be used for purification.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (~588 nm).
-
-
Storage:
-
Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light. Aliquoting the sample is recommended to avoid repeated freeze-thaw cycles.
-
Amine-Modified Oligonucleotide Labeling Protocol
This protocol outlines the procedure for labeling oligonucleotides containing a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
This compound NHS Ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
Ethanol
-
3 M Sodium acetate, pH 5.2
-
Nuclease-free water
-
Purification system (e.g., HPLC, gel electrophoresis)
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in nuclease-free water to a desired concentration. Ensure the oligonucleotide is free from any amine-containing buffers from the synthesis process.
-
-
Prepare the Dye Stock Solution:
-
Prepare a stock solution of this compound NHS ester in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the amine-modified oligonucleotide with 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Add the this compound NHS ester stock solution to the oligonucleotide solution. The molar ratio of dye to oligonucleotide should be optimized, but a 2-5 fold molar excess of the dye is a common starting point.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Purification of the Labeled Oligonucleotide:
-
Precipitate the labeled oligonucleotide by adding 3 M sodium acetate (0.1 volumes) and cold ethanol (2.5-3 volumes).
-
Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the oligonucleotide.
-
Wash the pellet with 70% ethanol and air dry.
-
For higher purity, the labeled oligonucleotide can be purified using reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
-
Quantification and Storage:
-
Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer.
-
Determine the concentration by measuring the absorbance at 260 nm (for the oligonucleotide) and ~588 nm (for this compound).
-
Store the labeled oligonucleotide at -20°C.
-
Applications and Workflows
This compound labeled molecules are utilized in a variety of sophisticated biological assays. The following diagrams illustrate the workflows of two common applications.
Conclusion
This compound is a powerful fluorescent tool for labeling primary amines on a variety of biomolecules. Its excellent photophysical properties and the straightforward reactivity of its NHS ester derivative make it a reliable choice for numerous applications in biological research and drug development. The detailed protocols and workflow diagrams provided in this guide serve as a comprehensive resource for scientists looking to incorporate this compound into their experimental designs. As with any labeling procedure, optimization of reaction conditions is crucial for achieving the desired degree of labeling and preserving the functionality of the biomolecule of interest.
References
BODIPY TR-X: A Technical Guide for Advanced Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BODIPY TR-X, a versatile red fluorescent dye, and its applications in modern microscopy. This document details its photophysical properties, experimental protocols, and key applications to empower researchers in leveraging this powerful tool for cellular imaging and analysis.
Core Properties of this compound
This compound is a bright, photostable, and environmentally insensitive red fluorescent dye. Its unique boron-dipyrromethene core structure confers several advantageous properties for fluorescence microscopy. Notably, it exhibits a high fluorescence quantum yield and a large extinction coefficient, contributing to its exceptional brightness. Its fluorescence is largely unaffected by changes in pH and solvent polarity, ensuring reliable performance in diverse experimental conditions. The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group, minimizing potential interactions with the conjugated biomolecule.
Photophysical and Chemical Characteristics
The key quantitative characteristics of this compound are summarized in the table below, providing a quick reference for experimental design and comparison with other fluorophores.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~588 nm | [][2] |
| Emission Maximum (λem) | ~616 nm | [][2] |
| Molar Extinction Coefficient (ε) | 68,000 cm⁻¹M⁻¹ | [] |
| Fluorescence Quantum Yield (Φ) | 0.9 | |
| Molecular Weight | 634.46 g/mol | |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |
| Reactivity | Primary amines | |
| Solubility | Soluble in DMSO |
Key Applications in Microscopy
The unique characteristics of this compound make it a valuable tool for a range of microscopy applications:
-
Labeling of Proteins and Antibodies: The NHS ester reactive group allows for straightforward conjugation to primary amines on proteins and antibodies, enabling their visualization in cells and tissues.
-
Lipid and Membrane Staining: Due to its hydrophobic nature, this compound is an excellent probe for staining lipids, membranes, and other lipophilic structures within cells.
-
Fluorescence Polarization Assays: The relatively long excited-state lifetime of this compound makes it well-suited for fluorescence polarization-based assays to study molecular interactions.
-
Two-Photon Excitation (TPE) Microscopy: this compound possesses a significant two-photon absorption cross-section, making it an effective probe for deep-tissue imaging with reduced scattering and phototoxicity.
-
Live-Cell Imaging: Its cell permeability and low cytotoxicity at working concentrations allow for the dynamic tracking of labeled molecules and organelles in living cells.
Experimental Protocols
This section provides detailed methodologies for common applications of this compound.
Antibody and Protein Conjugation with this compound, SE
This protocol outlines the steps for labeling antibodies and other proteins with this compound succinimidyl ester (SE).
Materials:
-
This compound, SE (Succinimidyl Ester)
-
Antibody or protein to be labeled (at 2-5 mg/mL)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Anhydrous dimethylsulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Antibody/Protein: Dissolve the antibody or protein in the reaction buffer at a concentration of 2-5 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve this compound, SE in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
While vortexing the antibody/protein solution, slowly add a calculated amount of the this compound, SE stock solution. A molar ratio of 10:1 (dye:protein) is a good starting point.
-
Incubate the reaction for 1 hour at room temperature with continuous stirring.
-
-
Purification:
-
Separate the labeled antibody/protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
The first colored band to elute will be the conjugated protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate solution at 280 nm and 588 nm.
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients. The ratio of these concentrations will give the DOL.
-
-
Storage: Store the labeled conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.
Staining of Lipid Droplets in Live and Fixed Cells
This protocol provides a general guideline for staining lipid droplets using this compound. Due to its hydrophobic nature, it is expected to readily stain these organelles.
Materials:
-
This compound, SE
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
4% Paraformaldehyde (for fixed cells)
-
Mounting medium
Procedure for Live Cell Staining:
-
Cell Preparation: Culture cells to 70-80% confluency on coverslips or in imaging dishes.
-
Prepare Staining Solution: Prepare a 1-5 µM working solution of this compound from a DMSO stock in pre-warmed cell culture medium or PBS.
-
Staining:
-
Remove the culture medium and wash the cells once with PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells 2-3 times with PBS to remove excess dye.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for red fluorescence.
Procedure for Fixed Cell Staining:
-
Cell Preparation and Fixation:
-
Culture cells as described for live-cell staining.
-
Wash cells with PBS and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells 2-3 times with PBS.
-
-
Staining:
-
Add a 1-5 µM working solution of this compound in PBS to the fixed cells.
-
Incubate for 20-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells 2-3 times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope.
General Protocol for Live-Cell Imaging
This protocol provides a general framework for live-cell imaging using this compound labeled molecules. Optimal staining concentrations and incubation times should be determined empirically for each cell type and application.
Materials:
-
This compound labeled probe (e.g., antibody, lipid)
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
Cells cultured in imaging-compatible dishes or plates
Procedure:
-
Cell Preparation: Plate cells on imaging dishes and grow to the desired confluency.
-
Staining:
-
Dilute the this compound labeled probe to the desired concentration in pre-warmed live-cell imaging medium. A starting concentration in the range of 100 nM to 1 µM is recommended.
-
Remove the culture medium from the cells and add the staining solution.
-
Incubate for a suitable duration (e.g., 15-60 minutes) at 37°C. Incubation time will vary depending on the probe and cellular target.
-
-
Washing (Optional but Recommended):
-
For probes that exhibit high non-specific binding, a wash step with fresh imaging medium may be necessary to improve the signal-to-noise ratio.
-
-
Imaging:
-
Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain temperature, humidity, and CO₂ levels.
-
Acquire images using a fluorescence microscope with appropriate laser lines and emission filters for this compound.
-
For time-lapse imaging, use the lowest possible laser power and exposure time to minimize phototoxicity.
-
References
BODIPY TR-X: A Technical Guide for Advanced Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BODIPY TR-X, a versatile red fluorescent dye, and its applications in modern microscopy. This document details its photophysical properties, experimental protocols, and key applications to empower researchers in leveraging this powerful tool for cellular imaging and analysis.
Core Properties of this compound
This compound is a bright, photostable, and environmentally insensitive red fluorescent dye. Its unique boron-dipyrromethene core structure confers several advantageous properties for fluorescence microscopy. Notably, it exhibits a high fluorescence quantum yield and a large extinction coefficient, contributing to its exceptional brightness. Its fluorescence is largely unaffected by changes in pH and solvent polarity, ensuring reliable performance in diverse experimental conditions. The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group, minimizing potential interactions with the conjugated biomolecule.
Photophysical and Chemical Characteristics
The key quantitative characteristics of this compound are summarized in the table below, providing a quick reference for experimental design and comparison with other fluorophores.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~588 nm | [][2] |
| Emission Maximum (λem) | ~616 nm | [][2] |
| Molar Extinction Coefficient (ε) | 68,000 cm⁻¹M⁻¹ | [] |
| Fluorescence Quantum Yield (Φ) | 0.9 | |
| Molecular Weight | 634.46 g/mol | |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |
| Reactivity | Primary amines | |
| Solubility | Soluble in DMSO |
Key Applications in Microscopy
The unique characteristics of this compound make it a valuable tool for a range of microscopy applications:
-
Labeling of Proteins and Antibodies: The NHS ester reactive group allows for straightforward conjugation to primary amines on proteins and antibodies, enabling their visualization in cells and tissues.
-
Lipid and Membrane Staining: Due to its hydrophobic nature, this compound is an excellent probe for staining lipids, membranes, and other lipophilic structures within cells.
-
Fluorescence Polarization Assays: The relatively long excited-state lifetime of this compound makes it well-suited for fluorescence polarization-based assays to study molecular interactions.
-
Two-Photon Excitation (TPE) Microscopy: this compound possesses a significant two-photon absorption cross-section, making it an effective probe for deep-tissue imaging with reduced scattering and phototoxicity.
-
Live-Cell Imaging: Its cell permeability and low cytotoxicity at working concentrations allow for the dynamic tracking of labeled molecules and organelles in living cells.
Experimental Protocols
This section provides detailed methodologies for common applications of this compound.
Antibody and Protein Conjugation with this compound, SE
This protocol outlines the steps for labeling antibodies and other proteins with this compound succinimidyl ester (SE).
Materials:
-
This compound, SE (Succinimidyl Ester)
-
Antibody or protein to be labeled (at 2-5 mg/mL)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Anhydrous dimethylsulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Antibody/Protein: Dissolve the antibody or protein in the reaction buffer at a concentration of 2-5 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve this compound, SE in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
While vortexing the antibody/protein solution, slowly add a calculated amount of the this compound, SE stock solution. A molar ratio of 10:1 (dye:protein) is a good starting point.
-
Incubate the reaction for 1 hour at room temperature with continuous stirring.
-
-
Purification:
-
Separate the labeled antibody/protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
The first colored band to elute will be the conjugated protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate solution at 280 nm and 588 nm.
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients. The ratio of these concentrations will give the DOL.
-
-
Storage: Store the labeled conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.
Staining of Lipid Droplets in Live and Fixed Cells
This protocol provides a general guideline for staining lipid droplets using this compound. Due to its hydrophobic nature, it is expected to readily stain these organelles.
Materials:
-
This compound, SE
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
4% Paraformaldehyde (for fixed cells)
-
Mounting medium
Procedure for Live Cell Staining:
-
Cell Preparation: Culture cells to 70-80% confluency on coverslips or in imaging dishes.
-
Prepare Staining Solution: Prepare a 1-5 µM working solution of this compound from a DMSO stock in pre-warmed cell culture medium or PBS.
-
Staining:
-
Remove the culture medium and wash the cells once with PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells 2-3 times with PBS to remove excess dye.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for red fluorescence.
Procedure for Fixed Cell Staining:
-
Cell Preparation and Fixation:
-
Culture cells as described for live-cell staining.
-
Wash cells with PBS and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells 2-3 times with PBS.
-
-
Staining:
-
Add a 1-5 µM working solution of this compound in PBS to the fixed cells.
-
Incubate for 20-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells 2-3 times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope.
General Protocol for Live-Cell Imaging
This protocol provides a general framework for live-cell imaging using this compound labeled molecules. Optimal staining concentrations and incubation times should be determined empirically for each cell type and application.
Materials:
-
This compound labeled probe (e.g., antibody, lipid)
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
Cells cultured in imaging-compatible dishes or plates
Procedure:
-
Cell Preparation: Plate cells on imaging dishes and grow to the desired confluency.
-
Staining:
-
Dilute the this compound labeled probe to the desired concentration in pre-warmed live-cell imaging medium. A starting concentration in the range of 100 nM to 1 µM is recommended.
-
Remove the culture medium from the cells and add the staining solution.
-
Incubate for a suitable duration (e.g., 15-60 minutes) at 37°C. Incubation time will vary depending on the probe and cellular target.
-
-
Washing (Optional but Recommended):
-
For probes that exhibit high non-specific binding, a wash step with fresh imaging medium may be necessary to improve the signal-to-noise ratio.
-
-
Imaging:
-
Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain temperature, humidity, and CO₂ levels.
-
Acquire images using a fluorescence microscope with appropriate laser lines and emission filters for this compound.
-
For time-lapse imaging, use the lowest possible laser power and exposure time to minimize phototoxicity.
-
References
BODIPY TR-X: A Technical Guide for Live-Cell Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY TR-X is a bright, red fluorescent dye belonging to the BODIPY (boron-dipyrromethene) family of fluorophores. Its excellent photophysical properties, including high fluorescence quantum yield, photostability, and a narrow emission spectrum, make it a valuable tool for a variety of fluorescence-based applications. This guide provides an in-depth overview of the applications of this compound in live-cell imaging, with a focus on its use as a labeling agent for proteins and other biomolecules.
This compound is commonly available as a succinimidyl ester (SE) derivative, which readily reacts with primary amines on proteins and other molecules to form stable covalent bonds. This reactivity allows for the straightforward labeling of target biomolecules for visualization and tracking in living cells. While BODIPY dyes, in general, are widely used for lipid and organelle staining, this guide will focus on the applications of this compound for protein labeling and the subsequent imaging of their dynamics.
Core Properties of this compound
A summary of the key properties of this compound is presented in the table below, providing essential data for experimental planning and setup.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~588 nm | [Source 1, Source 2] |
| Emission Maximum (λem) | ~616 nm | [Source 1, Source 2] |
| Molecular Weight | ~634.46 g/mol | [Source 3] |
| Reactive Group | Succinimidyl Ester (SE) | [Source 4] |
| Reactivity | Primary amines | [Source 4] |
| Solubility | Soluble in DMSO | [Source 5] |
Applications in Live-Cell Imaging
The primary application of this compound succinimidyl ester in live-cell imaging is the covalent labeling of proteins for the study of their localization, trafficking, and dynamics. This can be broadly categorized into two main approaches:
-
Labeling of Purified Proteins for Delivery into Cells: Purified proteins of interest can be labeled with this compound SE in vitro and subsequently introduced into live cells via techniques such as microinjection or protein transfection. This allows for the direct visualization of the labeled protein's behavior within the cellular environment.
-
Labeling of Cell Surface Proteins: The amine-reactive nature of this compound SE makes it suitable for labeling proteins on the surface of live cells. By incubating cells with the dye, primary amines of extracellular domains of membrane proteins can be covalently modified, enabling the study of processes such as receptor internalization, trafficking, and degradation.
While specific, detailed protocols for labeling endogenous cell surface proteins with this compound SE are not extensively documented in peer-reviewed literature, the general principles of amine labeling can be applied. The following sections provide generalized protocols that can be adapted and optimized for specific experimental systems.
Experimental Protocols
General Protocol for Labeling of Purified Proteins
This protocol outlines the basic steps for labeling a purified protein with this compound SE for subsequent use in live-cell imaging studies.
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound, succinimidyl ester (SE)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
Procedure:
-
Prepare Protein Solution: Dissolve the purified protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound SE in DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While vortexing, slowly add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~588 nm (for this compound).
General Protocol for Labeling of Cell Surface Proteins in Live Cells
This protocol provides a general framework for labeling cell surface proteins on live cells. Optimization of dye concentration and incubation time is crucial to minimize cytotoxicity and non-specific labeling.
Materials:
-
Adherent or suspension cells in culture
-
This compound, succinimidyl ester (SE)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
Procedure:
-
Cell Preparation: Culture cells to a suitable confluency (typically 70-80%) on a vessel appropriate for microscopy (e.g., glass-bottom dish).
-
Prepare Staining Solution: Prepare a stock solution of this compound SE in DMSO. Immediately before use, dilute the stock solution in serum-free culture medium or PBS to the desired final concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.
-
Cell Labeling: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with fresh, pre-warmed culture medium or PBS to remove any unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for red fluorescence.
Visualization of Cellular Processes and Signaling Pathways
While direct visualization of signaling pathway components with this compound requires the specific labeling of those components, the dye can be used to study dynamic cellular processes that are integral to signaling, such as receptor trafficking. Below are conceptual diagrams illustrating these processes.
Experimental Workflow for Protein Labeling and Imaging
The following diagram outlines the general workflow for labeling a purified protein with this compound and its subsequent introduction into live cells for imaging.
Conceptual Signaling Pathway: Receptor-Mediated Endocytosis
This diagram illustrates a simplified pathway of receptor-mediated endocytosis, a process that can be studied by labeling a cell surface receptor with this compound.
Data Presentation
The following table summarizes typical experimental parameters for live-cell imaging using BODIPY dyes, derived from general protocols and literature on related compounds. These values should be used as a starting point for optimization.
| Application | Cell Type | Dye Concentration | Incubation Time | Imaging Modality |
| General Cell Surface Labeling | Adherent Mammalian Cells | 1-10 µM | 15-30 min | Confocal Microscopy |
| Single-Molecule Tracking | U2OS, Yeast | ~100 nM | 10 min | TIRF or HiLo Microscopy |
| Lipid Droplet Staining | Various | 0.1-2 µM | 15-30 min | Confocal Microscopy |
Conclusion
This compound is a versatile and robust fluorescent dye with significant potential for live-cell imaging applications. Its reactivity towards primary amines allows for the labeling of proteins and other biomolecules, enabling the study of their dynamics in living cells. While specific, detailed protocols for the use of this compound SE in tracking endogenous protein trafficking and signaling pathways are not yet widespread in the literature, the general principles of amine-reactive labeling and the protocols outlined in this guide provide a solid foundation for researchers to develop and optimize their own live-cell imaging experiments. The continued development of new labeling strategies and imaging techniques will undoubtedly expand the utility of this compound in elucidating complex biological processes.
BODIPY TR-X: A Technical Guide for Live-Cell Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY TR-X is a bright, red fluorescent dye belonging to the BODIPY (boron-dipyrromethene) family of fluorophores. Its excellent photophysical properties, including high fluorescence quantum yield, photostability, and a narrow emission spectrum, make it a valuable tool for a variety of fluorescence-based applications. This guide provides an in-depth overview of the applications of this compound in live-cell imaging, with a focus on its use as a labeling agent for proteins and other biomolecules.
This compound is commonly available as a succinimidyl ester (SE) derivative, which readily reacts with primary amines on proteins and other molecules to form stable covalent bonds. This reactivity allows for the straightforward labeling of target biomolecules for visualization and tracking in living cells. While BODIPY dyes, in general, are widely used for lipid and organelle staining, this guide will focus on the applications of this compound for protein labeling and the subsequent imaging of their dynamics.
Core Properties of this compound
A summary of the key properties of this compound is presented in the table below, providing essential data for experimental planning and setup.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~588 nm | [Source 1, Source 2] |
| Emission Maximum (λem) | ~616 nm | [Source 1, Source 2] |
| Molecular Weight | ~634.46 g/mol | [Source 3] |
| Reactive Group | Succinimidyl Ester (SE) | [Source 4] |
| Reactivity | Primary amines | [Source 4] |
| Solubility | Soluble in DMSO | [Source 5] |
Applications in Live-Cell Imaging
The primary application of this compound succinimidyl ester in live-cell imaging is the covalent labeling of proteins for the study of their localization, trafficking, and dynamics. This can be broadly categorized into two main approaches:
-
Labeling of Purified Proteins for Delivery into Cells: Purified proteins of interest can be labeled with this compound SE in vitro and subsequently introduced into live cells via techniques such as microinjection or protein transfection. This allows for the direct visualization of the labeled protein's behavior within the cellular environment.
-
Labeling of Cell Surface Proteins: The amine-reactive nature of this compound SE makes it suitable for labeling proteins on the surface of live cells. By incubating cells with the dye, primary amines of extracellular domains of membrane proteins can be covalently modified, enabling the study of processes such as receptor internalization, trafficking, and degradation.
While specific, detailed protocols for labeling endogenous cell surface proteins with this compound SE are not extensively documented in peer-reviewed literature, the general principles of amine labeling can be applied. The following sections provide generalized protocols that can be adapted and optimized for specific experimental systems.
Experimental Protocols
General Protocol for Labeling of Purified Proteins
This protocol outlines the basic steps for labeling a purified protein with this compound SE for subsequent use in live-cell imaging studies.
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound, succinimidyl ester (SE)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
Procedure:
-
Prepare Protein Solution: Dissolve the purified protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound SE in DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While vortexing, slowly add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~588 nm (for this compound).
General Protocol for Labeling of Cell Surface Proteins in Live Cells
This protocol provides a general framework for labeling cell surface proteins on live cells. Optimization of dye concentration and incubation time is crucial to minimize cytotoxicity and non-specific labeling.
Materials:
-
Adherent or suspension cells in culture
-
This compound, succinimidyl ester (SE)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
Procedure:
-
Cell Preparation: Culture cells to a suitable confluency (typically 70-80%) on a vessel appropriate for microscopy (e.g., glass-bottom dish).
-
Prepare Staining Solution: Prepare a stock solution of this compound SE in DMSO. Immediately before use, dilute the stock solution in serum-free culture medium or PBS to the desired final concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.
-
Cell Labeling: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with fresh, pre-warmed culture medium or PBS to remove any unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for red fluorescence.
Visualization of Cellular Processes and Signaling Pathways
While direct visualization of signaling pathway components with this compound requires the specific labeling of those components, the dye can be used to study dynamic cellular processes that are integral to signaling, such as receptor trafficking. Below are conceptual diagrams illustrating these processes.
Experimental Workflow for Protein Labeling and Imaging
The following diagram outlines the general workflow for labeling a purified protein with this compound and its subsequent introduction into live cells for imaging.
Conceptual Signaling Pathway: Receptor-Mediated Endocytosis
This diagram illustrates a simplified pathway of receptor-mediated endocytosis, a process that can be studied by labeling a cell surface receptor with this compound.
Data Presentation
The following table summarizes typical experimental parameters for live-cell imaging using BODIPY dyes, derived from general protocols and literature on related compounds. These values should be used as a starting point for optimization.
| Application | Cell Type | Dye Concentration | Incubation Time | Imaging Modality |
| General Cell Surface Labeling | Adherent Mammalian Cells | 1-10 µM | 15-30 min | Confocal Microscopy |
| Single-Molecule Tracking | U2OS, Yeast | ~100 nM | 10 min | TIRF or HiLo Microscopy |
| Lipid Droplet Staining | Various | 0.1-2 µM | 15-30 min | Confocal Microscopy |
Conclusion
This compound is a versatile and robust fluorescent dye with significant potential for live-cell imaging applications. Its reactivity towards primary amines allows for the labeling of proteins and other biomolecules, enabling the study of their dynamics in living cells. While specific, detailed protocols for the use of this compound SE in tracking endogenous protein trafficking and signaling pathways are not yet widespread in the literature, the general principles of amine-reactive labeling and the protocols outlined in this guide provide a solid foundation for researchers to develop and optimize their own live-cell imaging experiments. The continued development of new labeling strategies and imaging techniques will undoubtedly expand the utility of this compound in elucidating complex biological processes.
Bodipy TR-X: An In-Depth Technical Guide to Staining Lipids and Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bodipy TR-X, a fluorescent dye with significant applications in the study of lipids and cellular membranes. Its unique photophysical properties make it a valuable tool for visualizing and quantifying lipid-rich structures in both live and fixed cells.
Introduction to this compound
This compound is a bright, red-fluorescent dye belonging to the Bodipy (boron-dipyrromethene) family. These dyes are known for their high fluorescence quantum yields, large extinction coefficients, and relative insensitivity to environmental polarity and pH. The hydrophobic nature of this compound makes it particularly well-suited for partitioning into and staining nonpolar environments such as lipid droplets and cellular membranes.[1][]
The succinimidyl ester (SE) or NHS ester form of this compound is an amine-reactive derivative that is commonly used to label proteins and other molecules.[3] However, the unconjugated dye can also be used as a vital stain for lipophilic structures. One commercially available variant, CellTrace™ BODIPY® TR methyl ester, is specifically utilized for staining intracellular membranes in live cells.[4]
Core Properties and Quantitative Data
This compound exhibits excellent photophysical characteristics, making it a robust probe for various fluorescence-based applications, including confocal microscopy, two-photon excitation microscopy, and flow cytometry.
| Property | Value | References |
| Excitation Maximum (λex) | ~585 - 588 nm | |
| Emission Maximum (λem) | ~616 - 620 nm | |
| Molar Extinction Coefficient (ε) | ~68,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.9 | |
| Molecular Weight | 634.46 g/mol | |
| Solubility | Soluble in DMSO and DMF | |
| Form | Powder |
Experimental Protocols
While specific protocols for the unconjugated this compound for lipid staining are not as prevalent as for other Bodipy dyes like Bodipy 493/503, the following protocols are adapted from established methods for Bodipy-based lipid droplet and membrane staining and can be optimized for this compound.
Staining of Lipid Droplets in Live Cells for Fluorescence Microscopy
This protocol is designed for the visualization of neutral lipid droplets in live cultured cells.
Materials:
-
This compound stock solution (1-10 mM in anhydrous DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium
-
Coverslips or imaging-bottom dishes
-
Adherent cells of interest
Protocol:
-
Cell Seeding: Seed adherent cells on sterile coverslips or in imaging-bottom dishes at a density that will result in 60-80% confluency at the time of staining.
-
Preparation of Staining Solution:
-
On the day of the experiment, prepare a fresh working solution of this compound.
-
Dilute the this compound stock solution in pre-warmed (37°C) serum-free culture medium or PBS to a final concentration of 1-5 µM.
-
Vortex the solution thoroughly to ensure the dye is fully dissolved.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with warm PBS or complete culture medium to remove unbound dye and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., TRITC or Texas Red filter set).
-
Staining of Lipid Droplets in Fixed Cells for Fluorescence Microscopy
This protocol is suitable for fixed-cell imaging and immunofluorescence co-staining.
Materials:
-
This compound stock solution (1-10 mM in anhydrous DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Coverslips
-
Adherent cells of interest
Protocol:
-
Cell Seeding and Fixation:
-
Seed and culture cells on sterile coverslips as described for live-cell staining.
-
Wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS to remove residual PFA.
-
-
Staining:
-
Prepare a 1-5 µM working solution of this compound in PBS.
-
Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution and wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Quantification of Cellular Lipid Content by Flow Cytometry
This protocol allows for the quantitative analysis of lipid content in a cell population.
Materials:
-
This compound stock solution (1-10 mM in anhydrous DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA or other cell detachment solution
-
Flow cytometry tubes
Protocol:
-
Cell Culture and Treatment: Culture cells in suspension or detach adherent cells using trypsin-EDTA.
-
Staining:
-
Resuspend the cells in PBS or serum-free medium containing 1-5 µM this compound.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in fresh PBS and repeat the wash step twice.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in a suitable sheath fluid.
-
Analyze the cells on a flow cytometer using an appropriate laser and emission filter for red fluorescence.
-
Visualizations
Experimental Workflow for Lipid Droplet Staining
Caption: A generalized workflow for staining cellular lipid droplets using this compound.
Visualization of Lipid Uptake and Metabolism
Caption: A simplified diagram illustrating the process of cellular uptake and metabolic fate of lipids, which can be tracked using this compound labeled lipid analogs.
Applications in Research and Drug Development
The ability of this compound to specifically label and track lipids and membranes makes it a powerful tool in several research areas:
-
Metabolic Studies: Visualizing and quantifying changes in lipid droplet number and size in response to various stimuli or drug treatments provides insights into cellular metabolism and energy storage.
-
Drug Discovery: High-content screening assays can utilize this compound to identify compounds that modulate lipid metabolism or accumulation.
-
Membrane Dynamics: The dye can be used to study the structure and dynamics of cellular membranes, including the plasma membrane and intracellular organelles.
-
Toxicology: Assessing lipid accumulation (steatosis) in response to drug candidates can be an important part of preclinical safety evaluation.
Conclusion
This compound is a versatile and highly fluorescent probe for the investigation of cellular lipids and membranes. Its favorable photophysical properties and hydrophobic nature allow for robust staining and visualization in a variety of applications. While detailed protocols specifically for the unconjugated dye are less common, established methods for other Bodipy derivatives provide a solid foundation for its use in microscopy and flow cytometry. This technical guide serves as a starting point for researchers and drug development professionals to effectively employ this compound in their studies of lipid biology.
References
Bodipy TR-X: An In-Depth Technical Guide to Staining Lipids and Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bodipy TR-X, a fluorescent dye with significant applications in the study of lipids and cellular membranes. Its unique photophysical properties make it a valuable tool for visualizing and quantifying lipid-rich structures in both live and fixed cells.
Introduction to this compound
This compound is a bright, red-fluorescent dye belonging to the Bodipy (boron-dipyrromethene) family. These dyes are known for their high fluorescence quantum yields, large extinction coefficients, and relative insensitivity to environmental polarity and pH. The hydrophobic nature of this compound makes it particularly well-suited for partitioning into and staining nonpolar environments such as lipid droplets and cellular membranes.[1][]
The succinimidyl ester (SE) or NHS ester form of this compound is an amine-reactive derivative that is commonly used to label proteins and other molecules.[3] However, the unconjugated dye can also be used as a vital stain for lipophilic structures. One commercially available variant, CellTrace™ BODIPY® TR methyl ester, is specifically utilized for staining intracellular membranes in live cells.[4]
Core Properties and Quantitative Data
This compound exhibits excellent photophysical characteristics, making it a robust probe for various fluorescence-based applications, including confocal microscopy, two-photon excitation microscopy, and flow cytometry.
| Property | Value | References |
| Excitation Maximum (λex) | ~585 - 588 nm | |
| Emission Maximum (λem) | ~616 - 620 nm | |
| Molar Extinction Coefficient (ε) | ~68,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.9 | |
| Molecular Weight | 634.46 g/mol | |
| Solubility | Soluble in DMSO and DMF | |
| Form | Powder |
Experimental Protocols
While specific protocols for the unconjugated this compound for lipid staining are not as prevalent as for other Bodipy dyes like Bodipy 493/503, the following protocols are adapted from established methods for Bodipy-based lipid droplet and membrane staining and can be optimized for this compound.
Staining of Lipid Droplets in Live Cells for Fluorescence Microscopy
This protocol is designed for the visualization of neutral lipid droplets in live cultured cells.
Materials:
-
This compound stock solution (1-10 mM in anhydrous DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium
-
Coverslips or imaging-bottom dishes
-
Adherent cells of interest
Protocol:
-
Cell Seeding: Seed adherent cells on sterile coverslips or in imaging-bottom dishes at a density that will result in 60-80% confluency at the time of staining.
-
Preparation of Staining Solution:
-
On the day of the experiment, prepare a fresh working solution of this compound.
-
Dilute the this compound stock solution in pre-warmed (37°C) serum-free culture medium or PBS to a final concentration of 1-5 µM.
-
Vortex the solution thoroughly to ensure the dye is fully dissolved.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with warm PBS or complete culture medium to remove unbound dye and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., TRITC or Texas Red filter set).
-
Staining of Lipid Droplets in Fixed Cells for Fluorescence Microscopy
This protocol is suitable for fixed-cell imaging and immunofluorescence co-staining.
Materials:
-
This compound stock solution (1-10 mM in anhydrous DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Coverslips
-
Adherent cells of interest
Protocol:
-
Cell Seeding and Fixation:
-
Seed and culture cells on sterile coverslips as described for live-cell staining.
-
Wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS to remove residual PFA.
-
-
Staining:
-
Prepare a 1-5 µM working solution of this compound in PBS.
-
Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution and wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Quantification of Cellular Lipid Content by Flow Cytometry
This protocol allows for the quantitative analysis of lipid content in a cell population.
Materials:
-
This compound stock solution (1-10 mM in anhydrous DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA or other cell detachment solution
-
Flow cytometry tubes
Protocol:
-
Cell Culture and Treatment: Culture cells in suspension or detach adherent cells using trypsin-EDTA.
-
Staining:
-
Resuspend the cells in PBS or serum-free medium containing 1-5 µM this compound.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in fresh PBS and repeat the wash step twice.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in a suitable sheath fluid.
-
Analyze the cells on a flow cytometer using an appropriate laser and emission filter for red fluorescence.
-
Visualizations
Experimental Workflow for Lipid Droplet Staining
Caption: A generalized workflow for staining cellular lipid droplets using this compound.
Visualization of Lipid Uptake and Metabolism
Caption: A simplified diagram illustrating the process of cellular uptake and metabolic fate of lipids, which can be tracked using this compound labeled lipid analogs.
Applications in Research and Drug Development
The ability of this compound to specifically label and track lipids and membranes makes it a powerful tool in several research areas:
-
Metabolic Studies: Visualizing and quantifying changes in lipid droplet number and size in response to various stimuli or drug treatments provides insights into cellular metabolism and energy storage.
-
Drug Discovery: High-content screening assays can utilize this compound to identify compounds that modulate lipid metabolism or accumulation.
-
Membrane Dynamics: The dye can be used to study the structure and dynamics of cellular membranes, including the plasma membrane and intracellular organelles.
-
Toxicology: Assessing lipid accumulation (steatosis) in response to drug candidates can be an important part of preclinical safety evaluation.
Conclusion
This compound is a versatile and highly fluorescent probe for the investigation of cellular lipids and membranes. Its favorable photophysical properties and hydrophobic nature allow for robust staining and visualization in a variety of applications. While detailed protocols specifically for the unconjugated dye are less common, established methods for other Bodipy derivatives provide a solid foundation for its use in microscopy and flow cytometry. This technical guide serves as a starting point for researchers and drug development professionals to effectively employ this compound in their studies of lipid biology.
References
BODIPY TR-X in Fluorescence Polarization Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing BODIPY TR-X in fluorescence polarization (FP) assays. This compound, a bright, red-fluorescent dye, has emerged as a powerful tool in drug discovery and molecular interaction studies due to its exceptional photophysical properties, which are highly advantageous for FP-based applications.
Core Principles: Why this compound is a Superior Probe for Fluorescence Polarization
Fluorescence polarization is a technique that measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled molecule (a "tracer"). The degree of polarization is directly related to the rotational speed of the tracer in solution. Smaller molecules tumble rapidly, leading to depolarization of the emitted light (low FP value). Conversely, when the tracer binds to a larger molecule, its rotation is slowed, resulting in a higher degree of polarization (high FP value).
This compound possesses several key characteristics that make it an ideal fluorophore for FP assays:
-
Long Fluorescence Lifetime: this compound exhibits a relatively long excited-state lifetime, typically 5 nanoseconds or longer.[1][2] This extended lifetime allows for a greater sensitivity to changes in rotational motion, providing a larger assay window to detect binding events.
-
High Quantum Yield and Extinction Coefficient: The dye is intensely bright, with a high fluorescence quantum yield and a high extinction coefficient, which contributes to a strong signal and high sensitivity in FP assays.[1][2]
-
Photostability: BODIPY dyes are known for their exceptional photostability, which minimizes signal degradation during the course of an experiment.[3]
-
Environmental Insensitivity: The fluorescence of this compound is relatively insensitive to changes in solvent polarity and pH, leading to more robust and reproducible assay results.
-
Hydrophobic Nature: Its unique hydrophobic properties make it suitable for labeling lipids, membranes, and other lipophilic molecules.
-
Amine-Reactive Chemistry: The succinimidyl ester (NHS ester) form of this compound is a popular and efficient tool for labeling primary amines on proteins, peptides, amine-modified oligonucleotides, and other molecules.
-
"X" Spacer: The seven-atom aminohexanoyl ('X') spacer between the fluorophore and the NHS ester group helps to minimize interactions between the dye and the conjugated biomolecule, preserving the biological activity of the labeled molecule.
These properties collectively contribute to the development of sensitive, robust, and reliable FP assays for a wide range of applications.
Data Presentation: Quantitative Parameters of this compound FP Assays
The following tables summarize key quantitative data from various studies that have employed this compound or similar BODIPY dyes in FP assays. These parameters are crucial for assessing assay performance and comparing results across different experimental systems.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~588 nm | |
| Emission Maximum (λem) | ~616 nm | |
| Fluorescence Lifetime (τ) | ≥ 5.0 ns | |
| Molar Extinction Coefficient (ε) | High | |
| Fluorescence Quantum Yield (ΦF) | High |
Table 2: Reported Performance Metrics of BODIPY-based FP Assays
| Assay Target | Tracer | Key Parameter | Value | Z'-Factor | Reference |
| STAT3 DNA-Binding Domain | BODIPY-labeled DNA | Kd | ~20 nM | > 0.6 | |
| Kinase (PKA) | BODIPY FL ATP-γ-S | IC50 (H7 inhibitor) | Not specified | Not specified | |
| Protease | This compound Casein | - | - | Not specified | |
| G-Protein Coupled Receptors | BODIPY TMR-labeled peptides | - | - | Not specified | |
| EZH2-EED Interaction | FITC-labeled peptide | Ki | Not specified | > 0.9 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in fluorescence polarization assays.
Labeling of Peptides with this compound NHS Ester
This protocol outlines the steps for conjugating this compound succinimidyl ester to a peptide containing a primary amine.
Materials:
-
This compound NHS Ester
-
Peptide with a primary amine (e.g., N-terminal amine or lysine side chain)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Purification system (e.g., HPLC)
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction:
-
Add the dye stock solution to the peptide solution while gently vortexing. The molar ratio of dye to peptide may need to be optimized, but a starting point of 10-20 fold molar excess of the dye is recommended.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled peptide from the unreacted dye and unlabeled peptide using size-exclusion chromatography or reverse-phase HPLC.
-
Monitor the elution profile by absorbance at both 280 nm (for the peptide) and 588 nm (for this compound).
-
-
Characterization:
-
Confirm the labeling efficiency and purity of the conjugate using mass spectrometry and spectrophotometry.
-
Determine the concentration of the labeled peptide by measuring the absorbance of the this compound dye.
-
Direct Binding FP Assay
This protocol describes a direct binding assay to determine the affinity (Kd) of a this compound labeled tracer for its binding partner.
Materials:
-
This compound labeled tracer
-
Purified binding partner (e.g., protein, receptor)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume microplates (e.g., 384-well)
-
Fluorescence polarization plate reader
Procedure:
-
Determine Optimal Tracer Concentration:
-
Perform a serial dilution of the this compound tracer in the assay buffer.
-
Measure the fluorescence intensity and polarization at each concentration.
-
Select the lowest tracer concentration that gives a stable and robust fluorescence signal (typically in the low nanomolar range).
-
-
Set up Binding Reaction:
-
In a microplate, add a fixed concentration of the this compound tracer to a serial dilution of the binding partner.
-
Include control wells with the tracer only (for minimum FP) and buffer only (for background).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for this compound (e.g., Excitation: 570-590 nm, Emission: 610-630 nm).
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the FP values (in millipolarization units, mP) against the concentration of the binding partner.
-
Fit the data to a one-site binding equation to determine the dissociation constant (Kd).
-
Competitive Binding FP Assay for High-Throughput Screening
This protocol outlines a competitive binding assay to screen for inhibitors that disrupt the interaction between a this compound tracer and its binding partner.
Materials:
-
This compound labeled tracer
-
Purified binding partner
-
Compound library (dissolved in DMSO)
-
Assay buffer
-
Black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Optimization:
-
Determine the optimal concentrations of the this compound tracer and the binding partner that provide a stable and significant FP signal window (typically 80% of maximum binding).
-
-
Set up Competition Assay:
-
In a microplate, add the test compounds from the library at various concentrations.
-
Add the pre-determined concentration of the binding partner to all wells (except tracer-only controls).
-
Add the pre-determined concentration of the this compound tracer to all wells.
-
Include control wells:
-
Tracer only (minimum FP)
-
Tracer + binding partner (maximum FP)
-
Tracer + binding partner + known inhibitor (positive control)
-
Buffer only (background)
-
-
-
Incubation: Incubate the plate to allow the competition to reach equilibrium.
-
Measurement: Measure the fluorescence polarization.
-
Data Analysis:
-
Calculate the percent inhibition for each compound.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for active compounds.
-
Calculate the Z'-factor to assess the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Mandatory Visualizations
Signaling Pathway: GPCR Ligand Binding
The following diagram illustrates a canonical G-Protein Coupled Receptor (GPCR) signaling pathway, where the initial ligand binding event can be studied using a this compound based FP assay.
Caption: GPCR signaling pathway initiated by ligand binding, which can be quantified using a this compound FP assay.
Experimental Workflow: Competitive Binding FP Assay
The following diagram illustrates the workflow for a competitive binding fluorescence polarization assay.
Caption: Workflow of a competitive FP assay showing high FP in the absence and low FP in the presence of an inhibitor.
Logical Relationship: Factors Influencing Fluorescence Polarization
The following diagram illustrates the key factors that influence the measured fluorescence polarization value.
Caption: Key factors influencing the fluorescence polarization signal in an assay.
References
BODIPY TR-X in Fluorescence Polarization Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing BODIPY TR-X in fluorescence polarization (FP) assays. This compound, a bright, red-fluorescent dye, has emerged as a powerful tool in drug discovery and molecular interaction studies due to its exceptional photophysical properties, which are highly advantageous for FP-based applications.
Core Principles: Why this compound is a Superior Probe for Fluorescence Polarization
Fluorescence polarization is a technique that measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled molecule (a "tracer"). The degree of polarization is directly related to the rotational speed of the tracer in solution. Smaller molecules tumble rapidly, leading to depolarization of the emitted light (low FP value). Conversely, when the tracer binds to a larger molecule, its rotation is slowed, resulting in a higher degree of polarization (high FP value).
This compound possesses several key characteristics that make it an ideal fluorophore for FP assays:
-
Long Fluorescence Lifetime: this compound exhibits a relatively long excited-state lifetime, typically 5 nanoseconds or longer.[1][2] This extended lifetime allows for a greater sensitivity to changes in rotational motion, providing a larger assay window to detect binding events.
-
High Quantum Yield and Extinction Coefficient: The dye is intensely bright, with a high fluorescence quantum yield and a high extinction coefficient, which contributes to a strong signal and high sensitivity in FP assays.[1][2]
-
Photostability: BODIPY dyes are known for their exceptional photostability, which minimizes signal degradation during the course of an experiment.[3]
-
Environmental Insensitivity: The fluorescence of this compound is relatively insensitive to changes in solvent polarity and pH, leading to more robust and reproducible assay results.
-
Hydrophobic Nature: Its unique hydrophobic properties make it suitable for labeling lipids, membranes, and other lipophilic molecules.
-
Amine-Reactive Chemistry: The succinimidyl ester (NHS ester) form of this compound is a popular and efficient tool for labeling primary amines on proteins, peptides, amine-modified oligonucleotides, and other molecules.
-
"X" Spacer: The seven-atom aminohexanoyl ('X') spacer between the fluorophore and the NHS ester group helps to minimize interactions between the dye and the conjugated biomolecule, preserving the biological activity of the labeled molecule.
These properties collectively contribute to the development of sensitive, robust, and reliable FP assays for a wide range of applications.
Data Presentation: Quantitative Parameters of this compound FP Assays
The following tables summarize key quantitative data from various studies that have employed this compound or similar BODIPY dyes in FP assays. These parameters are crucial for assessing assay performance and comparing results across different experimental systems.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~588 nm | |
| Emission Maximum (λem) | ~616 nm | |
| Fluorescence Lifetime (τ) | ≥ 5.0 ns | |
| Molar Extinction Coefficient (ε) | High | |
| Fluorescence Quantum Yield (ΦF) | High |
Table 2: Reported Performance Metrics of BODIPY-based FP Assays
| Assay Target | Tracer | Key Parameter | Value | Z'-Factor | Reference |
| STAT3 DNA-Binding Domain | BODIPY-labeled DNA | Kd | ~20 nM | > 0.6 | |
| Kinase (PKA) | BODIPY FL ATP-γ-S | IC50 (H7 inhibitor) | Not specified | Not specified | |
| Protease | This compound Casein | - | - | Not specified | |
| G-Protein Coupled Receptors | BODIPY TMR-labeled peptides | - | - | Not specified | |
| EZH2-EED Interaction | FITC-labeled peptide | Ki | Not specified | > 0.9 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in fluorescence polarization assays.
Labeling of Peptides with this compound NHS Ester
This protocol outlines the steps for conjugating this compound succinimidyl ester to a peptide containing a primary amine.
Materials:
-
This compound NHS Ester
-
Peptide with a primary amine (e.g., N-terminal amine or lysine side chain)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Purification system (e.g., HPLC)
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction:
-
Add the dye stock solution to the peptide solution while gently vortexing. The molar ratio of dye to peptide may need to be optimized, but a starting point of 10-20 fold molar excess of the dye is recommended.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled peptide from the unreacted dye and unlabeled peptide using size-exclusion chromatography or reverse-phase HPLC.
-
Monitor the elution profile by absorbance at both 280 nm (for the peptide) and 588 nm (for this compound).
-
-
Characterization:
-
Confirm the labeling efficiency and purity of the conjugate using mass spectrometry and spectrophotometry.
-
Determine the concentration of the labeled peptide by measuring the absorbance of the this compound dye.
-
Direct Binding FP Assay
This protocol describes a direct binding assay to determine the affinity (Kd) of a this compound labeled tracer for its binding partner.
Materials:
-
This compound labeled tracer
-
Purified binding partner (e.g., protein, receptor)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume microplates (e.g., 384-well)
-
Fluorescence polarization plate reader
Procedure:
-
Determine Optimal Tracer Concentration:
-
Perform a serial dilution of the this compound tracer in the assay buffer.
-
Measure the fluorescence intensity and polarization at each concentration.
-
Select the lowest tracer concentration that gives a stable and robust fluorescence signal (typically in the low nanomolar range).
-
-
Set up Binding Reaction:
-
In a microplate, add a fixed concentration of the this compound tracer to a serial dilution of the binding partner.
-
Include control wells with the tracer only (for minimum FP) and buffer only (for background).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for this compound (e.g., Excitation: 570-590 nm, Emission: 610-630 nm).
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the FP values (in millipolarization units, mP) against the concentration of the binding partner.
-
Fit the data to a one-site binding equation to determine the dissociation constant (Kd).
-
Competitive Binding FP Assay for High-Throughput Screening
This protocol outlines a competitive binding assay to screen for inhibitors that disrupt the interaction between a this compound tracer and its binding partner.
Materials:
-
This compound labeled tracer
-
Purified binding partner
-
Compound library (dissolved in DMSO)
-
Assay buffer
-
Black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Optimization:
-
Determine the optimal concentrations of the this compound tracer and the binding partner that provide a stable and significant FP signal window (typically 80% of maximum binding).
-
-
Set up Competition Assay:
-
In a microplate, add the test compounds from the library at various concentrations.
-
Add the pre-determined concentration of the binding partner to all wells (except tracer-only controls).
-
Add the pre-determined concentration of the this compound tracer to all wells.
-
Include control wells:
-
Tracer only (minimum FP)
-
Tracer + binding partner (maximum FP)
-
Tracer + binding partner + known inhibitor (positive control)
-
Buffer only (background)
-
-
-
Incubation: Incubate the plate to allow the competition to reach equilibrium.
-
Measurement: Measure the fluorescence polarization.
-
Data Analysis:
-
Calculate the percent inhibition for each compound.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for active compounds.
-
Calculate the Z'-factor to assess the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Mandatory Visualizations
Signaling Pathway: GPCR Ligand Binding
The following diagram illustrates a canonical G-Protein Coupled Receptor (GPCR) signaling pathway, where the initial ligand binding event can be studied using a this compound based FP assay.
Caption: GPCR signaling pathway initiated by ligand binding, which can be quantified using a this compound FP assay.
Experimental Workflow: Competitive Binding FP Assay
The following diagram illustrates the workflow for a competitive binding fluorescence polarization assay.
Caption: Workflow of a competitive FP assay showing high FP in the absence and low FP in the presence of an inhibitor.
Logical Relationship: Factors Influencing Fluorescence Polarization
The following diagram illustrates the key factors that influence the measured fluorescence polarization value.
Caption: Key factors influencing the fluorescence polarization signal in an assay.
References
BODIPY TR-X Dye for Flow Cytometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the BODIPY TR-X dye and its applications in flow cytometry. This compound is a bright, red fluorescent dye known for its exceptional photophysical properties, making it a valuable tool for labeling proteins, antibodies, and other molecules for cellular analysis.
Core Properties of this compound Dye
This compound is characterized by its high fluorescence quantum yield, photostability, and a relatively long excited-state lifetime.[1][2] Its spectral characteristics are similar to Texas Red and Alexa Fluor 594.[2] A key feature of BODIPY dyes is their hydrophobic nature, which makes them particularly suitable for staining lipids, membranes, and other lipophilic structures.[2] The dye is relatively insensitive to changes in solvent polarity and pH.[2]
The most common form of the dye for labeling is the this compound NHS Ester (Succinimidyl Ester), which readily reacts with primary amines on proteins and other molecules. This version contains a seven-atom aminohexanoyl 'X' spacer that separates the fluorophore from its conjugation site, which can help to reduce potential interactions with the labeled biomolecule.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound NHS Ester:
| Property | Value | Source |
| Excitation Maximum (Ex) | 588 nm | |
| Emission Maximum (Em) | 616 nm | |
| Molar Extinction Coefficient | 68,000 cm⁻¹M⁻¹ | |
| Molecular Weight | 634.46 g/mol | |
| Recommended Storage | -20°C, protect from light | |
| Solubility | DMSO, DMF |
Experimental Protocols
Detailed methodologies for antibody conjugation and cell staining for flow cytometry applications are provided below.
Antibody Conjugation with this compound NHS Ester
This protocol describes the process of labeling an antibody with this compound NHS Ester for use in flow cytometry.
Materials:
-
Antibody of interest (at a concentration of 1-2 mg/mL)
-
This compound NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare the Antibody: Dialyze the antibody against the conjugation buffer to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 1-2 mg/mL in the conjugation buffer.
-
Prepare the Dye Solution: Immediately before use, dissolve the this compound NHS Ester in anhydrous DMSO to create a 10 mM stock solution.
-
Conjugation Reaction:
-
While gently vortexing the antibody solution, add the reactive dye solution at a specific molar ratio (a 10:1 dye-to-antibody molar ratio is a common starting point).
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody. The first colored fractions will contain the conjugated antibody.
-
-
Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 588 nm (for the dye).
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer like BSA and storing at -20°C.
Cell Staining with this compound Labeled Antibodies for Flow Cytometry
This protocol outlines the steps for staining cells with a this compound conjugated antibody for subsequent analysis by flow cytometry.
Materials:
-
Cells of interest
-
This compound conjugated antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
Fixation Buffer (optional, e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (optional, for intracellular targets, e.g., 0.1% Triton X-100 in PBS)
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with cold PBS.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL in cold flow cytometry staining buffer.
-
-
Staining:
-
Add the this compound conjugated antibody to the cell suspension at a pre-determined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold flow cytometry staining buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation and Permeabilization (for intracellular targets):
-
If staining an intracellular target, after the final wash, resuspend the cells in fixation buffer and incubate for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Resuspend the cells in permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
Proceed with the staining and washing steps as described above.
-
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of flow cytometry staining buffer.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer equipped with the appropriate lasers and filters for detecting this compound fluorescence.
Visualizations
Experimental Workflow for Flow Cytometry
The following diagram illustrates the general workflow for a flow cytometry experiment using a this compound conjugated antibody.
This compound NHS Ester Conjugation Chemistry
This diagram illustrates the chemical reaction between the this compound NHS Ester and a primary amine on a protein.
References
BODIPY TR-X Dye for Flow Cytometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the BODIPY TR-X dye and its applications in flow cytometry. This compound is a bright, red fluorescent dye known for its exceptional photophysical properties, making it a valuable tool for labeling proteins, antibodies, and other molecules for cellular analysis.
Core Properties of this compound Dye
This compound is characterized by its high fluorescence quantum yield, photostability, and a relatively long excited-state lifetime.[1][2] Its spectral characteristics are similar to Texas Red and Alexa Fluor 594.[2] A key feature of BODIPY dyes is their hydrophobic nature, which makes them particularly suitable for staining lipids, membranes, and other lipophilic structures.[2] The dye is relatively insensitive to changes in solvent polarity and pH.[2]
The most common form of the dye for labeling is the this compound NHS Ester (Succinimidyl Ester), which readily reacts with primary amines on proteins and other molecules. This version contains a seven-atom aminohexanoyl 'X' spacer that separates the fluorophore from its conjugation site, which can help to reduce potential interactions with the labeled biomolecule.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound NHS Ester:
| Property | Value | Source |
| Excitation Maximum (Ex) | 588 nm | |
| Emission Maximum (Em) | 616 nm | |
| Molar Extinction Coefficient | 68,000 cm⁻¹M⁻¹ | |
| Molecular Weight | 634.46 g/mol | |
| Recommended Storage | -20°C, protect from light | |
| Solubility | DMSO, DMF |
Experimental Protocols
Detailed methodologies for antibody conjugation and cell staining for flow cytometry applications are provided below.
Antibody Conjugation with this compound NHS Ester
This protocol describes the process of labeling an antibody with this compound NHS Ester for use in flow cytometry.
Materials:
-
Antibody of interest (at a concentration of 1-2 mg/mL)
-
This compound NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare the Antibody: Dialyze the antibody against the conjugation buffer to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 1-2 mg/mL in the conjugation buffer.
-
Prepare the Dye Solution: Immediately before use, dissolve the this compound NHS Ester in anhydrous DMSO to create a 10 mM stock solution.
-
Conjugation Reaction:
-
While gently vortexing the antibody solution, add the reactive dye solution at a specific molar ratio (a 10:1 dye-to-antibody molar ratio is a common starting point).
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody. The first colored fractions will contain the conjugated antibody.
-
-
Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 588 nm (for the dye).
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer like BSA and storing at -20°C.
Cell Staining with this compound Labeled Antibodies for Flow Cytometry
This protocol outlines the steps for staining cells with a this compound conjugated antibody for subsequent analysis by flow cytometry.
Materials:
-
Cells of interest
-
This compound conjugated antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
Fixation Buffer (optional, e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (optional, for intracellular targets, e.g., 0.1% Triton X-100 in PBS)
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with cold PBS.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL in cold flow cytometry staining buffer.
-
-
Staining:
-
Add the this compound conjugated antibody to the cell suspension at a pre-determined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold flow cytometry staining buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation and Permeabilization (for intracellular targets):
-
If staining an intracellular target, after the final wash, resuspend the cells in fixation buffer and incubate for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Resuspend the cells in permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
Proceed with the staining and washing steps as described above.
-
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of flow cytometry staining buffer.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer equipped with the appropriate lasers and filters for detecting this compound fluorescence.
Visualizations
Experimental Workflow for Flow Cytometry
The following diagram illustrates the general workflow for a flow cytometry experiment using a this compound conjugated antibody.
This compound NHS Ester Conjugation Chemistry
This diagram illustrates the chemical reaction between the this compound NHS Ester and a primary amine on a protein.
References
Bodipy TR-X Conjugates: A Technical Guide for Advanced Cellular Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the utility of Bodipy TR-X conjugates as robust fluorescent probes for cellular labeling. This compound, a bright, red-fluorescent dye, offers exceptional photophysical properties, making it a versatile tool for a range of applications in fluorescence microscopy, flow cytometry, and high-throughput screening. This document provides a comprehensive overview of its characteristics, detailed experimental protocols for conjugation, and a workflow for successful cellular labeling.
Core Properties of this compound
This compound (boron-dipyrromethene tetramethylrhodamine) is a hydrophobic dye that exhibits a high fluorescence quantum yield and a large extinction coefficient, contributing to its bright fluorescent signal.[1][2][3] Its spectral properties are largely insensitive to solvent polarity and pH changes, providing consistent performance in various experimental conditions.[1][3] The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group, which helps to minimize interactions between the dye and the biomolecule it is labeling.
Key features of this compound include its narrow emission bandwidth, which is advantageous for multicolor imaging, and a relatively long excited-state lifetime (typically 5 nanoseconds or longer). This latter property makes it particularly well-suited for fluorescence polarization assays and two-photon excitation (TPE) microscopy.
Quantitative Data Summary
The photophysical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Spectral and Photophysical Properties of this compound Conjugates
| Property | Value | Reference |
| Excitation Maximum (λex) | 588 nm | |
| Emission Maximum (λem) | 616 nm | |
| Extinction Coefficient (ε) | 68,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.9 | |
| Excited-State Lifetime (τ) | ~5.4 nanoseconds (in Methanol) |
Table 2: Chemical and Physical Properties of this compound NHS Ester
| Property | Value | Reference |
| Molecular Weight | 634.46 g/mol | |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |
| Reactivity | Primary amines (R-NH₂) | |
| Solubility | Soluble in DMSO and DMF | |
| Storage Conditions | -20°C, protected from light |
Experimental Protocol: Protein Labeling with this compound NHS Ester
This protocol provides a general procedure for conjugating this compound NHS ester to proteins, specifically optimized for IgG antibodies. The NHS ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of the protein, to form a stable amide bond.
Materials:
-
This compound NHS Ester
-
Protein (e.g., IgG antibody) to be labeled
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
High-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the 0.1 M sodium bicarbonate buffer at a concentration of at least 2 mg/mL for optimal results.
-
If the protein is in a buffer containing amines (e.g., Tris or glycine), it must be dialyzed against a suitable buffer like PBS before proceeding.
-
-
Prepare the Dye Stock Solution:
-
Dissolve the this compound NHS ester in a small amount of high-quality anhydrous DMF or DMSO.
-
-
Perform the Labeling Reaction:
-
Slowly add the desired molar ratio of the reactive dye to the protein solution while gently vortexing. It is recommended to test three different molar ratios to determine the optimal degree of labeling.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
The first colored band to elute is the this compound conjugated protein.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the conjugation of this compound NHS ester to a protein for subsequent use in cellular labeling.
Caption: Workflow for Protein Conjugation and Cellular Labeling with this compound NHS Ester.
Applications in Cellular Labeling
This compound conjugates are widely used for a variety of cellular labeling applications. Due to their hydrophobic nature, they are particularly effective for staining lipids, membranes, and other lipophilic structures within cells. When conjugated to antibodies, proteins, peptides, or other biomolecules, they serve as highly specific probes for targeting and visualizing cellular components and processes.
Common applications include:
-
Immunofluorescence: Labeled antibodies can be used to detect and localize specific antigens within fixed and permeabilized cells.
-
Live-Cell Imaging: The cell-permeant nature of some this compound conjugates allows for the tracking of molecules and processes in living cells over time.
-
Flow Cytometry: Fluorescently labeled cells can be identified and quantified using flow cytometry.
-
Lipid Droplet Staining: The lipophilic properties of the this compound dye make it an excellent tool for visualizing lipid droplets and studying lipid metabolism.
References
Bodipy TR-X Conjugates: A Technical Guide for Advanced Cellular Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the utility of Bodipy TR-X conjugates as robust fluorescent probes for cellular labeling. This compound, a bright, red-fluorescent dye, offers exceptional photophysical properties, making it a versatile tool for a range of applications in fluorescence microscopy, flow cytometry, and high-throughput screening. This document provides a comprehensive overview of its characteristics, detailed experimental protocols for conjugation, and a workflow for successful cellular labeling.
Core Properties of this compound
This compound (boron-dipyrromethene tetramethylrhodamine) is a hydrophobic dye that exhibits a high fluorescence quantum yield and a large extinction coefficient, contributing to its bright fluorescent signal.[1][2][3] Its spectral properties are largely insensitive to solvent polarity and pH changes, providing consistent performance in various experimental conditions.[1][3] The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group, which helps to minimize interactions between the dye and the biomolecule it is labeling.
Key features of this compound include its narrow emission bandwidth, which is advantageous for multicolor imaging, and a relatively long excited-state lifetime (typically 5 nanoseconds or longer). This latter property makes it particularly well-suited for fluorescence polarization assays and two-photon excitation (TPE) microscopy.
Quantitative Data Summary
The photophysical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Spectral and Photophysical Properties of this compound Conjugates
| Property | Value | Reference |
| Excitation Maximum (λex) | 588 nm | |
| Emission Maximum (λem) | 616 nm | |
| Extinction Coefficient (ε) | 68,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.9 | |
| Excited-State Lifetime (τ) | ~5.4 nanoseconds (in Methanol) |
Table 2: Chemical and Physical Properties of this compound NHS Ester
| Property | Value | Reference |
| Molecular Weight | 634.46 g/mol | |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |
| Reactivity | Primary amines (R-NH₂) | |
| Solubility | Soluble in DMSO and DMF | |
| Storage Conditions | -20°C, protected from light |
Experimental Protocol: Protein Labeling with this compound NHS Ester
This protocol provides a general procedure for conjugating this compound NHS ester to proteins, specifically optimized for IgG antibodies. The NHS ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of the protein, to form a stable amide bond.
Materials:
-
This compound NHS Ester
-
Protein (e.g., IgG antibody) to be labeled
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
High-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the 0.1 M sodium bicarbonate buffer at a concentration of at least 2 mg/mL for optimal results.
-
If the protein is in a buffer containing amines (e.g., Tris or glycine), it must be dialyzed against a suitable buffer like PBS before proceeding.
-
-
Prepare the Dye Stock Solution:
-
Dissolve the this compound NHS ester in a small amount of high-quality anhydrous DMF or DMSO.
-
-
Perform the Labeling Reaction:
-
Slowly add the desired molar ratio of the reactive dye to the protein solution while gently vortexing. It is recommended to test three different molar ratios to determine the optimal degree of labeling.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
The first colored band to elute is the this compound conjugated protein.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the conjugation of this compound NHS ester to a protein for subsequent use in cellular labeling.
Caption: Workflow for Protein Conjugation and Cellular Labeling with this compound NHS Ester.
Applications in Cellular Labeling
This compound conjugates are widely used for a variety of cellular labeling applications. Due to their hydrophobic nature, they are particularly effective for staining lipids, membranes, and other lipophilic structures within cells. When conjugated to antibodies, proteins, peptides, or other biomolecules, they serve as highly specific probes for targeting and visualizing cellular components and processes.
Common applications include:
-
Immunofluorescence: Labeled antibodies can be used to detect and localize specific antigens within fixed and permeabilized cells.
-
Live-Cell Imaging: The cell-permeant nature of some this compound conjugates allows for the tracking of molecules and processes in living cells over time.
-
Flow Cytometry: Fluorescently labeled cells can be identified and quantified using flow cytometry.
-
Lipid Droplet Staining: The lipophilic properties of the this compound dye make it an excellent tool for visualizing lipid droplets and studying lipid metabolism.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Bodipy TR-X NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bodipy TR-X NHS ester is a bright, red fluorescent dye ideal for labeling proteins and other biomolecules.[1] Its N-hydroxysuccinimidyl (NHS) ester functional group reacts efficiently with primary amines on proteins to form stable amide bonds.[2] The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the NHS ester. This spacer is designed to minimize interactions between the dye and the biomolecule, preserving protein function and improving accessibility for detection.[3] this compound exhibits a high extinction coefficient and fluorescence quantum yield, making it a sensitive choice for various applications.[1] It is relatively insensitive to solvent polarity and pH changes, providing consistent performance in diverse experimental conditions.[1] The dye's hydrophobic nature also makes it suitable for labeling lipids and membranes. These properties, combined with its narrow emission bandwidth, make this compound an excellent tool for fluorescence microscopy, flow cytometry, and fluorescence polarization assays.
Data Presentation
The following tables summarize the key quantitative data for this compound NHS ester and its protein conjugates.
Table 1: Spectroscopic Properties of this compound NHS Ester
| Property | Value | Reference |
| Excitation Maximum (λex) | 588 nm | |
| Emission Maximum (λem) | 616 nm | |
| Molar Extinction Coefficient (ε) | 68,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.9 |
Table 2: Physicochemical Properties of this compound NHS Ester
| Property | Value | Reference |
| Molecular Weight | 634.46 g/mol | |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |
| Reactivity | Primary amines | |
| Solubility | DMSO, DMF |
Table 3: Parameters for Calculating the Degree of Labeling (DOL)
| Parameter | Value | Reference |
| Correction Factor at 260 nm (CF₂₆₀) | 0.15 | |
| Correction Factor at 280 nm (CF₂₈₀) | 0.19 |
Experimental Protocols
Materials
-
This compound NHS ester
-
Protein of interest (at a concentration of 2-10 mg/mL)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., gel filtration or dialysis cassette)
-
Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0
Protocol for Protein Labeling
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the dye.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the dye stock solution. The optimal molar ratio of dye to protein for efficient labeling can vary, so it is recommended to test a range of ratios (e.g., 5:1, 10:1, and 20:1).
-
Add the calculated volume of the dye stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Stop the Reaction (Optional):
-
To terminate the labeling reaction, a quenching solution can be added. Add the quenching reagent to a final concentration of 10-50 mM and incubate for 30-60 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or by dialysis.
-
Equilibrate the column or dialysis cassette with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The labeled protein will be visible as a colored band.
-
Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to a single protein molecule. It can be determined spectrophotometrically.
-
Measure the Absorbance:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of the dye, 588 nm (A₅₈₈).
-
-
Calculate the Protein Concentration:
-
The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₅₈₈ × CF₂₈₀)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A₅₈₈ is the absorbance at 588 nm.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.19 for this compound).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
-
Calculate the Degree of Labeling:
-
The DOL can then be calculated using the following formula: DOL = A₅₈₈ / (ε_dye × Protein Concentration (M))
-
Where:
-
A₅₈₈ is the absorbance at 588 nm.
-
ε_dye is the molar extinction coefficient of this compound (68,000 cm⁻¹M⁻¹).
-
-
-
Storage and Handling
-
This compound NHS ester: Store the solid dye at -20°C, protected from light and moisture. Once dissolved in DMSO or DMF, use the solution immediately or store at -20°C in small aliquots, protected from light. Avoid repeated freeze-thaw cycles.
-
Labeled Protein: Store the purified protein conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage. For long-term storage, it is recommended to add a cryoprotectant such as glycerol and to store in single-use aliquots to avoid freeze-thaw cycles. Protect the labeled protein from light.
Visualizations
References
Application Notes and Protocols for Protein Labeling with Bodipy TR-X NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bodipy TR-X NHS ester is a bright, red fluorescent dye ideal for labeling proteins and other biomolecules.[1] Its N-hydroxysuccinimidyl (NHS) ester functional group reacts efficiently with primary amines on proteins to form stable amide bonds.[2] The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the NHS ester. This spacer is designed to minimize interactions between the dye and the biomolecule, preserving protein function and improving accessibility for detection.[3] this compound exhibits a high extinction coefficient and fluorescence quantum yield, making it a sensitive choice for various applications.[1] It is relatively insensitive to solvent polarity and pH changes, providing consistent performance in diverse experimental conditions.[1] The dye's hydrophobic nature also makes it suitable for labeling lipids and membranes. These properties, combined with its narrow emission bandwidth, make this compound an excellent tool for fluorescence microscopy, flow cytometry, and fluorescence polarization assays.
Data Presentation
The following tables summarize the key quantitative data for this compound NHS ester and its protein conjugates.
Table 1: Spectroscopic Properties of this compound NHS Ester
| Property | Value | Reference |
| Excitation Maximum (λex) | 588 nm | |
| Emission Maximum (λem) | 616 nm | |
| Molar Extinction Coefficient (ε) | 68,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.9 |
Table 2: Physicochemical Properties of this compound NHS Ester
| Property | Value | Reference |
| Molecular Weight | 634.46 g/mol | |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |
| Reactivity | Primary amines | |
| Solubility | DMSO, DMF |
Table 3: Parameters for Calculating the Degree of Labeling (DOL)
| Parameter | Value | Reference |
| Correction Factor at 260 nm (CF₂₆₀) | 0.15 | |
| Correction Factor at 280 nm (CF₂₈₀) | 0.19 |
Experimental Protocols
Materials
-
This compound NHS ester
-
Protein of interest (at a concentration of 2-10 mg/mL)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., gel filtration or dialysis cassette)
-
Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0
Protocol for Protein Labeling
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the dye.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the dye stock solution. The optimal molar ratio of dye to protein for efficient labeling can vary, so it is recommended to test a range of ratios (e.g., 5:1, 10:1, and 20:1).
-
Add the calculated volume of the dye stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Stop the Reaction (Optional):
-
To terminate the labeling reaction, a quenching solution can be added. Add the quenching reagent to a final concentration of 10-50 mM and incubate for 30-60 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or by dialysis.
-
Equilibrate the column or dialysis cassette with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The labeled protein will be visible as a colored band.
-
Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to a single protein molecule. It can be determined spectrophotometrically.
-
Measure the Absorbance:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of the dye, 588 nm (A₅₈₈).
-
-
Calculate the Protein Concentration:
-
The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₅₈₈ × CF₂₈₀)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A₅₈₈ is the absorbance at 588 nm.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.19 for this compound).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
-
Calculate the Degree of Labeling:
-
The DOL can then be calculated using the following formula: DOL = A₅₈₈ / (ε_dye × Protein Concentration (M))
-
Where:
-
A₅₈₈ is the absorbance at 588 nm.
-
ε_dye is the molar extinction coefficient of this compound (68,000 cm⁻¹M⁻¹).
-
-
-
Storage and Handling
-
This compound NHS ester: Store the solid dye at -20°C, protected from light and moisture. Once dissolved in DMSO or DMF, use the solution immediately or store at -20°C in small aliquots, protected from light. Avoid repeated freeze-thaw cycles.
-
Labeled Protein: Store the purified protein conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage. For long-term storage, it is recommended to add a cryoprotectant such as glycerol and to store in single-use aliquots to avoid freeze-thaw cycles. Protect the labeled protein from light.
Visualizations
References
Application Notes and Protocols: A Step-by-Step Guide to BODIPY™ TR-X Antibody Conjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of fluorescent dyes to antibodies is a cornerstone of modern molecular biology and diagnostics. This guide provides a detailed protocol for the conjugation of BODIPY™ TR-X NHS Ester to antibodies, yielding a bright, red-fluorescent conjugate ideal for a variety of applications including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays.
Introduction
BODIPY™ TR-X is a bright, photostable, and relatively hydrophobic fluorescent dye with excitation and emission maxima of approximately 588 nm and 616 nm, respectively.[1][2] Its N-hydroxysuccinimide (NHS) ester derivative is a popular reagent for labeling primary amines on proteins, such as the lysine residues on antibodies, forming a stable amide bond.[1][2][3] The "X" in BODIPY™ TR-X refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its point of attachment, which can help to reduce potential interactions between the dye and the biomolecule.
This document provides a comprehensive, step-by-step protocol for the successful conjugation of BODIPY™ TR-X NHS Ester to a typical IgG antibody, including antibody preparation, conjugation reaction, and purification of the final conjugate.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| BODIPY™ TR-X NHS Ester | Thermo Fisher Scientific | D6116 |
| IgG Antibody | (User's choice) | - |
| Anhydrous Dimethylsulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Sodium Bicarbonate | Sigma-Aldrich | S6014 |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | (User's choice) | - |
| Desalting Column (e.g., Sephadex™ G-25) | Cytiva | 17085101 |
| Spectrophotometer | (User's choice) | - |
| Centrifuge | (User's choice) | - |
Quantitative Data Summary
Table 1: Properties of BODIPY™ TR-X NHS Ester
| Property | Value | Reference |
| Molecular Weight | 634.46 g/mol | |
| Excitation Maximum (conjugated) | ~588 nm | |
| Emission Maximum (conjugated) | ~616 nm | |
| Molar Extinction Coefficient at λmax | 68,000 cm⁻¹M⁻¹ | |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | |
| Reactivity | Primary amines |
Table 2: Recommended Molar Excess of Dye to Antibody
| Desired Degree of Labeling (DOL) | Molar Excess of Dye:Antibody |
| Low (2-4) | 5-10 fold |
| Medium (4-8) | 10-20 fold |
| High (8-12) | 20-30 fold |
Note: The optimal molar excess should be determined empirically for each antibody.
Experimental Protocols
Antibody Preparation
It is crucial to ensure the antibody is in an amine-free buffer at the correct pH for the conjugation reaction to proceed efficiently. Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the NHS ester and must be removed.
-
Buffer Exchange:
-
If your antibody is in a buffer containing primary amines, perform a buffer exchange into a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS, pH 7.2-7.4).
-
This can be achieved using a desalting column, dialysis, or tangential flow filtration.
-
-
Concentration Adjustment:
-
Adjust the antibody concentration to 1-2 mg/mL in the conjugation buffer. Higher concentrations can improve labeling efficiency.
-
Determine the antibody concentration by measuring the absorbance at 280 nm (A280). For a typical IgG, an extinction coefficient of 1.4 mL/(mg·cm) can be used.
-
Antibody Concentration (mg/mL) = A280 / 1.4
-
-
Conjugation Reaction
The NHS ester reacts with primary amines on the antibody to form a stable amide bond. The efficiency of this reaction is pH-dependent, with higher pH favoring the reaction.
-
Prepare Dye Stock Solution:
-
Immediately before use, dissolve the BODIPY™ TR-X NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL. Vortex to ensure it is fully dissolved.
-
-
Calculate the Volume of Dye to Add:
-
The volume of dye to add depends on the desired molar excess. Use the following formula to calculate the required volume of the 10 mg/mL dye stock solution:
-
Volume of Dye (µL) = (Molar Excess * Antibody Mass (mg) * Dye MW) / (Antibody MW * Dye Concentration (mg/mL))
-
Where:
-
Molar Excess is from Table 2.
-
Antibody Mass (mg) is the total mass of antibody in the reaction.
-
Dye MW = 634.46 g/mol .
-
Antibody MW ≈ 150,000 g/mol for IgG.
-
Dye Concentration = 10 mg/mL.
-
-
-
-
Perform the Conjugation:
-
Add the calculated volume of the BODIPY™ TR-X stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification of the Conjugate
After the conjugation reaction, it is essential to remove any unreacted, free dye from the labeled antibody.
-
Purification Method:
-
The most common method for purifying antibody conjugates is size-exclusion chromatography using a desalting column (e.g., Sephadex™ G-25).
-
Other methods such as dialysis, tangential flow filtration, or chromatography techniques like ion exchange or hydrophobic interaction chromatography can also be used.
-
-
Procedure (using a desalting column):
-
Equilibrate the desalting column with PBS (pH 7.2-7.4) according to the manufacturer's instructions.
-
Apply the conjugation reaction mixture to the column.
-
Elute the conjugate with PBS. The labeled antibody will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.
-
Collect the colored fractions corresponding to the labeled antibody.
-
Characterization of the Conjugate
To determine the success of the conjugation, calculate the Degree of Labeling (DOL), also known as the dye-to-antibody ratio.
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of BODIPY™ TR-X, which is approximately 588 nm (Amax).
-
-
Calculate the Degree of Labeling (DOL):
-
Antibody Concentration (M) = [A280 - (Amax * CF)] / ε_antibody
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm. For BODIPY™ TR-X, a typical value is around 0.1.
-
ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
-
Dye Concentration (M) = Amax / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of BODIPY™ TR-X at its λmax (68,000 M⁻¹cm⁻¹).
-
-
-
DOL = Dye Concentration (M) / Antibody Concentration (M)
-
An optimal DOL is typically between 2 and 8, but this can vary depending on the antibody and the intended application.
Visualizations
References
Application Notes and Protocols: A Step-by-Step Guide to BODIPY™ TR-X Antibody Conjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of fluorescent dyes to antibodies is a cornerstone of modern molecular biology and diagnostics. This guide provides a detailed protocol for the conjugation of BODIPY™ TR-X NHS Ester to antibodies, yielding a bright, red-fluorescent conjugate ideal for a variety of applications including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays.
Introduction
BODIPY™ TR-X is a bright, photostable, and relatively hydrophobic fluorescent dye with excitation and emission maxima of approximately 588 nm and 616 nm, respectively.[1][2] Its N-hydroxysuccinimide (NHS) ester derivative is a popular reagent for labeling primary amines on proteins, such as the lysine residues on antibodies, forming a stable amide bond.[1][2][3] The "X" in BODIPY™ TR-X refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its point of attachment, which can help to reduce potential interactions between the dye and the biomolecule.
This document provides a comprehensive, step-by-step protocol for the successful conjugation of BODIPY™ TR-X NHS Ester to a typical IgG antibody, including antibody preparation, conjugation reaction, and purification of the final conjugate.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| BODIPY™ TR-X NHS Ester | Thermo Fisher Scientific | D6116 |
| IgG Antibody | (User's choice) | - |
| Anhydrous Dimethylsulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Sodium Bicarbonate | Sigma-Aldrich | S6014 |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | (User's choice) | - |
| Desalting Column (e.g., Sephadex™ G-25) | Cytiva | 17085101 |
| Spectrophotometer | (User's choice) | - |
| Centrifuge | (User's choice) | - |
Quantitative Data Summary
Table 1: Properties of BODIPY™ TR-X NHS Ester
| Property | Value | Reference |
| Molecular Weight | 634.46 g/mol | |
| Excitation Maximum (conjugated) | ~588 nm | |
| Emission Maximum (conjugated) | ~616 nm | |
| Molar Extinction Coefficient at λmax | 68,000 cm⁻¹M⁻¹ | |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | |
| Reactivity | Primary amines |
Table 2: Recommended Molar Excess of Dye to Antibody
| Desired Degree of Labeling (DOL) | Molar Excess of Dye:Antibody |
| Low (2-4) | 5-10 fold |
| Medium (4-8) | 10-20 fold |
| High (8-12) | 20-30 fold |
Note: The optimal molar excess should be determined empirically for each antibody.
Experimental Protocols
Antibody Preparation
It is crucial to ensure the antibody is in an amine-free buffer at the correct pH for the conjugation reaction to proceed efficiently. Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the NHS ester and must be removed.
-
Buffer Exchange:
-
If your antibody is in a buffer containing primary amines, perform a buffer exchange into a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS, pH 7.2-7.4).
-
This can be achieved using a desalting column, dialysis, or tangential flow filtration.
-
-
Concentration Adjustment:
-
Adjust the antibody concentration to 1-2 mg/mL in the conjugation buffer. Higher concentrations can improve labeling efficiency.
-
Determine the antibody concentration by measuring the absorbance at 280 nm (A280). For a typical IgG, an extinction coefficient of 1.4 mL/(mg·cm) can be used.
-
Antibody Concentration (mg/mL) = A280 / 1.4
-
-
Conjugation Reaction
The NHS ester reacts with primary amines on the antibody to form a stable amide bond. The efficiency of this reaction is pH-dependent, with higher pH favoring the reaction.
-
Prepare Dye Stock Solution:
-
Immediately before use, dissolve the BODIPY™ TR-X NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL. Vortex to ensure it is fully dissolved.
-
-
Calculate the Volume of Dye to Add:
-
The volume of dye to add depends on the desired molar excess. Use the following formula to calculate the required volume of the 10 mg/mL dye stock solution:
-
Volume of Dye (µL) = (Molar Excess * Antibody Mass (mg) * Dye MW) / (Antibody MW * Dye Concentration (mg/mL))
-
Where:
-
Molar Excess is from Table 2.
-
Antibody Mass (mg) is the total mass of antibody in the reaction.
-
Dye MW = 634.46 g/mol .
-
Antibody MW ≈ 150,000 g/mol for IgG.
-
Dye Concentration = 10 mg/mL.
-
-
-
-
Perform the Conjugation:
-
Add the calculated volume of the BODIPY™ TR-X stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification of the Conjugate
After the conjugation reaction, it is essential to remove any unreacted, free dye from the labeled antibody.
-
Purification Method:
-
The most common method for purifying antibody conjugates is size-exclusion chromatography using a desalting column (e.g., Sephadex™ G-25).
-
Other methods such as dialysis, tangential flow filtration, or chromatography techniques like ion exchange or hydrophobic interaction chromatography can also be used.
-
-
Procedure (using a desalting column):
-
Equilibrate the desalting column with PBS (pH 7.2-7.4) according to the manufacturer's instructions.
-
Apply the conjugation reaction mixture to the column.
-
Elute the conjugate with PBS. The labeled antibody will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.
-
Collect the colored fractions corresponding to the labeled antibody.
-
Characterization of the Conjugate
To determine the success of the conjugation, calculate the Degree of Labeling (DOL), also known as the dye-to-antibody ratio.
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of BODIPY™ TR-X, which is approximately 588 nm (Amax).
-
-
Calculate the Degree of Labeling (DOL):
-
Antibody Concentration (M) = [A280 - (Amax * CF)] / ε_antibody
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm. For BODIPY™ TR-X, a typical value is around 0.1.
-
ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
-
Dye Concentration (M) = Amax / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of BODIPY™ TR-X at its λmax (68,000 M⁻¹cm⁻¹).
-
-
-
DOL = Dye Concentration (M) / Antibody Concentration (M)
-
An optimal DOL is typically between 2 and 8, but this can vary depending on the antibody and the intended application.
Visualizations
References
Application Notes and Protocols for BODIPY™ TR-X Labeling of Amine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are utilized in a wide array of applications, including DNA sequencing, fluorescence in situ hybridization (FISH), real-time PCR, and cellular imaging. BODIPY™ TR-X is a bright, red fluorescent dye with properties that make it an excellent choice for oligonucleotide labeling. Its succinimidyl ester (NHS ester) form reacts efficiently with primary aliphatic amines, making it ideal for labeling amine-modified oligonucleotides.[1][2][3]
This document provides detailed protocols for the labeling of amine-modified oligonucleotides with BODIPY™ TR-X NHS Ester and subsequent purification of the conjugate.
Key Features of BODIPY™ TR-X:
-
Bright Red Fluorescence: Exhibits strong fluorescence with excitation and emission spectra similar to Texas Red™ or Alexa Fluor™ 594.[1][2]
-
High Quantum Yield: Possesses a high fluorescence quantum yield and is relatively insensitive to solvent polarity and pH changes.
-
Hydrophobic Nature: The unique hydrophobic properties of BODIPY™ dyes are ideal for applications involving lipids and membranes.
-
'X' Spacer: Contains a seven-atom aminohexanoyl ('X') spacer that separates the fluorophore from the NHS ester, which can help minimize interactions between the dye and the oligonucleotide.
Quantitative Data Summary
The following table summarizes key specifications and typical experimental parameters for the labeling of amine-modified oligonucleotides with BODIPY™ TR-X.
| Parameter | Value | Reference |
| BODIPY™ TR-X NHS Ester Properties | ||
| Excitation Wavelength (max) | ~591 nm | |
| Emission Wavelength (max) | ~618 nm | |
| Molar Extinction Coefficient | ~100,000 cm⁻¹M⁻¹ | |
| Recommended Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |
| Reactivity | Primary amines | |
| Labeling Reaction Conditions | ||
| Oligonucleotide Concentration | 25 µg/µL (for a 18-mer) | |
| Dye-to-Oligo Molar Ratio | 20-40 fold excess of dye | |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5 or 0.1 M Sodium Tetraborate, pH 8.5 | |
| Reaction Temperature | Room temperature | |
| Reaction Time | 1 hour | |
| Purification Efficiency | ||
| n-Butanol Extraction | Efficient for removing unreacted hydrophobic dyes | |
| HPLC | High purity, allows for removal of unlabeled oligos and free dye | |
| Gel Electrophoresis | Can separate labeled from unlabeled oligonucleotides |
Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotides with BODIPY™ TR-X NHS Ester
This protocol describes the covalent attachment of BODIPY™ TR-X NHS ester to an amine-modified oligonucleotide.
Materials:
-
Amine-modified oligonucleotide
-
BODIPY™ TR-X NHS Ester (Succinimidyl Ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5 (or 0.1 M Sodium Tetraborate, pH 8.5)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare the Amine-Modified Oligonucleotide:
-
To ensure the oligonucleotide is free from interfering compounds like Tris or ammonium salts, it is recommended to purify it before the labeling reaction.
-
Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 25 µg/µL.
-
-
Prepare the BODIPY™ TR-X NHS Ester Solution:
-
Allow the vial of BODIPY™ TR-X NHS Ester to equilibrate to room temperature before opening.
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following:
-
4 µL of the 25 µg/µL amine-modified oligonucleotide solution (100 µg total).
-
A volume of 0.1 M sodium bicarbonate buffer (pH 8.5) to bring the total reaction volume to 10 µL (after adding the dye).
-
A calculated volume of the BODIPY™ TR-X NHS ester stock solution to achieve a 20-40 fold molar excess relative to the oligonucleotide.
-
-
Vortex the mixture gently and incubate for 1 hour at room temperature, protected from light.
-
-
Stopping the Reaction (Optional):
-
The reaction can be stopped by adding hydroxylamine to a final concentration of 1.5 M and incubating for another hour at room temperature. However, for oligonucleotide labeling, proceeding directly to purification is common.
-
Protocol 2: Purification of BODIPY™ TR-X Labeled Oligonucleotides
Purification is a critical step to remove unreacted dye, which can interfere with downstream applications. Several methods can be employed.
This method is rapid and cost-effective for removing the hydrophobic BODIPY™ TR-X dye.
Materials:
-
n-Butanol, saturated with water
-
Nuclease-free water
-
Microcentrifuge
Procedure:
-
Add 90 µL of nuclease-free water to the 10 µL labeling reaction mixture.
-
Add an equal volume (100 µL) of water-saturated n-butanol to the aqueous solution of the labeled oligonucleotide.
-
Vortex the mixture vigorously for 20-30 seconds.
-
Centrifuge at high speed for 1-2 minutes to separate the phases.
-
The unreacted hydrophobic dye will partition into the upper organic (n-butanol) phase. Carefully remove and discard the upper phase.
-
The labeled oligonucleotide will remain in the lower aqueous phase.
-
Repeat the extraction 2-3 times until the organic phase is colorless.
Materials:
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Microcentrifuge
Procedure:
-
To the aqueous solution of the labeled oligonucleotide, add 1/10th volume of 3 M Sodium Acetate.
-
Add 2.5 to 3 volumes of ice-cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge for 5 minutes, decant the supernatant, and air-dry the pellet.
-
Resuspend the purified labeled oligonucleotide in a suitable buffer (e.g., TE buffer, pH 8.0).
For applications requiring very high purity, reverse-phase HPLC is the recommended purification method. It can separate the labeled oligonucleotide from both the unreacted dye and any unlabeled oligonucleotides. Double HPLC purification, once before and once after labeling, can yield a highly pure product.
Diagrams
Caption: Experimental workflow for BODIPY™ TR-X labeling.
References
Application Notes and Protocols for BODIPY™ TR-X Labeling of Amine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are utilized in a wide array of applications, including DNA sequencing, fluorescence in situ hybridization (FISH), real-time PCR, and cellular imaging. BODIPY™ TR-X is a bright, red fluorescent dye with properties that make it an excellent choice for oligonucleotide labeling. Its succinimidyl ester (NHS ester) form reacts efficiently with primary aliphatic amines, making it ideal for labeling amine-modified oligonucleotides.[1][2][3]
This document provides detailed protocols for the labeling of amine-modified oligonucleotides with BODIPY™ TR-X NHS Ester and subsequent purification of the conjugate.
Key Features of BODIPY™ TR-X:
-
Bright Red Fluorescence: Exhibits strong fluorescence with excitation and emission spectra similar to Texas Red™ or Alexa Fluor™ 594.[1][2]
-
High Quantum Yield: Possesses a high fluorescence quantum yield and is relatively insensitive to solvent polarity and pH changes.
-
Hydrophobic Nature: The unique hydrophobic properties of BODIPY™ dyes are ideal for applications involving lipids and membranes.
-
'X' Spacer: Contains a seven-atom aminohexanoyl ('X') spacer that separates the fluorophore from the NHS ester, which can help minimize interactions between the dye and the oligonucleotide.
Quantitative Data Summary
The following table summarizes key specifications and typical experimental parameters for the labeling of amine-modified oligonucleotides with BODIPY™ TR-X.
| Parameter | Value | Reference |
| BODIPY™ TR-X NHS Ester Properties | ||
| Excitation Wavelength (max) | ~591 nm | |
| Emission Wavelength (max) | ~618 nm | |
| Molar Extinction Coefficient | ~100,000 cm⁻¹M⁻¹ | |
| Recommended Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |
| Reactivity | Primary amines | |
| Labeling Reaction Conditions | ||
| Oligonucleotide Concentration | 25 µg/µL (for a 18-mer) | |
| Dye-to-Oligo Molar Ratio | 20-40 fold excess of dye | |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5 or 0.1 M Sodium Tetraborate, pH 8.5 | |
| Reaction Temperature | Room temperature | |
| Reaction Time | 1 hour | |
| Purification Efficiency | ||
| n-Butanol Extraction | Efficient for removing unreacted hydrophobic dyes | |
| HPLC | High purity, allows for removal of unlabeled oligos and free dye | |
| Gel Electrophoresis | Can separate labeled from unlabeled oligonucleotides |
Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotides with BODIPY™ TR-X NHS Ester
This protocol describes the covalent attachment of BODIPY™ TR-X NHS ester to an amine-modified oligonucleotide.
Materials:
-
Amine-modified oligonucleotide
-
BODIPY™ TR-X NHS Ester (Succinimidyl Ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5 (or 0.1 M Sodium Tetraborate, pH 8.5)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare the Amine-Modified Oligonucleotide:
-
To ensure the oligonucleotide is free from interfering compounds like Tris or ammonium salts, it is recommended to purify it before the labeling reaction.
-
Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 25 µg/µL.
-
-
Prepare the BODIPY™ TR-X NHS Ester Solution:
-
Allow the vial of BODIPY™ TR-X NHS Ester to equilibrate to room temperature before opening.
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following:
-
4 µL of the 25 µg/µL amine-modified oligonucleotide solution (100 µg total).
-
A volume of 0.1 M sodium bicarbonate buffer (pH 8.5) to bring the total reaction volume to 10 µL (after adding the dye).
-
A calculated volume of the BODIPY™ TR-X NHS ester stock solution to achieve a 20-40 fold molar excess relative to the oligonucleotide.
-
-
Vortex the mixture gently and incubate for 1 hour at room temperature, protected from light.
-
-
Stopping the Reaction (Optional):
-
The reaction can be stopped by adding hydroxylamine to a final concentration of 1.5 M and incubating for another hour at room temperature. However, for oligonucleotide labeling, proceeding directly to purification is common.
-
Protocol 2: Purification of BODIPY™ TR-X Labeled Oligonucleotides
Purification is a critical step to remove unreacted dye, which can interfere with downstream applications. Several methods can be employed.
This method is rapid and cost-effective for removing the hydrophobic BODIPY™ TR-X dye.
Materials:
-
n-Butanol, saturated with water
-
Nuclease-free water
-
Microcentrifuge
Procedure:
-
Add 90 µL of nuclease-free water to the 10 µL labeling reaction mixture.
-
Add an equal volume (100 µL) of water-saturated n-butanol to the aqueous solution of the labeled oligonucleotide.
-
Vortex the mixture vigorously for 20-30 seconds.
-
Centrifuge at high speed for 1-2 minutes to separate the phases.
-
The unreacted hydrophobic dye will partition into the upper organic (n-butanol) phase. Carefully remove and discard the upper phase.
-
The labeled oligonucleotide will remain in the lower aqueous phase.
-
Repeat the extraction 2-3 times until the organic phase is colorless.
Materials:
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Microcentrifuge
Procedure:
-
To the aqueous solution of the labeled oligonucleotide, add 1/10th volume of 3 M Sodium Acetate.
-
Add 2.5 to 3 volumes of ice-cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge for 5 minutes, decant the supernatant, and air-dry the pellet.
-
Resuspend the purified labeled oligonucleotide in a suitable buffer (e.g., TE buffer, pH 8.0).
For applications requiring very high purity, reverse-phase HPLC is the recommended purification method. It can separate the labeled oligonucleotide from both the unreacted dye and any unlabeled oligonucleotides. Double HPLC purification, once before and once after labeling, can yield a highly pure product.
Diagrams
Caption: Experimental workflow for BODIPY™ TR-X labeling.
References
Application Notes: Staining of Fixed Cells with Bodipy™ TR-X
Introduction
BODIPY™ TR-X is a bright, red-fluorescent dye widely utilized in cellular imaging. Characterized by its high photostability, strong extinction coefficient, and high fluorescence quantum yield, it is an excellent tool for fluorescence microscopy.[1][2] The dye's chemistry allows it to label primary amines on proteins and other biomolecules.[3][4] A key feature of BODIPY™ TR-X is its hydrophobic nature, which makes it particularly effective for staining lipids, membranes, and other lipophilic structures within cells.[5] It localizes to endomembranous organelles such as the endoplasmic reticulum, Golgi apparatus, and mitochondria. The "X" spacer, a seven-atom aminohexanoyl group, separates the fluorophore from its reactive group, which helps to minimize potential interactions with the conjugated biomolecule. These properties make BODIPY™ TR-X a versatile probe for researchers, scientists, and drug development professionals investigating cellular architecture and function.
Data Presentation
Quantitative data for BODIPY™ TR-X is summarized for easy reference.
Table 1: Spectral Properties of BODIPY™ TR-X
| Property | Wavelength (nm) | Notes |
| Excitation Maximum (λex) | ~588 - 592 nm | Spectrally similar to Texas Red™ and Alexa Fluor™ 594. |
| Emission Maximum (λem) | ~616 - 621 nm | Exhibits a narrow emission bandwidth, ideal for multiplexing. |
| Recommended Laser Line | 561 nm | Compatible with standard filter sets for Texas Red™. |
Table 2: Recommended Staining Parameters
| Sample Type | Recommended Concentration | Incubation Time |
| Fixed Cells | 0.5 - 5.0 µM | 20 - 60 minutes |
| Live Cells | 0.1 - 2.0 µM | 15 - 30 minutes |
| Tissue Sections | 1.0 - 10.0 µM | 30 - 60 minutes |
| Note: Optimal concentrations and incubation times should be determined empirically for specific cell types and experimental conditions. |
Experimental Protocols
This section provides a detailed methodology for staining fixed cells with BODIPY™ TR-X.
I. Required Materials
-
BODIPY™ TR-X, succinimidyl ester (SE) or NHS ester
-
High-quality anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS, methanol-free
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton™ X-100 or Saponin in PBS)
-
Coverslips and microscope slides
-
Anti-fade mounting medium
-
Adherent or suspension cells
II. Solution Preparation
-
BODIPY™ TR-X Stock Solution (1-10 mM):
-
Briefly centrifuge the vial of BODIPY™ TR-X powder to collect the contents at the bottom.
-
Prepare the stock solution by dissolving the dye in anhydrous DMSO. For example, dissolve 1 mg of BODIPY™ 493/503 (a related dye) in 382 µL of DMSO to get a 10 mM stock. Adjust the volume based on the specific molecular weight of your BODIPY™ TR-X product.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
BODIPY™ TR-X Working Solution (0.5 - 5.0 µM):
-
On the day of the experiment, dilute the stock solution to the desired final concentration using PBS.
-
CRITICAL TIP: To prevent precipitation of the dye, it is recommended to pre-warm the PBS to 37°C before adding the DMSO stock solution. Vortex the working solution immediately after preparation.
-
III. Staining Protocol for Fixed Adherent Cells
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency (typically 70-80%).
-
Fixation:
-
Aspirate the cell culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
-
Washing:
-
Remove the fixative solution.
-
Wash the cells three times with PBS for 5 minutes each to remove residual PFA.
-
-
Permeabilization (Optional but Recommended):
-
To ensure the dye can access intracellular structures, permeabilize the cell membranes by incubating with a buffer containing a detergent like 0.1% Triton™ X-100 for 10-15 minutes.
-
Note of Caution: As BODIPY™ dyes are lipophilic, harsh detergents or prolonged exposure can extract lipids from membranes, leading to inconsistent or diminished staining. The choice of permeabilization agent and incubation time should be optimized. For targets sensitive to detergents, consider milder options like Saponin.
-
-
Staining:
-
Aspirate the permeabilization buffer and wash once with PBS.
-
Add the freshly prepared BODIPY™ TR-X working solution to the cells, ensuring the coverslip is fully submerged.
-
Incubate for 20-60 minutes at room temperature, protected from light.
-
-
Final Washes:
-
Remove the staining solution.
-
Wash the cells two to three times with PBS for 5-10 minutes each to reduce background fluorescence.
-
-
Mounting and Imaging:
-
Briefly dip the coverslip in deionized water to remove salt crystals.
-
Mount the coverslip onto a microscope slide with a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Image the cells using a fluorescence or confocal microscope equipped with appropriate filters for the Texas Red™ channel (e.g., excitation ~590 nm, emission ~620 nm).
-
Visualizations
Experimental Workflow
Caption: Workflow for staining fixed cells with BODIPY™ TR-X.
Cellular Localization of BODIPY™ TR-X
Caption: BODIPY™ TR-X localizes to lipophilic membranes of organelles.
References
Application Notes: Staining of Fixed Cells with Bodipy™ TR-X
Introduction
BODIPY™ TR-X is a bright, red-fluorescent dye widely utilized in cellular imaging. Characterized by its high photostability, strong extinction coefficient, and high fluorescence quantum yield, it is an excellent tool for fluorescence microscopy.[1][2] The dye's chemistry allows it to label primary amines on proteins and other biomolecules.[3][4] A key feature of BODIPY™ TR-X is its hydrophobic nature, which makes it particularly effective for staining lipids, membranes, and other lipophilic structures within cells.[5] It localizes to endomembranous organelles such as the endoplasmic reticulum, Golgi apparatus, and mitochondria. The "X" spacer, a seven-atom aminohexanoyl group, separates the fluorophore from its reactive group, which helps to minimize potential interactions with the conjugated biomolecule. These properties make BODIPY™ TR-X a versatile probe for researchers, scientists, and drug development professionals investigating cellular architecture and function.
Data Presentation
Quantitative data for BODIPY™ TR-X is summarized for easy reference.
Table 1: Spectral Properties of BODIPY™ TR-X
| Property | Wavelength (nm) | Notes |
| Excitation Maximum (λex) | ~588 - 592 nm | Spectrally similar to Texas Red™ and Alexa Fluor™ 594. |
| Emission Maximum (λem) | ~616 - 621 nm | Exhibits a narrow emission bandwidth, ideal for multiplexing. |
| Recommended Laser Line | 561 nm | Compatible with standard filter sets for Texas Red™. |
Table 2: Recommended Staining Parameters
| Sample Type | Recommended Concentration | Incubation Time |
| Fixed Cells | 0.5 - 5.0 µM | 20 - 60 minutes |
| Live Cells | 0.1 - 2.0 µM | 15 - 30 minutes |
| Tissue Sections | 1.0 - 10.0 µM | 30 - 60 minutes |
| Note: Optimal concentrations and incubation times should be determined empirically for specific cell types and experimental conditions. |
Experimental Protocols
This section provides a detailed methodology for staining fixed cells with BODIPY™ TR-X.
I. Required Materials
-
BODIPY™ TR-X, succinimidyl ester (SE) or NHS ester
-
High-quality anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS, methanol-free
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton™ X-100 or Saponin in PBS)
-
Coverslips and microscope slides
-
Anti-fade mounting medium
-
Adherent or suspension cells
II. Solution Preparation
-
BODIPY™ TR-X Stock Solution (1-10 mM):
-
Briefly centrifuge the vial of BODIPY™ TR-X powder to collect the contents at the bottom.
-
Prepare the stock solution by dissolving the dye in anhydrous DMSO. For example, dissolve 1 mg of BODIPY™ 493/503 (a related dye) in 382 µL of DMSO to get a 10 mM stock. Adjust the volume based on the specific molecular weight of your BODIPY™ TR-X product.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
BODIPY™ TR-X Working Solution (0.5 - 5.0 µM):
-
On the day of the experiment, dilute the stock solution to the desired final concentration using PBS.
-
CRITICAL TIP: To prevent precipitation of the dye, it is recommended to pre-warm the PBS to 37°C before adding the DMSO stock solution. Vortex the working solution immediately after preparation.
-
III. Staining Protocol for Fixed Adherent Cells
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency (typically 70-80%).
-
Fixation:
-
Aspirate the cell culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
-
Washing:
-
Remove the fixative solution.
-
Wash the cells three times with PBS for 5 minutes each to remove residual PFA.
-
-
Permeabilization (Optional but Recommended):
-
To ensure the dye can access intracellular structures, permeabilize the cell membranes by incubating with a buffer containing a detergent like 0.1% Triton™ X-100 for 10-15 minutes.
-
Note of Caution: As BODIPY™ dyes are lipophilic, harsh detergents or prolonged exposure can extract lipids from membranes, leading to inconsistent or diminished staining. The choice of permeabilization agent and incubation time should be optimized. For targets sensitive to detergents, consider milder options like Saponin.
-
-
Staining:
-
Aspirate the permeabilization buffer and wash once with PBS.
-
Add the freshly prepared BODIPY™ TR-X working solution to the cells, ensuring the coverslip is fully submerged.
-
Incubate for 20-60 minutes at room temperature, protected from light.
-
-
Final Washes:
-
Remove the staining solution.
-
Wash the cells two to three times with PBS for 5-10 minutes each to reduce background fluorescence.
-
-
Mounting and Imaging:
-
Briefly dip the coverslip in deionized water to remove salt crystals.
-
Mount the coverslip onto a microscope slide with a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Image the cells using a fluorescence or confocal microscope equipped with appropriate filters for the Texas Red™ channel (e.g., excitation ~590 nm, emission ~620 nm).
-
Visualizations
Experimental Workflow
Caption: Workflow for staining fixed cells with BODIPY™ TR-X.
Cellular Localization of BODIPY™ TR-X
Caption: BODIPY™ TR-X localizes to lipophilic membranes of organelles.
References
Application Notes and Protocols for BODIPY TR-X Staining of Lipid Droplets in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid droplets are dynamic cellular organelles central to lipid metabolism, energy homeostasis, and cellular stress responses.[1][2][3][4] Their accurate visualization and quantification in live cells are crucial for understanding various physiological and pathological processes, including obesity, diabetes, and cancer.[1] BODIPY dyes are highly lipophilic, fluorescent probes that specifically accumulate in the neutral lipid core of lipid droplets, offering high selectivity and photostability for cellular imaging. This document provides a detailed protocol for staining lipid droplets in live cells using BODIPY TR-X, a red fluorescent BODIPY derivative, and discusses its application in studying cellular signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound staining and imaging.
Table 1: Spectral Properties of this compound
| Parameter | Value |
| Excitation Maximum | ~588 nm |
| Emission Maximum | ~616 nm |
| Laser Line Excitation | 561 nm |
| Emission Filter | 610/20 nm bandpass |
Data sourced from multiple references.
Table 2: Recommended Staining Parameters for Live Cells
| Parameter | Recommended Range | Notes |
| Working Concentration | 0.1 - 2.0 µM | Start with 1 µM and optimize for your cell type and experimental conditions. Lower concentrations can help reduce potential cytotoxicity and background. |
| Incubation Time | 15 - 30 minutes | Shorter incubation times are generally preferred for live-cell imaging to minimize cellular stress. |
| Incubation Temperature | 37°C | Maintain physiological conditions during staining. |
| Solvent for Stock Solution | Anhydrous DMSO | Prepare a high-concentration stock (e.g., 1-10 mM) for storage. |
| Final Solvent Concentration | < 0.1% | High concentrations of DMSO can be toxic to cells. |
Experimental Protocols
This section details the step-by-step methodology for staining lipid droplets in live cells with this compound.
Materials
-
This compound dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium
-
Live-cell imaging dish or chambered cover glass
-
Cell culture medium
-
Micropipettes and sterile tips
Experimental Workflow Diagram
Caption: Experimental workflow for this compound staining of lipid droplets in live cells.
Detailed Staining Protocol
-
Preparation of Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Culture cells on a live-cell imaging dish or chambered cover glass to 70-80% confluency. Healthy, sub-confluent cells are essential for optimal staining and to avoid stress-induced artifacts.
-
Before staining, gently wash the cells once with pre-warmed (37°C) sterile PBS to remove residual culture medium.
-
-
Staining:
-
Prepare the this compound working solution by diluting the stock solution in a serum-free cell culture medium or a suitable imaging buffer like HBSS to a final concentration of 0.1-2 µM. It is recommended to start with a concentration of 1 µM and optimize based on the cell type and experimental requirements.
-
Remove the PBS from the cells and add the this compound working solution.
-
Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.
-
-
Washing:
-
After incubation, remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or imaging medium to remove any unbound dye and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~588 nm, Emission: ~616 nm).
-
To minimize phototoxicity and photobleaching during time-lapse imaging, use the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio.
-
Application in Signaling Pathway Analysis
This compound staining can be a powerful tool to visualize the dynamics of lipid droplets in response to various cellular signals and stresses. For example, it can be used to study pathways involved in lipid metabolism and the cellular stress response.
Cellular Stress and Lipid Droplet Formation Signaling Pathway
Cellular stress, particularly endoplasmic reticulum (ER) stress, is known to induce the formation of lipid droplets as a protective mechanism. This involves the unfolded protein response (UPR), a signaling pathway that aims to restore ER homeostasis.
Caption: Signaling pathway of cellular stress-induced lipid droplet formation.
This pathway illustrates how cellular stressors can lead to ER stress, which in turn activates the UPR. The UPR then promotes the synthesis of neutral lipids and the formation of lipid droplets. These newly formed lipid droplets can sequester toxic lipids and misfolded proteins, thereby alleviating cellular stress and helping to restore homeostasis. This compound can be used to visualize and quantify the increase in lipid droplet number and size in response to the induction of ER stress, providing a readout for the activation of this protective pathway.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Droplets and the Management of Cellular Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid Droplets as Signaling Platforms Linking Metabolic and Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BODIPY TR-X Staining of Lipid Droplets in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid droplets are dynamic cellular organelles central to lipid metabolism, energy homeostasis, and cellular stress responses.[1][2][3][4] Their accurate visualization and quantification in live cells are crucial for understanding various physiological and pathological processes, including obesity, diabetes, and cancer.[1] BODIPY dyes are highly lipophilic, fluorescent probes that specifically accumulate in the neutral lipid core of lipid droplets, offering high selectivity and photostability for cellular imaging. This document provides a detailed protocol for staining lipid droplets in live cells using BODIPY TR-X, a red fluorescent BODIPY derivative, and discusses its application in studying cellular signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound staining and imaging.
Table 1: Spectral Properties of this compound
| Parameter | Value |
| Excitation Maximum | ~588 nm |
| Emission Maximum | ~616 nm |
| Laser Line Excitation | 561 nm |
| Emission Filter | 610/20 nm bandpass |
Data sourced from multiple references.
Table 2: Recommended Staining Parameters for Live Cells
| Parameter | Recommended Range | Notes |
| Working Concentration | 0.1 - 2.0 µM | Start with 1 µM and optimize for your cell type and experimental conditions. Lower concentrations can help reduce potential cytotoxicity and background. |
| Incubation Time | 15 - 30 minutes | Shorter incubation times are generally preferred for live-cell imaging to minimize cellular stress. |
| Incubation Temperature | 37°C | Maintain physiological conditions during staining. |
| Solvent for Stock Solution | Anhydrous DMSO | Prepare a high-concentration stock (e.g., 1-10 mM) for storage. |
| Final Solvent Concentration | < 0.1% | High concentrations of DMSO can be toxic to cells. |
Experimental Protocols
This section details the step-by-step methodology for staining lipid droplets in live cells with this compound.
Materials
-
This compound dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium
-
Live-cell imaging dish or chambered cover glass
-
Cell culture medium
-
Micropipettes and sterile tips
Experimental Workflow Diagram
Caption: Experimental workflow for this compound staining of lipid droplets in live cells.
Detailed Staining Protocol
-
Preparation of Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Culture cells on a live-cell imaging dish or chambered cover glass to 70-80% confluency. Healthy, sub-confluent cells are essential for optimal staining and to avoid stress-induced artifacts.
-
Before staining, gently wash the cells once with pre-warmed (37°C) sterile PBS to remove residual culture medium.
-
-
Staining:
-
Prepare the this compound working solution by diluting the stock solution in a serum-free cell culture medium or a suitable imaging buffer like HBSS to a final concentration of 0.1-2 µM. It is recommended to start with a concentration of 1 µM and optimize based on the cell type and experimental requirements.
-
Remove the PBS from the cells and add the this compound working solution.
-
Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.
-
-
Washing:
-
After incubation, remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or imaging medium to remove any unbound dye and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~588 nm, Emission: ~616 nm).
-
To minimize phototoxicity and photobleaching during time-lapse imaging, use the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio.
-
Application in Signaling Pathway Analysis
This compound staining can be a powerful tool to visualize the dynamics of lipid droplets in response to various cellular signals and stresses. For example, it can be used to study pathways involved in lipid metabolism and the cellular stress response.
Cellular Stress and Lipid Droplet Formation Signaling Pathway
Cellular stress, particularly endoplasmic reticulum (ER) stress, is known to induce the formation of lipid droplets as a protective mechanism. This involves the unfolded protein response (UPR), a signaling pathway that aims to restore ER homeostasis.
Caption: Signaling pathway of cellular stress-induced lipid droplet formation.
This pathway illustrates how cellular stressors can lead to ER stress, which in turn activates the UPR. The UPR then promotes the synthesis of neutral lipids and the formation of lipid droplets. These newly formed lipid droplets can sequester toxic lipids and misfolded proteins, thereby alleviating cellular stress and helping to restore homeostasis. This compound can be used to visualize and quantify the increase in lipid droplet number and size in response to the induction of ER stress, providing a readout for the activation of this protective pathway.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Droplets and the Management of Cellular Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid Droplets as Signaling Platforms Linking Metabolic and Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
BODIPY TR-X: Application Notes for Optimal Cell Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the optimal use of BODIPY TR-X, a versatile fluorescent dye, in cellular staining applications. This compound is a bright, photostable, red fluorescent dye with a narrow emission spectrum, making it an excellent choice for multicolor imaging. Its utility spans from direct staining of lipid structures to targeted labeling of specific proteins via conjugation.
I. Overview of this compound Applications in Cell Staining
This compound can be employed in two primary modes for cellular imaging:
-
Direct Staining of Lipophilic Structures: Due to its inherent hydrophobicity, this compound and its analogs can be used to stain lipid-rich organelles such as the endoplasmic reticulum, Golgi apparatus, and lipid droplets.[1][][3] In this application, a non-reactive form of the dye is used to passively diffuse across the cell membrane.
-
Targeted Staining via Conjugation: The most common form of this dye is this compound NHS Ester, which is an amine-reactive compound.[1][4] This allows for the covalent labeling of primary amines on proteins (e.g., antibodies), peptides, or other biomolecules. These fluorescently labeled molecules can then be used for highly specific targeted staining, such as in immunofluorescence.
II. Quantitative Data Summary
The optimal concentration of this compound is application-dependent. The following table summarizes recommended concentration ranges for various cell staining scenarios based on established protocols for BODIPY dyes.
| Application | Cell Type | Staining Type | Recommended Concentration Range | Incubation Time |
| Direct Lipid Staining | Live Cells | Direct | 0.1–2 µM | 15–30 minutes |
| Fixed Cells | Direct | 0.5–5 µM | 20–60 minutes | |
| Tissue Sections | Direct | 1–10 µM | Varies (optimization required) | |
| Lipid Droplet Staining | Live or Fixed Cells | Direct | 1–3 µM | 15–30 minutes |
| Targeted Staining (Conjugate) | Live or Fixed Cells | Indirect (e.g., Immunofluorescence) | Varies based on conjugate | Varies based on primary antibody/target |
III. Experimental Protocols
A. Protocol for Direct Staining of Lipophilic Structures in Live Cells
This protocol is suitable for staining general endomembranous organelles and lipid droplets in live cells using a non-reactive form of this compound (e.g., BODIPY TR methyl ester as an analog).
Materials:
-
This compound (or a suitable analog like BODIPY TR methyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Cells cultured on coverslips or in imaging dishes
-
Fluorescence microscope
Procedure:
-
Prepare Stock Solution: Dissolve the this compound dye in anhydrous DMSO to make a 1-5 mM stock solution. Store the stock solution at -20°C, protected from light.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution in PBS or HBSS to the desired final working concentration (typically in the range of 0.1–2 µM). Vortex thoroughly to ensure the dye is fully dissolved.
-
Cell Preparation: Wash the cultured cells twice with warm PBS or HBSS to remove any residual serum.
-
Staining: Add the this compound working solution to the cells and incubate for 15–30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with warm PBS or HBSS to remove any unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for the Texas Red or similar red fluorophores (Excitation/Emission: ~588/616 nm).
B. Protocol for Targeted Staining of Fixed Cells using this compound NHS Ester Conjugate (Immunofluorescence)
This protocol outlines a general procedure for immunofluorescence using an antibody conjugated to this compound NHS Ester.
Materials:
-
This compound conjugated secondary antibody
-
Primary antibody specific to the target protein
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% Bovine Serum Albumin or Normal Goat Serum in PBS)
-
PBS
-
Cells cultured on coverslips
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its recommended concentration. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission: ~588/616 nm).
IV. Visualizations
Experimental Workflow for Direct Live Cell Staining
Caption: A streamlined workflow for staining live cells with this compound.
Logical Relationship for Targeted Staining
Caption: Key stages for targeted cellular imaging using a this compound conjugate.
References
BODIPY TR-X: Application Notes for Optimal Cell Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the optimal use of BODIPY TR-X, a versatile fluorescent dye, in cellular staining applications. This compound is a bright, photostable, red fluorescent dye with a narrow emission spectrum, making it an excellent choice for multicolor imaging. Its utility spans from direct staining of lipid structures to targeted labeling of specific proteins via conjugation.
I. Overview of this compound Applications in Cell Staining
This compound can be employed in two primary modes for cellular imaging:
-
Direct Staining of Lipophilic Structures: Due to its inherent hydrophobicity, this compound and its analogs can be used to stain lipid-rich organelles such as the endoplasmic reticulum, Golgi apparatus, and lipid droplets.[1][][3] In this application, a non-reactive form of the dye is used to passively diffuse across the cell membrane.
-
Targeted Staining via Conjugation: The most common form of this dye is this compound NHS Ester, which is an amine-reactive compound.[1][4] This allows for the covalent labeling of primary amines on proteins (e.g., antibodies), peptides, or other biomolecules. These fluorescently labeled molecules can then be used for highly specific targeted staining, such as in immunofluorescence.
II. Quantitative Data Summary
The optimal concentration of this compound is application-dependent. The following table summarizes recommended concentration ranges for various cell staining scenarios based on established protocols for BODIPY dyes.
| Application | Cell Type | Staining Type | Recommended Concentration Range | Incubation Time |
| Direct Lipid Staining | Live Cells | Direct | 0.1–2 µM | 15–30 minutes |
| Fixed Cells | Direct | 0.5–5 µM | 20–60 minutes | |
| Tissue Sections | Direct | 1–10 µM | Varies (optimization required) | |
| Lipid Droplet Staining | Live or Fixed Cells | Direct | 1–3 µM | 15–30 minutes |
| Targeted Staining (Conjugate) | Live or Fixed Cells | Indirect (e.g., Immunofluorescence) | Varies based on conjugate | Varies based on primary antibody/target |
III. Experimental Protocols
A. Protocol for Direct Staining of Lipophilic Structures in Live Cells
This protocol is suitable for staining general endomembranous organelles and lipid droplets in live cells using a non-reactive form of this compound (e.g., BODIPY TR methyl ester as an analog).
Materials:
-
This compound (or a suitable analog like BODIPY TR methyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Cells cultured on coverslips or in imaging dishes
-
Fluorescence microscope
Procedure:
-
Prepare Stock Solution: Dissolve the this compound dye in anhydrous DMSO to make a 1-5 mM stock solution. Store the stock solution at -20°C, protected from light.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution in PBS or HBSS to the desired final working concentration (typically in the range of 0.1–2 µM). Vortex thoroughly to ensure the dye is fully dissolved.
-
Cell Preparation: Wash the cultured cells twice with warm PBS or HBSS to remove any residual serum.
-
Staining: Add the this compound working solution to the cells and incubate for 15–30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with warm PBS or HBSS to remove any unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for the Texas Red or similar red fluorophores (Excitation/Emission: ~588/616 nm).
B. Protocol for Targeted Staining of Fixed Cells using this compound NHS Ester Conjugate (Immunofluorescence)
This protocol outlines a general procedure for immunofluorescence using an antibody conjugated to this compound NHS Ester.
Materials:
-
This compound conjugated secondary antibody
-
Primary antibody specific to the target protein
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% Bovine Serum Albumin or Normal Goat Serum in PBS)
-
PBS
-
Cells cultured on coverslips
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its recommended concentration. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission: ~588/616 nm).
IV. Visualizations
Experimental Workflow for Direct Live Cell Staining
Caption: A streamlined workflow for staining live cells with this compound.
Logical Relationship for Targeted Staining
Caption: Key stages for targeted cellular imaging using a this compound conjugate.
References
Application Notes and Protocols for BODIPY™ TR-X in Single-Molecule Localization Microscopy (SMLM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using BODIPY™ TR-X for single-molecule localization microscopy (SMLM), a super-resolution imaging technique. This document details the photophysical properties of the dye, step-by-step protocols for labeling and imaging, and the underlying mechanism enabling its use in SMLM.
Introduction to BODIPY™ TR-X for SMLM
BODIPY™ TR-X is a bright, red fluorescent dye that can be effectively used for single-molecule localization microscopy.[1][2][3] SMLM techniques achieve super-resolution by temporally separating the fluorescence of individual molecules, allowing their positions to be determined with high precision.[4][5] For most SMLM applications, this requires fluorophores that can be switched between a fluorescent "on" state and a dark "off" state.
Conventional BODIPY dyes, including BODIPY™ TR-X, can be utilized for live-cell SMLM by exploiting the transient formation of red-shifted ground-state dimers (DII). These transient dimers serve as the bright, individually detectable "on" states against a background of dark monomers, enabling the reconstruction of super-resolved images. This approach is particularly advantageous for live-cell imaging as it does not require toxic imaging buffers often used in other SMLM modalities like dSTORM.
BODIPY™ TR-X is supplied as an NHS ester, which allows for covalent labeling of primary amines on proteins, antibodies, and amine-modified oligonucleotides. A seven-atom aminohexanoyl ("X") spacer separates the fluorophore from the NHS ester group, which helps to reduce potential interactions between the dye and the biomolecule it is conjugated to.
Photophysical Properties and SMLM Parameters
The exceptional photophysical properties of BODIPY™ TR-X, such as high fluorescence quantum yield and a high extinction coefficient, make it a robust choice for fluorescence microscopy. While specific SMLM performance metrics can be sample-dependent, the following table summarizes its key characteristics.
| Property | Value | Reference |
| Excitation Maximum (Monomer) | ~588 nm | |
| Emission Maximum (Monomer) | ~616 nm | |
| Excitation Maximum (DII state for SMLM) | ~640 nm | |
| Emission Maximum (DII state for SMLM) | Far-red channel | |
| Quantum Yield | 0.9 | |
| Extinction Coefficient | 68,000 M-1cm-1 | |
| Recommended SMLM Laser Power (561 nm) | ~0.06 W/cm² | |
| Recommended SMLM Laser Power (640 nm) | ~5 kW/cm² | |
| Theoretical Localization Precision | ~26 nm (average) | |
| Reactive Group | NHS ester (reacts with primary amines) |
Mechanism of Blinking for SMLM: Transient Dimer Formation
The use of conventional BODIPY dyes for SMLM is based on the principle of transient dimer formation. The process can be summarized as follows:
-
Monomeric State: At working concentrations, the majority of BODIPY™ TR-X molecules exist as monomers, which are fluorescent upon excitation at their absorption maximum (~588 nm). For SMLM, the monomeric state is considered the "off" state as it is not individually resolved.
-
Transient Dimerization: Through bimolecular interactions, two BODIPY™ TR-X monomers can transiently form a ground-state dimer (DII). This process is dependent on the local concentration of the dye.
-
Red-Shifted Emission: These DII states have red-shifted absorption and emission spectra compared to the monomers.
-
SMLM Imaging: By using a higher-wavelength laser (e.g., 640 nm), the DII states can be selectively excited. The transient and sparse formation of these dimers allows for the detection and localization of individual fluorescent events, which is the foundation of SMLM.
Caption: Blinking mechanism for SMLM.
Experimental Protocols
Protocol 1: Labeling of Proteins with BODIPY™ TR-X NHS Ester
This protocol describes the labeling of a generic protein with primary amines (e.g., lysine residues).
Materials:
-
BODIPY™ TR-X NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
-
Stirring/rocking platform
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the BODIPY™ TR-X NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the dye stock solution to the protein solution while gently stirring. A common starting point is a 10-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for protein) and ~588 nm (for BODIPY™ TR-X).
-
Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Caption: Workflow for protein labeling.
Protocol 2: Live-Cell SMLM of BODIPY™ TR-X Labeled Structures
This protocol provides a general guideline for performing SMLM in living mammalian cells.
Materials:
-
Live cells cultured on imaging-suitable glass-bottom dishes
-
BODIPY™ TR-X labeled molecule of interest
-
Live-cell imaging medium
-
Microscope equipped for SMLM (e.g., TIRF or highly inclined and laminated optical sheet (HILO) illumination) with appropriate lasers (e.g., 561 nm and 640 nm) and emission filters.
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes to achieve a confluence of 50-70% on the day of imaging.
-
Labeling of Cellular Structures:
-
Incubate the cells with the BODIPY™ TR-X labeled molecule in live-cell imaging medium for a sufficient time to allow for labeling of the target structure. The optimal concentration and incubation time should be determined empirically, but a starting point of 25-100 nM can be used.
-
Wash the cells gently with fresh imaging medium to remove any unbound dye.
-
-
Microscope Setup:
-
Mount the appropriate filter sets for detecting the red-shifted emission of the DII states.
-
Set up the laser lines for conventional fluorescence (e.g., 561 nm) and SMLM (e.g., 640 nm).
-
-
Image Acquisition:
-
Locate a region of interest using conventional fluorescence with the 561 nm laser at low power (~0.06 W/cm²).
-
Switch to SMLM imaging mode. Illuminate the sample with the 640 nm laser at high power (~5 kW/cm²) to excite the DII states.
-
Acquire a stream of images (typically 5,000-20,000 frames) at a high frame rate (e.g., 50-100 Hz).
-
-
Data Analysis:
-
Process the acquired image stack with SMLM analysis software to detect and localize the individual blinking events.
-
Reconstruct the super-resolved image from the localization data.
-
Further analysis, such as cluster analysis or single-particle tracking, can be performed.
-
Caption: Workflow for live-cell SMLM.
Troubleshooting
-
Low Signal/Few Blinks:
-
Increase the concentration of the BODIPY™ TR-X labeled probe.
-
Increase the power of the 640 nm laser.
-
Ensure the imaging medium is fresh and at the correct pH.
-
-
High Background/Too Many Blinks:
-
Decrease the concentration of the BODIPY™ TR-X labeled probe.
-
Decrease the power of the 640 nm laser.
-
Ensure thorough washing after labeling.
-
-
Poor Localization Precision:
-
Increase the number of photons collected per localization event by adjusting laser power and exposure time.
-
Ensure the microscope is properly aligned and focused.
-
Conclusion
BODIPY™ TR-X is a versatile and effective fluorescent probe for single-molecule localization microscopy, particularly in living cells. Its blinking mechanism, based on the transient formation of red-shifted dimers, allows for SMLM without the need for harsh chemical additives. By following the provided protocols and understanding the underlying principles, researchers can successfully employ BODIPY™ TR-X to visualize cellular structures and dynamics at the nanoscale.
References
- 1. abpbio.com [abpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BODIPY™ TR-X NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 4. Single-molecule localization microscopy and tracking with red-shifted states of conventional BODIPY conjugates in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking [jove.com]
Application Notes and Protocols for BODIPY™ TR-X in Single-Molecule Localization Microscopy (SMLM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using BODIPY™ TR-X for single-molecule localization microscopy (SMLM), a super-resolution imaging technique. This document details the photophysical properties of the dye, step-by-step protocols for labeling and imaging, and the underlying mechanism enabling its use in SMLM.
Introduction to BODIPY™ TR-X for SMLM
BODIPY™ TR-X is a bright, red fluorescent dye that can be effectively used for single-molecule localization microscopy.[1][2][3] SMLM techniques achieve super-resolution by temporally separating the fluorescence of individual molecules, allowing their positions to be determined with high precision.[4][5] For most SMLM applications, this requires fluorophores that can be switched between a fluorescent "on" state and a dark "off" state.
Conventional BODIPY dyes, including BODIPY™ TR-X, can be utilized for live-cell SMLM by exploiting the transient formation of red-shifted ground-state dimers (DII). These transient dimers serve as the bright, individually detectable "on" states against a background of dark monomers, enabling the reconstruction of super-resolved images. This approach is particularly advantageous for live-cell imaging as it does not require toxic imaging buffers often used in other SMLM modalities like dSTORM.
BODIPY™ TR-X is supplied as an NHS ester, which allows for covalent labeling of primary amines on proteins, antibodies, and amine-modified oligonucleotides. A seven-atom aminohexanoyl ("X") spacer separates the fluorophore from the NHS ester group, which helps to reduce potential interactions between the dye and the biomolecule it is conjugated to.
Photophysical Properties and SMLM Parameters
The exceptional photophysical properties of BODIPY™ TR-X, such as high fluorescence quantum yield and a high extinction coefficient, make it a robust choice for fluorescence microscopy. While specific SMLM performance metrics can be sample-dependent, the following table summarizes its key characteristics.
| Property | Value | Reference |
| Excitation Maximum (Monomer) | ~588 nm | |
| Emission Maximum (Monomer) | ~616 nm | |
| Excitation Maximum (DII state for SMLM) | ~640 nm | |
| Emission Maximum (DII state for SMLM) | Far-red channel | |
| Quantum Yield | 0.9 | |
| Extinction Coefficient | 68,000 M-1cm-1 | |
| Recommended SMLM Laser Power (561 nm) | ~0.06 W/cm² | |
| Recommended SMLM Laser Power (640 nm) | ~5 kW/cm² | |
| Theoretical Localization Precision | ~26 nm (average) | |
| Reactive Group | NHS ester (reacts with primary amines) |
Mechanism of Blinking for SMLM: Transient Dimer Formation
The use of conventional BODIPY dyes for SMLM is based on the principle of transient dimer formation. The process can be summarized as follows:
-
Monomeric State: At working concentrations, the majority of BODIPY™ TR-X molecules exist as monomers, which are fluorescent upon excitation at their absorption maximum (~588 nm). For SMLM, the monomeric state is considered the "off" state as it is not individually resolved.
-
Transient Dimerization: Through bimolecular interactions, two BODIPY™ TR-X monomers can transiently form a ground-state dimer (DII). This process is dependent on the local concentration of the dye.
-
Red-Shifted Emission: These DII states have red-shifted absorption and emission spectra compared to the monomers.
-
SMLM Imaging: By using a higher-wavelength laser (e.g., 640 nm), the DII states can be selectively excited. The transient and sparse formation of these dimers allows for the detection and localization of individual fluorescent events, which is the foundation of SMLM.
Caption: Blinking mechanism for SMLM.
Experimental Protocols
Protocol 1: Labeling of Proteins with BODIPY™ TR-X NHS Ester
This protocol describes the labeling of a generic protein with primary amines (e.g., lysine residues).
Materials:
-
BODIPY™ TR-X NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
-
Stirring/rocking platform
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the BODIPY™ TR-X NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the dye stock solution to the protein solution while gently stirring. A common starting point is a 10-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for protein) and ~588 nm (for BODIPY™ TR-X).
-
Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Caption: Workflow for protein labeling.
Protocol 2: Live-Cell SMLM of BODIPY™ TR-X Labeled Structures
This protocol provides a general guideline for performing SMLM in living mammalian cells.
Materials:
-
Live cells cultured on imaging-suitable glass-bottom dishes
-
BODIPY™ TR-X labeled molecule of interest
-
Live-cell imaging medium
-
Microscope equipped for SMLM (e.g., TIRF or highly inclined and laminated optical sheet (HILO) illumination) with appropriate lasers (e.g., 561 nm and 640 nm) and emission filters.
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes to achieve a confluence of 50-70% on the day of imaging.
-
Labeling of Cellular Structures:
-
Incubate the cells with the BODIPY™ TR-X labeled molecule in live-cell imaging medium for a sufficient time to allow for labeling of the target structure. The optimal concentration and incubation time should be determined empirically, but a starting point of 25-100 nM can be used.
-
Wash the cells gently with fresh imaging medium to remove any unbound dye.
-
-
Microscope Setup:
-
Mount the appropriate filter sets for detecting the red-shifted emission of the DII states.
-
Set up the laser lines for conventional fluorescence (e.g., 561 nm) and SMLM (e.g., 640 nm).
-
-
Image Acquisition:
-
Locate a region of interest using conventional fluorescence with the 561 nm laser at low power (~0.06 W/cm²).
-
Switch to SMLM imaging mode. Illuminate the sample with the 640 nm laser at high power (~5 kW/cm²) to excite the DII states.
-
Acquire a stream of images (typically 5,000-20,000 frames) at a high frame rate (e.g., 50-100 Hz).
-
-
Data Analysis:
-
Process the acquired image stack with SMLM analysis software to detect and localize the individual blinking events.
-
Reconstruct the super-resolved image from the localization data.
-
Further analysis, such as cluster analysis or single-particle tracking, can be performed.
-
Caption: Workflow for live-cell SMLM.
Troubleshooting
-
Low Signal/Few Blinks:
-
Increase the concentration of the BODIPY™ TR-X labeled probe.
-
Increase the power of the 640 nm laser.
-
Ensure the imaging medium is fresh and at the correct pH.
-
-
High Background/Too Many Blinks:
-
Decrease the concentration of the BODIPY™ TR-X labeled probe.
-
Decrease the power of the 640 nm laser.
-
Ensure thorough washing after labeling.
-
-
Poor Localization Precision:
-
Increase the number of photons collected per localization event by adjusting laser power and exposure time.
-
Ensure the microscope is properly aligned and focused.
-
Conclusion
BODIPY™ TR-X is a versatile and effective fluorescent probe for single-molecule localization microscopy, particularly in living cells. Its blinking mechanism, based on the transient formation of red-shifted dimers, allows for SMLM without the need for harsh chemical additives. By following the provided protocols and understanding the underlying principles, researchers can successfully employ BODIPY™ TR-X to visualize cellular structures and dynamics at the nanoscale.
References
- 1. abpbio.com [abpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BODIPY™ TR-X NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 4. Single-molecule localization microscopy and tracking with red-shifted states of conventional BODIPY conjugates in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking [jove.com]
Application Notes and Protocols for Bodipy TR-X: Tracking Lipid Dynamics in Live Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bodipy TR-X is a lipophilic fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family.[][2][3] Its inherent hydrophobicity makes it an excellent tool for staining lipids, membranes, and other lipophilic structures within cells.[2][4] This dye exhibits bright, red fluorescence with a narrow emission bandwidth and is relatively insensitive to environmental polarity and pH changes. This compound is particularly valuable for real-time tracking of lipid dynamics in live cells due to its high fluorescence quantum yield, photostability, and low cytotoxicity. It is often supplied as an NHS ester, which allows for covalent labeling of amine-containing molecules, though its non-conjugated form is also used for lipid droplet staining.
These characteristics make this compound a versatile probe for a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.
Data Presentation
Quantitative Data for this compound
| Property | Value | Notes |
| Excitation Maximum (λex) | ~588 nm | Similar to Texas Red® |
| Emission Maximum (λem) | ~616 nm | |
| Extinction Coefficient (ε) | 68,000 M⁻¹cm⁻¹ | |
| Quantum Yield (φ) | 0.9 | |
| Molecular Weight (M.Wt) | 634.46 g/mol | |
| Reactive Group | NHS ester | For labeling primary amines |
| Solubility | Soluble in DMSO |
Experimental Protocols
Protocol 1: General Staining of Lipid Droplets in Live Cells
This protocol is adapted for general lipid droplet staining in cultured cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Live-cell imaging compatible chambered coverslips or glass-bottom dishes
-
Adherent cells (e.g., U2OS, HeLa)
Procedure:
-
Preparation of Stock Solution:
-
Dissolve this compound in high-quality, anhydrous DMSO to prepare a 1-10 mM stock solution.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Culture adherent cells on sterile chambered coverslips or glass-bottom dishes to 70-80% confluency.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, dilute the this compound stock solution in serum-free cell culture medium or PBS to a final working concentration of 0.1–2 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells 2-3 times with warm PBS or serum-free medium to remove unbound dye and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium (can contain serum) to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~588 nm, emission ~616 nm). A 561 nm laser line is often suitable for excitation.
-
Protocol 2: Tracking Fatty Acid Uptake and Esterification
This protocol utilizes a this compound conjugated fatty acid analogue to track its uptake and incorporation into lipid droplets.
Materials:
-
This compound labeled fatty acid (e.g., this compound C12)
-
Defatted bovine serum albumin (BSA)
-
Cell culture medium (e.g., M199-HEPES)
-
Live-cell imaging setup
Procedure:
-
Preparation of Bodipy-Fatty Acid-BSA Complex:
-
Prepare a stock solution of the this compound labeled fatty acid in methanol or DMSO.
-
Dilute the stock solution in cell culture medium containing 0.1% defatted BSA to a final concentration of 2-10 µM.
-
Incubate the solution at 37°C for 30 minutes, protected from light, to allow for conjugation of the fatty acid to BSA.
-
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Replace the culture medium with the prepared Bodipy-fatty acid-BSA complex solution.
-
Incubate the cells for a desired period (e.g., 30 minutes) to allow for fatty acid uptake and metabolism.
-
-
Washing and Imaging:
-
Wash the cells with warm PBS to remove excess fluorescent fatty acid.
-
Add fresh culture medium.
-
Perform live-cell imaging to observe the localization of the fluorescent fatty acid, which is expected to accumulate in lipid droplets as it gets esterified.
-
Mandatory Visualization
Caption: Experimental workflow for staining lipid droplets with this compound.
References
Application Notes and Protocols for Bodipy TR-X: Tracking Lipid Dynamics in Live Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bodipy TR-X is a lipophilic fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family.[][2][3] Its inherent hydrophobicity makes it an excellent tool for staining lipids, membranes, and other lipophilic structures within cells.[2][4] This dye exhibits bright, red fluorescence with a narrow emission bandwidth and is relatively insensitive to environmental polarity and pH changes. This compound is particularly valuable for real-time tracking of lipid dynamics in live cells due to its high fluorescence quantum yield, photostability, and low cytotoxicity. It is often supplied as an NHS ester, which allows for covalent labeling of amine-containing molecules, though its non-conjugated form is also used for lipid droplet staining.
These characteristics make this compound a versatile probe for a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.
Data Presentation
Quantitative Data for this compound
| Property | Value | Notes |
| Excitation Maximum (λex) | ~588 nm | Similar to Texas Red® |
| Emission Maximum (λem) | ~616 nm | |
| Extinction Coefficient (ε) | 68,000 M⁻¹cm⁻¹ | |
| Quantum Yield (φ) | 0.9 | |
| Molecular Weight (M.Wt) | 634.46 g/mol | |
| Reactive Group | NHS ester | For labeling primary amines |
| Solubility | Soluble in DMSO |
Experimental Protocols
Protocol 1: General Staining of Lipid Droplets in Live Cells
This protocol is adapted for general lipid droplet staining in cultured cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Live-cell imaging compatible chambered coverslips or glass-bottom dishes
-
Adherent cells (e.g., U2OS, HeLa)
Procedure:
-
Preparation of Stock Solution:
-
Dissolve this compound in high-quality, anhydrous DMSO to prepare a 1-10 mM stock solution.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Culture adherent cells on sterile chambered coverslips or glass-bottom dishes to 70-80% confluency.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, dilute the this compound stock solution in serum-free cell culture medium or PBS to a final working concentration of 0.1–2 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells 2-3 times with warm PBS or serum-free medium to remove unbound dye and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium (can contain serum) to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~588 nm, emission ~616 nm). A 561 nm laser line is often suitable for excitation.
-
Protocol 2: Tracking Fatty Acid Uptake and Esterification
This protocol utilizes a this compound conjugated fatty acid analogue to track its uptake and incorporation into lipid droplets.
Materials:
-
This compound labeled fatty acid (e.g., this compound C12)
-
Defatted bovine serum albumin (BSA)
-
Cell culture medium (e.g., M199-HEPES)
-
Live-cell imaging setup
Procedure:
-
Preparation of Bodipy-Fatty Acid-BSA Complex:
-
Prepare a stock solution of the this compound labeled fatty acid in methanol or DMSO.
-
Dilute the stock solution in cell culture medium containing 0.1% defatted BSA to a final concentration of 2-10 µM.
-
Incubate the solution at 37°C for 30 minutes, protected from light, to allow for conjugation of the fatty acid to BSA.
-
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Replace the culture medium with the prepared Bodipy-fatty acid-BSA complex solution.
-
Incubate the cells for a desired period (e.g., 30 minutes) to allow for fatty acid uptake and metabolism.
-
-
Washing and Imaging:
-
Wash the cells with warm PBS to remove excess fluorescent fatty acid.
-
Add fresh culture medium.
-
Perform live-cell imaging to observe the localization of the fluorescent fatty acid, which is expected to accumulate in lipid droplets as it gets esterified.
-
Mandatory Visualization
Caption: Experimental workflow for staining lipid droplets with this compound.
References
Application Notes and Protocols: BODIPY™ TR-X in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY™ TR-X is a bright, red-fluorescent dye that serves as a valuable tool in neuroscience research. Its utility stems from its succinimidyl ester (NHS ester) functional group, which readily reacts with primary amines on proteins, peptides, and other biomolecules to form stable covalent bonds. This property, combined with its excellent photophysical characteristics, makes it particularly well-suited for a variety of applications, including immunofluorescence microscopy, peptide labeling for receptor tracking, and in vivo imaging, especially with two-photon microscopy.
The BODIPY™ core structure provides high fluorescence quantum yield and a narrow emission spectrum, which is beneficial for multiplexing experiments with other fluorophores. Its relatively long excited-state lifetime is also advantageous for fluorescence polarization-based assays. Furthermore, BODIPY™ TR-X exhibits a large two-photon cross-section, enabling deep-tissue imaging with reduced phototoxicity and scattering, a critical advantage for studying neuronal structures and processes within the complex environment of the brain.[1]
These application notes provide an overview of the key applications of BODIPY™ TR-X in neuroscience, along with detailed protocols for its use in labeling biomolecules and performing advanced imaging experiments.
Key Applications in Neuroscience
-
Immunofluorescent Labeling of Neuronal Proteins: BODIPY™ TR-X can be conjugated to primary or secondary antibodies to visualize the localization and expression of specific proteins within neurons and glial cells. This is fundamental for studying neuronal morphology, synaptic structures, and the distribution of ion channels, receptors, and other key neuronal proteins.
-
Labeling of Neuropeptides and Neurotransmitters: The amine-reactive nature of BODIPY™ TR-X allows for the direct labeling of peptides, such as Neuropeptide Y (NPY), to study their binding to receptors and their trafficking in the nervous system.[2][3] This is crucial for understanding the roles of these signaling molecules in various physiological and pathological processes.
-
In Vivo and Ex Vivo Imaging with Two-Photon Microscopy: The favorable two-photon excitation properties of BODIPY™ TR-X make it an excellent choice for deep-tissue imaging in living animals or thick brain slices.[4][5] This enables the study of dynamic processes such as neuronal plasticity, glial cell responses, and the progression of neurodegenerative diseases in a more physiologically relevant context.
-
Neurodegenerative Disease Research: While some studies utilize custom-synthesized BODIPY™ derivatives, the principles can be adapted for BODIPY™ TR-X conjugates. For instance, labeled antibodies or peptides can be used to visualize pathological hallmarks such as amyloid-beta plaques in Alzheimer's disease models.
Quantitative Data
The following tables summarize the key quantitative properties of BODIPY™ TR-X and its conjugates, providing a reference for experimental design and data interpretation.
Table 1: Photophysical Properties of BODIPY™ TR-X
| Property | Value | Reference |
| Excitation Maximum (λex) | ~588 nm | |
| Emission Maximum (λem) | ~616 nm | |
| Molar Extinction Coefficient | ~100,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | High (in organic solvents) | |
| Excited-State Lifetime | ~5.4 nanoseconds (in Methanol) | |
| Recommended Two-Photon Excitation | ~800 - 850 nm |
Table 2: Performance Characteristics in Neuroscience Applications (Representative Data)
| Application | Parameter | Typical Value/Range | Reference |
| Neuropeptide Y Receptor Binding | Binding Affinity (Ki) of BODIPY™ TMR-NPY | 1-6 nM (for Y1 receptor) | |
| Two-Photon Imaging | Signal-to-Noise Ratio (S/N) for single action potentials (with similar long-wavelength dyes) | 8.30 ± 0.58 | |
| Amyloid Plaque Imaging | Binding Affinity (Ki) of a BODIPY-based probe (NIAD-4) | 10 nM |
Experimental Protocols
Protocol 1: Conjugation of BODIPY™ TR-X NHS Ester to an Antibody
This protocol describes the labeling of a primary or secondary antibody with BODIPY™ TR-X NHS ester for use in immunofluorescence applications.
Materials:
-
BODIPY™ TR-X NHS Ester
-
Antibody (2 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare the Antibody:
-
Dissolve or dialyze the antibody into the Reaction Buffer at a concentration of 2 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the antibody for conjugation.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of BODIPY™ TR-X NHS Ester to warm to room temperature before opening.
-
Dissolve the dye in anhydrous DMSO to a final concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add a 10-20 fold molar excess of the dissolved BODIPY™ TR-X NHS Ester to the antibody solution while gently stirring. The optimal molar ratio may need to be determined empirically for each antibody.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
The first colored fraction to elute will be the BODIPY™ TR-X labeled antibody.
-
-
Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 588 nm (for BODIPY™ TR-X).
-
Calculate the degree of labeling (DOL) using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where:
-
A_max is the absorbance at 588 nm.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of BODIPY™ TR-X at 588 nm (~100,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.3 for BODIPY™ TR).
-
-
dot
References
- 1. abpbio.com [abpbio.com]
- 2. BODIPY®-conjugated neuropeptide Y ligands: new fluorescent tools to tag Y1, Y2, Y4 and Y5 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BODIPY-conjugated neuropeptide Y ligands: new fluorescent tools to tag Y1, Y2, Y4 and Y5 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-photon imaging in living brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Application Notes and Protocols: BODIPY™ TR-X in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY™ TR-X is a bright, red-fluorescent dye that serves as a valuable tool in neuroscience research. Its utility stems from its succinimidyl ester (NHS ester) functional group, which readily reacts with primary amines on proteins, peptides, and other biomolecules to form stable covalent bonds. This property, combined with its excellent photophysical characteristics, makes it particularly well-suited for a variety of applications, including immunofluorescence microscopy, peptide labeling for receptor tracking, and in vivo imaging, especially with two-photon microscopy.
The BODIPY™ core structure provides high fluorescence quantum yield and a narrow emission spectrum, which is beneficial for multiplexing experiments with other fluorophores. Its relatively long excited-state lifetime is also advantageous for fluorescence polarization-based assays. Furthermore, BODIPY™ TR-X exhibits a large two-photon cross-section, enabling deep-tissue imaging with reduced phototoxicity and scattering, a critical advantage for studying neuronal structures and processes within the complex environment of the brain.[1]
These application notes provide an overview of the key applications of BODIPY™ TR-X in neuroscience, along with detailed protocols for its use in labeling biomolecules and performing advanced imaging experiments.
Key Applications in Neuroscience
-
Immunofluorescent Labeling of Neuronal Proteins: BODIPY™ TR-X can be conjugated to primary or secondary antibodies to visualize the localization and expression of specific proteins within neurons and glial cells. This is fundamental for studying neuronal morphology, synaptic structures, and the distribution of ion channels, receptors, and other key neuronal proteins.
-
Labeling of Neuropeptides and Neurotransmitters: The amine-reactive nature of BODIPY™ TR-X allows for the direct labeling of peptides, such as Neuropeptide Y (NPY), to study their binding to receptors and their trafficking in the nervous system.[2][3] This is crucial for understanding the roles of these signaling molecules in various physiological and pathological processes.
-
In Vivo and Ex Vivo Imaging with Two-Photon Microscopy: The favorable two-photon excitation properties of BODIPY™ TR-X make it an excellent choice for deep-tissue imaging in living animals or thick brain slices.[4][5] This enables the study of dynamic processes such as neuronal plasticity, glial cell responses, and the progression of neurodegenerative diseases in a more physiologically relevant context.
-
Neurodegenerative Disease Research: While some studies utilize custom-synthesized BODIPY™ derivatives, the principles can be adapted for BODIPY™ TR-X conjugates. For instance, labeled antibodies or peptides can be used to visualize pathological hallmarks such as amyloid-beta plaques in Alzheimer's disease models.
Quantitative Data
The following tables summarize the key quantitative properties of BODIPY™ TR-X and its conjugates, providing a reference for experimental design and data interpretation.
Table 1: Photophysical Properties of BODIPY™ TR-X
| Property | Value | Reference |
| Excitation Maximum (λex) | ~588 nm | |
| Emission Maximum (λem) | ~616 nm | |
| Molar Extinction Coefficient | ~100,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | High (in organic solvents) | |
| Excited-State Lifetime | ~5.4 nanoseconds (in Methanol) | |
| Recommended Two-Photon Excitation | ~800 - 850 nm |
Table 2: Performance Characteristics in Neuroscience Applications (Representative Data)
| Application | Parameter | Typical Value/Range | Reference |
| Neuropeptide Y Receptor Binding | Binding Affinity (Ki) of BODIPY™ TMR-NPY | 1-6 nM (for Y1 receptor) | |
| Two-Photon Imaging | Signal-to-Noise Ratio (S/N) for single action potentials (with similar long-wavelength dyes) | 8.30 ± 0.58 | |
| Amyloid Plaque Imaging | Binding Affinity (Ki) of a BODIPY-based probe (NIAD-4) | 10 nM |
Experimental Protocols
Protocol 1: Conjugation of BODIPY™ TR-X NHS Ester to an Antibody
This protocol describes the labeling of a primary or secondary antibody with BODIPY™ TR-X NHS ester for use in immunofluorescence applications.
Materials:
-
BODIPY™ TR-X NHS Ester
-
Antibody (2 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare the Antibody:
-
Dissolve or dialyze the antibody into the Reaction Buffer at a concentration of 2 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the antibody for conjugation.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of BODIPY™ TR-X NHS Ester to warm to room temperature before opening.
-
Dissolve the dye in anhydrous DMSO to a final concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add a 10-20 fold molar excess of the dissolved BODIPY™ TR-X NHS Ester to the antibody solution while gently stirring. The optimal molar ratio may need to be determined empirically for each antibody.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
The first colored fraction to elute will be the BODIPY™ TR-X labeled antibody.
-
-
Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 588 nm (for BODIPY™ TR-X).
-
Calculate the degree of labeling (DOL) using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where:
-
A_max is the absorbance at 588 nm.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of BODIPY™ TR-X at 588 nm (~100,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.3 for BODIPY™ TR).
-
-
dot
References
- 1. abpbio.com [abpbio.com]
- 2. BODIPY®-conjugated neuropeptide Y ligands: new fluorescent tools to tag Y1, Y2, Y4 and Y5 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BODIPY-conjugated neuropeptide Y ligands: new fluorescent tools to tag Y1, Y2, Y4 and Y5 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-photon imaging in living brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Application Notes and Protocols for Bodipy TR-X in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bodipy TR-X is a bright, red fluorescent dye well-suited for labeling primary amines on peptides, proteins, and other molecules.[1][2] Its unique photophysical properties, including a relatively long excited-state lifetime, make it an excellent tool for fluorescence polarization (FP) based receptor binding assays.[3] These assays offer a non-radioactive, homogeneous, and high-throughput compatible method for studying ligand-receptor interactions, which is particularly valuable in drug discovery and pharmacological research. This document provides detailed application notes and protocols for utilizing this compound in receptor binding assays, with a focus on G protein-coupled receptors (GPCRs).
Principle of Fluorescence Polarization Receptor Binding Assays
Fluorescence polarization is a powerful technique for monitoring molecular interactions in solution. The principle lies in the differential rotation of a small fluorescently labeled ligand (the tracer) when it is free in solution versus when it is bound to a much larger receptor protein.
When excited with plane-polarized light, a small, free-tumbling this compound labeled ligand will rapidly rotate during the time it is in the excited state. This rapid rotation results in the emission of depolarized light. Conversely, when the this compound labeled ligand is bound to a large receptor protein, its rotation is significantly slowed. This slow rotation causes the emitted light to remain largely polarized. By measuring the degree of polarization, one can determine the proportion of bound versus free ligand.
In a competition binding assay, an unlabeled compound (inhibitor) is introduced to compete with the this compound labeled ligand for binding to the receptor. A potent inhibitor will displace the fluorescent ligand, leading to a decrease in fluorescence polarization. This change in polarization can be used to determine the binding affinity (Ki) of the unlabeled compound.
Key Properties of this compound
A summary of the key photophysical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~588 nm | |
| Emission Maximum (λem) | ~616 nm | |
| Reactive Group | N-hydroxysuccinimidyl (NHS) Ester | |
| Reactivity | Primary amines (-NH2) | |
| Solubility | Soluble in DMSO and DMF |
Experimental Protocols
Protocol 1: Labeling of a Peptide Ligand with this compound NHS Ester
This protocol describes the general procedure for labeling a peptide containing a primary amine (e.g., at the N-terminus or on a lysine residue) with this compound NHS Ester.
Materials:
-
Peptide of interest (with at least one primary amine)
-
This compound NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification system (e.g., HPLC with a C18 column)
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve the peptide in the labeling buffer at a concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS Ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction: Add a 1.5 to 3-fold molar excess of the reactive dye to the peptide solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the this compound labeled peptide from the reaction mixture using reverse-phase HPLC. Monitor the elution profile at the absorbance maximum of the peptide and this compound (~588 nm).
-
Verification: Confirm the identity and purity of the labeled peptide using mass spectrometry.
-
Quantification: Determine the concentration of the labeled peptide by measuring its absorbance.
-
Storage: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.
Protocol 2: Fluorescence Polarization Competition Binding Assay
This protocol outlines the steps for performing a competition binding assay using a this compound labeled ligand and a GPCR preparation (e.g., membrane fragments or purified receptor).
Materials:
-
This compound labeled ligand (tracer)
-
Receptor preparation (e.g., cell membranes expressing the target GPCR)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4)
-
Unlabeled competitor compounds
-
Black, low-volume 384-well microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of the this compound labeled ligand in assay buffer. The final concentration should be at or below the Kd of the ligand for the receptor.
-
Prepare a 2X working solution of the receptor preparation in assay buffer. The optimal concentration should be determined empirically to give a sufficient assay window.
-
Prepare serial dilutions of the unlabeled competitor compounds in assay buffer.
-
-
Assay Setup (384-well plate):
-
Total Binding Wells: Add 10 µL of assay buffer and 10 µL of the 2X receptor solution.
-
Competitor Wells: Add 10 µL of the serially diluted competitor compounds and 10 µL of the 2X receptor solution.
-
Nonspecific Binding Wells: Add 10 µL of a high concentration of an unlabeled reference ligand and 10 µL of the 2X receptor solution.
-
Tracer Only Wells (for G-factor calibration): Add 20 µL of the 1X tracer solution.
-
-
Initiate the Binding Reaction: Add 10 µL of the 2X this compound labeled ligand solution to all wells except the "Tracer Only" wells. The final assay volume will be 20 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium. The incubation time should be optimized for the specific receptor-ligand system. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader. Set the excitation and emission wavelengths appropriate for this compound (e.g., Excitation: 580±10 nm, Emission: 620±10 nm).
Data Presentation and Analysis
The raw fluorescence polarization data is used to calculate the percentage of inhibition for each competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the fluorescent ligand) is determined by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis program like GraphPad Prism.
The affinity of the competitor compound (Ki) can then be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the this compound labeled ligand.
-
Kd is the equilibrium dissociation constant of the this compound labeled ligand for the receptor.
Representative Competition Binding Data
The following table provides an example of competition binding data for a hypothetical GPCR.
| Competitor Compound | IC50 (nM) | Ki (nM) |
| Compound A | 15 | 7.5 |
| Compound B | 150 | 75 |
| Compound C | 2,500 | 1,250 |
| Reference Antagonist | 5 | 2.5 |
Note: These are example data and will vary depending on the specific receptor, ligands, and assay conditions.
Visualizations
GPCR Signaling Pathway
Caption: A simplified G protein-coupled receptor (GPCR) signaling pathway.
Experimental Workflow for FP Competition Binding Assay
Caption: Workflow for a fluorescence polarization competition binding assay.
Principle of Fluorescence Polarization
Caption: The principle of fluorescence polarization in receptor binding assays.
Troubleshooting
For a comprehensive troubleshooting guide for fluorescence polarization assays, including issues like low signal-to-noise ratio, please refer to established technical resources.
Conclusion
This compound is a versatile and robust fluorescent dye for developing receptor binding assays. The fluorescence polarization format described here offers a sensitive and efficient method for characterizing ligand-receptor interactions and for screening compound libraries in drug discovery. Careful optimization of labeling and assay conditions is crucial for obtaining high-quality, reproducible data.
References
Application Notes and Protocols for Bodipy TR-X in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bodipy TR-X is a bright, red fluorescent dye well-suited for labeling primary amines on peptides, proteins, and other molecules.[1][2] Its unique photophysical properties, including a relatively long excited-state lifetime, make it an excellent tool for fluorescence polarization (FP) based receptor binding assays.[3] These assays offer a non-radioactive, homogeneous, and high-throughput compatible method for studying ligand-receptor interactions, which is particularly valuable in drug discovery and pharmacological research. This document provides detailed application notes and protocols for utilizing this compound in receptor binding assays, with a focus on G protein-coupled receptors (GPCRs).
Principle of Fluorescence Polarization Receptor Binding Assays
Fluorescence polarization is a powerful technique for monitoring molecular interactions in solution. The principle lies in the differential rotation of a small fluorescently labeled ligand (the tracer) when it is free in solution versus when it is bound to a much larger receptor protein.
When excited with plane-polarized light, a small, free-tumbling this compound labeled ligand will rapidly rotate during the time it is in the excited state. This rapid rotation results in the emission of depolarized light. Conversely, when the this compound labeled ligand is bound to a large receptor protein, its rotation is significantly slowed. This slow rotation causes the emitted light to remain largely polarized. By measuring the degree of polarization, one can determine the proportion of bound versus free ligand.
In a competition binding assay, an unlabeled compound (inhibitor) is introduced to compete with the this compound labeled ligand for binding to the receptor. A potent inhibitor will displace the fluorescent ligand, leading to a decrease in fluorescence polarization. This change in polarization can be used to determine the binding affinity (Ki) of the unlabeled compound.
Key Properties of this compound
A summary of the key photophysical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~588 nm | |
| Emission Maximum (λem) | ~616 nm | |
| Reactive Group | N-hydroxysuccinimidyl (NHS) Ester | |
| Reactivity | Primary amines (-NH2) | |
| Solubility | Soluble in DMSO and DMF |
Experimental Protocols
Protocol 1: Labeling of a Peptide Ligand with this compound NHS Ester
This protocol describes the general procedure for labeling a peptide containing a primary amine (e.g., at the N-terminus or on a lysine residue) with this compound NHS Ester.
Materials:
-
Peptide of interest (with at least one primary amine)
-
This compound NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification system (e.g., HPLC with a C18 column)
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve the peptide in the labeling buffer at a concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS Ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction: Add a 1.5 to 3-fold molar excess of the reactive dye to the peptide solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the this compound labeled peptide from the reaction mixture using reverse-phase HPLC. Monitor the elution profile at the absorbance maximum of the peptide and this compound (~588 nm).
-
Verification: Confirm the identity and purity of the labeled peptide using mass spectrometry.
-
Quantification: Determine the concentration of the labeled peptide by measuring its absorbance.
-
Storage: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.
Protocol 2: Fluorescence Polarization Competition Binding Assay
This protocol outlines the steps for performing a competition binding assay using a this compound labeled ligand and a GPCR preparation (e.g., membrane fragments or purified receptor).
Materials:
-
This compound labeled ligand (tracer)
-
Receptor preparation (e.g., cell membranes expressing the target GPCR)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4)
-
Unlabeled competitor compounds
-
Black, low-volume 384-well microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of the this compound labeled ligand in assay buffer. The final concentration should be at or below the Kd of the ligand for the receptor.
-
Prepare a 2X working solution of the receptor preparation in assay buffer. The optimal concentration should be determined empirically to give a sufficient assay window.
-
Prepare serial dilutions of the unlabeled competitor compounds in assay buffer.
-
-
Assay Setup (384-well plate):
-
Total Binding Wells: Add 10 µL of assay buffer and 10 µL of the 2X receptor solution.
-
Competitor Wells: Add 10 µL of the serially diluted competitor compounds and 10 µL of the 2X receptor solution.
-
Nonspecific Binding Wells: Add 10 µL of a high concentration of an unlabeled reference ligand and 10 µL of the 2X receptor solution.
-
Tracer Only Wells (for G-factor calibration): Add 20 µL of the 1X tracer solution.
-
-
Initiate the Binding Reaction: Add 10 µL of the 2X this compound labeled ligand solution to all wells except the "Tracer Only" wells. The final assay volume will be 20 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium. The incubation time should be optimized for the specific receptor-ligand system. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader. Set the excitation and emission wavelengths appropriate for this compound (e.g., Excitation: 580±10 nm, Emission: 620±10 nm).
Data Presentation and Analysis
The raw fluorescence polarization data is used to calculate the percentage of inhibition for each competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the fluorescent ligand) is determined by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis program like GraphPad Prism.
The affinity of the competitor compound (Ki) can then be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the this compound labeled ligand.
-
Kd is the equilibrium dissociation constant of the this compound labeled ligand for the receptor.
Representative Competition Binding Data
The following table provides an example of competition binding data for a hypothetical GPCR.
| Competitor Compound | IC50 (nM) | Ki (nM) |
| Compound A | 15 | 7.5 |
| Compound B | 150 | 75 |
| Compound C | 2,500 | 1,250 |
| Reference Antagonist | 5 | 2.5 |
Note: These are example data and will vary depending on the specific receptor, ligands, and assay conditions.
Visualizations
GPCR Signaling Pathway
Caption: A simplified G protein-coupled receptor (GPCR) signaling pathway.
Experimental Workflow for FP Competition Binding Assay
Caption: Workflow for a fluorescence polarization competition binding assay.
Principle of Fluorescence Polarization
Caption: The principle of fluorescence polarization in receptor binding assays.
Troubleshooting
For a comprehensive troubleshooting guide for fluorescence polarization assays, including issues like low signal-to-noise ratio, please refer to established technical resources.
Conclusion
This compound is a versatile and robust fluorescent dye for developing receptor binding assays. The fluorescence polarization format described here offers a sensitive and efficient method for characterizing ligand-receptor interactions and for screening compound libraries in drug discovery. Careful optimization of labeling and assay conditions is crucial for obtaining high-quality, reproducible data.
References
Application Notes and Protocols: Bodipy TR-X in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bodipy TR-X is a bright, red fluorescent dye with exceptional photophysical properties, making it an ideal probe for high-throughput screening (HTS) assays. Its high fluorescence quantum yield, photostability, and relatively long excited-state lifetime are particularly advantageous for fluorescence polarization (FP)-based assays.[1][2] This document provides detailed application notes and protocols for the use of this compound in HTS, with a primary focus on a competitive FP assay to screen for inhibitors of protein-protein interactions (PPIs).
This compound is typically used as an amine-reactive N-hydroxysuccinimide (NHS) ester to label proteins, peptides, or other molecules containing primary amines.[3][4] The resulting this compound conjugates exhibit bright red fluorescence with excitation and emission maxima around 588 nm and 616 nm, respectively, similar to Texas Red. The key advantages of using this compound in HTS include:
-
High Sensitivity: The brightness of the dye allows for assays to be performed at low concentrations of the labeled molecule.
-
Low Interference: The red-shifted spectrum minimizes interference from autofluorescence of library compounds and biological matrices.
-
Robustness: The photostability of this compound ensures stable signals during the extended read times often required in HTS.
-
Suitability for FP: The long fluorescence lifetime of this compound provides a large window for measuring changes in polarization, leading to robust and sensitive FP assays.
Principle of Fluorescence Polarization (FP) HTS Assay
Fluorescence polarization is a powerful technique for studying molecular interactions in solution. The principle is based on the observation that when a fluorescent molecule is excited with polarized light, the polarization of the emitted light is dependent on the molecule's rotational diffusion (tumbling rate) during the lifetime of its excited state.
-
Small, free-tumbling molecules , such as a this compound labeled peptide, rotate rapidly, and the emitted light is largely depolarized (low FP value).
-
Large molecules or complexes , formed when the this compound labeled peptide binds to a larger protein, tumble much more slowly. As a result, the emitted light remains highly polarized (high FP value).
In a competitive HTS assay to find inhibitors of a PPI, a this compound labeled peptide (tracer) that binds to a target protein is used. In the absence of an inhibitor, the tracer binds to the protein, resulting in a high FP signal. When a "hit" compound from a screening library displaces the tracer from the protein's binding site, the tracer becomes free in solution, tumbles rapidly, and the FP signal decreases.
Featured Application: High-Throughput Screening for Inhibitors of the p53-MDM2 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical pathway in cancer biology and a prime target for drug discovery. A fluorescence polarization HTS assay can be developed to screen for small molecule inhibitors that disrupt this interaction.
Signaling Pathway
Experimental Workflow
Protocols
Protocol 1: Labeling of p53-derived Peptide with this compound NHS Ester
This protocol describes the labeling of a peptide derived from the p53 transactivation domain, which is known to bind to MDM2.
Materials:
-
p53 peptide (e.g., sequence: ETFSDLWKLLPEN-NH2, with a primary amine for labeling)
-
This compound NHS Ester (dissolved in anhydrous DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., HPLC)
Procedure:
-
Dissolve the p53 peptide in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mg/mL stock solution of this compound NHS Ester in anhydrous DMSO.
-
Add the this compound NHS Ester stock solution to the peptide solution at a molar ratio of 10:1 (dye:peptide).
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
Purify the labeled peptide from the unreacted dye using reverse-phase HPLC.
-
Confirm the labeling efficiency and purity by mass spectrometry and spectrophotometry.
Protocol 2: Fluorescence Polarization HTS Assay for p53-MDM2 Inhibitors
This protocol is designed for a 384-well plate format.
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
Reagents:
-
Recombinant human MDM2 protein
-
This compound labeled p53 peptide (tracer)
-
Compound library dissolved in DMSO
-
Positive control (e.g., a known p53-MDM2 inhibitor like Nutlin-3)
-
Negative control (DMSO vehicle)
Assay Development and Optimization:
-
Tracer Concentration: Determine the optimal concentration of the this compound-p53 tracer. This should be the lowest concentration that gives a stable and robust fluorescence signal (typically 5-10 times the background).
-
MDM2 Titration: Perform a saturation binding experiment by titrating MDM2 protein against a fixed concentration of the tracer to determine the Kd (dissociation constant) and the concentration of MDM2 required to achieve ~80% binding of the tracer. This concentration will be used for the HTS.
-
Z'-Factor Determination: The Z'-factor is a statistical measure of the quality of an HTS assay. It is calculated using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
High signal control (no inhibitor): MDM2 + this compound-p53 + DMSO
-
Low signal control (inhibition): MDM2 + this compound-p53 + known inhibitor
-
-
DMSO Tolerance: Evaluate the effect of DMSO on the assay performance to ensure that the solvent for the compound library does not interfere with the results.
HTS Protocol:
-
Dispense 0.2 µL of test compounds from the library into the wells of a 384-well plate.
-
Add 10 µL of MDM2 protein in assay buffer to each well.
-
Add 10 µL of this compound-p53 tracer in assay buffer to each well.
-
Mix the plate gently and incubate for 1-2 hours at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for this compound (e.g., Excitation: 580±10 nm, Emission: 620±10 nm).
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~588 nm | |
| Emission Maximum (λem) | ~616 nm | |
| Molar Extinction Coefficient | > 80,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | High | |
| Fluorescence Lifetime | > 5 nanoseconds | |
| Reactive Group | NHS Ester | |
| Reactivity | Primary Amines |
Table 2: HTS Assay Parameters for p53-MDM2 Interaction
| Parameter | Value |
| Plate Format | 384-well |
| Assay Volume | 20 µL |
| This compound-p53 (Tracer) Concentration | 5 nM |
| MDM2 Concentration | 20 nM |
| Incubation Time | 60 minutes |
| Incubation Temperature | Room Temperature |
| DMSO Concentration | 1% |
| Z'-Factor | 0.75 |
| Signal Window (mP) | 150 mP |
Table 3: Example HTS Data and Hit Identification
| Compound ID | Fluorescence Polarization (mP) | % Inhibition | Hit? |
| Negative Control (DMSO) | 250 ± 10 | 0% | No |
| Positive Control (Nutlin-3) | 100 ± 8 | 100% | Yes |
| Compound A | 245 | 3.3% | No |
| Compound B | 120 | 86.7% | Yes |
| Compound C | 230 | 13.3% | No |
| Compound D | 150 | 66.7% | Yes |
Hit Criterion: >50% inhibition
Conclusion
This compound is a versatile and robust fluorescent dye that is highly suitable for HTS applications, particularly in fluorescence polarization assays. Its excellent photophysical properties provide high sensitivity and a large assay window, facilitating the identification of modulators of molecular interactions. The detailed protocols and application example provided here serve as a guide for researchers to develop and implement reliable and efficient HTS campaigns using this compound.
References
Application Notes and Protocols: Bodipy TR-X in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bodipy TR-X is a bright, red fluorescent dye with exceptional photophysical properties, making it an ideal probe for high-throughput screening (HTS) assays. Its high fluorescence quantum yield, photostability, and relatively long excited-state lifetime are particularly advantageous for fluorescence polarization (FP)-based assays.[1][2] This document provides detailed application notes and protocols for the use of this compound in HTS, with a primary focus on a competitive FP assay to screen for inhibitors of protein-protein interactions (PPIs).
This compound is typically used as an amine-reactive N-hydroxysuccinimide (NHS) ester to label proteins, peptides, or other molecules containing primary amines.[3][4] The resulting this compound conjugates exhibit bright red fluorescence with excitation and emission maxima around 588 nm and 616 nm, respectively, similar to Texas Red. The key advantages of using this compound in HTS include:
-
High Sensitivity: The brightness of the dye allows for assays to be performed at low concentrations of the labeled molecule.
-
Low Interference: The red-shifted spectrum minimizes interference from autofluorescence of library compounds and biological matrices.
-
Robustness: The photostability of this compound ensures stable signals during the extended read times often required in HTS.
-
Suitability for FP: The long fluorescence lifetime of this compound provides a large window for measuring changes in polarization, leading to robust and sensitive FP assays.
Principle of Fluorescence Polarization (FP) HTS Assay
Fluorescence polarization is a powerful technique for studying molecular interactions in solution. The principle is based on the observation that when a fluorescent molecule is excited with polarized light, the polarization of the emitted light is dependent on the molecule's rotational diffusion (tumbling rate) during the lifetime of its excited state.
-
Small, free-tumbling molecules , such as a this compound labeled peptide, rotate rapidly, and the emitted light is largely depolarized (low FP value).
-
Large molecules or complexes , formed when the this compound labeled peptide binds to a larger protein, tumble much more slowly. As a result, the emitted light remains highly polarized (high FP value).
In a competitive HTS assay to find inhibitors of a PPI, a this compound labeled peptide (tracer) that binds to a target protein is used. In the absence of an inhibitor, the tracer binds to the protein, resulting in a high FP signal. When a "hit" compound from a screening library displaces the tracer from the protein's binding site, the tracer becomes free in solution, tumbles rapidly, and the FP signal decreases.
Featured Application: High-Throughput Screening for Inhibitors of the p53-MDM2 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical pathway in cancer biology and a prime target for drug discovery. A fluorescence polarization HTS assay can be developed to screen for small molecule inhibitors that disrupt this interaction.
Signaling Pathway
Experimental Workflow
Protocols
Protocol 1: Labeling of p53-derived Peptide with this compound NHS Ester
This protocol describes the labeling of a peptide derived from the p53 transactivation domain, which is known to bind to MDM2.
Materials:
-
p53 peptide (e.g., sequence: ETFSDLWKLLPEN-NH2, with a primary amine for labeling)
-
This compound NHS Ester (dissolved in anhydrous DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., HPLC)
Procedure:
-
Dissolve the p53 peptide in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mg/mL stock solution of this compound NHS Ester in anhydrous DMSO.
-
Add the this compound NHS Ester stock solution to the peptide solution at a molar ratio of 10:1 (dye:peptide).
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
Purify the labeled peptide from the unreacted dye using reverse-phase HPLC.
-
Confirm the labeling efficiency and purity by mass spectrometry and spectrophotometry.
Protocol 2: Fluorescence Polarization HTS Assay for p53-MDM2 Inhibitors
This protocol is designed for a 384-well plate format.
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
Reagents:
-
Recombinant human MDM2 protein
-
This compound labeled p53 peptide (tracer)
-
Compound library dissolved in DMSO
-
Positive control (e.g., a known p53-MDM2 inhibitor like Nutlin-3)
-
Negative control (DMSO vehicle)
Assay Development and Optimization:
-
Tracer Concentration: Determine the optimal concentration of the this compound-p53 tracer. This should be the lowest concentration that gives a stable and robust fluorescence signal (typically 5-10 times the background).
-
MDM2 Titration: Perform a saturation binding experiment by titrating MDM2 protein against a fixed concentration of the tracer to determine the Kd (dissociation constant) and the concentration of MDM2 required to achieve ~80% binding of the tracer. This concentration will be used for the HTS.
-
Z'-Factor Determination: The Z'-factor is a statistical measure of the quality of an HTS assay. It is calculated using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
High signal control (no inhibitor): MDM2 + this compound-p53 + DMSO
-
Low signal control (inhibition): MDM2 + this compound-p53 + known inhibitor
-
-
DMSO Tolerance: Evaluate the effect of DMSO on the assay performance to ensure that the solvent for the compound library does not interfere with the results.
HTS Protocol:
-
Dispense 0.2 µL of test compounds from the library into the wells of a 384-well plate.
-
Add 10 µL of MDM2 protein in assay buffer to each well.
-
Add 10 µL of this compound-p53 tracer in assay buffer to each well.
-
Mix the plate gently and incubate for 1-2 hours at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for this compound (e.g., Excitation: 580±10 nm, Emission: 620±10 nm).
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~588 nm | |
| Emission Maximum (λem) | ~616 nm | |
| Molar Extinction Coefficient | > 80,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | High | |
| Fluorescence Lifetime | > 5 nanoseconds | |
| Reactive Group | NHS Ester | |
| Reactivity | Primary Amines |
Table 2: HTS Assay Parameters for p53-MDM2 Interaction
| Parameter | Value |
| Plate Format | 384-well |
| Assay Volume | 20 µL |
| This compound-p53 (Tracer) Concentration | 5 nM |
| MDM2 Concentration | 20 nM |
| Incubation Time | 60 minutes |
| Incubation Temperature | Room Temperature |
| DMSO Concentration | 1% |
| Z'-Factor | 0.75 |
| Signal Window (mP) | 150 mP |
Table 3: Example HTS Data and Hit Identification
| Compound ID | Fluorescence Polarization (mP) | % Inhibition | Hit? |
| Negative Control (DMSO) | 250 ± 10 | 0% | No |
| Positive Control (Nutlin-3) | 100 ± 8 | 100% | Yes |
| Compound A | 245 | 3.3% | No |
| Compound B | 120 | 86.7% | Yes |
| Compound C | 230 | 13.3% | No |
| Compound D | 150 | 66.7% | Yes |
Hit Criterion: >50% inhibition
Conclusion
This compound is a versatile and robust fluorescent dye that is highly suitable for HTS applications, particularly in fluorescence polarization assays. Its excellent photophysical properties provide high sensitivity and a large assay window, facilitating the identification of modulators of molecular interactions. The detailed protocols and application example provided here serve as a guide for researchers to develop and implement reliable and efficient HTS campaigns using this compound.
References
Troubleshooting & Optimization
Troubleshooting low Bodipy TR-X conjugation efficiency
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low conjugation efficiency with Bodipy TR-X.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for conjugating this compound NHS ester to my protein?
A: The conjugation of this compound NHS ester to primary amines on a protein is most efficient at a slightly alkaline pH, typically between 7.0 and 9.0.[][2] A pH of 8.0-8.5 is often a good starting point.[3] At this pH, the primary amine groups (like the ε-amino group of lysine) are deprotonated and more nucleophilic, facilitating the reaction with the NHS ester. However, be aware that at higher pH values, the rate of hydrolysis of the NHS ester also increases, which can reduce conjugation efficiency.[2]
Q2: My conjugation efficiency is very low. What are the possible causes?
A: Several factors can contribute to low conjugation efficiency. Here's a checklist of common issues:
-
Incorrect Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your protein for reaction with the this compound NHS ester.[2] Good choices include phosphate, carbonate-bicarbonate, HEPES, or borate buffers.
-
Presence of Competing Nucleophiles: Ensure your protein solution is free from other amine-containing substances like ammonium sulfate or stabilizing proteins such as bovine serum albumin (BSA), which can interfere with the conjugation reaction. Dialysis or desalting columns can be used to remove these contaminants.
-
Hydrolysis of this compound NHS Ester: this compound NHS ester is sensitive to moisture. Always use anhydrous DMSO or DMF to prepare the stock solution. Allow the vial of the dye to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Suboptimal Molar Ratio of Dye to Protein: An inappropriate molar ratio of dye to protein can lead to either under- or over-labeling. A typical starting point is a 15:1 molar ratio of dye to protein, but this should be optimized for your specific protein.
-
Low Protein Concentration: A protein concentration of at least 2.0 mg/mL is recommended for efficient conjugation.
-
Inactive Dye: Improper storage of the this compound dye can lead to its degradation. It should be stored at -20°C and protected from light.
Q3: I see precipitation in my reaction mixture. What should I do?
A: Precipitation during the labeling reaction can occur if the protein denatures or if too much dye is attached, altering the protein's properties. To address this, try lowering the molar ratio of the dye to your protein.
Q4: My conjugated protein has low fluorescence. Does this mean the conjugation failed?
A: Not necessarily. Low fluorescence can result from a phenomenon called dye-dye quenching, which occurs when too many dye molecules are attached to the protein in close proximity. It's crucial to determine the degree of labeling (DOL) to assess the actual amount of dye conjugated to your protein.
Q5: How can I determine the Degree of Labeling (DOL)?
A: The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined using UV-Vis spectroscopy. You will need to measure the absorbance of the conjugate at the protein's maximum absorbance (usually 280 nm) and the dye's maximum absorbance (around 588 nm for this compound). The DOL can then be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm. For antibodies, an optimal DOL typically ranges from 2 to 10.
Experimental Protocols
Standard Protocol for this compound Conjugation to a Protein/Antibody
This protocol provides a general guideline. Optimization may be required for your specific protein.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound NHS ester in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
Prepare your protein/antibody in an amine-free buffer (e.g., 50 mM sodium borate, pH 8.5 or 100 mM carbonate, pH 8.0-8.5) at a concentration of approximately 3.0 mg/mL. The minimum recommended protein concentration is 2.0 mg/mL.
-
-
Conjugation Reaction:
-
While gently vortexing, add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar ratio (e.g., 15:1 dye to protein).
-
Incubate the reaction at room temperature for 60 minutes in the dark. The incubation time can be extended up to 18 hours to potentially increase the DOL.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, you can add Tris-HCl or Glycine to a final concentration of 50-100 mM (pH 7.4).
-
Incubate with gentle stirring for 10-15 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column, such as a Zeba Spin Desalting Column. Other methods like dialysis or affinity chromatography can also be used.
-
Protocol for Determining Degree of Labeling (DOL)
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of this compound, which is approximately 588 nm (Amax).
-
-
Calculation:
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (A280/Amax for the free dye).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
The concentration of the dye is calculated as: Dye Concentration (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of this compound at its Amax.
-
-
The Degree of Labeling (DOL) is then calculated as: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Data Presentation
| Parameter | Recommended Value/Range | Reference |
| Reaction pH | 7.0 - 9.0 | |
| Optimal Reaction pH | 8.0 - 8.5 | |
| Recommended Buffers | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | |
| Buffers to Avoid | Tris, Glycine | |
| Protein Concentration | ≥ 2.0 mg/mL | |
| Initial Dye:Protein Molar Ratio | 15:1 (to be optimized) | |
| Reaction Time | 60 minutes (can be extended to 18 hours) | |
| Optimal DOL for Antibodies | 2 - 10 |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
Troubleshooting low Bodipy TR-X conjugation efficiency
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low conjugation efficiency with Bodipy TR-X.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for conjugating this compound NHS ester to my protein?
A: The conjugation of this compound NHS ester to primary amines on a protein is most efficient at a slightly alkaline pH, typically between 7.0 and 9.0.[][2] A pH of 8.0-8.5 is often a good starting point.[3] At this pH, the primary amine groups (like the ε-amino group of lysine) are deprotonated and more nucleophilic, facilitating the reaction with the NHS ester. However, be aware that at higher pH values, the rate of hydrolysis of the NHS ester also increases, which can reduce conjugation efficiency.[2]
Q2: My conjugation efficiency is very low. What are the possible causes?
A: Several factors can contribute to low conjugation efficiency. Here's a checklist of common issues:
-
Incorrect Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your protein for reaction with the this compound NHS ester.[2] Good choices include phosphate, carbonate-bicarbonate, HEPES, or borate buffers.
-
Presence of Competing Nucleophiles: Ensure your protein solution is free from other amine-containing substances like ammonium sulfate or stabilizing proteins such as bovine serum albumin (BSA), which can interfere with the conjugation reaction. Dialysis or desalting columns can be used to remove these contaminants.
-
Hydrolysis of this compound NHS Ester: this compound NHS ester is sensitive to moisture. Always use anhydrous DMSO or DMF to prepare the stock solution. Allow the vial of the dye to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Suboptimal Molar Ratio of Dye to Protein: An inappropriate molar ratio of dye to protein can lead to either under- or over-labeling. A typical starting point is a 15:1 molar ratio of dye to protein, but this should be optimized for your specific protein.
-
Low Protein Concentration: A protein concentration of at least 2.0 mg/mL is recommended for efficient conjugation.
-
Inactive Dye: Improper storage of the this compound dye can lead to its degradation. It should be stored at -20°C and protected from light.
Q3: I see precipitation in my reaction mixture. What should I do?
A: Precipitation during the labeling reaction can occur if the protein denatures or if too much dye is attached, altering the protein's properties. To address this, try lowering the molar ratio of the dye to your protein.
Q4: My conjugated protein has low fluorescence. Does this mean the conjugation failed?
A: Not necessarily. Low fluorescence can result from a phenomenon called dye-dye quenching, which occurs when too many dye molecules are attached to the protein in close proximity. It's crucial to determine the degree of labeling (DOL) to assess the actual amount of dye conjugated to your protein.
Q5: How can I determine the Degree of Labeling (DOL)?
A: The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined using UV-Vis spectroscopy. You will need to measure the absorbance of the conjugate at the protein's maximum absorbance (usually 280 nm) and the dye's maximum absorbance (around 588 nm for this compound). The DOL can then be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm. For antibodies, an optimal DOL typically ranges from 2 to 10.
Experimental Protocols
Standard Protocol for this compound Conjugation to a Protein/Antibody
This protocol provides a general guideline. Optimization may be required for your specific protein.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound NHS ester in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
Prepare your protein/antibody in an amine-free buffer (e.g., 50 mM sodium borate, pH 8.5 or 100 mM carbonate, pH 8.0-8.5) at a concentration of approximately 3.0 mg/mL. The minimum recommended protein concentration is 2.0 mg/mL.
-
-
Conjugation Reaction:
-
While gently vortexing, add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar ratio (e.g., 15:1 dye to protein).
-
Incubate the reaction at room temperature for 60 minutes in the dark. The incubation time can be extended up to 18 hours to potentially increase the DOL.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, you can add Tris-HCl or Glycine to a final concentration of 50-100 mM (pH 7.4).
-
Incubate with gentle stirring for 10-15 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column, such as a Zeba Spin Desalting Column. Other methods like dialysis or affinity chromatography can also be used.
-
Protocol for Determining Degree of Labeling (DOL)
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of this compound, which is approximately 588 nm (Amax).
-
-
Calculation:
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (A280/Amax for the free dye).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
The concentration of the dye is calculated as: Dye Concentration (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of this compound at its Amax.
-
-
The Degree of Labeling (DOL) is then calculated as: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Data Presentation
| Parameter | Recommended Value/Range | Reference |
| Reaction pH | 7.0 - 9.0 | |
| Optimal Reaction pH | 8.0 - 8.5 | |
| Recommended Buffers | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | |
| Buffers to Avoid | Tris, Glycine | |
| Protein Concentration | ≥ 2.0 mg/mL | |
| Initial Dye:Protein Molar Ratio | 15:1 (to be optimized) | |
| Reaction Time | 60 minutes (can be extended to 18 hours) | |
| Optimal DOL for Antibodies | 2 - 10 |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
Bodipy TR-X Fluorescence: A Technical Guide to Minimizing Quenching
Welcome to the technical support center for Bodipy TR-X, a versatile fluorophore in cellular imaging and drug development. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to mitigate fluorescence quenching and optimize experimental outcomes.
Understanding this compound Fluorescence Quenching
This compound, a bright red fluorescent dye, is prized for its high quantum yield and photostability. However, like all fluorophores, its signal can be diminished by a phenomenon known as quenching. Understanding the mechanisms behind quenching is the first step toward preventing it. The primary causes of fluorescence quenching for this compound are:
-
Aggregation-Induced Quenching (AIQ): At high concentrations, this compound molecules can aggregate, leading to self-quenching and a reduction in fluorescence intensity.[] This is a common issue with many BODIPY dyes.
-
Photobleaching: Prolonged exposure to excitation light can lead to the irreversible photochemical destruction of the fluorophore, causing the fluorescence signal to fade.[2] This is a critical consideration in time-lapse imaging.
-
Environmental Effects: The polarity of the solvent or the local environment can influence the fluorescence quantum yield of BODIPY dyes.[3]
-
Photoinduced Electron Transfer (PET): Interactions with nearby electron donor or acceptor molecules can trigger non-radiative decay, thus quenching fluorescence.[]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal weak or fading quickly?
A weak or rapidly fading signal is a common issue that can often be attributed to photobleaching or aggregation.
Troubleshooting Steps:
-
Optimize Imaging Conditions:
-
Reduce Excitation Power: Use the lowest laser power or illumination intensity that provides a sufficient signal-to-noise ratio.[4]
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.
-
Use Appropriate Filters: Ensure your filter sets are optimized for the excitation and emission spectra of this compound (Excitation/Emission: ~588/616 nm).
-
-
Use Antifade Reagents:
-
Incorporate an antifade reagent in your mounting medium. Note that some antifade reagents, particularly those containing p-phenylenediamine (PPD), may not be compatible with all fluorophores. It is advisable to test different antifade formulations.
-
-
Check Dye Concentration:
-
High concentrations can lead to aggregation-induced quenching. Prepare fresh dilutions of this compound and consider using a lower concentration.
-
Q2: How can I prevent aggregation of this compound?
Aggregation is a primary cause of fluorescence quenching. Here are some strategies to minimize it:
-
Work with Dilute Solutions: Prepare fresh, dilute working solutions of this compound just before use.
-
Incorporate a Spacer: this compound contains a seven-atom aminohexanoyl ("X") spacer which helps to separate the fluorophore from its conjugation site, potentially reducing interactions that can lead to aggregation.
-
Consider the Solvent: While Bodipy dyes are generally insensitive to solvent polarity, highly polar environments can sometimes promote aggregation. If possible, use a less polar solvent for storage and initial dilution.
Q3: What are the best practices for live-cell imaging with this compound to minimize phototoxicity and quenching?
Live-cell imaging presents unique challenges due to the sensitivity of living cells to light and the dynamic nature of the processes being observed.
-
Minimize Light Exposure: Use intermittent imaging (time-lapse) rather than continuous illumination.
-
Optimize the Imaging Medium: Use a phenol red-free medium to reduce background fluorescence.
-
Maintain Cell Health: Ensure the imaging setup maintains optimal temperature, humidity, and CO2 levels for the cells.
-
Use Live-Cell Compatible Antifade Reagents: Several commercial antifade reagents are available for live-cell imaging, such as ProLong™ Live Antifade Reagent. However, compatibility with specific dyes should be verified.
Experimental Protocols
Protocol 1: General Staining Protocol for Fixed Cells with this compound
This protocol provides a general guideline for staining fixed cells. Optimization may be required based on the specific cell type and target.
-
Cell Fixation:
-
Fix cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if required for intracellular targets):
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking (optional, but recommended for reducing background):
-
Incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.
-
-
This compound Staining:
-
Prepare a working solution of this compound conjugate (e.g., labeled antibody or ligand) in a suitable buffer (e.g., PBS with 1% BSA). The optimal concentration should be determined empirically but typically ranges from 1 to 10 µg/mL.
-
Incubate the cells with the staining solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.
-
Protocol 2: Live-Cell Imaging Protocol to Reduce Photobleaching
This protocol is designed to minimize photobleaching during live-cell imaging experiments.
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Allow cells to adhere and reach the desired confluency.
-
-
Staining:
-
Prepare the this compound staining solution in a phenol red-free imaging medium. The optimal concentration should be determined to be the lowest that gives a detectable signal.
-
Replace the culture medium with the staining solution and incubate for the desired time (typically 15-30 minutes), protected from light.
-
-
Washing (optional):
-
If background fluorescence is high, gently wash the cells once or twice with fresh imaging medium.
-
-
Imaging:
-
Place the dish on the microscope stage equipped with an environmental chamber to maintain physiological conditions.
-
Use the lowest possible laser power and exposure time.
-
Acquire images using a time-lapse series with the longest possible interval between frames that still captures the biological process of interest.
-
If available, use a spinning disk confocal or other imaging system designed to reduce photobleaching.
-
Data Presentation
Table 1: Influence of Solvent Polarity on the Fluorescence Quantum Yield of BODIPY Dyes
While specific data for this compound is limited, this table provides a general understanding of how solvent polarity can affect the fluorescence quantum yield (ΦF) of similar BODIPY dyes. Generally, BODIPY dyes exhibit high quantum yields in non-polar solvents, which can decrease in more polar environments.
| Solvent | Polarity Index | Typical Fluorescence Quantum Yield (ΦF) of BODIPY Dyes |
| Cyclohexane | 0.2 | High (~0.9-1.0) |
| Toluene | 2.4 | High (~0.8-0.9) |
| Chloroform | 4.1 | Moderate to High (~0.6-0.8) |
| Dichloromethane | 3.1 | Moderate to High (~0.5-0.7) |
| Acetone | 5.1 | Low to Moderate (~0.1-0.5) |
| Acetonitrile | 5.8 | Low to Moderate (~0.1-0.4) |
| DMSO | 7.2 | Low (~0.05-0.2) |
| Methanol | 5.1 | Low (~0.05-0.2) |
| Water | 10.2 | Very Low (can be <0.01 without modifications) |
Note: This data is generalized from various BODIPY dyes and may not be representative of this compound specifically. It is always recommended to empirically test the fluorescence in your specific experimental system.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Weak or Fading this compound Signal
Caption: A logical workflow to diagnose and resolve issues of weak or fading this compound fluorescence.
Diagram 2: Signaling Pathway - Receptor-Mediated Endocytosis
This compound conjugates are often used to study receptor-mediated endocytosis. This diagram illustrates the key steps in this cellular process.
Caption: A diagram illustrating the pathway of receptor-mediated endocytosis, a process often studied using this compound conjugates.
References
Bodipy TR-X Fluorescence: A Technical Guide to Minimizing Quenching
Welcome to the technical support center for Bodipy TR-X, a versatile fluorophore in cellular imaging and drug development. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to mitigate fluorescence quenching and optimize experimental outcomes.
Understanding this compound Fluorescence Quenching
This compound, a bright red fluorescent dye, is prized for its high quantum yield and photostability. However, like all fluorophores, its signal can be diminished by a phenomenon known as quenching. Understanding the mechanisms behind quenching is the first step toward preventing it. The primary causes of fluorescence quenching for this compound are:
-
Aggregation-Induced Quenching (AIQ): At high concentrations, this compound molecules can aggregate, leading to self-quenching and a reduction in fluorescence intensity.[] This is a common issue with many BODIPY dyes.
-
Photobleaching: Prolonged exposure to excitation light can lead to the irreversible photochemical destruction of the fluorophore, causing the fluorescence signal to fade.[2] This is a critical consideration in time-lapse imaging.
-
Environmental Effects: The polarity of the solvent or the local environment can influence the fluorescence quantum yield of BODIPY dyes.[3]
-
Photoinduced Electron Transfer (PET): Interactions with nearby electron donor or acceptor molecules can trigger non-radiative decay, thus quenching fluorescence.[]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal weak or fading quickly?
A weak or rapidly fading signal is a common issue that can often be attributed to photobleaching or aggregation.
Troubleshooting Steps:
-
Optimize Imaging Conditions:
-
Reduce Excitation Power: Use the lowest laser power or illumination intensity that provides a sufficient signal-to-noise ratio.[4]
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.
-
Use Appropriate Filters: Ensure your filter sets are optimized for the excitation and emission spectra of this compound (Excitation/Emission: ~588/616 nm).
-
-
Use Antifade Reagents:
-
Incorporate an antifade reagent in your mounting medium. Note that some antifade reagents, particularly those containing p-phenylenediamine (PPD), may not be compatible with all fluorophores. It is advisable to test different antifade formulations.
-
-
Check Dye Concentration:
-
High concentrations can lead to aggregation-induced quenching. Prepare fresh dilutions of this compound and consider using a lower concentration.
-
Q2: How can I prevent aggregation of this compound?
Aggregation is a primary cause of fluorescence quenching. Here are some strategies to minimize it:
-
Work with Dilute Solutions: Prepare fresh, dilute working solutions of this compound just before use.
-
Incorporate a Spacer: this compound contains a seven-atom aminohexanoyl ("X") spacer which helps to separate the fluorophore from its conjugation site, potentially reducing interactions that can lead to aggregation.
-
Consider the Solvent: While Bodipy dyes are generally insensitive to solvent polarity, highly polar environments can sometimes promote aggregation. If possible, use a less polar solvent for storage and initial dilution.
Q3: What are the best practices for live-cell imaging with this compound to minimize phototoxicity and quenching?
Live-cell imaging presents unique challenges due to the sensitivity of living cells to light and the dynamic nature of the processes being observed.
-
Minimize Light Exposure: Use intermittent imaging (time-lapse) rather than continuous illumination.
-
Optimize the Imaging Medium: Use a phenol red-free medium to reduce background fluorescence.
-
Maintain Cell Health: Ensure the imaging setup maintains optimal temperature, humidity, and CO2 levels for the cells.
-
Use Live-Cell Compatible Antifade Reagents: Several commercial antifade reagents are available for live-cell imaging, such as ProLong™ Live Antifade Reagent. However, compatibility with specific dyes should be verified.
Experimental Protocols
Protocol 1: General Staining Protocol for Fixed Cells with this compound
This protocol provides a general guideline for staining fixed cells. Optimization may be required based on the specific cell type and target.
-
Cell Fixation:
-
Fix cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if required for intracellular targets):
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking (optional, but recommended for reducing background):
-
Incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.
-
-
This compound Staining:
-
Prepare a working solution of this compound conjugate (e.g., labeled antibody or ligand) in a suitable buffer (e.g., PBS with 1% BSA). The optimal concentration should be determined empirically but typically ranges from 1 to 10 µg/mL.
-
Incubate the cells with the staining solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.
-
Protocol 2: Live-Cell Imaging Protocol to Reduce Photobleaching
This protocol is designed to minimize photobleaching during live-cell imaging experiments.
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Allow cells to adhere and reach the desired confluency.
-
-
Staining:
-
Prepare the this compound staining solution in a phenol red-free imaging medium. The optimal concentration should be determined to be the lowest that gives a detectable signal.
-
Replace the culture medium with the staining solution and incubate for the desired time (typically 15-30 minutes), protected from light.
-
-
Washing (optional):
-
If background fluorescence is high, gently wash the cells once or twice with fresh imaging medium.
-
-
Imaging:
-
Place the dish on the microscope stage equipped with an environmental chamber to maintain physiological conditions.
-
Use the lowest possible laser power and exposure time.
-
Acquire images using a time-lapse series with the longest possible interval between frames that still captures the biological process of interest.
-
If available, use a spinning disk confocal or other imaging system designed to reduce photobleaching.
-
Data Presentation
Table 1: Influence of Solvent Polarity on the Fluorescence Quantum Yield of BODIPY Dyes
While specific data for this compound is limited, this table provides a general understanding of how solvent polarity can affect the fluorescence quantum yield (ΦF) of similar BODIPY dyes. Generally, BODIPY dyes exhibit high quantum yields in non-polar solvents, which can decrease in more polar environments.
| Solvent | Polarity Index | Typical Fluorescence Quantum Yield (ΦF) of BODIPY Dyes |
| Cyclohexane | 0.2 | High (~0.9-1.0) |
| Toluene | 2.4 | High (~0.8-0.9) |
| Chloroform | 4.1 | Moderate to High (~0.6-0.8) |
| Dichloromethane | 3.1 | Moderate to High (~0.5-0.7) |
| Acetone | 5.1 | Low to Moderate (~0.1-0.5) |
| Acetonitrile | 5.8 | Low to Moderate (~0.1-0.4) |
| DMSO | 7.2 | Low (~0.05-0.2) |
| Methanol | 5.1 | Low (~0.05-0.2) |
| Water | 10.2 | Very Low (can be <0.01 without modifications) |
Note: This data is generalized from various BODIPY dyes and may not be representative of this compound specifically. It is always recommended to empirically test the fluorescence in your specific experimental system.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Weak or Fading this compound Signal
Caption: A logical workflow to diagnose and resolve issues of weak or fading this compound fluorescence.
Diagram 2: Signaling Pathway - Receptor-Mediated Endocytosis
This compound conjugates are often used to study receptor-mediated endocytosis. This diagram illustrates the key steps in this cellular process.
Caption: A diagram illustrating the pathway of receptor-mediated endocytosis, a process often studied using this compound conjugates.
References
Bodipy TR-X photostability and anti-fade reagents
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing BODIPY TR-X fluorescent dye. Core topics include photostability, the use of anti-fade reagents, and common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound signal is fading rapidly during imaging. What's causing this and how can I fix it?
A1: Rapid signal loss, or photobleaching, is a common issue in fluorescence microscopy. It occurs when the fluorophore is irreversibly damaged by the excitation light. BODIPY dyes are known for their relatively high photostability, but photobleaching can still occur under intense or prolonged illumination.[][2][3]
Troubleshooting Steps:
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[2]
-
Minimize Exposure Time: Decrease the camera exposure time and the interval between captures in time-lapse experiments.[]
-
Use an Anti-fade Mounting Medium: This is the most effective solution. These reagents contain antioxidants that quench reactive oxygen species, a primary cause of photobleaching. Select a medium with a refractive index (RI) close to that of your immersion oil (typically ~1.52) to minimize spherical aberration.
-
Image at Off-Peak Wavelengths: Exciting the fluorophore slightly off its peak absorption wavelength can sometimes reduce bleaching, though this may also decrease signal intensity.
Q2: Which anti-fade mounting medium is compatible with this compound?
A2: Most commercial anti-fade mounting media are compatible with BODIPY dyes. Glycerol-based mounting media containing antioxidants like n-propyl gallate (NPG), p-phenylenediamine (PPD), or commercial formulations like ProLong™ Gold and VECTASHIELD® are effective. It's crucial to select a medium that is compatible with your sample type (e.g., fixed cells, live cells, tissue sections) and imaging modality. Some anti-fade reagents can alter cellular morphology or quench fluorescence, so it's advisable to test a few options.
Q3: I'm observing high background fluorescence in my images. How can I reduce it?
A3: High background can obscure your signal and complicate analysis. It often stems from excess, unbound dye or non-specific binding.
Troubleshooting Steps:
-
Optimize Dye Concentration: Use the lowest concentration of this compound that provides adequate labeling. Recommended starting concentrations are often in the 0.1–2 µM range.
-
Thorough Washing: Increase the number and duration of washing steps after staining to remove all unbound dye. Use a gentle buffer like PBS or HBSS.
-
Use a Blocking Agent: For immunofluorescence applications, pre-incubating your sample with a blocking buffer (e.g., BSA or serum) can reduce non-specific antibody and dye binding.
-
Check Mounting Medium: Some mounting media can be autofluorescent. Check for this by imaging a slide with only the mounting medium.
Q4: Can I use this compound for live-cell imaging?
A4: Yes, the hydrophobic nature of BODIPY dyes makes them suitable for labeling lipids and membranes in live cells. However, for prolonged live-cell imaging, phototoxicity becomes a concern in addition to photobleaching. High-intensity light can generate reactive oxygen species that damage cellular components. Always use the lowest possible light dose (a combination of low intensity and short exposure) during live-cell experiments.
Q5: My this compound conjugate seems to have aggregated. What can I do?
A5: Dye aggregation can lead to punctate, non-specific staining and fluorescence quenching.
Troubleshooting Steps:
-
Proper Dissolving: Ensure the dye is fully dissolved in a suitable solvent like DMSO before preparing the final staining solution.
-
Pre-warm Buffer: When diluting the DMSO stock into an aqueous buffer (like PBS), pre-warming the buffer to 37°C can help prevent precipitation, especially for lipophilic dyes.
-
Use Fresh Solutions: Prepare staining solutions fresh for each experiment to minimize aggregation over time.
-
Consider a Spacer: The "X" in this compound refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group. This spacer is designed to reduce interactions between the dye and the biomolecule it's conjugated to, which can help prevent aggregation and quenching.
Quantitative Data: Photostability Comparison
| Fluorophore Class | General Photostability | Quantum Yield | Key Characteristics |
| BODIPY Dyes | High | Very High (often >0.9) | Narrow emission peaks, insensitive to pH and solvent polarity. |
| Alexa Fluor Dyes | Very High | High | Excellent brightness and photostability across the spectrum. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Moderate to High | Moderate to High | Prone to blinking and photoswitching, especially Cy5. |
| Fluorescein (FITC) | Low | High | Very susceptible to photobleaching and pH changes. |
| Rhodamine Dyes (e.g., TRITC) | Moderate | Moderate to High | Better photostability than fluorescein but generally less than BODIPY or Alexa Fluor dyes. |
Experimental Protocols
Protocol 1: General Staining of Fixed Cells with this compound Conjugates
This protocol provides a general workflow for staining fixed cells with an antibody or other probe conjugated to this compound.
-
Cell Culture and Fixation:
-
Culture cells on coverslips to 70-80% confluency.
-
Wash cells briefly with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash cells 3 times with PBS for 5 minutes each to remove residual fixative.
-
-
Permeabilization and Blocking (if required):
-
If targeting an intracellular antigen, permeabilize cells with 0.1-0.5% Triton X-100 or Saponin in PBS for 10-15 minutes.
-
Wash 3 times with PBS.
-
Block non-specific binding by incubating with a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes.
-
-
Staining:
-
Dilute the this compound conjugated probe (e.g., antibody) to its optimal concentration in blocking buffer.
-
Incubate the coverslips with the staining solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Wash cells 3 times with PBS for 5-10 minutes each to remove unbound conjugate.
-
-
Mounting:
-
Briefly rinse the coverslips in deionized water to remove salt crystals.
-
Remove excess water from the coverslip edge with a lab wipe.
-
Place a drop of anti-fade mounting medium onto a clean microscope slide.
-
Carefully invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant and allow it to dry.
-
Store slides at 4°C, protected from light.
-
Protocol 2: Assessing Photostability with an Anti-fade Reagent
This protocol outlines a method to compare the photostability of this compound with and without an anti-fade reagent.
-
Sample Preparation: Prepare two identical slides stained with this compound as per Protocol 1. Mount one slide with PBS (or a non-anti-fade medium) and the other with your chosen anti-fade mounting medium.
-
Image Acquisition Setup:
-
Use a confocal or widefield fluorescence microscope.
-
Select an appropriate filter set for this compound (Excitation ~588 nm / Emission ~616 nm).
-
Choose a region of interest with clearly stained structures.
-
Set imaging parameters (laser power, exposure time, gain) to levels that produce a good initial signal without saturation. Crucially, keep these parameters identical for both slides.
-
-
Time-Lapse Imaging:
-
Acquire a time-lapse series of images of the same field of view. For example, take one image every 10 seconds for a total of 5-10 minutes.
-
The continuous exposure to excitation light will induce photobleaching.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of the stained structures in each image of the time series.
-
For each slide, normalize the intensity values to the intensity of the first time point (T=0).
-
Plot the normalized fluorescence intensity as a function of time (or image number) for both conditions (with and without anti-fade).
-
Compare the decay curves. The sample with the anti-fade reagent should exhibit a much slower decay in fluorescence intensity, demonstrating its protective effect.
-
Visualizations
Caption: Mechanism of photobleaching and the protective role of anti-fade reagents.
Caption: A typical experimental workflow for fluorescence microscopy using this compound.
References
Bodipy TR-X photostability and anti-fade reagents
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing BODIPY TR-X fluorescent dye. Core topics include photostability, the use of anti-fade reagents, and common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound signal is fading rapidly during imaging. What's causing this and how can I fix it?
A1: Rapid signal loss, or photobleaching, is a common issue in fluorescence microscopy. It occurs when the fluorophore is irreversibly damaged by the excitation light. BODIPY dyes are known for their relatively high photostability, but photobleaching can still occur under intense or prolonged illumination.[][2][3]
Troubleshooting Steps:
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[2]
-
Minimize Exposure Time: Decrease the camera exposure time and the interval between captures in time-lapse experiments.[]
-
Use an Anti-fade Mounting Medium: This is the most effective solution. These reagents contain antioxidants that quench reactive oxygen species, a primary cause of photobleaching. Select a medium with a refractive index (RI) close to that of your immersion oil (typically ~1.52) to minimize spherical aberration.
-
Image at Off-Peak Wavelengths: Exciting the fluorophore slightly off its peak absorption wavelength can sometimes reduce bleaching, though this may also decrease signal intensity.
Q2: Which anti-fade mounting medium is compatible with this compound?
A2: Most commercial anti-fade mounting media are compatible with BODIPY dyes. Glycerol-based mounting media containing antioxidants like n-propyl gallate (NPG), p-phenylenediamine (PPD), or commercial formulations like ProLong™ Gold and VECTASHIELD® are effective. It's crucial to select a medium that is compatible with your sample type (e.g., fixed cells, live cells, tissue sections) and imaging modality. Some anti-fade reagents can alter cellular morphology or quench fluorescence, so it's advisable to test a few options.
Q3: I'm observing high background fluorescence in my images. How can I reduce it?
A3: High background can obscure your signal and complicate analysis. It often stems from excess, unbound dye or non-specific binding.
Troubleshooting Steps:
-
Optimize Dye Concentration: Use the lowest concentration of this compound that provides adequate labeling. Recommended starting concentrations are often in the 0.1–2 µM range.
-
Thorough Washing: Increase the number and duration of washing steps after staining to remove all unbound dye. Use a gentle buffer like PBS or HBSS.
-
Use a Blocking Agent: For immunofluorescence applications, pre-incubating your sample with a blocking buffer (e.g., BSA or serum) can reduce non-specific antibody and dye binding.
-
Check Mounting Medium: Some mounting media can be autofluorescent. Check for this by imaging a slide with only the mounting medium.
Q4: Can I use this compound for live-cell imaging?
A4: Yes, the hydrophobic nature of BODIPY dyes makes them suitable for labeling lipids and membranes in live cells. However, for prolonged live-cell imaging, phototoxicity becomes a concern in addition to photobleaching. High-intensity light can generate reactive oxygen species that damage cellular components. Always use the lowest possible light dose (a combination of low intensity and short exposure) during live-cell experiments.
Q5: My this compound conjugate seems to have aggregated. What can I do?
A5: Dye aggregation can lead to punctate, non-specific staining and fluorescence quenching.
Troubleshooting Steps:
-
Proper Dissolving: Ensure the dye is fully dissolved in a suitable solvent like DMSO before preparing the final staining solution.
-
Pre-warm Buffer: When diluting the DMSO stock into an aqueous buffer (like PBS), pre-warming the buffer to 37°C can help prevent precipitation, especially for lipophilic dyes.
-
Use Fresh Solutions: Prepare staining solutions fresh for each experiment to minimize aggregation over time.
-
Consider a Spacer: The "X" in this compound refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group. This spacer is designed to reduce interactions between the dye and the biomolecule it's conjugated to, which can help prevent aggregation and quenching.
Quantitative Data: Photostability Comparison
| Fluorophore Class | General Photostability | Quantum Yield | Key Characteristics |
| BODIPY Dyes | High | Very High (often >0.9) | Narrow emission peaks, insensitive to pH and solvent polarity. |
| Alexa Fluor Dyes | Very High | High | Excellent brightness and photostability across the spectrum. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Moderate to High | Moderate to High | Prone to blinking and photoswitching, especially Cy5. |
| Fluorescein (FITC) | Low | High | Very susceptible to photobleaching and pH changes. |
| Rhodamine Dyes (e.g., TRITC) | Moderate | Moderate to High | Better photostability than fluorescein but generally less than BODIPY or Alexa Fluor dyes. |
Experimental Protocols
Protocol 1: General Staining of Fixed Cells with this compound Conjugates
This protocol provides a general workflow for staining fixed cells with an antibody or other probe conjugated to this compound.
-
Cell Culture and Fixation:
-
Culture cells on coverslips to 70-80% confluency.
-
Wash cells briefly with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash cells 3 times with PBS for 5 minutes each to remove residual fixative.
-
-
Permeabilization and Blocking (if required):
-
If targeting an intracellular antigen, permeabilize cells with 0.1-0.5% Triton X-100 or Saponin in PBS for 10-15 minutes.
-
Wash 3 times with PBS.
-
Block non-specific binding by incubating with a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes.
-
-
Staining:
-
Dilute the this compound conjugated probe (e.g., antibody) to its optimal concentration in blocking buffer.
-
Incubate the coverslips with the staining solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Wash cells 3 times with PBS for 5-10 minutes each to remove unbound conjugate.
-
-
Mounting:
-
Briefly rinse the coverslips in deionized water to remove salt crystals.
-
Remove excess water from the coverslip edge with a lab wipe.
-
Place a drop of anti-fade mounting medium onto a clean microscope slide.
-
Carefully invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant and allow it to dry.
-
Store slides at 4°C, protected from light.
-
Protocol 2: Assessing Photostability with an Anti-fade Reagent
This protocol outlines a method to compare the photostability of this compound with and without an anti-fade reagent.
-
Sample Preparation: Prepare two identical slides stained with this compound as per Protocol 1. Mount one slide with PBS (or a non-anti-fade medium) and the other with your chosen anti-fade mounting medium.
-
Image Acquisition Setup:
-
Use a confocal or widefield fluorescence microscope.
-
Select an appropriate filter set for this compound (Excitation ~588 nm / Emission ~616 nm).
-
Choose a region of interest with clearly stained structures.
-
Set imaging parameters (laser power, exposure time, gain) to levels that produce a good initial signal without saturation. Crucially, keep these parameters identical for both slides.
-
-
Time-Lapse Imaging:
-
Acquire a time-lapse series of images of the same field of view. For example, take one image every 10 seconds for a total of 5-10 minutes.
-
The continuous exposure to excitation light will induce photobleaching.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of the stained structures in each image of the time series.
-
For each slide, normalize the intensity values to the intensity of the first time point (T=0).
-
Plot the normalized fluorescence intensity as a function of time (or image number) for both conditions (with and without anti-fade).
-
Compare the decay curves. The sample with the anti-fade reagent should exhibit a much slower decay in fluorescence intensity, demonstrating its protective effect.
-
Visualizations
Caption: Mechanism of photobleaching and the protective role of anti-fade reagents.
Caption: A typical experimental workflow for fluorescence microscopy using this compound.
References
Optimizing Bodipy TR-X Signal-to-Noise Ratio: A Technical Guide
Welcome to the technical support center for optimizing your microscopy experiments using Bodipy TR-X. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you achieve a high signal-to-noise ratio (SNR) for clear and reliable imaging data.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound staining and imaging.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise ratio with this compound?
A low signal-to-noise ratio is primarily caused by either a weak specific signal or high background fluorescence.[] Key contributing factors include:
-
Suboptimal Dye Concentration: Using a concentration that is too low will result in a weak signal, while a concentration that is too high can lead to quenching and increased background.
-
Inadequate Fixation and Permeabilization: Poor preservation of cellular structures or insufficient access of the dye to the target can diminish the specific signal.
-
Non-specific Binding: this compound, being hydrophobic, can bind non-specifically to cellular components, increasing background noise.[2]
-
Autofluorescence: Endogenous fluorescence from the sample itself can contribute to the background.
-
Photobleaching: Excessive exposure to excitation light can lead to the degradation of the fluorophore, resulting in a weaker signal.[]
-
Suboptimal Imaging Parameters: Incorrect microscope settings, such as high laser power or inappropriate filter sets, can increase noise and reduce signal.
Q2: How can I reduce high background fluorescence when using this compound?
High background is a common issue that can obscure your specific signal. Here are several strategies to mitigate it:
-
Optimize Dye Concentration: Perform a concentration titration to find the lowest effective concentration that provides a strong signal without excessive background.
-
Thorough Washing: Increase the number and duration of washing steps after incubation with this compound to remove unbound dye.
-
Use a Blocking Agent: For immunofluorescence applications, using a blocking buffer (e.g., BSA or serum from the secondary antibody host species) can reduce non-specific binding.
-
Consider Dye Aggregation: Bodipy dyes can aggregate in aqueous solutions, leading to fluorescent puncta in the background.[2] Prepare fresh dilutions of the dye and vortex thoroughly before use.
-
Choose the Right Mounting Medium: Use an anti-fade mounting medium to preserve the fluorescence signal and reduce background.
Q3: My this compound signal is very weak. What can I do to improve it?
A weak signal can be frustrating. Consider the following troubleshooting steps:
-
Check Dye Integrity: Ensure your this compound NHS ester is stored correctly (at -20°C, protected from light and moisture) to prevent degradation.
-
Optimize Staining Protocol:
-
Increase Incubation Time: Allow more time for the dye to react with its target.
-
Adjust pH: The reaction of NHS esters with primary amines is most efficient at a slightly basic pH (around 8.3).[3]
-
-
Verify Target Abundance: If labeling a specific protein, ensure that the target is expressed at a sufficient level in your sample.
-
Check Microscope Settings:
-
Ensure the excitation and emission filters are appropriate for this compound (Excitation max: ~588 nm, Emission max: ~616 nm).
-
Optimize laser power and detector gain to maximize signal detection without causing photobleaching.
-
Data Presentation
Optimizing experimental parameters is crucial for maximizing the signal-to-noise ratio. The following tables provide a summary of recommended starting concentrations and a qualitative comparison of how different factors can impact your results.
Table 1: Recommended Starting Concentrations for this compound Staining
| Sample Type | Recommended Concentration Range | Incubation Time |
| Adherent Cells | 1 - 5 µM | 15 - 60 minutes |
| Suspension Cells | 1 - 5 µM | 15 - 60 minutes |
| Tissue Sections | 5 - 10 µM | 30 - 60 minutes |
Note: These are starting recommendations. The optimal concentration and incubation time should be determined empirically for each specific application and cell type.
Table 2: Qualitative Impact of Experimental Variables on Signal-to-Noise Ratio
| Experimental Variable | Low SNR Condition | High SNR Condition | Rationale |
| Dye Concentration | Too low or too high | Optimal | Too low gives a weak signal; too high causes quenching and high background. |
| Washing Steps | Insufficient | Thorough | Removes unbound dye, reducing background fluorescence. |
| Fixation Method | Harsh (e.g., methanol) | Mild (e.g., PFA) | Harsh fixatives can extract lipids and alter protein conformation, potentially reducing specific binding. |
| Blocking Step | Omitted | Included | Reduces non-specific binding of the hydrophobic dye. |
| Excitation Power | Too high | Optimal | High power can lead to rapid photobleaching, reducing the signal available for detection. |
| Mounting Medium | No anti-fade agent | With anti-fade agent | Reduces photobleaching and preserves the fluorescence signal. |
Experimental Protocols
Protocol 1: Staining of Primary Amines in Fixed Cells with this compound NHS Ester
This protocol provides a general procedure for labeling primary amines on proteins in fixed cultured cells.
Materials:
-
This compound NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% Paraformaldehyde (PFA) in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Staining buffer (0.1 M sodium bicarbonate, pH 8.3)
-
Anti-fade mounting medium
-
Glass slides and coverslips
Procedure:
-
Cell Culture and Fixation:
-
Grow cells on sterile coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with 1% BSA in PBS for 30-60 minutes at room temperature to block non-specific binding sites.
-
-
This compound Staining:
-
Prepare a 10 mM stock solution of this compound NHS Ester in anhydrous DMSO.
-
Dilute the stock solution to the desired final concentration (e.g., 1-5 µM) in staining buffer (0.1 M sodium bicarbonate, pH 8.3). Note: Prepare this working solution immediately before use.
-
Remove the blocking buffer and add the this compound working solution to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the coverslips with nail polish and let them dry.
-
-
Imaging:
-
Image the samples using a fluorescence microscope with appropriate filters for this compound (Excitation: ~588 nm, Emission: ~616 nm).
-
Protocol 2: Calculation of Signal-to-Noise Ratio (SNR)
This protocol describes a simple method for calculating the SNR from your microscopy images using ImageJ/Fiji.
Procedure:
-
Image Acquisition: Acquire images of your this compound stained sample. It is also recommended to acquire an image of an unstained control sample to assess autofluorescence.
-
Open Image in Fiji: Open your image file in Fiji.
-
Select Signal Region of Interest (ROI):
-
Use the freehand or rectangular selection tool to draw an ROI over a region that clearly shows your specific this compound signal.
-
-
Measure Signal Intensity:
-
Go to "Analyze" > "Measure" (or press Ctrl+M).
-
The mean gray value in the results window represents the mean signal intensity.
-
-
Select Background ROI:
-
Draw a second ROI in a region of the image that does not contain any specific signal (background).
-
-
Measure Background Intensity:
-
Go to "Analyze" > "Measure" again.
-
The mean gray value for this ROI is your mean background intensity.
-
-
Calculate SNR:
-
Use the following formula: SNR = (Mean Signal Intensity) / (Standard Deviation of Background Intensity)
-
To get the standard deviation of the background, select your background ROI and go to "Analyze" > "Measure". The "StdDev" value in the results table is what you need. A simpler, though less precise, calculation is Signal-to-Background Ratio = Mean Signal Intensity / Mean Background Intensity .
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Signal-to-Noise Ratio
References
Optimizing Bodipy TR-X Signal-to-Noise Ratio: A Technical Guide
Welcome to the technical support center for optimizing your microscopy experiments using Bodipy TR-X. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you achieve a high signal-to-noise ratio (SNR) for clear and reliable imaging data.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound staining and imaging.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise ratio with this compound?
A low signal-to-noise ratio is primarily caused by either a weak specific signal or high background fluorescence.[] Key contributing factors include:
-
Suboptimal Dye Concentration: Using a concentration that is too low will result in a weak signal, while a concentration that is too high can lead to quenching and increased background.
-
Inadequate Fixation and Permeabilization: Poor preservation of cellular structures or insufficient access of the dye to the target can diminish the specific signal.
-
Non-specific Binding: this compound, being hydrophobic, can bind non-specifically to cellular components, increasing background noise.[2]
-
Autofluorescence: Endogenous fluorescence from the sample itself can contribute to the background.
-
Photobleaching: Excessive exposure to excitation light can lead to the degradation of the fluorophore, resulting in a weaker signal.[]
-
Suboptimal Imaging Parameters: Incorrect microscope settings, such as high laser power or inappropriate filter sets, can increase noise and reduce signal.
Q2: How can I reduce high background fluorescence when using this compound?
High background is a common issue that can obscure your specific signal. Here are several strategies to mitigate it:
-
Optimize Dye Concentration: Perform a concentration titration to find the lowest effective concentration that provides a strong signal without excessive background.
-
Thorough Washing: Increase the number and duration of washing steps after incubation with this compound to remove unbound dye.
-
Use a Blocking Agent: For immunofluorescence applications, using a blocking buffer (e.g., BSA or serum from the secondary antibody host species) can reduce non-specific binding.
-
Consider Dye Aggregation: Bodipy dyes can aggregate in aqueous solutions, leading to fluorescent puncta in the background.[2] Prepare fresh dilutions of the dye and vortex thoroughly before use.
-
Choose the Right Mounting Medium: Use an anti-fade mounting medium to preserve the fluorescence signal and reduce background.
Q3: My this compound signal is very weak. What can I do to improve it?
A weak signal can be frustrating. Consider the following troubleshooting steps:
-
Check Dye Integrity: Ensure your this compound NHS ester is stored correctly (at -20°C, protected from light and moisture) to prevent degradation.
-
Optimize Staining Protocol:
-
Increase Incubation Time: Allow more time for the dye to react with its target.
-
Adjust pH: The reaction of NHS esters with primary amines is most efficient at a slightly basic pH (around 8.3).[3]
-
-
Verify Target Abundance: If labeling a specific protein, ensure that the target is expressed at a sufficient level in your sample.
-
Check Microscope Settings:
-
Ensure the excitation and emission filters are appropriate for this compound (Excitation max: ~588 nm, Emission max: ~616 nm).
-
Optimize laser power and detector gain to maximize signal detection without causing photobleaching.
-
Data Presentation
Optimizing experimental parameters is crucial for maximizing the signal-to-noise ratio. The following tables provide a summary of recommended starting concentrations and a qualitative comparison of how different factors can impact your results.
Table 1: Recommended Starting Concentrations for this compound Staining
| Sample Type | Recommended Concentration Range | Incubation Time |
| Adherent Cells | 1 - 5 µM | 15 - 60 minutes |
| Suspension Cells | 1 - 5 µM | 15 - 60 minutes |
| Tissue Sections | 5 - 10 µM | 30 - 60 minutes |
Note: These are starting recommendations. The optimal concentration and incubation time should be determined empirically for each specific application and cell type.
Table 2: Qualitative Impact of Experimental Variables on Signal-to-Noise Ratio
| Experimental Variable | Low SNR Condition | High SNR Condition | Rationale |
| Dye Concentration | Too low or too high | Optimal | Too low gives a weak signal; too high causes quenching and high background. |
| Washing Steps | Insufficient | Thorough | Removes unbound dye, reducing background fluorescence. |
| Fixation Method | Harsh (e.g., methanol) | Mild (e.g., PFA) | Harsh fixatives can extract lipids and alter protein conformation, potentially reducing specific binding. |
| Blocking Step | Omitted | Included | Reduces non-specific binding of the hydrophobic dye. |
| Excitation Power | Too high | Optimal | High power can lead to rapid photobleaching, reducing the signal available for detection. |
| Mounting Medium | No anti-fade agent | With anti-fade agent | Reduces photobleaching and preserves the fluorescence signal. |
Experimental Protocols
Protocol 1: Staining of Primary Amines in Fixed Cells with this compound NHS Ester
This protocol provides a general procedure for labeling primary amines on proteins in fixed cultured cells.
Materials:
-
This compound NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% Paraformaldehyde (PFA) in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Staining buffer (0.1 M sodium bicarbonate, pH 8.3)
-
Anti-fade mounting medium
-
Glass slides and coverslips
Procedure:
-
Cell Culture and Fixation:
-
Grow cells on sterile coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with 1% BSA in PBS for 30-60 minutes at room temperature to block non-specific binding sites.
-
-
This compound Staining:
-
Prepare a 10 mM stock solution of this compound NHS Ester in anhydrous DMSO.
-
Dilute the stock solution to the desired final concentration (e.g., 1-5 µM) in staining buffer (0.1 M sodium bicarbonate, pH 8.3). Note: Prepare this working solution immediately before use.
-
Remove the blocking buffer and add the this compound working solution to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the coverslips with nail polish and let them dry.
-
-
Imaging:
-
Image the samples using a fluorescence microscope with appropriate filters for this compound (Excitation: ~588 nm, Emission: ~616 nm).
-
Protocol 2: Calculation of Signal-to-Noise Ratio (SNR)
This protocol describes a simple method for calculating the SNR from your microscopy images using ImageJ/Fiji.
Procedure:
-
Image Acquisition: Acquire images of your this compound stained sample. It is also recommended to acquire an image of an unstained control sample to assess autofluorescence.
-
Open Image in Fiji: Open your image file in Fiji.
-
Select Signal Region of Interest (ROI):
-
Use the freehand or rectangular selection tool to draw an ROI over a region that clearly shows your specific this compound signal.
-
-
Measure Signal Intensity:
-
Go to "Analyze" > "Measure" (or press Ctrl+M).
-
The mean gray value in the results window represents the mean signal intensity.
-
-
Select Background ROI:
-
Draw a second ROI in a region of the image that does not contain any specific signal (background).
-
-
Measure Background Intensity:
-
Go to "Analyze" > "Measure" again.
-
The mean gray value for this ROI is your mean background intensity.
-
-
Calculate SNR:
-
Use the following formula: SNR = (Mean Signal Intensity) / (Standard Deviation of Background Intensity)
-
To get the standard deviation of the background, select your background ROI and go to "Analyze" > "Measure". The "StdDev" value in the results table is what you need. A simpler, though less precise, calculation is Signal-to-Background Ratio = Mean Signal Intensity / Mean Background Intensity .
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Signal-to-Noise Ratio
References
Preventing non-specific binding of Bodipy TR-X conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding of Bodipy TR-X conjugates in their experiments.
Troubleshooting Guides
High background or non-specific staining is a common issue encountered during immunofluorescence experiments. This guide provides a systematic approach to identifying and resolving the root causes of non-specific binding of this compound conjugates.
Problem: High Background Staining
High background fluorescence can obscure the specific signal from your target of interest, making data interpretation difficult. The following sections outline potential causes and solutions.
1. Inadequate Blocking
Insufficient blocking is a primary cause of non-specific binding. The blocking step aims to saturate non-specific binding sites on the sample, preventing the fluorescent conjugate from adhering to unintended targets.
-
Solution: Optimize your blocking protocol. This includes the choice of blocking agent, its concentration, and the incubation time.
-
Choice of Blocking Agent: Different blocking agents have varying efficacies depending on the sample type and the nature of the non-specific interaction.
-
Bovine Serum Albumin (BSA): A common and cost-effective blocking agent.
-
Normal Serum: Serum from the same species as the secondary antibody is often considered the gold standard as it contains antibodies that can block non-specific sites.[1]
-
Commercial Blocking Buffers: These are often proprietary formulations that can be very effective and may be protein-free.
-
-
Concentration and Incubation Time: The optimal concentration and incubation time need to be determined empirically.
-
2. Hydrophobic Interactions
Bodipy dyes, including this compound, are known for their hydrophobic nature, which can lead to non-specific binding to lipids, membranes, and other hydrophobic regions within the cell.[]
-
Solution:
-
Incorporate Detergents: Adding a non-ionic detergent, such as Tween 20 or Triton X-100, to your blocking and wash buffers can help to reduce hydrophobic interactions.[3]
-
Optimize Detergent Concentration: Typically, a concentration of 0.05% to 0.5% is used, but the optimal concentration should be determined for your specific application.
-
3. Ionic Interactions
Charge-based interactions can also contribute to non-specific binding. Although Bodipy dyes are generally considered electrically neutral, interactions can still occur.
-
Solution:
-
Adjust Salt Concentration: Increasing the salt concentration in your wash buffers (e.g., using a higher concentration of NaCl in your PBS) can help to disrupt weak, non-specific ionic interactions.
-
4. Suboptimal Antibody/Conjugate Concentration
Using too high a concentration of your primary antibody or the this compound conjugate can lead to increased background signal.
-
Solution:
-
Titrate Your Reagents: Perform a titration experiment to determine the optimal concentration of your primary antibody and the this compound conjugate that provides the best signal-to-noise ratio.
-
5. Issues with Streptavidin-Biotin Systems
When using this compound streptavidin with biotinylated antibodies, several factors can contribute to high background.
-
Solution:
-
Endogenous Biotin Blocking: Some tissues have high levels of endogenous biotin, which can be blocked using an avidin/biotin blocking kit.
-
Optimize Streptavidin Concentration: Titrate the concentration of the this compound streptavidin to find the optimal dilution.
-
Thorough Washing: Ensure adequate washing after each incubation step to remove unbound reagents.
-
Logical Workflow for Troubleshooting High Background
The following diagram illustrates a step-by-step process for troubleshooting high background staining with this compound conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding with this compound conjugates?
A1: The primary cause is often related to the hydrophobic nature of the Bodipy dye itself.[] This can lead to non-specific interactions with lipid-rich structures and other hydrophobic regions in your sample. Additionally, inadequate blocking and suboptimal reagent concentrations are common contributing factors.
Q2: Which blocking agent is best for this compound conjugates?
A2: There is no single "best" blocking agent for all applications. The choice depends on your sample type and the specific nature of the non-specific binding.
-
For general use: 1-5% Bovine Serum Albumin (BSA) in a buffer like PBS is a good starting point.[4]
-
For potentially higher efficacy: 5-10% normal serum from the species in which your secondary antibody was raised is often recommended.
-
Commercial Buffers: These can be very effective, especially protein-free formulations if you are having issues with protein-based blockers.
It is recommended to empirically test a few different blocking agents to determine the most effective one for your experiment.
Q3: Can I use milk as a blocking agent?
A3: While non-fat dry milk is a common blocking agent for western blotting, it is generally not recommended for immunofluorescence, especially when using streptavidin-biotin detection systems, as milk can contain endogenous biotin.
Q4: How does the "X" spacer in this compound help?
A4: The "X" in this compound refers to a seven-atom aminohexanoyl spacer. This spacer separates the fluorophore from its point of attachment to the biomolecule (e.g., an antibody or streptavidin). This separation can help to reduce the potential for the hydrophobic dye to interact with and alter the function of the conjugated molecule.
Q5: What concentration of detergent should I use?
A5: A starting concentration of 0.1% Tween 20 or Triton X-100 in your blocking and wash buffers is recommended. You may need to optimize this concentration for your specific cell or tissue type.
Q6: My background is still high after trying different blocking buffers. What else can I do?
A6: If optimizing your blocking protocol is not sufficient, consider the following:
-
Titrate your primary antibody and this compound conjugate: Use the lowest possible concentrations that still give you a good specific signal.
-
Increase the number and duration of your wash steps: This will help to remove unbound antibodies and conjugates more effectively.
-
Perform a secondary antibody-only control: This will help you determine if the non-specific binding is coming from your this compound conjugate or the primary antibody.
-
Check for autofluorescence: Some tissues and cells have endogenous fluorescence. Examine an unstained sample under the microscope to assess the level of autofluorescence.
Data Presentation
The following table summarizes recommended starting concentrations for common blocking agents. The optimal concentration for your specific experiment should be determined empirically.
| Blocking Agent | Recommended Starting Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) in PBS or TBS | A good general-purpose blocking agent. |
| Normal Goat Serum | 5 - 10% (v/v) in PBS or TBS | Use serum from the same species as the secondary antibody host. |
| Normal Donkey Serum | 5 - 10% (v/v) in PBS or TBS | Use serum from the same species as the secondary antibody host. |
| Fish Gelatin | 0.1 - 0.5% (w/v) in PBS or TBS | Can be a good alternative to mammalian protein-based blockers. |
| Commercial Blocking Buffers | Varies (follow manufacturer's instructions) | Often provide consistent results and can be protein-free. |
Experimental Protocols
This section provides a detailed, generalized protocol for immunofluorescence staining using a this compound conjugate. Note: This is a starting point, and optimization will be required for your specific target and sample.
Materials:
-
Fixed and permeabilized cells or tissue sections on slides
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS with 0.1% Triton X-100)
-
Primary Antibody (diluted in blocking buffer)
-
Biotinylated Secondary Antibody (if applicable, diluted in blocking buffer)
-
This compound conjugated Streptavidin or Secondary Antibody (diluted in blocking buffer)
-
Wash Buffer (PBS with 0.1% Tween 20)
-
Antifade mounting medium
-
Coverslips
Protocol:
-
Rehydration and Washing:
-
If starting from paraffin-embedded tissues, deparaffinize and rehydrate the sections.
-
Wash the slides 3 times for 5 minutes each with PBS.
-
-
Blocking:
-
Incubate the samples with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the samples with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the slides 3 times for 5 minutes each with Wash Buffer.
-
-
Secondary Antibody/Bodipy TR-X Conjugate Incubation:
-
For indirect detection with a biotinylated secondary:
-
Dilute the biotinylated secondary antibody in Blocking Buffer.
-
Incubate for 1 hour at room temperature.
-
Wash 3 times for 5 minutes each with Wash Buffer.
-
Dilute the this compound Streptavidin in Blocking Buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
For indirect detection with a this compound conjugated secondary antibody:
-
Dilute the this compound conjugated secondary antibody in Blocking Buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
-
Final Washes:
-
Wash the slides 3 times for 5 minutes each with Wash Buffer, protected from light.
-
Perform a final rinse with PBS to remove any residual detergent.
-
-
Mounting:
-
Carefully remove excess buffer from the slide.
-
Add a drop of antifade mounting medium to the sample.
-
Mount a coverslip, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish if desired.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filter set for this compound (Excitation/Emission: ~588/616 nm).
-
Signaling Pathway and Workflow Diagrams
The following diagram illustrates the workflow for a typical indirect immunofluorescence experiment using a this compound conjugate.
References
Preventing non-specific binding of Bodipy TR-X conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding of Bodipy TR-X conjugates in their experiments.
Troubleshooting Guides
High background or non-specific staining is a common issue encountered during immunofluorescence experiments. This guide provides a systematic approach to identifying and resolving the root causes of non-specific binding of this compound conjugates.
Problem: High Background Staining
High background fluorescence can obscure the specific signal from your target of interest, making data interpretation difficult. The following sections outline potential causes and solutions.
1. Inadequate Blocking
Insufficient blocking is a primary cause of non-specific binding. The blocking step aims to saturate non-specific binding sites on the sample, preventing the fluorescent conjugate from adhering to unintended targets.
-
Solution: Optimize your blocking protocol. This includes the choice of blocking agent, its concentration, and the incubation time.
-
Choice of Blocking Agent: Different blocking agents have varying efficacies depending on the sample type and the nature of the non-specific interaction.
-
Bovine Serum Albumin (BSA): A common and cost-effective blocking agent.
-
Normal Serum: Serum from the same species as the secondary antibody is often considered the gold standard as it contains antibodies that can block non-specific sites.[1]
-
Commercial Blocking Buffers: These are often proprietary formulations that can be very effective and may be protein-free.
-
-
Concentration and Incubation Time: The optimal concentration and incubation time need to be determined empirically.
-
2. Hydrophobic Interactions
Bodipy dyes, including this compound, are known for their hydrophobic nature, which can lead to non-specific binding to lipids, membranes, and other hydrophobic regions within the cell.[]
-
Solution:
-
Incorporate Detergents: Adding a non-ionic detergent, such as Tween 20 or Triton X-100, to your blocking and wash buffers can help to reduce hydrophobic interactions.[3]
-
Optimize Detergent Concentration: Typically, a concentration of 0.05% to 0.5% is used, but the optimal concentration should be determined for your specific application.
-
3. Ionic Interactions
Charge-based interactions can also contribute to non-specific binding. Although Bodipy dyes are generally considered electrically neutral, interactions can still occur.
-
Solution:
-
Adjust Salt Concentration: Increasing the salt concentration in your wash buffers (e.g., using a higher concentration of NaCl in your PBS) can help to disrupt weak, non-specific ionic interactions.
-
4. Suboptimal Antibody/Conjugate Concentration
Using too high a concentration of your primary antibody or the this compound conjugate can lead to increased background signal.
-
Solution:
-
Titrate Your Reagents: Perform a titration experiment to determine the optimal concentration of your primary antibody and the this compound conjugate that provides the best signal-to-noise ratio.
-
5. Issues with Streptavidin-Biotin Systems
When using this compound streptavidin with biotinylated antibodies, several factors can contribute to high background.
-
Solution:
-
Endogenous Biotin Blocking: Some tissues have high levels of endogenous biotin, which can be blocked using an avidin/biotin blocking kit.
-
Optimize Streptavidin Concentration: Titrate the concentration of the this compound streptavidin to find the optimal dilution.
-
Thorough Washing: Ensure adequate washing after each incubation step to remove unbound reagents.
-
Logical Workflow for Troubleshooting High Background
The following diagram illustrates a step-by-step process for troubleshooting high background staining with this compound conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding with this compound conjugates?
A1: The primary cause is often related to the hydrophobic nature of the Bodipy dye itself.[] This can lead to non-specific interactions with lipid-rich structures and other hydrophobic regions in your sample. Additionally, inadequate blocking and suboptimal reagent concentrations are common contributing factors.
Q2: Which blocking agent is best for this compound conjugates?
A2: There is no single "best" blocking agent for all applications. The choice depends on your sample type and the specific nature of the non-specific binding.
-
For general use: 1-5% Bovine Serum Albumin (BSA) in a buffer like PBS is a good starting point.[4]
-
For potentially higher efficacy: 5-10% normal serum from the species in which your secondary antibody was raised is often recommended.
-
Commercial Buffers: These can be very effective, especially protein-free formulations if you are having issues with protein-based blockers.
It is recommended to empirically test a few different blocking agents to determine the most effective one for your experiment.
Q3: Can I use milk as a blocking agent?
A3: While non-fat dry milk is a common blocking agent for western blotting, it is generally not recommended for immunofluorescence, especially when using streptavidin-biotin detection systems, as milk can contain endogenous biotin.
Q4: How does the "X" spacer in this compound help?
A4: The "X" in this compound refers to a seven-atom aminohexanoyl spacer. This spacer separates the fluorophore from its point of attachment to the biomolecule (e.g., an antibody or streptavidin). This separation can help to reduce the potential for the hydrophobic dye to interact with and alter the function of the conjugated molecule.
Q5: What concentration of detergent should I use?
A5: A starting concentration of 0.1% Tween 20 or Triton X-100 in your blocking and wash buffers is recommended. You may need to optimize this concentration for your specific cell or tissue type.
Q6: My background is still high after trying different blocking buffers. What else can I do?
A6: If optimizing your blocking protocol is not sufficient, consider the following:
-
Titrate your primary antibody and this compound conjugate: Use the lowest possible concentrations that still give you a good specific signal.
-
Increase the number and duration of your wash steps: This will help to remove unbound antibodies and conjugates more effectively.
-
Perform a secondary antibody-only control: This will help you determine if the non-specific binding is coming from your this compound conjugate or the primary antibody.
-
Check for autofluorescence: Some tissues and cells have endogenous fluorescence. Examine an unstained sample under the microscope to assess the level of autofluorescence.
Data Presentation
The following table summarizes recommended starting concentrations for common blocking agents. The optimal concentration for your specific experiment should be determined empirically.
| Blocking Agent | Recommended Starting Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) in PBS or TBS | A good general-purpose blocking agent. |
| Normal Goat Serum | 5 - 10% (v/v) in PBS or TBS | Use serum from the same species as the secondary antibody host. |
| Normal Donkey Serum | 5 - 10% (v/v) in PBS or TBS | Use serum from the same species as the secondary antibody host. |
| Fish Gelatin | 0.1 - 0.5% (w/v) in PBS or TBS | Can be a good alternative to mammalian protein-based blockers. |
| Commercial Blocking Buffers | Varies (follow manufacturer's instructions) | Often provide consistent results and can be protein-free. |
Experimental Protocols
This section provides a detailed, generalized protocol for immunofluorescence staining using a this compound conjugate. Note: This is a starting point, and optimization will be required for your specific target and sample.
Materials:
-
Fixed and permeabilized cells or tissue sections on slides
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS with 0.1% Triton X-100)
-
Primary Antibody (diluted in blocking buffer)
-
Biotinylated Secondary Antibody (if applicable, diluted in blocking buffer)
-
This compound conjugated Streptavidin or Secondary Antibody (diluted in blocking buffer)
-
Wash Buffer (PBS with 0.1% Tween 20)
-
Antifade mounting medium
-
Coverslips
Protocol:
-
Rehydration and Washing:
-
If starting from paraffin-embedded tissues, deparaffinize and rehydrate the sections.
-
Wash the slides 3 times for 5 minutes each with PBS.
-
-
Blocking:
-
Incubate the samples with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the samples with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the slides 3 times for 5 minutes each with Wash Buffer.
-
-
Secondary Antibody/Bodipy TR-X Conjugate Incubation:
-
For indirect detection with a biotinylated secondary:
-
Dilute the biotinylated secondary antibody in Blocking Buffer.
-
Incubate for 1 hour at room temperature.
-
Wash 3 times for 5 minutes each with Wash Buffer.
-
Dilute the this compound Streptavidin in Blocking Buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
For indirect detection with a this compound conjugated secondary antibody:
-
Dilute the this compound conjugated secondary antibody in Blocking Buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
-
Final Washes:
-
Wash the slides 3 times for 5 minutes each with Wash Buffer, protected from light.
-
Perform a final rinse with PBS to remove any residual detergent.
-
-
Mounting:
-
Carefully remove excess buffer from the slide.
-
Add a drop of antifade mounting medium to the sample.
-
Mount a coverslip, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish if desired.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filter set for this compound (Excitation/Emission: ~588/616 nm).
-
Signaling Pathway and Workflow Diagrams
The following diagram illustrates the workflow for a typical indirect immunofluorescence experiment using a this compound conjugate.
References
Bodipy TR-X Technical Support Center: Troubleshooting Aggregation and Staining Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues and other challenges encountered when using Bodipy TR-X in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bright, red fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family. It is characterized by its high fluorescence quantum yield, sharp emission peak, and relatively good photostability.[][] Its primary applications include:
-
Fluorescent labeling: Covalently attaching to proteins, antibodies, peptides, and other biomolecules.
-
Fluorescence microscopy: Visualizing labeled structures within cells.
-
Flow cytometry: Quantifying labeled cell populations.
Q2: What are the known photophysical properties of this compound?
The key photophysical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~588 nm | [3] |
| Emission Maximum (λem) | ~616 nm | [3] |
| Molar Extinction Coefficient (ε) | ~68,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.9 | |
| Fluorescence Lifetime (τ) in Methanol | ~5.4 ns |
Q3: Why does my this compound solution appear to have low fluorescence or signal?
Low fluorescence or signal from this compound is often due to aggregation-caused quenching (ACQ). Bodipy dyes, including this compound, are generally hydrophobic and tend to aggregate in aqueous solutions. This aggregation leads to self-quenching of the fluorescence, resulting in a weaker signal. Other potential causes include:
-
Incorrect filter sets: Ensure that the excitation and emission filters on your instrument are appropriate for the spectral profile of this compound.
-
Photobleaching: Although relatively photostable, prolonged exposure to high-intensity light can lead to photobleaching.
-
Low labeling efficiency: In conjugation experiments, a low degree of labeling will result in a weak signal.
Troubleshooting Guide: Aggregation and Precipitation
Aggregation is the most common issue encountered with this compound. The following sections provide detailed troubleshooting for various experimental workflows.
Issue 1: this compound precipitates when preparing aqueous working solutions.
Cause: this compound has poor solubility in aqueous buffers, leading to aggregation and precipitation when diluted from an organic stock solution.
Solutions:
-
Proper Stock Solution Preparation:
-
Dissolve this compound NHS ester in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Prepare a concentrated stock solution (e.g., 1-10 mM). A solubility of up to 100 mM in DMSO has been reported.
-
-
Optimized Dilution Protocol:
-
When preparing the aqueous working solution, add the this compound stock solution dropwise to the vigorously vortexing or stirring aqueous buffer (e.g., PBS). This rapid mixing helps to disperse the dye molecules before they can aggregate.
-
Use the working solution immediately after preparation to minimize the time for aggregation to occur.
-
-
Inclusion of a Surfactant (Detergent):
-
Non-ionic detergents like Tween-20 or Triton X-100 can be used at low concentrations (e.g., 0.01-0.05%) in the aqueous buffer to help prevent aggregation by keeping the hydrophobic dye molecules dispersed. However, be aware that detergents can affect cell membranes and protein interactions, so their compatibility with your specific experiment must be considered.
-
Logical Workflow for Preparing Aqueous Working Solutions:
Caption: Workflow for preparing this compound working solutions.
Issue 2: High background or non-specific staining in cell imaging.
Cause: Aggregates of this compound can adhere non-specifically to cellular surfaces and coverslips, leading to high background fluorescence.
Solutions:
-
Optimize Staining Concentration:
-
High concentrations of this compound can promote aggregation and increase non-specific binding. Perform a concentration titration to determine the lowest effective concentration for your cell type and target. Recommended starting concentrations for cell staining are typically in the range of 0.1-5 µM.
-
-
Thorough Washing:
-
Increase the number and duration of washing steps with PBS after staining to remove unbound dye and aggregates.
-
-
Pre-clear the Staining Solution:
-
Before adding the staining solution to your cells, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any pre-formed aggregates. Use only the supernatant for staining.
-
Experimental Protocol: Optimizing this compound Staining of Fixed Cells
-
Cell Preparation:
-
Seed cells on coverslips and culture to the desired confluency.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells 2-3 times with PBS.
-
-
Staining:
-
Prepare a series of this compound working solutions in PBS with concentrations ranging from 0.1 µM to 5 µM.
-
Incubate the fixed cells with the staining solutions for 15-30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells 3-4 times with PBS for 5 minutes each.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filter sets for this compound.
-
Evaluate the signal-to-noise ratio for each concentration to determine the optimal staining concentration.
-
Issue 3: Low labeling efficiency or protein precipitation during conjugation.
Cause: Aggregation of this compound in the reaction buffer can lead to low labeling efficiency. Additionally, modification of the protein with the hydrophobic dye can decrease the protein's solubility and cause it to precipitate.
Solutions:
-
Control the Molar Ratio of Dye to Protein:
-
An excess of the dye can lead to over-labeling, which increases the hydrophobicity of the protein and can cause precipitation. It can also lead to self-quenching of the dye on the protein surface.
-
Perform a titration of the molar ratio of this compound to your protein to find the optimal ratio that provides good labeling without causing precipitation.
-
-
Optimize Reaction Buffer:
-
Ensure the reaction buffer has a pH between 8.0 and 9.0 for efficient labeling of primary amines.
-
The presence of a small amount of organic solvent (e.g., up to 10% DMSO or DMF) in the reaction buffer can help to keep the dye soluble. However, ensure your protein is stable in the presence of the organic solvent.
-
-
Step-wise Addition of the Dye:
-
Instead of adding the entire volume of the dye stock solution at once, add it in several small aliquots over a period of time while gently stirring the protein solution. This can help to prevent localized high concentrations of the dye that can lead to aggregation.
-
Troubleshooting Logic for Protein Labeling:
References
Bodipy TR-X Technical Support Center: Troubleshooting Aggregation and Staining Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues and other challenges encountered when using Bodipy TR-X in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bright, red fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family. It is characterized by its high fluorescence quantum yield, sharp emission peak, and relatively good photostability.[][] Its primary applications include:
-
Fluorescent labeling: Covalently attaching to proteins, antibodies, peptides, and other biomolecules.
-
Fluorescence microscopy: Visualizing labeled structures within cells.
-
Flow cytometry: Quantifying labeled cell populations.
Q2: What are the known photophysical properties of this compound?
The key photophysical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~588 nm | [3] |
| Emission Maximum (λem) | ~616 nm | [3] |
| Molar Extinction Coefficient (ε) | ~68,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.9 | |
| Fluorescence Lifetime (τ) in Methanol | ~5.4 ns |
Q3: Why does my this compound solution appear to have low fluorescence or signal?
Low fluorescence or signal from this compound is often due to aggregation-caused quenching (ACQ). Bodipy dyes, including this compound, are generally hydrophobic and tend to aggregate in aqueous solutions. This aggregation leads to self-quenching of the fluorescence, resulting in a weaker signal. Other potential causes include:
-
Incorrect filter sets: Ensure that the excitation and emission filters on your instrument are appropriate for the spectral profile of this compound.
-
Photobleaching: Although relatively photostable, prolonged exposure to high-intensity light can lead to photobleaching.
-
Low labeling efficiency: In conjugation experiments, a low degree of labeling will result in a weak signal.
Troubleshooting Guide: Aggregation and Precipitation
Aggregation is the most common issue encountered with this compound. The following sections provide detailed troubleshooting for various experimental workflows.
Issue 1: this compound precipitates when preparing aqueous working solutions.
Cause: this compound has poor solubility in aqueous buffers, leading to aggregation and precipitation when diluted from an organic stock solution.
Solutions:
-
Proper Stock Solution Preparation:
-
Dissolve this compound NHS ester in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Prepare a concentrated stock solution (e.g., 1-10 mM). A solubility of up to 100 mM in DMSO has been reported.
-
-
Optimized Dilution Protocol:
-
When preparing the aqueous working solution, add the this compound stock solution dropwise to the vigorously vortexing or stirring aqueous buffer (e.g., PBS). This rapid mixing helps to disperse the dye molecules before they can aggregate.
-
Use the working solution immediately after preparation to minimize the time for aggregation to occur.
-
-
Inclusion of a Surfactant (Detergent):
-
Non-ionic detergents like Tween-20 or Triton X-100 can be used at low concentrations (e.g., 0.01-0.05%) in the aqueous buffer to help prevent aggregation by keeping the hydrophobic dye molecules dispersed. However, be aware that detergents can affect cell membranes and protein interactions, so their compatibility with your specific experiment must be considered.
-
Logical Workflow for Preparing Aqueous Working Solutions:
Caption: Workflow for preparing this compound working solutions.
Issue 2: High background or non-specific staining in cell imaging.
Cause: Aggregates of this compound can adhere non-specifically to cellular surfaces and coverslips, leading to high background fluorescence.
Solutions:
-
Optimize Staining Concentration:
-
High concentrations of this compound can promote aggregation and increase non-specific binding. Perform a concentration titration to determine the lowest effective concentration for your cell type and target. Recommended starting concentrations for cell staining are typically in the range of 0.1-5 µM.
-
-
Thorough Washing:
-
Increase the number and duration of washing steps with PBS after staining to remove unbound dye and aggregates.
-
-
Pre-clear the Staining Solution:
-
Before adding the staining solution to your cells, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any pre-formed aggregates. Use only the supernatant for staining.
-
Experimental Protocol: Optimizing this compound Staining of Fixed Cells
-
Cell Preparation:
-
Seed cells on coverslips and culture to the desired confluency.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells 2-3 times with PBS.
-
-
Staining:
-
Prepare a series of this compound working solutions in PBS with concentrations ranging from 0.1 µM to 5 µM.
-
Incubate the fixed cells with the staining solutions for 15-30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells 3-4 times with PBS for 5 minutes each.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filter sets for this compound.
-
Evaluate the signal-to-noise ratio for each concentration to determine the optimal staining concentration.
-
Issue 3: Low labeling efficiency or protein precipitation during conjugation.
Cause: Aggregation of this compound in the reaction buffer can lead to low labeling efficiency. Additionally, modification of the protein with the hydrophobic dye can decrease the protein's solubility and cause it to precipitate.
Solutions:
-
Control the Molar Ratio of Dye to Protein:
-
An excess of the dye can lead to over-labeling, which increases the hydrophobicity of the protein and can cause precipitation. It can also lead to self-quenching of the dye on the protein surface.
-
Perform a titration of the molar ratio of this compound to your protein to find the optimal ratio that provides good labeling without causing precipitation.
-
-
Optimize Reaction Buffer:
-
Ensure the reaction buffer has a pH between 8.0 and 9.0 for efficient labeling of primary amines.
-
The presence of a small amount of organic solvent (e.g., up to 10% DMSO or DMF) in the reaction buffer can help to keep the dye soluble. However, ensure your protein is stable in the presence of the organic solvent.
-
-
Step-wise Addition of the Dye:
-
Instead of adding the entire volume of the dye stock solution at once, add it in several small aliquots over a period of time while gently stirring the protein solution. This can help to prevent localized high concentrations of the dye that can lead to aggregation.
-
Troubleshooting Logic for Protein Labeling:
References
Bodipy TR-X Stability in Different Buffer Systems: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability of Bodipy TR-X in various buffer systems. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous buffers?
A1: Bodipy dyes, including this compound, are known for their excellent chemical and photostability.[][2][][] They are generally more stable than many other common fluorescent dyes. However, the stability in aqueous solutions can be influenced by several factors, including the dye's hydrophobic nature, which can lead to aggregation and fluorescence quenching in highly aqueous environments.[]
Q2: How does pH affect the fluorescence of this compound?
Q3: What is the recommended storage condition for this compound and its conjugates?
A3: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture. Solutions of the dye, typically in anhydrous DMSO or DMF, should also be stored at -20°C or -80°C for extended periods. Aqueous solutions of this compound conjugates should be used as fresh as possible, and for short-term storage, kept at 4°C, protected from light.
Q4: What is the photostability of this compound?
A4: Bodipy dyes are renowned for their high photostability, meaning they are resistant to photobleaching upon prolonged exposure to excitation light. This property makes this compound an excellent choice for demanding applications such as long-term live-cell imaging and single-molecule tracking. While specific photobleaching quantum yields for this compound are not widely published, its performance is generally considered superior to many other red fluorescent dyes.
Troubleshooting Guide
Issue 1: Low or no fluorescence signal after labeling.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of NHS ester | The NHS ester of this compound is susceptible to hydrolysis in aqueous buffers, especially at alkaline pH. Prepare fresh solutions of the dye in anhydrous DMSO or DMF immediately before use. Avoid prolonged exposure of the reactive dye to aqueous conditions before the conjugation reaction. |
| Inefficient Labeling | Ensure the pH of the labeling buffer is optimal for the reaction with primary amines (typically pH 8.0-9.0). Use a sufficient molar excess of the dye to the target molecule. Tris-based buffers should be avoided during the labeling reaction as they contain primary amines that will compete with the target molecule for the dye. |
| Precipitation of the Dye | This compound is hydrophobic and can aggregate in aqueous solutions, leading to fluorescence quenching. Ensure the final concentration of the dye in the buffer is not too high. The use of a small percentage of an organic co-solvent (e.g., DMSO) might be necessary, but its compatibility with the experimental system must be verified. |
| Incorrect Filter Set | Verify that the excitation and emission filters on the microscope or plate reader are appropriate for the spectral characteristics of this compound (Excitation/Emission maxima ~588/616 nm). |
Issue 2: Gradual decrease in fluorescence signal during imaging.
| Possible Cause | Troubleshooting Step |
| Photobleaching | Although this compound is photostable, intense or prolonged exposure to excitation light will eventually lead to photobleaching. Reduce the excitation light intensity, decrease the exposure time, and increase the interval between image acquisitions. The use of an anti-fade mounting medium can also help to reduce photobleaching in fixed samples. |
| Environmental Sensitivity | In some specific microenvironments, the fluorescence of Bodipy dyes can be quenched. This is less common for this compound compared to other dyes but can occur. Try to assess the stability of the dye in a buffer that mimics the experimental environment. |
| Degradation of the Conjugate | While the this compound core is stable, the linkage to the biomolecule or the biomolecule itself might be degrading over time due to enzymatic activity or other factors in the experimental system. Run control experiments to assess the stability of the unlabeled biomolecule under the same conditions. |
Data Presentation
Table 1: Qualitative Stability of this compound in Different Conditions
| Condition | Buffer System | Stability | Comments |
| pH | Common biological buffers (pH 4-10) | Generally High | Fluorescence is largely insensitive to pH changes within this range. |
| Temperature | Aqueous Buffers | Moderate | Long-term storage at room temperature is not recommended. For storage of conjugates, 4°C is suitable for short periods, while -20°C or -80°C is recommended for long-term storage. |
| Light Exposure | Various | High | This compound exhibits excellent photostability compared to many other fluorophores. |
| Additives | Reducing agents, etc. | Variable | The compatibility of specific additives should be tested for each experimental setup. |
Table 2: Template for Quantitative Stability Assessment of this compound Conjugates
| Buffer System | Temperature (°C) | Time Point | Fluorescence Intensity (Arbitrary Units) | % Initial Fluorescence |
| PBS (pH 7.4) | 4 | 0 h | 100% | |
| 24 h | ||||
| 72 h | ||||
| Tris (pH 8.0) | 25 | 0 h | 100% | |
| 24 h | ||||
| 72 h | ||||
| HEPES (pH 7.2) | 37 | 0 h | 100% | |
| 24 h | ||||
| 72 h |
Experimental Protocols
Protocol 1: Assessment of this compound Conjugate Stability in Different Buffers
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound conjugate in an appropriate buffer (e.g., PBS, pH 7.4).
-
Aliquoting: Aliquot the stock solution into separate microcentrifuge tubes for each buffer and time point to be tested.
-
Incubation: Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, and 37°C). Protect the samples from light.
-
Fluorescence Measurement: At each time point (e.g., 0, 24, 48, 72 hours), take a sample from each condition. Dilute the sample to a suitable concentration for fluorescence measurement in the chosen buffer.
-
Data Acquisition: Measure the fluorescence intensity using a fluorometer or plate reader with the appropriate excitation and emission wavelengths for this compound (~588 nm excitation, ~616 nm emission).
-
Data Analysis: Normalize the fluorescence intensity at each time point to the initial fluorescence intensity at time 0 to determine the percentage of remaining fluorescence.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Factors influencing this compound fluorescence stability.
References
Bodipy TR-X Stability in Different Buffer Systems: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability of Bodipy TR-X in various buffer systems. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous buffers?
A1: Bodipy dyes, including this compound, are known for their excellent chemical and photostability.[][2][][] They are generally more stable than many other common fluorescent dyes. However, the stability in aqueous solutions can be influenced by several factors, including the dye's hydrophobic nature, which can lead to aggregation and fluorescence quenching in highly aqueous environments.[]
Q2: How does pH affect the fluorescence of this compound?
Q3: What is the recommended storage condition for this compound and its conjugates?
A3: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture. Solutions of the dye, typically in anhydrous DMSO or DMF, should also be stored at -20°C or -80°C for extended periods. Aqueous solutions of this compound conjugates should be used as fresh as possible, and for short-term storage, kept at 4°C, protected from light.
Q4: What is the photostability of this compound?
A4: Bodipy dyes are renowned for their high photostability, meaning they are resistant to photobleaching upon prolonged exposure to excitation light. This property makes this compound an excellent choice for demanding applications such as long-term live-cell imaging and single-molecule tracking. While specific photobleaching quantum yields for this compound are not widely published, its performance is generally considered superior to many other red fluorescent dyes.
Troubleshooting Guide
Issue 1: Low or no fluorescence signal after labeling.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of NHS ester | The NHS ester of this compound is susceptible to hydrolysis in aqueous buffers, especially at alkaline pH. Prepare fresh solutions of the dye in anhydrous DMSO or DMF immediately before use. Avoid prolonged exposure of the reactive dye to aqueous conditions before the conjugation reaction. |
| Inefficient Labeling | Ensure the pH of the labeling buffer is optimal for the reaction with primary amines (typically pH 8.0-9.0). Use a sufficient molar excess of the dye to the target molecule. Tris-based buffers should be avoided during the labeling reaction as they contain primary amines that will compete with the target molecule for the dye. |
| Precipitation of the Dye | This compound is hydrophobic and can aggregate in aqueous solutions, leading to fluorescence quenching. Ensure the final concentration of the dye in the buffer is not too high. The use of a small percentage of an organic co-solvent (e.g., DMSO) might be necessary, but its compatibility with the experimental system must be verified. |
| Incorrect Filter Set | Verify that the excitation and emission filters on the microscope or plate reader are appropriate for the spectral characteristics of this compound (Excitation/Emission maxima ~588/616 nm). |
Issue 2: Gradual decrease in fluorescence signal during imaging.
| Possible Cause | Troubleshooting Step |
| Photobleaching | Although this compound is photostable, intense or prolonged exposure to excitation light will eventually lead to photobleaching. Reduce the excitation light intensity, decrease the exposure time, and increase the interval between image acquisitions. The use of an anti-fade mounting medium can also help to reduce photobleaching in fixed samples. |
| Environmental Sensitivity | In some specific microenvironments, the fluorescence of Bodipy dyes can be quenched. This is less common for this compound compared to other dyes but can occur. Try to assess the stability of the dye in a buffer that mimics the experimental environment. |
| Degradation of the Conjugate | While the this compound core is stable, the linkage to the biomolecule or the biomolecule itself might be degrading over time due to enzymatic activity or other factors in the experimental system. Run control experiments to assess the stability of the unlabeled biomolecule under the same conditions. |
Data Presentation
Table 1: Qualitative Stability of this compound in Different Conditions
| Condition | Buffer System | Stability | Comments |
| pH | Common biological buffers (pH 4-10) | Generally High | Fluorescence is largely insensitive to pH changes within this range. |
| Temperature | Aqueous Buffers | Moderate | Long-term storage at room temperature is not recommended. For storage of conjugates, 4°C is suitable for short periods, while -20°C or -80°C is recommended for long-term storage. |
| Light Exposure | Various | High | This compound exhibits excellent photostability compared to many other fluorophores. |
| Additives | Reducing agents, etc. | Variable | The compatibility of specific additives should be tested for each experimental setup. |
Table 2: Template for Quantitative Stability Assessment of this compound Conjugates
| Buffer System | Temperature (°C) | Time Point | Fluorescence Intensity (Arbitrary Units) | % Initial Fluorescence |
| PBS (pH 7.4) | 4 | 0 h | 100% | |
| 24 h | ||||
| 72 h | ||||
| Tris (pH 8.0) | 25 | 0 h | 100% | |
| 24 h | ||||
| 72 h | ||||
| HEPES (pH 7.2) | 37 | 0 h | 100% | |
| 24 h | ||||
| 72 h |
Experimental Protocols
Protocol 1: Assessment of this compound Conjugate Stability in Different Buffers
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound conjugate in an appropriate buffer (e.g., PBS, pH 7.4).
-
Aliquoting: Aliquot the stock solution into separate microcentrifuge tubes for each buffer and time point to be tested.
-
Incubation: Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, and 37°C). Protect the samples from light.
-
Fluorescence Measurement: At each time point (e.g., 0, 24, 48, 72 hours), take a sample from each condition. Dilute the sample to a suitable concentration for fluorescence measurement in the chosen buffer.
-
Data Acquisition: Measure the fluorescence intensity using a fluorometer or plate reader with the appropriate excitation and emission wavelengths for this compound (~588 nm excitation, ~616 nm emission).
-
Data Analysis: Normalize the fluorescence intensity at each time point to the initial fluorescence intensity at time 0 to determine the percentage of remaining fluorescence.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Factors influencing this compound fluorescence stability.
References
Technical Support Center: Purification of Bodipy TR-X Labeled Proteins
This guide provides troubleshooting and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bodipy TR-X labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step after a labeling reaction?
The most crucial first step is to remove the unreacted, or "free," fluorescent dye from the protein-dye conjugate mixture.[1] Efficient removal of free dye is essential for accurate determination of the degree of labeling (DOL) and to prevent interference in downstream applications.[1]
Q2: Which purification method should I choose to separate the labeled protein from free dye?
The choice of method depends on the specific protein, the scale of the purification, and the available equipment. The most common methods are:
-
Size Exclusion Chromatography (SEC) / Desalting: This is the most widely used method for removing small molecules like free dyes from larger protein conjugates.[2][3] It separates molecules based on size.[4]
-
Dialysis/Buffer Exchange: A simple method for removing small molecules, but it can be time-consuming and may result in sample dilution.
-
Affinity Chromatography (AC): If your protein has an affinity tag (e.g., His-tag, GST-tag), this method can be used to specifically capture the protein (both labeled and unlabeled) while washing away the free dye.
-
Ion Exchange Chromatography (IEX): This method separates molecules based on charge. Since labeling with this compound can alter the surface charge of a protein, IEX can sometimes be used to separate the labeled protein from both free dye and unlabeled protein.
Q3: My this compound labeled protein appears to be aggregating. Why is this happening and what can I do?
Aggregation is a common issue with fluorescently labeled proteins, particularly with hydrophobic dyes like Bodipy.
-
Cause: Bodipy dyes are hydrophobic and can promote protein aggregation, especially at high labeling ratios where multiple dye molecules on a single protein can interact.
-
Solutions:
-
Optimize Labeling Ratio: Reduce the molar excess of the dye during the labeling reaction to achieve a lower, more optimal degree of labeling.
-
Buffer Optimization: Include additives in your buffer, such as mild non-ionic detergents (e.g., Tween-20, Triton X-100) or adjust the pH and salt concentration to improve protein solubility.
-
SEC Analysis: Use size exclusion chromatography to separate soluble, monomeric labeled protein from aggregates. Aggregates will elute from the column before the monomeric protein.
-
Q4: The fluorescence of my purified protein is very low. Does this mean the labeling failed?
Not necessarily. Low fluorescence can result from several factors:
-
Fluorescence Quenching: Attaching too many dye molecules to a single protein can lead to self-quenching, where the dyes interact and reduce the overall fluorescence signal. Determining the degree of labeling (DOL) can help diagnose this.
-
Environmental Effects: The local environment around the conjugated dye on the protein surface can sometimes quench its fluorescence.
-
Precipitation: The protein may have precipitated out of solution. Check for visible precipitate and quantify the protein concentration in the supernatant.
Purification Method Guides
Size Exclusion Chromatography (SEC) / Desalting
This is the most common method for removing free this compound dye post-labeling.
Q: What is the principle of SEC for purifying labeled proteins? A: SEC, also known as gel filtration, separates molecules based on their hydrodynamic size. The chromatography column is packed with porous beads. Large molecules (like the labeled protein) cannot enter the pores and travel quickly around the beads, eluting from the column first. Smaller molecules (like the free dye) enter the pores, taking a longer, more tortuous path, and therefore elute later.
Q: What is a standard protocol for removing free dye using a desalting column?
A: The following protocol is a general guideline for using commercially available spin or gravity-flow desalting columns (e.g., Zeba™, PD-10).
Experimental Protocol: Desalting Column Purification
-
Column Preparation: Remove the column's storage buffer by centrifugation (for spin columns) or by allowing the buffer to flow through (for gravity columns).
-
Equilibration: Wash the column with your desired final buffer (e.g., PBS). Pass 3-4 column volumes of this buffer through the resin to ensure the protein will be eluted into the correct buffer.
-
Sample Application: Apply your labeling reaction mixture (typically 100 µL to 2.5 mL, depending on the column size) to the center of the resin bed.
-
Elution (Spin Column): Place the column in a new collection tube and centrifuge according to the manufacturer's instructions to collect the purified, labeled protein.
-
Elution (Gravity Column): Allow the sample to fully enter the resin bed, then add your elution buffer and begin collecting fractions. The labeled protein will be in the first colored fractions to emerge. The free dye will elute later in subsequent fractions.
-
Analysis: Confirm the separation by checking the absorbance of the collected fractions at both the protein's absorbance wavelength (~280 nm) and the this compound absorbance maximum (~588 nm).
Workflow for Size Exclusion Chromatography
Caption: Workflow for purifying labeled proteins using SEC.
Troubleshooting SEC
| Issue | Possible Cause | Suggested Solution |
| Low Protein Recovery | Protein is adsorbing to the column resin. | Change the buffer pH or increase ionic strength. If the issue persists, try a column with a different resin material. |
| Free Dye in Protein Fraction | Column capacity exceeded. | Use a larger column or apply less sample volume. |
| Inappropriate pore size for the resin. | Ensure the resin's fractionation range is suitable for separating your protein from the small dye molecule. | |
| Protein is Diluted | This is an inherent property of SEC. | Use a spin desalting column for minimal dilution. Concentrate the sample after elution using a centrifugal filter unit. |
Ion Exchange Chromatography (IEX)
IEX can be used to separate labeled from unlabeled protein, as the dye alters the protein's net charge.
Q: How does IEX separate labeled proteins? A: IEX separates proteins based on their net surface charge, which is dependent on the buffer pH. Proteins bind to a charged resin, and are then eluted by increasing the concentration of salt in the buffer, which competes for binding to the resin. Since this compound dye may carry a charge or mask charged residues (like lysine), the labeled protein will have a different net charge than the unlabeled protein and the free dye, allowing for their separation.
Q: What is a general protocol for IEX purification?
A: This protocol requires an FPLC or similar chromatography system.
Experimental Protocol: Ion Exchange Chromatography
-
Column Selection:
-
If the buffer pH is above the protein's isoelectric point (pI), the protein is negatively charged and will bind to an anion exchanger (e.g., DEAE, Q).
-
If the buffer pH is below the protein's pI, the protein is positively charged and will bind to a cation exchanger (e.g., CM, SP).
-
-
Buffer Preparation:
-
Binding Buffer (Buffer A): Low ionic strength buffer (e.g., 20 mM Tris, pH 8.0).
-
Elution Buffer (Buffer B): Binding buffer containing high salt (e.g., 20 mM Tris, 1 M NaCl, pH 8.0).
-
-
Equilibration: Equilibrate the chosen column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the sample, which should be in or exchanged into the Binding Buffer. Collect the flow-through fraction.
-
Wash: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline to remove any unbound molecules.
-
Elution: Apply a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes) to elute the bound molecules. Proteins with a weaker charge will elute at lower salt concentrations, while more highly charged molecules will elute at higher salt concentrations.
-
Analysis: Analyze collected fractions using SDS-PAGE and UV-Vis spectroscopy to identify which peaks correspond to pure, labeled protein.
Workflow for Ion Exchange Chromatography
Caption: Workflow for purifying labeled proteins using IEX.
Troubleshooting IEX
| Issue | Possible Cause | Suggested Solution |
| Protein Does Not Bind | Incorrect column choice (anion vs. cation). | Verify the protein's pI and ensure the buffer pH is appropriate for binding. |
| Ionic strength of the sample is too high. | Desalt or dialyze the sample into the low-salt binding buffer before loading. | |
| Poor Separation | Elution gradient is too shallow or too steep. | Optimize the salt gradient to better resolve different species. |
| Labeled and unlabeled proteins have very similar charges. | IEX may not be suitable. Consider a different method like Hydrophobic Interaction Chromatography (HIC). |
Affinity Chromatography (AC)
This method is ideal if your protein has been engineered with an affinity tag.
Q: How can Affinity Chromatography be used for this purification? A: AC uses a specific binding interaction between the protein and a ligand immobilized on the chromatography resin. If your protein has a tag (like a polyhistidine or "His-tag"), it will bind specifically to the resin (e.g., Ni-NTA resin for His-tags). The unbound free dye and other contaminants can be washed away. The purified protein is then eluted by disrupting the specific interaction, for example, with a competitive molecule like imidazole.
Q: What is a typical protocol for purifying a His-tagged labeled protein?
A: This protocol outlines purification using a His-tag, one of the most common affinity tags.
Experimental Protocol: Affinity Chromatography (His-Tag)
-
Resin Preparation: Prepare the Ni-NTA resin according to the manufacturer's instructions, typically involving washing with water and then the binding buffer.
-
Buffer Preparation:
-
Binding Buffer: e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0. (Low imidazole reduces non-specific binding).
-
Wash Buffer: e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0. (Higher imidazole removes weakly bound contaminants).
-
Elution Buffer: e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.
-
-
Binding: Incubate the labeling reaction mixture with the prepared Ni-NTA resin in a tube or column to allow the His-tagged protein to bind.
-
Wash: Wash the resin extensively with Wash Buffer to remove the free dye and non-specifically bound proteins.
-
Elution: Add Elution Buffer to the resin to release the bound His-tagged protein. Collect the eluate.
-
Post-Elution Cleanup: The eluted protein will be in a high-imidazole buffer. This should be removed by a subsequent desalting step (SEC) or dialysis, exchanging the protein into a suitable final storage buffer.
Comparison of Common Affinity Tags
| Affinity Tag | Ligand | Common Elution Method | Notes |
| Polyhistidine (His-tag) | Ni²⁺ or Co²⁺ ions | Imidazole (competition) or low pH | Can be used under native or denaturing conditions. |
| GST (Glutathione-S-Transferase) | Immobilized Glutathione | Reduced Glutathione (competition) | GST is a large tag (26 kDa) that may need to be cleaved post-purification. |
| Strep-tag® II | Immobilized Strep-Tactin® | Desthiobiotin (competition) | Elution is gentle and reversible. |
Workflow for Affinity Chromatography
Caption: Workflow for purifying tagged proteins using AC.
Troubleshooting AC
| Issue | Possible Cause | Suggested Solution |
| Protein is in the Flow-Through | Affinity tag is inaccessible or misfolded. | Perform labeling and purification under denaturing conditions (if the protein can be refolded). |
| Binding conditions are incorrect. | Check the pH and composition of your binding buffer. Ensure no competing agents are present. | |
| High Amount of Contaminants Elute | Insufficient washing. | Increase the number of washes or the stringency of the wash buffer (e.g., by increasing the imidazole concentration slightly). |
| Protein Does Not Elute | Elution buffer is too weak. | Increase the concentration of the competing agent (e.g., imidazole) in the elution buffer. |
| Protein has precipitated on the column. | Try eluting under denaturing conditions or modify buffer components to increase solubility. |
References
Technical Support Center: Purification of Bodipy TR-X Labeled Proteins
This guide provides troubleshooting and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bodipy TR-X labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step after a labeling reaction?
The most crucial first step is to remove the unreacted, or "free," fluorescent dye from the protein-dye conjugate mixture.[1] Efficient removal of free dye is essential for accurate determination of the degree of labeling (DOL) and to prevent interference in downstream applications.[1]
Q2: Which purification method should I choose to separate the labeled protein from free dye?
The choice of method depends on the specific protein, the scale of the purification, and the available equipment. The most common methods are:
-
Size Exclusion Chromatography (SEC) / Desalting: This is the most widely used method for removing small molecules like free dyes from larger protein conjugates.[2][3] It separates molecules based on size.[4]
-
Dialysis/Buffer Exchange: A simple method for removing small molecules, but it can be time-consuming and may result in sample dilution.
-
Affinity Chromatography (AC): If your protein has an affinity tag (e.g., His-tag, GST-tag), this method can be used to specifically capture the protein (both labeled and unlabeled) while washing away the free dye.
-
Ion Exchange Chromatography (IEX): This method separates molecules based on charge. Since labeling with this compound can alter the surface charge of a protein, IEX can sometimes be used to separate the labeled protein from both free dye and unlabeled protein.
Q3: My this compound labeled protein appears to be aggregating. Why is this happening and what can I do?
Aggregation is a common issue with fluorescently labeled proteins, particularly with hydrophobic dyes like Bodipy.
-
Cause: Bodipy dyes are hydrophobic and can promote protein aggregation, especially at high labeling ratios where multiple dye molecules on a single protein can interact.
-
Solutions:
-
Optimize Labeling Ratio: Reduce the molar excess of the dye during the labeling reaction to achieve a lower, more optimal degree of labeling.
-
Buffer Optimization: Include additives in your buffer, such as mild non-ionic detergents (e.g., Tween-20, Triton X-100) or adjust the pH and salt concentration to improve protein solubility.
-
SEC Analysis: Use size exclusion chromatography to separate soluble, monomeric labeled protein from aggregates. Aggregates will elute from the column before the monomeric protein.
-
Q4: The fluorescence of my purified protein is very low. Does this mean the labeling failed?
Not necessarily. Low fluorescence can result from several factors:
-
Fluorescence Quenching: Attaching too many dye molecules to a single protein can lead to self-quenching, where the dyes interact and reduce the overall fluorescence signal. Determining the degree of labeling (DOL) can help diagnose this.
-
Environmental Effects: The local environment around the conjugated dye on the protein surface can sometimes quench its fluorescence.
-
Precipitation: The protein may have precipitated out of solution. Check for visible precipitate and quantify the protein concentration in the supernatant.
Purification Method Guides
Size Exclusion Chromatography (SEC) / Desalting
This is the most common method for removing free this compound dye post-labeling.
Q: What is the principle of SEC for purifying labeled proteins? A: SEC, also known as gel filtration, separates molecules based on their hydrodynamic size. The chromatography column is packed with porous beads. Large molecules (like the labeled protein) cannot enter the pores and travel quickly around the beads, eluting from the column first. Smaller molecules (like the free dye) enter the pores, taking a longer, more tortuous path, and therefore elute later.
Q: What is a standard protocol for removing free dye using a desalting column?
A: The following protocol is a general guideline for using commercially available spin or gravity-flow desalting columns (e.g., Zeba™, PD-10).
Experimental Protocol: Desalting Column Purification
-
Column Preparation: Remove the column's storage buffer by centrifugation (for spin columns) or by allowing the buffer to flow through (for gravity columns).
-
Equilibration: Wash the column with your desired final buffer (e.g., PBS). Pass 3-4 column volumes of this buffer through the resin to ensure the protein will be eluted into the correct buffer.
-
Sample Application: Apply your labeling reaction mixture (typically 100 µL to 2.5 mL, depending on the column size) to the center of the resin bed.
-
Elution (Spin Column): Place the column in a new collection tube and centrifuge according to the manufacturer's instructions to collect the purified, labeled protein.
-
Elution (Gravity Column): Allow the sample to fully enter the resin bed, then add your elution buffer and begin collecting fractions. The labeled protein will be in the first colored fractions to emerge. The free dye will elute later in subsequent fractions.
-
Analysis: Confirm the separation by checking the absorbance of the collected fractions at both the protein's absorbance wavelength (~280 nm) and the this compound absorbance maximum (~588 nm).
Workflow for Size Exclusion Chromatography
Caption: Workflow for purifying labeled proteins using SEC.
Troubleshooting SEC
| Issue | Possible Cause | Suggested Solution |
| Low Protein Recovery | Protein is adsorbing to the column resin. | Change the buffer pH or increase ionic strength. If the issue persists, try a column with a different resin material. |
| Free Dye in Protein Fraction | Column capacity exceeded. | Use a larger column or apply less sample volume. |
| Inappropriate pore size for the resin. | Ensure the resin's fractionation range is suitable for separating your protein from the small dye molecule. | |
| Protein is Diluted | This is an inherent property of SEC. | Use a spin desalting column for minimal dilution. Concentrate the sample after elution using a centrifugal filter unit. |
Ion Exchange Chromatography (IEX)
IEX can be used to separate labeled from unlabeled protein, as the dye alters the protein's net charge.
Q: How does IEX separate labeled proteins? A: IEX separates proteins based on their net surface charge, which is dependent on the buffer pH. Proteins bind to a charged resin, and are then eluted by increasing the concentration of salt in the buffer, which competes for binding to the resin. Since this compound dye may carry a charge or mask charged residues (like lysine), the labeled protein will have a different net charge than the unlabeled protein and the free dye, allowing for their separation.
Q: What is a general protocol for IEX purification?
A: This protocol requires an FPLC or similar chromatography system.
Experimental Protocol: Ion Exchange Chromatography
-
Column Selection:
-
If the buffer pH is above the protein's isoelectric point (pI), the protein is negatively charged and will bind to an anion exchanger (e.g., DEAE, Q).
-
If the buffer pH is below the protein's pI, the protein is positively charged and will bind to a cation exchanger (e.g., CM, SP).
-
-
Buffer Preparation:
-
Binding Buffer (Buffer A): Low ionic strength buffer (e.g., 20 mM Tris, pH 8.0).
-
Elution Buffer (Buffer B): Binding buffer containing high salt (e.g., 20 mM Tris, 1 M NaCl, pH 8.0).
-
-
Equilibration: Equilibrate the chosen column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the sample, which should be in or exchanged into the Binding Buffer. Collect the flow-through fraction.
-
Wash: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline to remove any unbound molecules.
-
Elution: Apply a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes) to elute the bound molecules. Proteins with a weaker charge will elute at lower salt concentrations, while more highly charged molecules will elute at higher salt concentrations.
-
Analysis: Analyze collected fractions using SDS-PAGE and UV-Vis spectroscopy to identify which peaks correspond to pure, labeled protein.
Workflow for Ion Exchange Chromatography
Caption: Workflow for purifying labeled proteins using IEX.
Troubleshooting IEX
| Issue | Possible Cause | Suggested Solution |
| Protein Does Not Bind | Incorrect column choice (anion vs. cation). | Verify the protein's pI and ensure the buffer pH is appropriate for binding. |
| Ionic strength of the sample is too high. | Desalt or dialyze the sample into the low-salt binding buffer before loading. | |
| Poor Separation | Elution gradient is too shallow or too steep. | Optimize the salt gradient to better resolve different species. |
| Labeled and unlabeled proteins have very similar charges. | IEX may not be suitable. Consider a different method like Hydrophobic Interaction Chromatography (HIC). |
Affinity Chromatography (AC)
This method is ideal if your protein has been engineered with an affinity tag.
Q: How can Affinity Chromatography be used for this purification? A: AC uses a specific binding interaction between the protein and a ligand immobilized on the chromatography resin. If your protein has a tag (like a polyhistidine or "His-tag"), it will bind specifically to the resin (e.g., Ni-NTA resin for His-tags). The unbound free dye and other contaminants can be washed away. The purified protein is then eluted by disrupting the specific interaction, for example, with a competitive molecule like imidazole.
Q: What is a typical protocol for purifying a His-tagged labeled protein?
A: This protocol outlines purification using a His-tag, one of the most common affinity tags.
Experimental Protocol: Affinity Chromatography (His-Tag)
-
Resin Preparation: Prepare the Ni-NTA resin according to the manufacturer's instructions, typically involving washing with water and then the binding buffer.
-
Buffer Preparation:
-
Binding Buffer: e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0. (Low imidazole reduces non-specific binding).
-
Wash Buffer: e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0. (Higher imidazole removes weakly bound contaminants).
-
Elution Buffer: e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.
-
-
Binding: Incubate the labeling reaction mixture with the prepared Ni-NTA resin in a tube or column to allow the His-tagged protein to bind.
-
Wash: Wash the resin extensively with Wash Buffer to remove the free dye and non-specifically bound proteins.
-
Elution: Add Elution Buffer to the resin to release the bound His-tagged protein. Collect the eluate.
-
Post-Elution Cleanup: The eluted protein will be in a high-imidazole buffer. This should be removed by a subsequent desalting step (SEC) or dialysis, exchanging the protein into a suitable final storage buffer.
Comparison of Common Affinity Tags
| Affinity Tag | Ligand | Common Elution Method | Notes |
| Polyhistidine (His-tag) | Ni²⁺ or Co²⁺ ions | Imidazole (competition) or low pH | Can be used under native or denaturing conditions. |
| GST (Glutathione-S-Transferase) | Immobilized Glutathione | Reduced Glutathione (competition) | GST is a large tag (26 kDa) that may need to be cleaved post-purification. |
| Strep-tag® II | Immobilized Strep-Tactin® | Desthiobiotin (competition) | Elution is gentle and reversible. |
Workflow for Affinity Chromatography
Caption: Workflow for purifying tagged proteins using AC.
Troubleshooting AC
| Issue | Possible Cause | Suggested Solution |
| Protein is in the Flow-Through | Affinity tag is inaccessible or misfolded. | Perform labeling and purification under denaturing conditions (if the protein can be refolded). |
| Binding conditions are incorrect. | Check the pH and composition of your binding buffer. Ensure no competing agents are present. | |
| High Amount of Contaminants Elute | Insufficient washing. | Increase the number of washes or the stringency of the wash buffer (e.g., by increasing the imidazole concentration slightly). |
| Protein Does Not Elute | Elution buffer is too weak. | Increase the concentration of the competing agent (e.g., imidazole) in the elution buffer. |
| Protein has precipitated on the column. | Try eluting under denaturing conditions or modify buffer components to increase solubility. |
References
Technical Support Center: Bodipy TR-X Spectral Bleed-Through
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address spectral bleed-through issues when using Bodipy TR-X in multi-color imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral bleed-through, and why can it be an issue with this compound?
A1: Spectral bleed-through, also known as crosstalk, is the phenomenon where the fluorescence emission of one fluorophore is detected in the filter set or channel intended for another fluorophore.[1] This occurs because fluorophores often have broad emission spectra. This compound, a red fluorescent dye, can sometimes exhibit spectral bleed-through into the green channel (e.g., for GFP or Alexa Fluor 488) or be susceptible to bleed-through from far-red dyes (e.g., Cy5) if the filter sets are not optimal. This can lead to false-positive signals and inaccurate colocalization analysis.
Q2: How can I determine if the signal in my green channel is genuine or a result of bleed-through from this compound?
A2: The most effective way to identify spectral bleed-through is by preparing and imaging single-stain controls.[2] This involves preparing a sample stained only with this compound and imaging it through both the red and green channels. Any signal detected in the green channel in this single-stain control is indicative of bleed-through from this compound. Conversely, a sample stained only with your green fluorophore should be imaged under both channels to assess its bleed-through into the red channel.
Q3: What are the key spectral characteristics of this compound and common fluorophores it is paired with?
A3: Understanding the excitation and emission spectra of your chosen fluorophores is crucial for designing a multi-color imaging experiment with minimal bleed-through. The spectral properties of this compound and commonly used green and far-red fluorophores are summarized below.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| This compound | ~588[3] | ~616[3] |
| GFP (EGFP) | ~488[4] | ~509 |
| Alexa Fluor 488 | ~499 | ~520 |
| Cy5 | ~651 | ~670 |
| Alexa Fluor 647 | ~650 | ~671 |
Q4: What experimental adjustments can I make to minimize this compound bleed-through?
A4: Several experimental parameters can be optimized to reduce spectral bleed-through:
-
Filter Set Selection: Use narrow bandpass emission filters that are specifically designed for your fluorophores. For this compound, a filter set with an excitation around 580-590 nm and an emission filter that cuts off before the emission tail extends into the green channel is recommended.
-
Sequential Imaging: Instead of capturing all channels simultaneously, acquire images for each fluorophore sequentially. This involves exciting with one laser line and detecting the corresponding emission before moving to the next laser line and detector. This is a highly effective method to eliminate bleed-through.
-
Lower Fluorophore Concentration: High concentrations of fluorophores can exacerbate bleed-through. Titrate your antibody or dye concentrations to the lowest level that still provides a good signal-to-noise ratio.
-
Adjust Laser Power and Detector Gain: Use the minimum necessary laser power for excitation and adjust the detector gain accordingly. Over-saturating the signal in one channel increases the likelihood of bleed-through into another.
Q5: How can I computationally correct for this compound bleed-through after image acquisition?
A5: If experimental optimization is insufficient to eliminate bleed-through, computational methods like spectral unmixing can be employed. This process uses the spectral information from your single-stain controls to mathematically separate the mixed signals in your multi-color image. Software packages like ImageJ/Fiji and commercial microscope software (e.g., Zeiss ZEN, Leica LAS X) have plugins or built-in tools for spectral unmixing.
Experimental Protocols & Troubleshooting Workflows
Protocol 1: Preparing and Imaging Single-Stain Controls
This protocol outlines the essential steps for preparing and imaging single-stain controls to assess spectral bleed-through.
Troubleshooting Logic for Spectral Bleed-Through
This diagram illustrates a logical workflow for troubleshooting and mitigating spectral bleed-through from this compound.
Protocol 2: Basic Spectral Unmixing in ImageJ/Fiji
This protocol provides a simplified workflow for performing spectral unmixing using an ImageJ/Fiji plugin, assuming you have already acquired images of your single-stain controls.
References
Technical Support Center: Bodipy TR-X Spectral Bleed-Through
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address spectral bleed-through issues when using Bodipy TR-X in multi-color imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral bleed-through, and why can it be an issue with this compound?
A1: Spectral bleed-through, also known as crosstalk, is the phenomenon where the fluorescence emission of one fluorophore is detected in the filter set or channel intended for another fluorophore.[1] This occurs because fluorophores often have broad emission spectra. This compound, a red fluorescent dye, can sometimes exhibit spectral bleed-through into the green channel (e.g., for GFP or Alexa Fluor 488) or be susceptible to bleed-through from far-red dyes (e.g., Cy5) if the filter sets are not optimal. This can lead to false-positive signals and inaccurate colocalization analysis.
Q2: How can I determine if the signal in my green channel is genuine or a result of bleed-through from this compound?
A2: The most effective way to identify spectral bleed-through is by preparing and imaging single-stain controls.[2] This involves preparing a sample stained only with this compound and imaging it through both the red and green channels. Any signal detected in the green channel in this single-stain control is indicative of bleed-through from this compound. Conversely, a sample stained only with your green fluorophore should be imaged under both channels to assess its bleed-through into the red channel.
Q3: What are the key spectral characteristics of this compound and common fluorophores it is paired with?
A3: Understanding the excitation and emission spectra of your chosen fluorophores is crucial for designing a multi-color imaging experiment with minimal bleed-through. The spectral properties of this compound and commonly used green and far-red fluorophores are summarized below.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| This compound | ~588[3] | ~616[3] |
| GFP (EGFP) | ~488[4] | ~509 |
| Alexa Fluor 488 | ~499 | ~520 |
| Cy5 | ~651 | ~670 |
| Alexa Fluor 647 | ~650 | ~671 |
Q4: What experimental adjustments can I make to minimize this compound bleed-through?
A4: Several experimental parameters can be optimized to reduce spectral bleed-through:
-
Filter Set Selection: Use narrow bandpass emission filters that are specifically designed for your fluorophores. For this compound, a filter set with an excitation around 580-590 nm and an emission filter that cuts off before the emission tail extends into the green channel is recommended.
-
Sequential Imaging: Instead of capturing all channels simultaneously, acquire images for each fluorophore sequentially. This involves exciting with one laser line and detecting the corresponding emission before moving to the next laser line and detector. This is a highly effective method to eliminate bleed-through.
-
Lower Fluorophore Concentration: High concentrations of fluorophores can exacerbate bleed-through. Titrate your antibody or dye concentrations to the lowest level that still provides a good signal-to-noise ratio.
-
Adjust Laser Power and Detector Gain: Use the minimum necessary laser power for excitation and adjust the detector gain accordingly. Over-saturating the signal in one channel increases the likelihood of bleed-through into another.
Q5: How can I computationally correct for this compound bleed-through after image acquisition?
A5: If experimental optimization is insufficient to eliminate bleed-through, computational methods like spectral unmixing can be employed. This process uses the spectral information from your single-stain controls to mathematically separate the mixed signals in your multi-color image. Software packages like ImageJ/Fiji and commercial microscope software (e.g., Zeiss ZEN, Leica LAS X) have plugins or built-in tools for spectral unmixing.
Experimental Protocols & Troubleshooting Workflows
Protocol 1: Preparing and Imaging Single-Stain Controls
This protocol outlines the essential steps for preparing and imaging single-stain controls to assess spectral bleed-through.
Troubleshooting Logic for Spectral Bleed-Through
This diagram illustrates a logical workflow for troubleshooting and mitigating spectral bleed-through from this compound.
Protocol 2: Basic Spectral Unmixing in ImageJ/Fiji
This protocol provides a simplified workflow for performing spectral unmixing using an ImageJ/Fiji plugin, assuming you have already acquired images of your single-stain controls.
References
Bodipy TR-X Dye: A Technical Guide to Fixative Compatibility
Welcome to the Technical Support Center for Bodipy TR-X dye. This guide provides detailed information for researchers, scientists, and drug development professionals on the compatibility of this compound with various fixatives. Below you will find troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your staining procedures and achieve reliable, high-quality fluorescence imaging results.
Fixative Compatibility at a Glance
The choice of fixative is a critical step in immunofluorescence protocols, as it can significantly impact the fluorescence signal and structural integrity of the cellular components being investigated. The following table summarizes the compatibility of this compound dye with common fixatives.
| Fixative | Recommended Concentration | Incubation Time | Advantages | Potential Issues |
| Paraformaldehyde (PFA) | 2% - 4% in PBS | 10 - 20 minutes at RT | Good preservation of cellular morphology.[][2] | Can sometimes lead to inconsistent labeling.[2] Thorough washing is required to remove residual fixative that may interfere with the signal.[][] |
| Glutaraldehyde | 0.1% - 1% in PBS | 10 - 15 minutes at RT | Strong cross-linking agent, excellent for preserving ultrastructure. | Can induce significant autofluorescence, potentially masking the this compound signal. |
| Methanol (ice-cold) | 100% | 5 - 10 minutes at -20°C | Permeabilizes cells while fixing. | Can cause cell shrinkage and alter morphology. May extract lipids, potentially affecting the staining of lipophilic structures. Not recommended for membrane-associated targets. |
Experimental Workflow for this compound Staining with Different Fixatives
The following diagram illustrates a typical workflow for staining cells with this compound dye using different fixation methods.
Caption: Experimental workflow for this compound staining with various fixatives.
Detailed Experimental Protocols
Protocol 1: Staining of Paraformaldehyde-Fixed Cells
This protocol is recommended for most applications and provides a good balance between signal preservation and morphological integrity.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (methanol-free is recommended to avoid delipidation)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
This compound working solution (e.g., 1-5 µM in a suitable solvent like DMSO, diluted in PBS)
-
Antifade mounting medium
Procedure:
-
Wash: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each to remove residual PFA.
-
Permeabilization (Optional): If staining intracellular targets, incubate with a permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Add blocking buffer and incubate for 30 minutes at room temperature to reduce non-specific binding.
-
Staining: Remove the blocking buffer and add the this compound working solution. Incubate for 20-60 minutes at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission: ~588/616 nm).
Troubleshooting Guide
This section addresses common issues encountered during the staining of fixed cells with this compound.
Signaling Pathway of Common Staining Problems
Caption: Troubleshooting pathway for common this compound staining issues.
Frequently Asked Questions (FAQs)
Q1: Can I use this compound on cells fixed with a different protocol?
A1: Yes, this compound is compatible with various fixation methods. However, it is crucial to optimize the staining protocol for your specific fixative to ensure optimal signal and minimize artifacts. For instance, when using methanol fixation, permeabilization steps are generally not required. With glutaraldehyde, be mindful of potential autofluorescence and consider using a quenching agent if necessary.
Q2: My this compound signal is very weak after fixation. What could be the cause?
A2: Weak signal after fixation can be due to several factors. Firstly, the fixative itself might be quenching the fluorescence. This can sometimes be mitigated by reducing the fixation time or concentration. Secondly, ensure that the dye concentration is optimal; you may need to increase it for fixed cells compared to live-cell staining. Lastly, excessive exposure to light during the staining and imaging process can lead to photobleaching. Always handle the stained samples in the dark and use an antifade mounting medium.
Q3: I am observing high background fluorescence in my images. How can I reduce it?
A3: High background is a common issue and can often be resolved with a few adjustments. Ensure you are using the recommended concentration of this compound, as excessively high concentrations can lead to non-specific binding. Thorough washing after both fixation and staining is critical to remove unbound dye and residual fixative. Additionally, preparing a fresh working solution of the dye for each experiment can help prevent issues with dye aggregation, which can contribute to background fluorescence.
Q4: Is permeabilization necessary when using this compound on fixed cells?
A4: The need for permeabilization depends on the fixation method and the cellular target. If you are using a fixative like paraformaldehyde or glutaraldehyde and your target is intracellular, a permeabilization step with a detergent like Triton X-100 is generally required to allow the dye to access its target. However, if you are using methanol for fixation, it also acts as a permeabilizing agent, so a separate permeabilization step is usually unnecessary. Be aware that detergents can extract lipids, which may affect the staining of certain structures.
Q5: Can I perform immunostaining in combination with this compound staining?
A5: Yes, this compound can be used in combination with immunostaining. It is generally recommended to perform the immunostaining protocol first, including fixation, permeabilization, blocking, and primary and secondary antibody incubations. The this compound staining can then be performed as the final step before mounting. Ensure that the fluorescence spectra of this compound and the fluorophore on your secondary antibody are compatible and can be distinguished by your imaging system.
References
Bodipy TR-X Dye: A Technical Guide to Fixative Compatibility
Welcome to the Technical Support Center for Bodipy TR-X dye. This guide provides detailed information for researchers, scientists, and drug development professionals on the compatibility of this compound with various fixatives. Below you will find troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your staining procedures and achieve reliable, high-quality fluorescence imaging results.
Fixative Compatibility at a Glance
The choice of fixative is a critical step in immunofluorescence protocols, as it can significantly impact the fluorescence signal and structural integrity of the cellular components being investigated. The following table summarizes the compatibility of this compound dye with common fixatives.
| Fixative | Recommended Concentration | Incubation Time | Advantages | Potential Issues |
| Paraformaldehyde (PFA) | 2% - 4% in PBS | 10 - 20 minutes at RT | Good preservation of cellular morphology.[][2] | Can sometimes lead to inconsistent labeling.[2] Thorough washing is required to remove residual fixative that may interfere with the signal.[][] |
| Glutaraldehyde | 0.1% - 1% in PBS | 10 - 15 minutes at RT | Strong cross-linking agent, excellent for preserving ultrastructure. | Can induce significant autofluorescence, potentially masking the this compound signal. |
| Methanol (ice-cold) | 100% | 5 - 10 minutes at -20°C | Permeabilizes cells while fixing. | Can cause cell shrinkage and alter morphology. May extract lipids, potentially affecting the staining of lipophilic structures. Not recommended for membrane-associated targets. |
Experimental Workflow for this compound Staining with Different Fixatives
The following diagram illustrates a typical workflow for staining cells with this compound dye using different fixation methods.
Caption: Experimental workflow for this compound staining with various fixatives.
Detailed Experimental Protocols
Protocol 1: Staining of Paraformaldehyde-Fixed Cells
This protocol is recommended for most applications and provides a good balance between signal preservation and morphological integrity.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (methanol-free is recommended to avoid delipidation)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
This compound working solution (e.g., 1-5 µM in a suitable solvent like DMSO, diluted in PBS)
-
Antifade mounting medium
Procedure:
-
Wash: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each to remove residual PFA.
-
Permeabilization (Optional): If staining intracellular targets, incubate with a permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Add blocking buffer and incubate for 30 minutes at room temperature to reduce non-specific binding.
-
Staining: Remove the blocking buffer and add the this compound working solution. Incubate for 20-60 minutes at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission: ~588/616 nm).
Troubleshooting Guide
This section addresses common issues encountered during the staining of fixed cells with this compound.
Signaling Pathway of Common Staining Problems
Caption: Troubleshooting pathway for common this compound staining issues.
Frequently Asked Questions (FAQs)
Q1: Can I use this compound on cells fixed with a different protocol?
A1: Yes, this compound is compatible with various fixation methods. However, it is crucial to optimize the staining protocol for your specific fixative to ensure optimal signal and minimize artifacts. For instance, when using methanol fixation, permeabilization steps are generally not required. With glutaraldehyde, be mindful of potential autofluorescence and consider using a quenching agent if necessary.
Q2: My this compound signal is very weak after fixation. What could be the cause?
A2: Weak signal after fixation can be due to several factors. Firstly, the fixative itself might be quenching the fluorescence. This can sometimes be mitigated by reducing the fixation time or concentration. Secondly, ensure that the dye concentration is optimal; you may need to increase it for fixed cells compared to live-cell staining. Lastly, excessive exposure to light during the staining and imaging process can lead to photobleaching. Always handle the stained samples in the dark and use an antifade mounting medium.
Q3: I am observing high background fluorescence in my images. How can I reduce it?
A3: High background is a common issue and can often be resolved with a few adjustments. Ensure you are using the recommended concentration of this compound, as excessively high concentrations can lead to non-specific binding. Thorough washing after both fixation and staining is critical to remove unbound dye and residual fixative. Additionally, preparing a fresh working solution of the dye for each experiment can help prevent issues with dye aggregation, which can contribute to background fluorescence.
Q4: Is permeabilization necessary when using this compound on fixed cells?
A4: The need for permeabilization depends on the fixation method and the cellular target. If you are using a fixative like paraformaldehyde or glutaraldehyde and your target is intracellular, a permeabilization step with a detergent like Triton X-100 is generally required to allow the dye to access its target. However, if you are using methanol for fixation, it also acts as a permeabilizing agent, so a separate permeabilization step is usually unnecessary. Be aware that detergents can extract lipids, which may affect the staining of certain structures.
Q5: Can I perform immunostaining in combination with this compound staining?
A5: Yes, this compound can be used in combination with immunostaining. It is generally recommended to perform the immunostaining protocol first, including fixation, permeabilization, blocking, and primary and secondary antibody incubations. The this compound staining can then be performed as the final step before mounting. Ensure that the fluorescence spectra of this compound and the fluorophore on your secondary antibody are compatible and can be distinguished by your imaging system.
References
Bodipy TR-X Technical Support Center: Troubleshooting Solubility and Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Bodipy TR-X, particularly concerning its solubility in aqueous buffers. Detailed experimental protocols and visual guides are included to facilitate seamless integration of this versatile fluorophore into your research.
I. FAQs: Understanding this compound Solubility
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a red fluorescent dye belonging to the Bodipy family, known for their bright, photostable fluorescence. It is often supplied as an amine-reactive N-hydroxysuccinimidyl (NHS) ester for labeling proteins, antibodies, and other biomolecules.[1][2] The core structure of Bodipy dyes is inherently hydrophobic, leading to poor solubility in water and aqueous buffers like Phosphate-Buffered Saline (PBS).[][] This can result in aggregation and precipitation of the dye, impacting labeling efficiency and causing background noise in imaging experiments.
Q2: How should I prepare a stock solution of this compound NHS ester?
This compound NHS ester should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare a concentrated stock solution.[5] A typical stock solution concentration is 1-10 mM. For example, a product data sheet for this compound NHS Ester indicates a solubility of 2 mg/mL in DMSO.
Q3: What happens when I add the this compound stock solution to my aqueous buffer?
When the organic stock solution of this compound is added to an aqueous buffer, the dye can precipitate or form aggregates due to its hydrophobic nature. This is a common issue and a primary challenge in using Bodipy dyes in biological experiments.
Q4: How can I minimize precipitation and aggregation of this compound in my working solution?
To minimize precipitation, it is crucial to add the this compound stock solution to the aqueous buffer with vigorous vortexing or mixing. This helps to rapidly disperse the dye molecules and reduce the formation of large aggregates. It is also recommended to use the working solution immediately after preparation.
II. Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding this compound stock to the aqueous buffer. | The concentration of this compound in the final working solution is too high, exceeding its solubility limit in the aqueous buffer. | - Reduce the final concentration of this compound in your working solution. - Ensure vigorous vortexing while adding the dye stock to the buffer. - Consider using a buffer with a small percentage of an organic co-solvent, if compatible with your experiment. |
| Low labeling efficiency of my protein/antibody. | - Hydrolysis of the NHS ester: The NHS ester is moisture-sensitive and can hydrolyze in the presence of water, rendering it unreactive towards amines. - Suboptimal pH: The reaction between the NHS ester and primary amines is most efficient at a pH of 8.0-9.0. - Presence of primary amines in the buffer: Buffers like Tris or glycine contain primary amines that compete with your target molecule for the dye. - Low protein concentration: Protein concentrations below 2 mg/mL can lead to reduced labeling efficiency. | - Use fresh, anhydrous DMSO or DMF to prepare the this compound stock solution. - Ensure your reaction buffer has a pH between 8.0 and 9.0. A 0.1 M sodium bicarbonate buffer is commonly used. - Use an amine-free buffer such as PBS or sodium bicarbonate. - Increase the concentration of your protein in the labeling reaction. |
| The fluorescence of my this compound labeled conjugate is weak or quenched. | - High degree of labeling (DOL): Over-labeling a protein can lead to self-quenching of the fluorophores. - Aggregation of the conjugate: Aggregated proteins can bring the dye molecules into close proximity, causing quenching. - Interaction with specific amino acids: Proximity to certain amino acids, like guanosine, can quench Bodipy fluorescence. | - Optimize the molar ratio of dye to protein in the labeling reaction to achieve a lower DOL. - Purify the conjugate thoroughly to remove any aggregates. - If possible, use a spacer arm between the dye and the molecule to reduce interactions. This compound contains a seven-atom aminohexanoyl ('X') spacer to help mitigate this. |
| High background fluorescence in my imaging experiment. | - Unbound dye: Free, unreacted this compound can bind non-specifically to cells or surfaces. - Precipitated dye: Aggregates of the dye can appear as bright, punctate background signals. | - Ensure thorough removal of unreacted dye after the labeling reaction through dialysis or size-exclusion chromatography. - Centrifuge your working solution before use to pellet any precipitates. - Perform adequate washing steps in your staining protocol. |
III. Quantitative Data Summary
| Solvent | Solubility/Working Concentration | Notes |
| DMSO | 2 mg/mL | Recommended for preparing stock solutions. |
| DMF | Soluble | Alternative solvent for stock solutions. |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Working concentrations are typically in the low micromolar (µM) range (e.g., 0.1-10 µM for cell staining). |
Hydrolysis of this compound NHS Ester:
| pH | Temperature | Half-life of Hydrolysis |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
IV. Key Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound NHS Ester
This protocol provides a general guideline for labeling proteins with amine-reactive this compound NHS ester. Optimization may be required for specific proteins.
Materials:
-
This compound NHS Ester
-
Anhydrous DMSO or DMF
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Prepare Protein Solution: Dissolve your protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized (start with a 10- to 20-fold molar excess of the dye).
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column or dialysis.
Caption: Workflow for labeling a protein with this compound NHS ester.
Protocol 2: Immunofluorescence Staining with a this compound Labeled Antibody
This protocol outlines the general steps for using a directly conjugated this compound antibody for immunofluorescence.
Materials:
-
Cells grown on coverslips
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
This compound labeled primary antibody
-
Mounting medium
Procedure:
-
Fixation: Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific binding sites by incubating the cells in blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the this compound labeled primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission maxima: ~588/616 nm).
Caption: Workflow for direct immunofluorescence using a this compound labeled antibody.
V. Signaling Pathways and Experimental Workflows
Visualizing G-Protein Coupled Receptor (GPCR) Trafficking
This compound labeled ligands or antibodies can be used to study the dynamic trafficking of GPCRs, a crucial aspect of their signaling function. Upon activation, many GPCRs are internalized into endosomes and are either recycled back to the plasma membrane or targeted for degradation.
Caption: Visualizing GPCR trafficking with a this compound labeled ligand.
Förster Resonance Energy Transfer (FRET) Imaging
This compound can serve as an acceptor fluorophore in FRET-based assays to study molecular interactions. When a donor fluorophore (e.g., a green fluorescent protein, GFP) is in close proximity (1-10 nm) to this compound, energy from the excited donor can be transferred to the acceptor, leading to quenching of the donor's fluorescence and emission from the acceptor.
Caption: Principle of FRET using a donor and this compound as an acceptor.
References
Bodipy TR-X Technical Support Center: Troubleshooting Solubility and Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Bodipy TR-X, particularly concerning its solubility in aqueous buffers. Detailed experimental protocols and visual guides are included to facilitate seamless integration of this versatile fluorophore into your research.
I. FAQs: Understanding this compound Solubility
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a red fluorescent dye belonging to the Bodipy family, known for their bright, photostable fluorescence. It is often supplied as an amine-reactive N-hydroxysuccinimidyl (NHS) ester for labeling proteins, antibodies, and other biomolecules.[1][2] The core structure of Bodipy dyes is inherently hydrophobic, leading to poor solubility in water and aqueous buffers like Phosphate-Buffered Saline (PBS).[][] This can result in aggregation and precipitation of the dye, impacting labeling efficiency and causing background noise in imaging experiments.
Q2: How should I prepare a stock solution of this compound NHS ester?
This compound NHS ester should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare a concentrated stock solution.[5] A typical stock solution concentration is 1-10 mM. For example, a product data sheet for this compound NHS Ester indicates a solubility of 2 mg/mL in DMSO.
Q3: What happens when I add the this compound stock solution to my aqueous buffer?
When the organic stock solution of this compound is added to an aqueous buffer, the dye can precipitate or form aggregates due to its hydrophobic nature. This is a common issue and a primary challenge in using Bodipy dyes in biological experiments.
Q4: How can I minimize precipitation and aggregation of this compound in my working solution?
To minimize precipitation, it is crucial to add the this compound stock solution to the aqueous buffer with vigorous vortexing or mixing. This helps to rapidly disperse the dye molecules and reduce the formation of large aggregates. It is also recommended to use the working solution immediately after preparation.
II. Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding this compound stock to the aqueous buffer. | The concentration of this compound in the final working solution is too high, exceeding its solubility limit in the aqueous buffer. | - Reduce the final concentration of this compound in your working solution. - Ensure vigorous vortexing while adding the dye stock to the buffer. - Consider using a buffer with a small percentage of an organic co-solvent, if compatible with your experiment. |
| Low labeling efficiency of my protein/antibody. | - Hydrolysis of the NHS ester: The NHS ester is moisture-sensitive and can hydrolyze in the presence of water, rendering it unreactive towards amines. - Suboptimal pH: The reaction between the NHS ester and primary amines is most efficient at a pH of 8.0-9.0. - Presence of primary amines in the buffer: Buffers like Tris or glycine contain primary amines that compete with your target molecule for the dye. - Low protein concentration: Protein concentrations below 2 mg/mL can lead to reduced labeling efficiency. | - Use fresh, anhydrous DMSO or DMF to prepare the this compound stock solution. - Ensure your reaction buffer has a pH between 8.0 and 9.0. A 0.1 M sodium bicarbonate buffer is commonly used. - Use an amine-free buffer such as PBS or sodium bicarbonate. - Increase the concentration of your protein in the labeling reaction. |
| The fluorescence of my this compound labeled conjugate is weak or quenched. | - High degree of labeling (DOL): Over-labeling a protein can lead to self-quenching of the fluorophores. - Aggregation of the conjugate: Aggregated proteins can bring the dye molecules into close proximity, causing quenching. - Interaction with specific amino acids: Proximity to certain amino acids, like guanosine, can quench Bodipy fluorescence. | - Optimize the molar ratio of dye to protein in the labeling reaction to achieve a lower DOL. - Purify the conjugate thoroughly to remove any aggregates. - If possible, use a spacer arm between the dye and the molecule to reduce interactions. This compound contains a seven-atom aminohexanoyl ('X') spacer to help mitigate this. |
| High background fluorescence in my imaging experiment. | - Unbound dye: Free, unreacted this compound can bind non-specifically to cells or surfaces. - Precipitated dye: Aggregates of the dye can appear as bright, punctate background signals. | - Ensure thorough removal of unreacted dye after the labeling reaction through dialysis or size-exclusion chromatography. - Centrifuge your working solution before use to pellet any precipitates. - Perform adequate washing steps in your staining protocol. |
III. Quantitative Data Summary
| Solvent | Solubility/Working Concentration | Notes |
| DMSO | 2 mg/mL | Recommended for preparing stock solutions. |
| DMF | Soluble | Alternative solvent for stock solutions. |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Working concentrations are typically in the low micromolar (µM) range (e.g., 0.1-10 µM for cell staining). |
Hydrolysis of this compound NHS Ester:
| pH | Temperature | Half-life of Hydrolysis |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
IV. Key Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound NHS Ester
This protocol provides a general guideline for labeling proteins with amine-reactive this compound NHS ester. Optimization may be required for specific proteins.
Materials:
-
This compound NHS Ester
-
Anhydrous DMSO or DMF
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Prepare Protein Solution: Dissolve your protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized (start with a 10- to 20-fold molar excess of the dye).
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column or dialysis.
Caption: Workflow for labeling a protein with this compound NHS ester.
Protocol 2: Immunofluorescence Staining with a this compound Labeled Antibody
This protocol outlines the general steps for using a directly conjugated this compound antibody for immunofluorescence.
Materials:
-
Cells grown on coverslips
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
This compound labeled primary antibody
-
Mounting medium
Procedure:
-
Fixation: Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific binding sites by incubating the cells in blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the this compound labeled primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission maxima: ~588/616 nm).
Caption: Workflow for direct immunofluorescence using a this compound labeled antibody.
V. Signaling Pathways and Experimental Workflows
Visualizing G-Protein Coupled Receptor (GPCR) Trafficking
This compound labeled ligands or antibodies can be used to study the dynamic trafficking of GPCRs, a crucial aspect of their signaling function. Upon activation, many GPCRs are internalized into endosomes and are either recycled back to the plasma membrane or targeted for degradation.
Caption: Visualizing GPCR trafficking with a this compound labeled ligand.
Förster Resonance Energy Transfer (FRET) Imaging
This compound can serve as an acceptor fluorophore in FRET-based assays to study molecular interactions. When a donor fluorophore (e.g., a green fluorescent protein, GFP) is in close proximity (1-10 nm) to this compound, energy from the excited donor can be transferred to the acceptor, leading to quenching of the donor's fluorescence and emission from the acceptor.
Caption: Principle of FRET using a donor and this compound as an acceptor.
References
Technical Support Center: Bodipy TR-X Artifacts in Fluorescence Microscopy
Welcome to the technical support center for Bodipy TR-X, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common artifacts encountered during fluorescence microscopy experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a bright, red-fluorescent dye belonging to the Bodipy family. It is commonly used for labeling primary amines on proteins, amine-modified oligonucleotides, and other molecules.[1][2] Its spectral characteristics are similar to Texas Red, making it compatible with standard filter sets.
Table 1: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~588 nm |
| Emission Maximum (λem) | ~616 nm |
| Extinction Coefficient | ~68,000 cm⁻¹M⁻¹ |
| Recommended Laser Line | 561 nm |
| Common Applications | Labeling proteins, immunofluorescence, fluorescence polarization assays |
Note: Spectral properties can be influenced by the local environment.
Q2: What are the most common artifacts observed with this compound?
The most frequently encountered artifacts when using this compound in fluorescence microscopy include:
-
High background or non-specific staining: Diffuse fluorescence signal that is not localized to the target of interest.
-
Fluorescence quenching: Reduction in fluorescence intensity.
-
Aggregation: Formation of dye clusters, leading to punctate, non-specific signals.
-
Photobleaching: Loss of fluorescence signal upon exposure to excitation light.
Q3: Can I use this compound for live-cell imaging?
Yes, Bodipy dyes, including their conjugates, can be used for live-cell imaging.[3][4] However, it is crucial to optimize the dye concentration and incubation time to minimize cytotoxicity and artifacts. For live-cell applications, it is often recommended to use the lowest effective concentration and to perform staining in a serum-free medium to reduce non-specific binding.
Q4: How should I store my this compound dye and conjugates?
This compound NHS ester should be stored at -20°C, protected from light and moisture.[2] Once dissolved in a solvent like anhydrous DMSO or DMF, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles. Labeled conjugates, such as antibodies, should be stored according to the recommendations for that specific protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.
Troubleshooting Guides
Issue 1: High Background or Non-Specific Staining
High background fluorescence can obscure the specific signal from your target, reducing the signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Excess Dye Concentration | Titrate the this compound conjugate to determine the optimal concentration that provides a bright specific signal with low background. Start with a lower concentration than initially recommended and incrementally increase it. |
| Inadequate Washing | Increase the number and duration of washing steps after incubation with the this compound conjugate. Using a mild detergent like Tween-20 (e.g., 0.05%) in the wash buffer can help reduce non-specific binding. |
| Hydrophobic Interactions | Bodipy dyes are inherently hydrophobic, which can lead to non-specific binding to cellular membranes and other lipophilic structures. Consider using a blocking buffer containing protein (e.g., BSA or serum from the secondary antibody host species) to block non-specific binding sites. |
| Issues with Fixation/Permeabilization | Inadequate fixation can lead to poor retention of the target and increased background. Conversely, some fixatives can increase autofluorescence. Test different fixatives (e.g., paraformaldehyde, methanol) and optimize fixation and permeabilization times. For some applications, staining before fixation can reduce background. |
Troubleshooting Workflow for High Background:
Caption: Troubleshooting workflow for high background staining.
Issue 2: Fluorescence Quenching
Fluorescence quenching is a process that decreases the fluorescence intensity of the dye.
Possible Causes and Solutions:
| Cause | Solution |
| High Degree of Labeling (DOL) | Conjugating too many this compound molecules to a single protein can lead to self-quenching. Aim for a lower DOL by adjusting the molar ratio of dye to protein during conjugation. |
| Aggregation | At high concentrations, Bodipy dyes can form aggregates, which are often non-fluorescent or have red-shifted emission. Use the lowest effective concentration of the dye and ensure it is fully dissolved in the working buffer. |
| Environmental Effects | The fluorescence of Bodipy dyes can be sensitive to the polarity of the solvent and the presence of certain molecules. Ensure the mounting medium is compatible with the fluorophore and consider using an anti-fade mounting medium. |
| Photoinduced Electron Transfer (PET) | Proximity to certain amino acid residues (like tryptophan or tyrosine) in a labeled protein can lead to quenching. This is an intrinsic property of the labeled conjugate. |
Signaling Pathway of Fluorescence Quenching:
Caption: Mechanisms leading to fluorescence quenching.
Issue 3: Dye Aggregation
Bodipy dyes have a tendency to aggregate, especially in aqueous solutions and at high concentrations, leading to punctate artifacts.
Possible Causes and Solutions:
| Cause | Solution |
| High Dye Concentration | Use the lowest effective concentration of this compound. The tendency to aggregate is highly concentration-dependent. |
| Poor Solubility in Aqueous Buffers | Bodipy dyes are hydrophobic. When diluting a stock solution (in DMSO or DMF) into an aqueous buffer, vortex or mix vigorously immediately before adding it to the sample to minimize precipitation. |
| Solvent Polarity | The polarity of the solvent can influence aggregation. Ensure that the final concentration of the organic solvent from the stock solution is low enough to not affect your sample but sufficient to maintain dye solubility. |
| Incorrect Storage | Storing diluted dye solutions for extended periods, especially at 4°C, can promote aggregation. Prepare fresh dilutions for each experiment. |
Issue 4: Photobleaching
Photobleaching is the irreversible destruction of the fluorophore by light, leading to a decrease in signal over time during imaging.
Possible Causes and Solutions:
| Cause | Solution |
| High Excitation Light Intensity | Reduce the laser power or illumination intensity to the minimum level required for adequate signal detection. |
| Long Exposure Times | Use the shortest possible exposure time for your camera. If the signal is weak, consider using a more sensitive detector or a brighter fluorophore if possible. |
| Presence of Oxygen | The presence of molecular oxygen can accelerate photobleaching. Use a commercially available anti-fade mounting medium that contains oxygen scavengers. |
| Repeated Imaging of the Same Area | Minimize the number of exposures on the same field of view. When setting up the microscope, use a different area of the slide to find the focal plane and adjust settings. |
Experimental Protocols
Protocol: Labeling of Antibodies with this compound NHS Ester
This protocol is a general guideline for labeling IgG antibodies. Optimization may be required for other proteins.
Materials:
-
This compound NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
IgG antibody (in a buffer free of primary amines, e.g., PBS)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
PBS (pH 7.4)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 2-5 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
While vortexing, slowly add the reactive dye solution to the antibody solution. The recommended molar ratio of dye to antibody for IgG is typically between 5:1 and 15:1. This should be optimized for your specific antibody.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (the first colored band to elute).
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and 588 nm (for this compound).
-
Calculate the DOL using the Beer-Lambert law. A DOL between 2 and 4 is often optimal for antibodies.
-
-
Storage: Store the labeled antibody at 4°C for short-term use or in aliquots at -20°C for long-term storage. Add a stabilizer like BSA if desired.
Troubleshooting the Labeling Protocol:
| Problem | Possible Cause | Solution |
| Low DOL | Inefficient reaction. | Ensure the antibody buffer is at the correct pH (8.3-8.5) and free of primary amines. Use fresh, high-quality DMSO/DMF. |
| High DOL (potential for quenching) | Molar ratio of dye to protein is too high. | Reduce the amount of this compound NHS ester in the reaction. |
| Precipitation during reaction | Antibody or dye is not fully soluble. | Ensure all components are fully dissolved before mixing. Perform the reaction at a slightly lower concentration. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BODIPY-based dye for no-wash live-cell staining and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bodipy TR-X Artifacts in Fluorescence Microscopy
Welcome to the technical support center for Bodipy TR-X, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common artifacts encountered during fluorescence microscopy experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a bright, red-fluorescent dye belonging to the Bodipy family. It is commonly used for labeling primary amines on proteins, amine-modified oligonucleotides, and other molecules.[1][2] Its spectral characteristics are similar to Texas Red, making it compatible with standard filter sets.
Table 1: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~588 nm |
| Emission Maximum (λem) | ~616 nm |
| Extinction Coefficient | ~68,000 cm⁻¹M⁻¹ |
| Recommended Laser Line | 561 nm |
| Common Applications | Labeling proteins, immunofluorescence, fluorescence polarization assays |
Note: Spectral properties can be influenced by the local environment.
Q2: What are the most common artifacts observed with this compound?
The most frequently encountered artifacts when using this compound in fluorescence microscopy include:
-
High background or non-specific staining: Diffuse fluorescence signal that is not localized to the target of interest.
-
Fluorescence quenching: Reduction in fluorescence intensity.
-
Aggregation: Formation of dye clusters, leading to punctate, non-specific signals.
-
Photobleaching: Loss of fluorescence signal upon exposure to excitation light.
Q3: Can I use this compound for live-cell imaging?
Yes, Bodipy dyes, including their conjugates, can be used for live-cell imaging.[3][4] However, it is crucial to optimize the dye concentration and incubation time to minimize cytotoxicity and artifacts. For live-cell applications, it is often recommended to use the lowest effective concentration and to perform staining in a serum-free medium to reduce non-specific binding.
Q4: How should I store my this compound dye and conjugates?
This compound NHS ester should be stored at -20°C, protected from light and moisture.[2] Once dissolved in a solvent like anhydrous DMSO or DMF, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles. Labeled conjugates, such as antibodies, should be stored according to the recommendations for that specific protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.
Troubleshooting Guides
Issue 1: High Background or Non-Specific Staining
High background fluorescence can obscure the specific signal from your target, reducing the signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Excess Dye Concentration | Titrate the this compound conjugate to determine the optimal concentration that provides a bright specific signal with low background. Start with a lower concentration than initially recommended and incrementally increase it. |
| Inadequate Washing | Increase the number and duration of washing steps after incubation with the this compound conjugate. Using a mild detergent like Tween-20 (e.g., 0.05%) in the wash buffer can help reduce non-specific binding. |
| Hydrophobic Interactions | Bodipy dyes are inherently hydrophobic, which can lead to non-specific binding to cellular membranes and other lipophilic structures. Consider using a blocking buffer containing protein (e.g., BSA or serum from the secondary antibody host species) to block non-specific binding sites. |
| Issues with Fixation/Permeabilization | Inadequate fixation can lead to poor retention of the target and increased background. Conversely, some fixatives can increase autofluorescence. Test different fixatives (e.g., paraformaldehyde, methanol) and optimize fixation and permeabilization times. For some applications, staining before fixation can reduce background. |
Troubleshooting Workflow for High Background:
Caption: Troubleshooting workflow for high background staining.
Issue 2: Fluorescence Quenching
Fluorescence quenching is a process that decreases the fluorescence intensity of the dye.
Possible Causes and Solutions:
| Cause | Solution |
| High Degree of Labeling (DOL) | Conjugating too many this compound molecules to a single protein can lead to self-quenching. Aim for a lower DOL by adjusting the molar ratio of dye to protein during conjugation. |
| Aggregation | At high concentrations, Bodipy dyes can form aggregates, which are often non-fluorescent or have red-shifted emission. Use the lowest effective concentration of the dye and ensure it is fully dissolved in the working buffer. |
| Environmental Effects | The fluorescence of Bodipy dyes can be sensitive to the polarity of the solvent and the presence of certain molecules. Ensure the mounting medium is compatible with the fluorophore and consider using an anti-fade mounting medium. |
| Photoinduced Electron Transfer (PET) | Proximity to certain amino acid residues (like tryptophan or tyrosine) in a labeled protein can lead to quenching. This is an intrinsic property of the labeled conjugate. |
Signaling Pathway of Fluorescence Quenching:
Caption: Mechanisms leading to fluorescence quenching.
Issue 3: Dye Aggregation
Bodipy dyes have a tendency to aggregate, especially in aqueous solutions and at high concentrations, leading to punctate artifacts.
Possible Causes and Solutions:
| Cause | Solution |
| High Dye Concentration | Use the lowest effective concentration of this compound. The tendency to aggregate is highly concentration-dependent. |
| Poor Solubility in Aqueous Buffers | Bodipy dyes are hydrophobic. When diluting a stock solution (in DMSO or DMF) into an aqueous buffer, vortex or mix vigorously immediately before adding it to the sample to minimize precipitation. |
| Solvent Polarity | The polarity of the solvent can influence aggregation. Ensure that the final concentration of the organic solvent from the stock solution is low enough to not affect your sample but sufficient to maintain dye solubility. |
| Incorrect Storage | Storing diluted dye solutions for extended periods, especially at 4°C, can promote aggregation. Prepare fresh dilutions for each experiment. |
Issue 4: Photobleaching
Photobleaching is the irreversible destruction of the fluorophore by light, leading to a decrease in signal over time during imaging.
Possible Causes and Solutions:
| Cause | Solution |
| High Excitation Light Intensity | Reduce the laser power or illumination intensity to the minimum level required for adequate signal detection. |
| Long Exposure Times | Use the shortest possible exposure time for your camera. If the signal is weak, consider using a more sensitive detector or a brighter fluorophore if possible. |
| Presence of Oxygen | The presence of molecular oxygen can accelerate photobleaching. Use a commercially available anti-fade mounting medium that contains oxygen scavengers. |
| Repeated Imaging of the Same Area | Minimize the number of exposures on the same field of view. When setting up the microscope, use a different area of the slide to find the focal plane and adjust settings. |
Experimental Protocols
Protocol: Labeling of Antibodies with this compound NHS Ester
This protocol is a general guideline for labeling IgG antibodies. Optimization may be required for other proteins.
Materials:
-
This compound NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
IgG antibody (in a buffer free of primary amines, e.g., PBS)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
PBS (pH 7.4)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 2-5 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
While vortexing, slowly add the reactive dye solution to the antibody solution. The recommended molar ratio of dye to antibody for IgG is typically between 5:1 and 15:1. This should be optimized for your specific antibody.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (the first colored band to elute).
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and 588 nm (for this compound).
-
Calculate the DOL using the Beer-Lambert law. A DOL between 2 and 4 is often optimal for antibodies.
-
-
Storage: Store the labeled antibody at 4°C for short-term use or in aliquots at -20°C for long-term storage. Add a stabilizer like BSA if desired.
Troubleshooting the Labeling Protocol:
| Problem | Possible Cause | Solution |
| Low DOL | Inefficient reaction. | Ensure the antibody buffer is at the correct pH (8.3-8.5) and free of primary amines. Use fresh, high-quality DMSO/DMF. |
| High DOL (potential for quenching) | Molar ratio of dye to protein is too high. | Reduce the amount of this compound NHS ester in the reaction. |
| Precipitation during reaction | Antibody or dye is not fully soluble. | Ensure all components are fully dissolved before mixing. Perform the reaction at a slightly lower concentration. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BODIPY-based dye for no-wash live-cell staining and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving Bodipy TR-X performance in fixed tissue samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the performance of Bodipy TR-X in fixed tissue samples. Find detailed protocols, data tables, and visual workflows to address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the staining of fixed tissue samples with this compound, offering potential causes and solutions.
Question: I am observing high background fluorescence in my this compound stained tissue sections. What could be the cause and how can I reduce it?
Answer:
High background fluorescence is a common issue when using lipophilic dyes like this compound. The primary causes often relate to dye aggregation, inappropriate reagent concentrations, or insufficient washing steps.
Potential Causes and Solutions:
-
Dye Aggregation: Bodipy dyes are hydrophobic and can aggregate in aqueous solutions, leading to non-specific binding and high background[1].
-
Solution: Prepare the this compound stock solution in a high-quality, anhydrous solvent like DMSO[2][3]. Immediately before use, dilute the stock solution into a pre-warmed (37°C) aqueous buffer like PBS and vortex thoroughly to ensure it is well-dissolved[2]. Avoid putting the staining solution on ice, as this can promote aggregation[1].
-
-
Excessive Dye Concentration: Using too high a concentration of the dye can lead to oversaturation of the target structures and increased non-specific binding.
-
Solution: Optimize the staining concentration. For fixed tissue sections, a concentration range of 1–10 μM is a good starting point. It may be beneficial to perform a concentration titration to find the optimal balance between signal and background.
-
-
Insufficient Washing: Inadequate washing after staining will leave unbound dye in the tissue, contributing to background noise.
-
Solution: Increase the number and duration of washing steps with PBS or another appropriate buffer after the staining incubation. Gentle agitation during washing can also improve the removal of unbound dye.
-
-
Inappropriate Mounting Medium: The choice of mounting medium can influence background fluorescence.
-
Solution: Use an anti-fade mounting medium to both preserve the signal and reduce background. Ensure the mounting medium is fresh and properly applied.
-
Question: My this compound signal is very weak or non-existent. What are the possible reasons for this?
Answer:
A weak or absent signal can be frustrating. This issue often stems from problems with the fixation and permeabilization process, which can affect the integrity of the lipids that this compound binds to.
Potential Causes and Solutions:
-
Harsh Fixation: While formaldehyde-based fixatives like paraformaldehyde (PFA) are generally recommended, prolonged or harsh fixation can alter cellular structures and mask binding sites. Methanol-based fixatives should be avoided as they can extract lipids.
-
Solution: Use 4% PFA for a controlled duration, typically 15-30 minutes at room temperature. Ensure the PFA is methanol-free to prevent delipidation.
-
-
Aggressive Permeabilization: Detergents are necessary to allow the dye to access intracellular structures, but strong detergents or excessive incubation times can strip lipids from the tissue, leading to signal loss.
-
Solution: Optimize the permeabilization step. A mild detergent like Saponin or Digitonin can be used as an alternative to Triton X-100, as they are less likely to extract lipids. If using Triton X-100, keep the concentration low (0.1% - 0.4%) and the incubation time short (10-15 minutes). In some cases, for very delicate samples, it may be possible to stain before fixation, but this needs to be empirically tested.
-
-
Photobleaching: Bodipy dyes, while relatively photostable, can still photobleach with excessive exposure to excitation light.
-
Solution: Minimize the exposure of your sample to the microscope's light source. Capture images quickly and use an anti-fade mounting medium to protect the fluorophore. Reducing the laser intensity and shortening the exposure time during image acquisition can also help preserve the signal.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal fixation and permeabilization conditions for this compound staining in fixed tissues?
A1: For optimal results, fix the tissue with 4% methanol-free paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature. After fixation, wash the tissue thoroughly with PBS. For permeabilization, a mild detergent is recommended to preserve lipid structures. Consider using 0.1% Saponin or Digitonin for 5-7 minutes. If Triton X-100 is used, a concentration of 0.1% - 0.4% for 10-15 minutes is standard, but should be optimized for your specific tissue type.
Q2: What is the recommended concentration range for this compound for staining fixed tissue?
A2: For fixed tissue sections, a working concentration of 1-10 μM of this compound is generally recommended. It is advisable to perform a titration series to determine the optimal concentration for your specific application, balancing signal intensity with background fluorescence.
Q3: Can I perform immunostaining in combination with this compound?
A3: Yes, this compound can be used in combination with immunofluorescence. A general workflow would be to perform the fixation, permeabilization, and blocking steps first, followed by incubation with primary and secondary antibodies. The this compound staining can then be performed after the antibody staining and subsequent washing steps. It is crucial to ensure that the solvents used for the this compound staining do not adversely affect the antibody binding or the fluorescence of the secondary antibody.
Q4: How should I prepare and store my this compound stock solution?
A4: this compound is hydrophobic and should be dissolved in a high-quality, anhydrous organic solvent such as DMSO to prepare a stock solution, typically at a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Q5: What type of mounting medium is best for preserving this compound fluorescence?
A5: An anti-fade mounting medium is highly recommended to prevent photobleaching and preserve the fluorescent signal during imaging. These reagents help to stabilize the fluorophore and reduce fading during prolonged exposure to excitation light.
Quantitative Data
Table 1: Spectral Properties of Bodipy TR
| Property | Value | Reference |
| Excitation Maximum (λex) | ~588-592 nm | |
| Emission Maximum (λem) | ~616-618 nm | |
| Extinction Coefficient | >80,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | High, often approaching 1.0 | |
| Recommended Laser Line | 561 nm or similar | |
| Recommended Emission Filter | Long-pass or band-pass filter appropriate for red fluorescence |
Table 2: Recommended Staining Parameters for Bodipy Dyes in Fixed Samples
| Parameter | Recommended Range | Notes | Reference |
| Fixation | |||
| Fixative | 4% Paraformaldehyde (methanol-free) | Avoid methanol-based fixatives. | |
| Incubation Time | 15-30 minutes | At room temperature. | |
| Permeabilization | |||
| Detergent | 0.1% Saponin/Digitonin or 0.1-0.4% Triton X-100 | Saponin/Digitonin are milder and may preserve lipids better. | |
| Incubation Time | 5-15 minutes | At room temperature. | |
| Staining | |||
| Dye Concentration | 1-10 µM | Titration is recommended for optimal results. | |
| Incubation Time | 20-60 minutes | In the dark at room temperature. |
Experimental Protocols
Protocol 1: this compound Staining of Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes for 5 minutes each. b. Immerse slides in 100% Ethanol: 2 changes for 3 minutes each. c. Immerse slides in 95% Ethanol: 1 change for 3 minutes. d. Immerse slides in 70% Ethanol: 1 change for 3 minutes. e. Rinse slides in distilled water for 5 minutes.
-
Antigen Retrieval (if performing co-staining with antibodies): a. Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate buffer, pH 6.0) according to standard protocols. b. Allow slides to cool and then wash with PBS.
-
Permeabilization: a. Incubate sections with 0.2% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash slides 3 times with PBS for 5 minutes each.
-
Blocking (for co-staining): a. Incubate sections with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Antibody Incubation (for co-staining): a. Incubate with primary antibody diluted in blocking buffer overnight at 4°C. b. Wash slides 3 times with PBS for 5 minutes each. c. Incubate with fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light. d. Wash slides 3 times with PBS for 5 minutes each.
-
This compound Staining: a. Prepare a 1-10 µM working solution of this compound in PBS from a DMSO stock solution. Pre-warm the PBS to 37°C before adding the dye and vortex thoroughly. b. Incubate the sections with the this compound working solution for 20-60 minutes at room temperature, protected from light. c. Wash slides 3 times with PBS for 5-10 minutes each to remove unbound dye.
-
Mounting: a. Mount coverslips using an anti-fade mounting medium. b. Seal the edges of the coverslip with nail polish and allow it to dry.
-
Imaging: a. Visualize using a fluorescence microscope with appropriate filters for this compound (Excitation: ~590 nm, Emission: ~617 nm). b. Minimize light exposure to prevent photobleaching.
Visualizations
Caption: Workflow for this compound staining in fixed paraffin-embedded tissue.
Caption: Troubleshooting logic for common this compound staining issues.
References
Improving Bodipy TR-X performance in fixed tissue samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the performance of Bodipy TR-X in fixed tissue samples. Find detailed protocols, data tables, and visual workflows to address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the staining of fixed tissue samples with this compound, offering potential causes and solutions.
Question: I am observing high background fluorescence in my this compound stained tissue sections. What could be the cause and how can I reduce it?
Answer:
High background fluorescence is a common issue when using lipophilic dyes like this compound. The primary causes often relate to dye aggregation, inappropriate reagent concentrations, or insufficient washing steps.
Potential Causes and Solutions:
-
Dye Aggregation: Bodipy dyes are hydrophobic and can aggregate in aqueous solutions, leading to non-specific binding and high background[1].
-
Solution: Prepare the this compound stock solution in a high-quality, anhydrous solvent like DMSO[2][3]. Immediately before use, dilute the stock solution into a pre-warmed (37°C) aqueous buffer like PBS and vortex thoroughly to ensure it is well-dissolved[2]. Avoid putting the staining solution on ice, as this can promote aggregation[1].
-
-
Excessive Dye Concentration: Using too high a concentration of the dye can lead to oversaturation of the target structures and increased non-specific binding.
-
Solution: Optimize the staining concentration. For fixed tissue sections, a concentration range of 1–10 μM is a good starting point. It may be beneficial to perform a concentration titration to find the optimal balance between signal and background.
-
-
Insufficient Washing: Inadequate washing after staining will leave unbound dye in the tissue, contributing to background noise.
-
Solution: Increase the number and duration of washing steps with PBS or another appropriate buffer after the staining incubation. Gentle agitation during washing can also improve the removal of unbound dye.
-
-
Inappropriate Mounting Medium: The choice of mounting medium can influence background fluorescence.
-
Solution: Use an anti-fade mounting medium to both preserve the signal and reduce background. Ensure the mounting medium is fresh and properly applied.
-
Question: My this compound signal is very weak or non-existent. What are the possible reasons for this?
Answer:
A weak or absent signal can be frustrating. This issue often stems from problems with the fixation and permeabilization process, which can affect the integrity of the lipids that this compound binds to.
Potential Causes and Solutions:
-
Harsh Fixation: While formaldehyde-based fixatives like paraformaldehyde (PFA) are generally recommended, prolonged or harsh fixation can alter cellular structures and mask binding sites. Methanol-based fixatives should be avoided as they can extract lipids.
-
Solution: Use 4% PFA for a controlled duration, typically 15-30 minutes at room temperature. Ensure the PFA is methanol-free to prevent delipidation.
-
-
Aggressive Permeabilization: Detergents are necessary to allow the dye to access intracellular structures, but strong detergents or excessive incubation times can strip lipids from the tissue, leading to signal loss.
-
Solution: Optimize the permeabilization step. A mild detergent like Saponin or Digitonin can be used as an alternative to Triton X-100, as they are less likely to extract lipids. If using Triton X-100, keep the concentration low (0.1% - 0.4%) and the incubation time short (10-15 minutes). In some cases, for very delicate samples, it may be possible to stain before fixation, but this needs to be empirically tested.
-
-
Photobleaching: Bodipy dyes, while relatively photostable, can still photobleach with excessive exposure to excitation light.
-
Solution: Minimize the exposure of your sample to the microscope's light source. Capture images quickly and use an anti-fade mounting medium to protect the fluorophore. Reducing the laser intensity and shortening the exposure time during image acquisition can also help preserve the signal.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal fixation and permeabilization conditions for this compound staining in fixed tissues?
A1: For optimal results, fix the tissue with 4% methanol-free paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature. After fixation, wash the tissue thoroughly with PBS. For permeabilization, a mild detergent is recommended to preserve lipid structures. Consider using 0.1% Saponin or Digitonin for 5-7 minutes. If Triton X-100 is used, a concentration of 0.1% - 0.4% for 10-15 minutes is standard, but should be optimized for your specific tissue type.
Q2: What is the recommended concentration range for this compound for staining fixed tissue?
A2: For fixed tissue sections, a working concentration of 1-10 μM of this compound is generally recommended. It is advisable to perform a titration series to determine the optimal concentration for your specific application, balancing signal intensity with background fluorescence.
Q3: Can I perform immunostaining in combination with this compound?
A3: Yes, this compound can be used in combination with immunofluorescence. A general workflow would be to perform the fixation, permeabilization, and blocking steps first, followed by incubation with primary and secondary antibodies. The this compound staining can then be performed after the antibody staining and subsequent washing steps. It is crucial to ensure that the solvents used for the this compound staining do not adversely affect the antibody binding or the fluorescence of the secondary antibody.
Q4: How should I prepare and store my this compound stock solution?
A4: this compound is hydrophobic and should be dissolved in a high-quality, anhydrous organic solvent such as DMSO to prepare a stock solution, typically at a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Q5: What type of mounting medium is best for preserving this compound fluorescence?
A5: An anti-fade mounting medium is highly recommended to prevent photobleaching and preserve the fluorescent signal during imaging. These reagents help to stabilize the fluorophore and reduce fading during prolonged exposure to excitation light.
Quantitative Data
Table 1: Spectral Properties of Bodipy TR
| Property | Value | Reference |
| Excitation Maximum (λex) | ~588-592 nm | |
| Emission Maximum (λem) | ~616-618 nm | |
| Extinction Coefficient | >80,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | High, often approaching 1.0 | |
| Recommended Laser Line | 561 nm or similar | |
| Recommended Emission Filter | Long-pass or band-pass filter appropriate for red fluorescence |
Table 2: Recommended Staining Parameters for Bodipy Dyes in Fixed Samples
| Parameter | Recommended Range | Notes | Reference |
| Fixation | |||
| Fixative | 4% Paraformaldehyde (methanol-free) | Avoid methanol-based fixatives. | |
| Incubation Time | 15-30 minutes | At room temperature. | |
| Permeabilization | |||
| Detergent | 0.1% Saponin/Digitonin or 0.1-0.4% Triton X-100 | Saponin/Digitonin are milder and may preserve lipids better. | |
| Incubation Time | 5-15 minutes | At room temperature. | |
| Staining | |||
| Dye Concentration | 1-10 µM | Titration is recommended for optimal results. | |
| Incubation Time | 20-60 minutes | In the dark at room temperature. |
Experimental Protocols
Protocol 1: this compound Staining of Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes for 5 minutes each. b. Immerse slides in 100% Ethanol: 2 changes for 3 minutes each. c. Immerse slides in 95% Ethanol: 1 change for 3 minutes. d. Immerse slides in 70% Ethanol: 1 change for 3 minutes. e. Rinse slides in distilled water for 5 minutes.
-
Antigen Retrieval (if performing co-staining with antibodies): a. Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate buffer, pH 6.0) according to standard protocols. b. Allow slides to cool and then wash with PBS.
-
Permeabilization: a. Incubate sections with 0.2% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash slides 3 times with PBS for 5 minutes each.
-
Blocking (for co-staining): a. Incubate sections with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Antibody Incubation (for co-staining): a. Incubate with primary antibody diluted in blocking buffer overnight at 4°C. b. Wash slides 3 times with PBS for 5 minutes each. c. Incubate with fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light. d. Wash slides 3 times with PBS for 5 minutes each.
-
This compound Staining: a. Prepare a 1-10 µM working solution of this compound in PBS from a DMSO stock solution. Pre-warm the PBS to 37°C before adding the dye and vortex thoroughly. b. Incubate the sections with the this compound working solution for 20-60 minutes at room temperature, protected from light. c. Wash slides 3 times with PBS for 5-10 minutes each to remove unbound dye.
-
Mounting: a. Mount coverslips using an anti-fade mounting medium. b. Seal the edges of the coverslip with nail polish and allow it to dry.
-
Imaging: a. Visualize using a fluorescence microscope with appropriate filters for this compound (Excitation: ~590 nm, Emission: ~617 nm). b. Minimize light exposure to prevent photobleaching.
Visualizations
Caption: Workflow for this compound staining in fixed paraffin-embedded tissue.
Caption: Troubleshooting logic for common this compound staining issues.
References
Validation & Comparative
A Head-to-Head Battle of the Red Fluorophores: Bodipy TR-X vs. Alexa Fluor 594 for Immunofluorescence
For researchers, scientists, and drug development professionals navigating the vibrant world of immunofluorescence, the choice of fluorophore is paramount to achieving high-quality, reproducible results. In the red spectrum, two contenders often rise to the top: Bodipy TR-X and Alexa Fluor 594. This guide provides an objective comparison of their performance, supported by available data, to aid in the selection of the optimal dye for your specific application.
This in-depth analysis delves into the spectral properties, photostability, and practical considerations of both this compound and Alexa Fluor 594. By presenting quantitative data in structured tables and outlining detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision.
At a Glance: Key Performance Indicators
| Property | This compound | Alexa Fluor 594 |
| Excitation Maximum (nm) | ~588 | ~590[1][2] |
| Emission Maximum (nm) | ~616 | ~617[1][2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~68,000 | ~73,000 - 92,000[2] |
| Quantum Yield | High (exact value not consistently reported) | ~0.66 |
| Photostability | Generally high | Very high |
| pH Sensitivity | Relatively insensitive | Insensitive over a wide pH range |
| Hydrophobicity | Hydrophobic | Hydrophilic |
Delving Deeper: A Comparative Analysis
Spectral Properties and Brightness:
Both this compound and Alexa Fluor 594 exhibit similar excitation and emission spectra, making them compatible with standard Texas Red filter sets. Their spectral profiles are well-suited for multiplexing experiments, particularly in combination with green fluorophores like Alexa Fluor 488.
Photostability:
Photostability, the ability of a fluorophore to resist photobleaching upon exposure to excitation light, is a critical factor for quantitative and time-lapse imaging. Alexa Fluor 594 is consistently highlighted for its exceptional photostability, allowing for longer exposure times and repeated imaging without significant signal loss. Bodipy dyes, as a class, are also known for their high photostability. Some studies suggest that Bodipy dyes are more stable than fluorescein derivatives. While direct comparative studies on the photostability of this compound and Alexa Fluor 594 in immunofluorescence are scarce, both are considered robust choices for demanding imaging applications.
Signal-to-Noise Ratio and Background:
A high signal-to-noise ratio is crucial for clear and unambiguous visualization of the target antigen. This is influenced by the brightness of the fluorophore and the level of non-specific background staining. The high brightness of Alexa Fluor 594 contributes to a strong signal. Its hydrophilic nature can also lead to lower non-specific binding to cellular components, resulting in a cleaner background.
Bodipy dyes, including this compound, are characteristically hydrophobic. This property makes them excellent probes for labeling lipids and membranes. However, in immunofluorescence applications targeting proteins, this hydrophobicity can sometimes lead to increased non-specific background staining if blocking and washing steps are not meticulously optimized.
Experimental Protocols
A generalized immunofluorescence protocol that can be adapted for both this compound and Alexa Fluor 594-conjugated secondary antibodies is provided below.
Indirect Immunofluorescence Protocol
Caption: A generalized workflow for indirect immunofluorescence.
Key Considerations for Protocol Optimization:
-
Antibody Dilution: The optimal dilution for both primary and secondary antibodies should be determined empirically to maximize signal and minimize background.
-
Incubation Times: Incubation times for antibodies may need to be adjusted based on the affinity of the antibody and the expression level of the target antigen.
-
Washing Steps: Thorough washing is critical to remove unbound antibodies and reduce background fluorescence, especially when using hydrophobic dyes like this compound.
-
Blocking: An effective blocking step is essential to prevent non-specific antibody binding.
Visualizing the Choice: A Logical Comparison
Caption: Key characteristics influencing the choice between this compound and Alexa Fluor 594.
Conclusion: Making the Right Choice for Your Research
Both this compound and Alexa Fluor 594 are excellent choices for immunofluorescence in the red spectrum. The optimal dye depends on the specific requirements of the experiment.
Choose Alexa Fluor 594 when:
-
Exceptional brightness and photostability are paramount.
-
Detecting low-abundance targets is the primary goal.
-
Minimizing non-specific background is critical.
-
Working with a wide range of pH conditions.
Consider this compound when:
-
Labeling lipids or other hydrophobic structures is the objective.
-
A highly photostable dye is required.
-
Cost is a significant consideration (Bodipy dyes can sometimes be more economical).
Ultimately, for protein-based immunofluorescence, Alexa Fluor 594 is often considered the gold standard due to its superior brightness, photostability, and low background characteristics. However, with careful optimization of the staining protocol, this compound can also yield excellent results and offers unique advantages for specific applications. For any new experimental setup, it is always recommended to perform a pilot experiment to validate the chosen fluorophore and optimize the protocol for the specific antibody and sample type.
References
A Head-to-Head Battle of the Red Fluorophores: Bodipy TR-X vs. Alexa Fluor 594 for Immunofluorescence
For researchers, scientists, and drug development professionals navigating the vibrant world of immunofluorescence, the choice of fluorophore is paramount to achieving high-quality, reproducible results. In the red spectrum, two contenders often rise to the top: Bodipy TR-X and Alexa Fluor 594. This guide provides an objective comparison of their performance, supported by available data, to aid in the selection of the optimal dye for your specific application.
This in-depth analysis delves into the spectral properties, photostability, and practical considerations of both this compound and Alexa Fluor 594. By presenting quantitative data in structured tables and outlining detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision.
At a Glance: Key Performance Indicators
| Property | This compound | Alexa Fluor 594 |
| Excitation Maximum (nm) | ~588 | ~590[1][2] |
| Emission Maximum (nm) | ~616 | ~617[1][2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~68,000 | ~73,000 - 92,000[2] |
| Quantum Yield | High (exact value not consistently reported) | ~0.66 |
| Photostability | Generally high | Very high |
| pH Sensitivity | Relatively insensitive | Insensitive over a wide pH range |
| Hydrophobicity | Hydrophobic | Hydrophilic |
Delving Deeper: A Comparative Analysis
Spectral Properties and Brightness:
Both this compound and Alexa Fluor 594 exhibit similar excitation and emission spectra, making them compatible with standard Texas Red filter sets. Their spectral profiles are well-suited for multiplexing experiments, particularly in combination with green fluorophores like Alexa Fluor 488.
Photostability:
Photostability, the ability of a fluorophore to resist photobleaching upon exposure to excitation light, is a critical factor for quantitative and time-lapse imaging. Alexa Fluor 594 is consistently highlighted for its exceptional photostability, allowing for longer exposure times and repeated imaging without significant signal loss. Bodipy dyes, as a class, are also known for their high photostability. Some studies suggest that Bodipy dyes are more stable than fluorescein derivatives. While direct comparative studies on the photostability of this compound and Alexa Fluor 594 in immunofluorescence are scarce, both are considered robust choices for demanding imaging applications.
Signal-to-Noise Ratio and Background:
A high signal-to-noise ratio is crucial for clear and unambiguous visualization of the target antigen. This is influenced by the brightness of the fluorophore and the level of non-specific background staining. The high brightness of Alexa Fluor 594 contributes to a strong signal. Its hydrophilic nature can also lead to lower non-specific binding to cellular components, resulting in a cleaner background.
Bodipy dyes, including this compound, are characteristically hydrophobic. This property makes them excellent probes for labeling lipids and membranes. However, in immunofluorescence applications targeting proteins, this hydrophobicity can sometimes lead to increased non-specific background staining if blocking and washing steps are not meticulously optimized.
Experimental Protocols
A generalized immunofluorescence protocol that can be adapted for both this compound and Alexa Fluor 594-conjugated secondary antibodies is provided below.
Indirect Immunofluorescence Protocol
Caption: A generalized workflow for indirect immunofluorescence.
Key Considerations for Protocol Optimization:
-
Antibody Dilution: The optimal dilution for both primary and secondary antibodies should be determined empirically to maximize signal and minimize background.
-
Incubation Times: Incubation times for antibodies may need to be adjusted based on the affinity of the antibody and the expression level of the target antigen.
-
Washing Steps: Thorough washing is critical to remove unbound antibodies and reduce background fluorescence, especially when using hydrophobic dyes like this compound.
-
Blocking: An effective blocking step is essential to prevent non-specific antibody binding.
Visualizing the Choice: A Logical Comparison
Caption: Key characteristics influencing the choice between this compound and Alexa Fluor 594.
Conclusion: Making the Right Choice for Your Research
Both this compound and Alexa Fluor 594 are excellent choices for immunofluorescence in the red spectrum. The optimal dye depends on the specific requirements of the experiment.
Choose Alexa Fluor 594 when:
-
Exceptional brightness and photostability are paramount.
-
Detecting low-abundance targets is the primary goal.
-
Minimizing non-specific background is critical.
-
Working with a wide range of pH conditions.
Consider this compound when:
-
Labeling lipids or other hydrophobic structures is the objective.
-
A highly photostable dye is required.
-
Cost is a significant consideration (Bodipy dyes can sometimes be more economical).
Ultimately, for protein-based immunofluorescence, Alexa Fluor 594 is often considered the gold standard due to its superior brightness, photostability, and low background characteristics. However, with careful optimization of the staining protocol, this compound can also yield excellent results and offers unique advantages for specific applications. For any new experimental setup, it is always recommended to perform a pilot experiment to validate the chosen fluorophore and optimize the protocol for the specific antibody and sample type.
References
A Head-to-Head Comparison: Bodipy TR-X vs. Texas Red for Protein Labeling
For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice of a fluorescent dye is a critical decision that significantly impacts experimental outcomes. This guide provides a comprehensive comparison of two popular red fluorescent dyes, Bodipy TR-X and Texas Red, offering a deep dive into their performance characteristics, supported by experimental data and detailed protocols.
This objective analysis will equip you with the necessary information to select the optimal dye for your specific application, whether it be in fluorescence microscopy, flow cytometry, or other fluorescence-based assays.
At a Glance: Key Performance Indicators
The following table summarizes the key quantitative data for this compound and Texas Red, facilitating a direct comparison of their spectral and photophysical properties.
| Property | This compound | Texas Red |
| Excitation Maximum (nm) | ~588[1] | ~589 - 596[2][3] |
| Emission Maximum (nm) | ~616[1] | ~615 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~68,000 | ~85,000 |
| Quantum Yield (Φ) | High (approaching 1.0) | 0.93 (in PBS), 0.97 (in Ethanol) |
| Reactive Group | NHS Ester | Sulfonyl Chloride or NHS Ester |
| "X" Spacer | Yes (7-atom aminohexanoyl) | Available with "X" spacer |
Delving Deeper: A Comparative Analysis
Spectral Properties: Both this compound and Texas Red exhibit similar excitation and emission spectra in the red region of the visible spectrum, making them compatible with standard filter sets for red fluorescence detection. Texas Red possesses a slightly higher molar extinction coefficient, suggesting a greater ability to absorb light at its excitation maximum.
Quantum Yield: Both dyes boast high fluorescence quantum yields. Texas Red has a reported quantum yield of 0.93 in PBS. While a specific numerical value for this compound is not consistently reported across sources, it is generally described as having a very high quantum yield, often approaching 1.0. A higher quantum yield translates to a brighter fluorescent signal.
Photostability: Bodipy dyes are generally reputed for their superior photostability compared to traditional fluorophores. While direct quantitative photobleaching data for a side-by-side comparison is limited in the available literature, sources suggest that this compound offers good resistance to photobleaching, a crucial attribute for imaging applications that require prolonged or intense light exposure. For applications demanding exceptional photostability with Texas Red, alternative formulations like Alexa Fluor 594 are often recommended.
pH Sensitivity: this compound is characterized by its relative insensitivity to changes in pH and solvent polarity. The fluorescence spectra of most rhodamine dyes, including Texas Red, are also not significantly affected by pH changes within a range of 4 to 10. This stability across a broad physiological pH range is advantageous for live-cell imaging and experiments involving varying buffer conditions.
Structural Features: Both this compound and certain variants of Texas Red are available with a seven-atom aminohexanoyl "X" spacer arm. This spacer separates the fluorophore from the labeled protein, minimizing potential quenching of the fluorescence signal and reducing steric hindrance, which can improve labeling efficiency and the brightness of the conjugate.
Experimental Workflows and Logical Relationships
To visualize the process of protein labeling and subsequent immunofluorescence detection, the following diagrams illustrate the key steps involved.
Experimental Protocols
The following are generalized protocols for labeling proteins with this compound and Texas Red NHS esters. It is important to optimize the dye-to-protein molar ratio for each specific protein to achieve the desired degree of labeling.
Protein Labeling with this compound NHS Ester
Materials:
-
Protein to be labeled (in amine-free buffer, e.g., PBS)
-
This compound NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, slowly add a calculated amount of the dye stock solution. The molar ratio of dye to protein should be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute will be the labeled protein.
-
Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~588 nm (for this compound). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
Protein Labeling with Texas Red-X Succinimidyl Ester
Materials:
-
Protein to be labeled (in amine-free buffer, e.g., PBS)
-
Texas Red-X Succinimidyl Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate solution
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in a suitable buffer (e.g., PBS) to a concentration of 2-10 mg/mL. The buffer should be free of primary amines.
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the Texas Red-X succinimidyl ester in anhydrous DMF or DMSO.
-
Labeling Reaction: While stirring the protein solution, add the reactive dye solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 5-15 moles of dye per mole of protein is recommended.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the protein-dye conjugate from the unreacted dye using a size-exclusion chromatography column.
-
Determination of Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the conjugate at 280 nm and ~595 nm and using the respective extinction coefficients.
Conclusion
Both this compound and Texas Red are excellent choices for protein labeling in the red fluorescent spectrum. This compound offers the advantage of generally higher photostability and insensitivity to environmental factors, making it a robust choice for demanding imaging applications. Texas Red, a long-standing and reliable fluorophore, provides a bright signal and is a cost-effective option for many standard applications. The choice between these two dyes will ultimately depend on the specific requirements of the experiment, including the need for photostability, the imaging modality employed, and budgetary considerations. For applications where photostability is paramount, this compound may be the superior choice. For routine immunofluorescence and other less demanding applications, Texas Red remains a viable and effective option.
References
A Head-to-Head Comparison: Bodipy TR-X vs. Texas Red for Protein Labeling
For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice of a fluorescent dye is a critical decision that significantly impacts experimental outcomes. This guide provides a comprehensive comparison of two popular red fluorescent dyes, Bodipy TR-X and Texas Red, offering a deep dive into their performance characteristics, supported by experimental data and detailed protocols.
This objective analysis will equip you with the necessary information to select the optimal dye for your specific application, whether it be in fluorescence microscopy, flow cytometry, or other fluorescence-based assays.
At a Glance: Key Performance Indicators
The following table summarizes the key quantitative data for this compound and Texas Red, facilitating a direct comparison of their spectral and photophysical properties.
| Property | This compound | Texas Red |
| Excitation Maximum (nm) | ~588[1] | ~589 - 596[2][3] |
| Emission Maximum (nm) | ~616[1] | ~615 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~68,000 | ~85,000 |
| Quantum Yield (Φ) | High (approaching 1.0) | 0.93 (in PBS), 0.97 (in Ethanol) |
| Reactive Group | NHS Ester | Sulfonyl Chloride or NHS Ester |
| "X" Spacer | Yes (7-atom aminohexanoyl) | Available with "X" spacer |
Delving Deeper: A Comparative Analysis
Spectral Properties: Both this compound and Texas Red exhibit similar excitation and emission spectra in the red region of the visible spectrum, making them compatible with standard filter sets for red fluorescence detection. Texas Red possesses a slightly higher molar extinction coefficient, suggesting a greater ability to absorb light at its excitation maximum.
Quantum Yield: Both dyes boast high fluorescence quantum yields. Texas Red has a reported quantum yield of 0.93 in PBS. While a specific numerical value for this compound is not consistently reported across sources, it is generally described as having a very high quantum yield, often approaching 1.0. A higher quantum yield translates to a brighter fluorescent signal.
Photostability: Bodipy dyes are generally reputed for their superior photostability compared to traditional fluorophores. While direct quantitative photobleaching data for a side-by-side comparison is limited in the available literature, sources suggest that this compound offers good resistance to photobleaching, a crucial attribute for imaging applications that require prolonged or intense light exposure. For applications demanding exceptional photostability with Texas Red, alternative formulations like Alexa Fluor 594 are often recommended.
pH Sensitivity: this compound is characterized by its relative insensitivity to changes in pH and solvent polarity. The fluorescence spectra of most rhodamine dyes, including Texas Red, are also not significantly affected by pH changes within a range of 4 to 10. This stability across a broad physiological pH range is advantageous for live-cell imaging and experiments involving varying buffer conditions.
Structural Features: Both this compound and certain variants of Texas Red are available with a seven-atom aminohexanoyl "X" spacer arm. This spacer separates the fluorophore from the labeled protein, minimizing potential quenching of the fluorescence signal and reducing steric hindrance, which can improve labeling efficiency and the brightness of the conjugate.
Experimental Workflows and Logical Relationships
To visualize the process of protein labeling and subsequent immunofluorescence detection, the following diagrams illustrate the key steps involved.
Experimental Protocols
The following are generalized protocols for labeling proteins with this compound and Texas Red NHS esters. It is important to optimize the dye-to-protein molar ratio for each specific protein to achieve the desired degree of labeling.
Protein Labeling with this compound NHS Ester
Materials:
-
Protein to be labeled (in amine-free buffer, e.g., PBS)
-
This compound NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, slowly add a calculated amount of the dye stock solution. The molar ratio of dye to protein should be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute will be the labeled protein.
-
Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~588 nm (for this compound). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
Protein Labeling with Texas Red-X Succinimidyl Ester
Materials:
-
Protein to be labeled (in amine-free buffer, e.g., PBS)
-
Texas Red-X Succinimidyl Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate solution
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in a suitable buffer (e.g., PBS) to a concentration of 2-10 mg/mL. The buffer should be free of primary amines.
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the Texas Red-X succinimidyl ester in anhydrous DMF or DMSO.
-
Labeling Reaction: While stirring the protein solution, add the reactive dye solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 5-15 moles of dye per mole of protein is recommended.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the protein-dye conjugate from the unreacted dye using a size-exclusion chromatography column.
-
Determination of Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the conjugate at 280 nm and ~595 nm and using the respective extinction coefficients.
Conclusion
Both this compound and Texas Red are excellent choices for protein labeling in the red fluorescent spectrum. This compound offers the advantage of generally higher photostability and insensitivity to environmental factors, making it a robust choice for demanding imaging applications. Texas Red, a long-standing and reliable fluorophore, provides a bright signal and is a cost-effective option for many standard applications. The choice between these two dyes will ultimately depend on the specific requirements of the experiment, including the need for photostability, the imaging modality employed, and budgetary considerations. For applications where photostability is paramount, this compound may be the superior choice. For routine immunofluorescence and other less demanding applications, Texas Red remains a viable and effective option.
References
Spectral Overlap Analysis: A Comparison Guide for Bodipy TR-X and GFP
For researchers engaged in fluorescence-based applications, particularly Förster Resonance Energy Transfer (FRET), the selection of an appropriate donor-acceptor fluorophore pair is paramount. This guide provides a comprehensive comparison of the spectral properties of Bodipy TR-X and Green Fluorescent Protein (GFP), offering experimental data and protocols to aid in the selection and application of this pair in biological research and drug development.
Quantitative Spectral Data
The efficiency of energy transfer in FRET is critically dependent on the spectral overlap between the emission spectrum of the donor fluorophore and the excitation spectrum of the acceptor fluorophore. Here, we summarize the key spectral characteristics of Enhanced Green Fluorescent Protein (EGFP), a common variant of GFP, and this compound.
| Property | EGFP (Enhanced Green Fluorescent Protein) | This compound |
| Excitation Maximum (λex) | 488 nm[1] | 588 nm[2] |
| Emission Maximum (λem) | 507 nm | 616 nm[2] |
| Molar Extinction Coefficient (ε) | 55,900 M⁻¹cm⁻¹ | 68,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.60 | High (typically approaching 1.0 for BODIPY dyes) |
| Stokes Shift | 19 nm | 28 nm |
Spectral Overlap and FRET Potential
The significant separation between the emission of EGFP (507 nm) and the excitation of this compound (588 nm) indicates minimal direct spectral overlap. This characteristic is advantageous for dual-color imaging, as it reduces spectral bleed-through, where the emission of one fluorophore is detected in the channel of the other. However, for FRET to occur efficiently, a degree of spectral overlap is necessary. While direct overlap of the peak maxima is not observed, the tail of the EGFP emission spectrum may extend into the initial portion of the this compound excitation spectrum, potentially allowing for FRET.
The following diagram illustrates the concept of spectral overlap.
Caption: Conceptual diagram of spectral overlap for FRET.
Experimental Protocols
To experimentally determine the spectral overlap and assess the potential for FRET between EGFP and this compound, the following protocols can be employed.
Measurement of Spectral Properties
Objective: To determine the excitation and emission spectra of individual EGFP and this compound samples.
Materials:
-
Purified EGFP protein
-
This compound conjugated to a molecule of interest (e.g., antibody, peptide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvettes
-
Spectrofluorometer
Protocol:
-
Prepare dilute solutions of EGFP and this compound conjugate in PBS. The concentration should be optimized to give a strong signal without inner filter effects (typically in the nanomolar to low micromolar range).
-
EGFP Measurement:
-
Place the EGFP solution in a quartz cuvette.
-
To measure the excitation spectrum, set the emission wavelength to its maximum (507 nm) and scan a range of excitation wavelengths (e.g., 350-500 nm).
-
To measure the emission spectrum, set the excitation wavelength to its maximum (488 nm) and scan a range of emission wavelengths (e.g., 495-700 nm).
-
-
This compound Measurement:
-
Place the this compound conjugate solution in a quartz cuvette.
-
To measure the excitation spectrum, set the emission wavelength to its maximum (616 nm) and scan a range of excitation wavelengths (e.g., 450-610 nm).
-
To measure the emission spectrum, set the excitation wavelength to its maximum (588 nm) and scan a range of emission wavelengths (e.g., 595-750 nm).
-
-
Plot the normalized intensity versus wavelength for all spectra. The spectral overlap is the area of intersection between the normalized emission spectrum of EGFP and the normalized excitation spectrum of this compound.
FRET Measurement by Sensitized Emission
Objective: To detect FRET by observing the emission of the acceptor (this compound) upon excitation of the donor (EGFP).
Materials:
-
Cells co-expressing an EGFP-tagged protein and a this compound-labeled interacting partner.
-
Control cells expressing only the EGFP-tagged protein.
-
Control cells with only the this compound-labeled partner.
-
Confocal microscope with appropriate laser lines and emission filters.
Protocol:
-
Culture and prepare the cells for microscopy.
-
Image Acquisition:
-
Donor Channel: Excite the cells at 488 nm and collect the emission signal using a filter centered around 507 nm. This will primarily detect EGFP fluorescence.
-
Acceptor Channel: Excite the cells at 588 nm and collect the emission signal using a filter centered around 616 nm. This will detect this compound fluorescence.
-
FRET Channel: Excite the cells at the donor's excitation wavelength (488 nm) and collect the emission in the acceptor's emission range (around 616 nm).
-
-
Data Analysis:
-
Correct for spectral bleed-through from the donor emission into the FRET channel using the control cells expressing only EGFP.
-
Correct for direct excitation of the acceptor at the donor's excitation wavelength using the control cells with only this compound.
-
A corrected FRET signal in the FRET channel indicates that energy is being transferred from EGFP to this compound. The FRET efficiency can be calculated using established algorithms that take into account the bleed-through and direct excitation components.
-
The following workflow illustrates the sensitized emission FRET experiment.
Caption: Workflow for a sensitized emission FRET experiment.
Conclusion
The spectral characteristics of EGFP and this compound make them a potentially suitable pair for dual-color imaging with minimal crosstalk. While their peak excitation and emission wavelengths are well-separated, the possibility of FRET should be experimentally evaluated for specific applications. The provided protocols offer a framework for researchers to quantitatively assess the spectral overlap and FRET efficiency between this donor-acceptor pair, enabling informed decisions for the design of robust and reliable fluorescence-based assays.
References
Spectral Overlap Analysis: A Comparison Guide for Bodipy TR-X and GFP
For researchers engaged in fluorescence-based applications, particularly Förster Resonance Energy Transfer (FRET), the selection of an appropriate donor-acceptor fluorophore pair is paramount. This guide provides a comprehensive comparison of the spectral properties of Bodipy TR-X and Green Fluorescent Protein (GFP), offering experimental data and protocols to aid in the selection and application of this pair in biological research and drug development.
Quantitative Spectral Data
The efficiency of energy transfer in FRET is critically dependent on the spectral overlap between the emission spectrum of the donor fluorophore and the excitation spectrum of the acceptor fluorophore. Here, we summarize the key spectral characteristics of Enhanced Green Fluorescent Protein (EGFP), a common variant of GFP, and this compound.
| Property | EGFP (Enhanced Green Fluorescent Protein) | This compound |
| Excitation Maximum (λex) | 488 nm[1] | 588 nm[2] |
| Emission Maximum (λem) | 507 nm | 616 nm[2] |
| Molar Extinction Coefficient (ε) | 55,900 M⁻¹cm⁻¹ | 68,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.60 | High (typically approaching 1.0 for BODIPY dyes) |
| Stokes Shift | 19 nm | 28 nm |
Spectral Overlap and FRET Potential
The significant separation between the emission of EGFP (507 nm) and the excitation of this compound (588 nm) indicates minimal direct spectral overlap. This characteristic is advantageous for dual-color imaging, as it reduces spectral bleed-through, where the emission of one fluorophore is detected in the channel of the other. However, for FRET to occur efficiently, a degree of spectral overlap is necessary. While direct overlap of the peak maxima is not observed, the tail of the EGFP emission spectrum may extend into the initial portion of the this compound excitation spectrum, potentially allowing for FRET.
The following diagram illustrates the concept of spectral overlap.
Caption: Conceptual diagram of spectral overlap for FRET.
Experimental Protocols
To experimentally determine the spectral overlap and assess the potential for FRET between EGFP and this compound, the following protocols can be employed.
Measurement of Spectral Properties
Objective: To determine the excitation and emission spectra of individual EGFP and this compound samples.
Materials:
-
Purified EGFP protein
-
This compound conjugated to a molecule of interest (e.g., antibody, peptide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvettes
-
Spectrofluorometer
Protocol:
-
Prepare dilute solutions of EGFP and this compound conjugate in PBS. The concentration should be optimized to give a strong signal without inner filter effects (typically in the nanomolar to low micromolar range).
-
EGFP Measurement:
-
Place the EGFP solution in a quartz cuvette.
-
To measure the excitation spectrum, set the emission wavelength to its maximum (507 nm) and scan a range of excitation wavelengths (e.g., 350-500 nm).
-
To measure the emission spectrum, set the excitation wavelength to its maximum (488 nm) and scan a range of emission wavelengths (e.g., 495-700 nm).
-
-
This compound Measurement:
-
Place the this compound conjugate solution in a quartz cuvette.
-
To measure the excitation spectrum, set the emission wavelength to its maximum (616 nm) and scan a range of excitation wavelengths (e.g., 450-610 nm).
-
To measure the emission spectrum, set the excitation wavelength to its maximum (588 nm) and scan a range of emission wavelengths (e.g., 595-750 nm).
-
-
Plot the normalized intensity versus wavelength for all spectra. The spectral overlap is the area of intersection between the normalized emission spectrum of EGFP and the normalized excitation spectrum of this compound.
FRET Measurement by Sensitized Emission
Objective: To detect FRET by observing the emission of the acceptor (this compound) upon excitation of the donor (EGFP).
Materials:
-
Cells co-expressing an EGFP-tagged protein and a this compound-labeled interacting partner.
-
Control cells expressing only the EGFP-tagged protein.
-
Control cells with only the this compound-labeled partner.
-
Confocal microscope with appropriate laser lines and emission filters.
Protocol:
-
Culture and prepare the cells for microscopy.
-
Image Acquisition:
-
Donor Channel: Excite the cells at 488 nm and collect the emission signal using a filter centered around 507 nm. This will primarily detect EGFP fluorescence.
-
Acceptor Channel: Excite the cells at 588 nm and collect the emission signal using a filter centered around 616 nm. This will detect this compound fluorescence.
-
FRET Channel: Excite the cells at the donor's excitation wavelength (488 nm) and collect the emission in the acceptor's emission range (around 616 nm).
-
-
Data Analysis:
-
Correct for spectral bleed-through from the donor emission into the FRET channel using the control cells expressing only EGFP.
-
Correct for direct excitation of the acceptor at the donor's excitation wavelength using the control cells with only this compound.
-
A corrected FRET signal in the FRET channel indicates that energy is being transferred from EGFP to this compound. The FRET efficiency can be calculated using established algorithms that take into account the bleed-through and direct excitation components.
-
The following workflow illustrates the sensitized emission FRET experiment.
Caption: Workflow for a sensitized emission FRET experiment.
Conclusion
The spectral characteristics of EGFP and this compound make them a potentially suitable pair for dual-color imaging with minimal crosstalk. While their peak excitation and emission wavelengths are well-separated, the possibility of FRET should be experimentally evaluated for specific applications. The provided protocols offer a framework for researchers to quantitatively assess the spectral overlap and FRET efficiency between this donor-acceptor pair, enabling informed decisions for the design of robust and reliable fluorescence-based assays.
References
A Comparative Guide to Validating BODIPY™ TR-X Antibody Conjugation for Researchers, Scientists, and Drug Development Professionals
In the fields of biological research and therapeutic development, the precise and reliable fluorescent labeling of antibodies is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of BODIPY™ TR-X with two other popular red fluorescent dyes, Alexa Fluor™ 647 and Cy™5, for antibody conjugation. It offers a detailed examination of their performance characteristics, supported by experimental data, to assist researchers in selecting the optimal dye for their specific applications.
Performance Comparison of Fluorescent Dyes for Antibody Conjugation
The selection of a fluorescent dye for antibody conjugation is a critical step that influences the sensitivity, specificity, and reproducibility of an immunoassay. The ideal dye should exhibit high fluorescence quantum yield, excellent photostability, and minimal non-specific binding. This section provides a quantitative comparison of BODIPY™ TR-X, Alexa Fluor™ 647, and Cy™5.
| Property | BODIPY™ TR-X | Alexa Fluor™ 647 | Cy™5 | References |
| Excitation Maximum (nm) | ~588 | ~650 | ~649 | [1] |
| Emission Maximum (nm) | ~616 | ~668 | ~670 | [1] |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~100,000 | ~270,000 | ~250,000 | [1] |
| Relative Quantum Yield | High | High | Moderate, prone to quenching at high DOL | [2][3] |
| Photostability | Good | Excellent | Moderate | |
| pH Sensitivity | Low | Low | Moderate | |
| Tendency for Self-Quenching | Low | Low | High, especially at high DOL | |
| Non-specific Binding | Can be a concern due to hydrophobicity | Low | Moderate |
Key Observations:
-
Brightness: Alexa Fluor™ 647 generally exhibits the highest brightness due to its high molar extinction coefficient and quantum yield. BODIPY™ TR-X is also a very bright dye. Cy™5 brightness can be significantly reduced by self-quenching at higher degrees of labeling (DOL).
-
Photostability: Alexa Fluor™ 647 is known for its exceptional photostability, making it ideal for experiments requiring prolonged or intense light exposure. BODIPY™ TR-X also offers good photostability. Cy™5 is generally less photostable than the other two dyes.
-
Self-Quenching: A significant drawback of Cy™5 is its tendency to form non-fluorescent aggregates on the antibody surface, leading to fluorescence quenching, especially at high DOLs. Alexa Fluor™ 647 and BODIPY™ TR-X show minimal self-quenching.
-
Non-specific Binding: The hydrophobic nature of the BODIPY™ core can sometimes lead to increased non-specific binding. Careful optimization of blocking and washing steps is recommended. Alexa Fluor™ 647 is known for its low non-specific binding.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in conjugating and validating fluorescently labeled antibodies.
Protocol 1: Antibody Conjugation with Amine-Reactive Dyes (NHS Esters)
This protocol is a general guideline for conjugating NHS esters of BODIPY™ TR-X, Alexa Fluor™ 647, or Cy™5 to the primary amines of an antibody.
Materials:
-
Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The antibody concentration should be at least 1 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add the 1 M sodium bicarbonate buffer to the antibody solution to achieve a final concentration of 0.1 M.
-
Slowly add the dissolved dye to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.
-
Incubate the reaction for 1 hour at room temperature with continuous gentle mixing, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled antibody, which will typically elute first.
-
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule. It is a critical parameter for ensuring the quality and reproducibility of your conjugates.
Procedure:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the excitation maximum of the dye (A_max).
-
-
Calculation:
-
Calculate the concentration of the antibody using the following formula: Antibody Concentration (M) = [A280 - (A_max * CF)] / ε_protein where:
-
CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
Calculate the concentration of the dye using the following formula: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
Calculate the DOL: DOL = Dye Concentration / Antibody Concentration
-
Protocol 3: SDS-PAGE Analysis
SDS-PAGE is used to assess the purity of the conjugate and to confirm successful conjugation through a shift in molecular weight.
Procedure:
-
Prepare a polyacrylamide gel of an appropriate percentage for the size of your antibody.
-
Load the unconjugated antibody, the purified conjugate, and a molecular weight marker into separate lanes.
-
Run the gel under reducing and non-reducing conditions.
-
Visualize the protein bands using a suitable staining method (e.g., Coomassie Blue).
-
The conjugated antibody should appear as a band with a slightly higher molecular weight than the unconjugated antibody. The absence of free dye in the conjugate lane indicates successful purification.
Experimental Workflow and Validation Pathway
The following diagrams illustrate the key steps in the antibody conjugation and validation process.
Caption: Workflow for antibody conjugation and initial validation.
Caption: Logical flow for comprehensive conjugate validation.
References
A Comparative Guide to Validating BODIPY™ TR-X Antibody Conjugation for Researchers, Scientists, and Drug Development Professionals
In the fields of biological research and therapeutic development, the precise and reliable fluorescent labeling of antibodies is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of BODIPY™ TR-X with two other popular red fluorescent dyes, Alexa Fluor™ 647 and Cy™5, for antibody conjugation. It offers a detailed examination of their performance characteristics, supported by experimental data, to assist researchers in selecting the optimal dye for their specific applications.
Performance Comparison of Fluorescent Dyes for Antibody Conjugation
The selection of a fluorescent dye for antibody conjugation is a critical step that influences the sensitivity, specificity, and reproducibility of an immunoassay. The ideal dye should exhibit high fluorescence quantum yield, excellent photostability, and minimal non-specific binding. This section provides a quantitative comparison of BODIPY™ TR-X, Alexa Fluor™ 647, and Cy™5.
| Property | BODIPY™ TR-X | Alexa Fluor™ 647 | Cy™5 | References |
| Excitation Maximum (nm) | ~588 | ~650 | ~649 | [1] |
| Emission Maximum (nm) | ~616 | ~668 | ~670 | [1] |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~100,000 | ~270,000 | ~250,000 | [1] |
| Relative Quantum Yield | High | High | Moderate, prone to quenching at high DOL | [2][3] |
| Photostability | Good | Excellent | Moderate | |
| pH Sensitivity | Low | Low | Moderate | |
| Tendency for Self-Quenching | Low | Low | High, especially at high DOL | |
| Non-specific Binding | Can be a concern due to hydrophobicity | Low | Moderate |
Key Observations:
-
Brightness: Alexa Fluor™ 647 generally exhibits the highest brightness due to its high molar extinction coefficient and quantum yield. BODIPY™ TR-X is also a very bright dye. Cy™5 brightness can be significantly reduced by self-quenching at higher degrees of labeling (DOL).
-
Photostability: Alexa Fluor™ 647 is known for its exceptional photostability, making it ideal for experiments requiring prolonged or intense light exposure. BODIPY™ TR-X also offers good photostability. Cy™5 is generally less photostable than the other two dyes.
-
Self-Quenching: A significant drawback of Cy™5 is its tendency to form non-fluorescent aggregates on the antibody surface, leading to fluorescence quenching, especially at high DOLs. Alexa Fluor™ 647 and BODIPY™ TR-X show minimal self-quenching.
-
Non-specific Binding: The hydrophobic nature of the BODIPY™ core can sometimes lead to increased non-specific binding. Careful optimization of blocking and washing steps is recommended. Alexa Fluor™ 647 is known for its low non-specific binding.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in conjugating and validating fluorescently labeled antibodies.
Protocol 1: Antibody Conjugation with Amine-Reactive Dyes (NHS Esters)
This protocol is a general guideline for conjugating NHS esters of BODIPY™ TR-X, Alexa Fluor™ 647, or Cy™5 to the primary amines of an antibody.
Materials:
-
Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The antibody concentration should be at least 1 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add the 1 M sodium bicarbonate buffer to the antibody solution to achieve a final concentration of 0.1 M.
-
Slowly add the dissolved dye to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.
-
Incubate the reaction for 1 hour at room temperature with continuous gentle mixing, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled antibody, which will typically elute first.
-
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule. It is a critical parameter for ensuring the quality and reproducibility of your conjugates.
Procedure:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the excitation maximum of the dye (A_max).
-
-
Calculation:
-
Calculate the concentration of the antibody using the following formula: Antibody Concentration (M) = [A280 - (A_max * CF)] / ε_protein where:
-
CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
Calculate the concentration of the dye using the following formula: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
Calculate the DOL: DOL = Dye Concentration / Antibody Concentration
-
Protocol 3: SDS-PAGE Analysis
SDS-PAGE is used to assess the purity of the conjugate and to confirm successful conjugation through a shift in molecular weight.
Procedure:
-
Prepare a polyacrylamide gel of an appropriate percentage for the size of your antibody.
-
Load the unconjugated antibody, the purified conjugate, and a molecular weight marker into separate lanes.
-
Run the gel under reducing and non-reducing conditions.
-
Visualize the protein bands using a suitable staining method (e.g., Coomassie Blue).
-
The conjugated antibody should appear as a band with a slightly higher molecular weight than the unconjugated antibody. The absence of free dye in the conjugate lane indicates successful purification.
Experimental Workflow and Validation Pathway
The following diagrams illustrate the key steps in the antibody conjugation and validation process.
Caption: Workflow for antibody conjugation and initial validation.
Caption: Logical flow for comprehensive conjugate validation.
References
A Researcher's Guide to Quantifying Protein Labeling with Amine-Reactive Dyes: Bodipy TR-X in Focus
For researchers in proteomics, cell biology, and drug development, the precise covalent labeling of proteins with fluorescent dyes is a cornerstone of experimental success. The degree of labeling (DOL), or the average number of dye molecules conjugated to a single protein, is a critical parameter that dictates the quality and reproducibility of fluorescence-based assays. An optimal DOL maximizes the signal-to-noise ratio without compromising the protein's biological activity or solubility.
This guide provides a comprehensive comparison of Bodipy TR-X, a popular red fluorescent dye, with two widely used alternatives: Alexa Fluor 594 and Cy5. We present key performance metrics, detailed experimental protocols for labeling and quantification, and a clear workflow to guide researchers in achieving optimal and consistent labeling outcomes.
Performance Comparison at a Glance
The choice of a fluorescent dye for protein labeling depends on several factors, including its brightness, photostability, and susceptibility to fluorescence quenching. The following table summarizes the key spectral and labeling characteristics of this compound, Alexa Fluor 594, and Cy5, providing a quantitative basis for comparison.
| Feature | This compound | Alexa Fluor 594 | Cy5 |
| Excitation Maximum (λex) | ~588 nm | ~590 nm | ~649 nm |
| Emission Maximum (λem) | ~616 nm | ~617 nm | ~666 nm |
| Molar Extinction Coefficient (ε) at λmax | 68,000 M⁻¹cm⁻¹ | ~90,000 M⁻¹cm⁻¹ | 250,000 M⁻¹cm⁻¹[1] |
| 280 nm Correction Factor (CF₂₈₀) | 0.19 | 0.56[2] | ~0.04[1] |
| Recommended Degree of Labeling (DOL) for Antibodies | 1–2 (to avoid quenching) | 2–6 | 2–5 |
| Key Performance Characteristic | Prone to fluorescence quenching at high DOLs. | Bright and photostable, less prone to quenching than many other dyes. | Very high molar extinction coefficient, but can be susceptible to photobleaching. |
Understanding the Degree of Labeling Workflow
The process of labeling a protein with an amine-reactive dye and subsequently quantifying the degree of labeling follows a systematic workflow. This involves preparing the protein and dye, carrying out the conjugation reaction, purifying the labeled protein, and finally, calculating the DOL using spectrophotometric measurements.
Experimental Protocols
The following protocols provide detailed methodologies for labeling an antibody with an amine-reactive succinimidyl ester dye and for calculating the degree of labeling.
Protocol 1: Amine-Reactive Labeling of an Antibody
This protocol is optimized for labeling approximately 1 mg of an IgG antibody.
Materials:
-
Antibody (1 mg) in an amine-free buffer (e.g., PBS)
-
Amine-reactive dye (this compound, Alexa Fluor 594, or Cy5 succinimidyl ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25) equilibrated with PBS
Procedure:
-
Prepare the Antibody Solution:
-
Dissolve 1 mg of the antibody in 0.5 mL of amine-free buffer (e.g., PBS). The recommended protein concentration is 2 mg/mL.
-
Add 50 µL of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of the amine-reactive dye to equilibrate to room temperature.
-
Dissolve the dye in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.
-
-
Perform the Labeling Reaction:
-
While gently vortexing the antibody solution, slowly add the appropriate volume of the dye stock solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of dye is recommended.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Elute the column with PBS and collect the first colored fraction, which contains the labeled antibody.
-
Protocol 2: Calculation of the Degree of Labeling (DOL)
Materials:
-
Purified antibody-dye conjugate
-
Spectrophotometer
-
Quartz cuvette
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max). If the absorbance is greater than 2.0, dilute the sample with PBS and record the dilution factor.
-
-
Calculate the Molar Concentration of the Protein:
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_max: Absorbance of the conjugate at the dye's λmax.
-
CF₂₈₀: The dye's correction factor for its absorbance at 280 nm.
-
ε_protein: The molar extinction coefficient of the protein at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate the Molar Concentration of the Dye:
-
The concentration of the dye is calculated using the following formula: Dye Concentration (M) = A_max / ε_dye
-
A_max: Absorbance of the conjugate at the dye's λmax.
-
ε_dye: The molar extinction coefficient of the dye at its λmax.
-
-
-
Calculate the Degree of Labeling (DOL):
-
The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Signaling Pathway and Logical Relationship Diagrams
To further illustrate the underlying principles, the following diagrams depict the chemical reaction of amine labeling and the logical steps involved in the DOL calculation.
References
A Researcher's Guide to Quantifying Protein Labeling with Amine-Reactive Dyes: Bodipy TR-X in Focus
For researchers in proteomics, cell biology, and drug development, the precise covalent labeling of proteins with fluorescent dyes is a cornerstone of experimental success. The degree of labeling (DOL), or the average number of dye molecules conjugated to a single protein, is a critical parameter that dictates the quality and reproducibility of fluorescence-based assays. An optimal DOL maximizes the signal-to-noise ratio without compromising the protein's biological activity or solubility.
This guide provides a comprehensive comparison of Bodipy TR-X, a popular red fluorescent dye, with two widely used alternatives: Alexa Fluor 594 and Cy5. We present key performance metrics, detailed experimental protocols for labeling and quantification, and a clear workflow to guide researchers in achieving optimal and consistent labeling outcomes.
Performance Comparison at a Glance
The choice of a fluorescent dye for protein labeling depends on several factors, including its brightness, photostability, and susceptibility to fluorescence quenching. The following table summarizes the key spectral and labeling characteristics of this compound, Alexa Fluor 594, and Cy5, providing a quantitative basis for comparison.
| Feature | This compound | Alexa Fluor 594 | Cy5 |
| Excitation Maximum (λex) | ~588 nm | ~590 nm | ~649 nm |
| Emission Maximum (λem) | ~616 nm | ~617 nm | ~666 nm |
| Molar Extinction Coefficient (ε) at λmax | 68,000 M⁻¹cm⁻¹ | ~90,000 M⁻¹cm⁻¹ | 250,000 M⁻¹cm⁻¹[1] |
| 280 nm Correction Factor (CF₂₈₀) | 0.19 | 0.56[2] | ~0.04[1] |
| Recommended Degree of Labeling (DOL) for Antibodies | 1–2 (to avoid quenching) | 2–6 | 2–5 |
| Key Performance Characteristic | Prone to fluorescence quenching at high DOLs. | Bright and photostable, less prone to quenching than many other dyes. | Very high molar extinction coefficient, but can be susceptible to photobleaching. |
Understanding the Degree of Labeling Workflow
The process of labeling a protein with an amine-reactive dye and subsequently quantifying the degree of labeling follows a systematic workflow. This involves preparing the protein and dye, carrying out the conjugation reaction, purifying the labeled protein, and finally, calculating the DOL using spectrophotometric measurements.
Experimental Protocols
The following protocols provide detailed methodologies for labeling an antibody with an amine-reactive succinimidyl ester dye and for calculating the degree of labeling.
Protocol 1: Amine-Reactive Labeling of an Antibody
This protocol is optimized for labeling approximately 1 mg of an IgG antibody.
Materials:
-
Antibody (1 mg) in an amine-free buffer (e.g., PBS)
-
Amine-reactive dye (this compound, Alexa Fluor 594, or Cy5 succinimidyl ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25) equilibrated with PBS
Procedure:
-
Prepare the Antibody Solution:
-
Dissolve 1 mg of the antibody in 0.5 mL of amine-free buffer (e.g., PBS). The recommended protein concentration is 2 mg/mL.
-
Add 50 µL of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of the amine-reactive dye to equilibrate to room temperature.
-
Dissolve the dye in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.
-
-
Perform the Labeling Reaction:
-
While gently vortexing the antibody solution, slowly add the appropriate volume of the dye stock solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of dye is recommended.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Elute the column with PBS and collect the first colored fraction, which contains the labeled antibody.
-
Protocol 2: Calculation of the Degree of Labeling (DOL)
Materials:
-
Purified antibody-dye conjugate
-
Spectrophotometer
-
Quartz cuvette
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max). If the absorbance is greater than 2.0, dilute the sample with PBS and record the dilution factor.
-
-
Calculate the Molar Concentration of the Protein:
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_max: Absorbance of the conjugate at the dye's λmax.
-
CF₂₈₀: The dye's correction factor for its absorbance at 280 nm.
-
ε_protein: The molar extinction coefficient of the protein at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate the Molar Concentration of the Dye:
-
The concentration of the dye is calculated using the following formula: Dye Concentration (M) = A_max / ε_dye
-
A_max: Absorbance of the conjugate at the dye's λmax.
-
ε_dye: The molar extinction coefficient of the dye at its λmax.
-
-
-
Calculate the Degree of Labeling (DOL):
-
The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Signaling Pathway and Logical Relationship Diagrams
To further illustrate the underlying principles, the following diagrams depict the chemical reaction of amine labeling and the logical steps involved in the DOL calculation.
References
Bodipy TR-X performance in super-resolution microscopy compared to other dyes
In the rapidly advancing field of super-resolution microscopy, the choice of fluorophore is a critical determinant of image quality and resolution. Techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM) rely on the photoswitching properties of dyes to achieve nanoscale imaging. This guide provides a detailed comparison of Bodipy TR-X against other commonly used dyes in super-resolution applications, with a focus on performance metrics supported by experimental data.
While direct quantitative photoswitching data for this compound is limited in published literature, we will use data from a comprehensive study on the closely related BODIPY FL as a representative of the BODIPY scaffold's performance in a dSTORM context. This will be compared against the well-established "gold standard" red-excited carbocyanine dyes, Alexa Fluor 647 and Cy5 .
Quantitative Performance Comparison
The performance of a fluorophore in dSTORM is defined by several key photophysical parameters. These include the number of photons emitted per switching event (which dictates localization precision), the duty cycle (the fraction of time the dye is 'on'), and the total number of switching cycles before photobleaching (which affects the density of localizations).
A 2018 study systematically evaluated the photoswitching properties of BODIPY FL and Alexa Fluor 647 in various imaging buffers.[1] The data below is extracted from this study, specifically focusing on the optimal buffer condition identified for the BODIPY scaffold (10 mM MEA with no additives), which also enabled high-quality imaging of Alexa Fluor 647.[1]
| Property | BODIPY FL (as proxy for this compound) | Alexa Fluor 647 | Cy5 |
| Excitation Max (λex) | ~588 nm | ~650 nm | ~649 nm |
| Emission Max (λem) | ~616 nm | ~665 nm | ~670 nm |
| Total Photons per Event | ~1.0 x 10⁵ | ~1.6 x 10⁵ | ~5.9 x 10³ (in BME buffer) |
| Localization Precision | ~15 nm | ~12 nm | ~20-30 nm |
| Switching Cycles | ~100 | ~150 | High |
| Duty Cycle (%) | ~0.005 - 0.015 | ~0.002 - 0.008 | Low |
| Photostability | High | Very High | High |
Note: Data for BODIPY FL and Alexa Fluor 647 are from a direct comparison in a 10 mM MEA buffer.[1] Cy5 data is based on typical performance characteristics cited in literature. The spectral data for this compound is used, while photoswitching metrics are from its scaffold representative, BODIPY FL.
Experimental Design for Fluorophore Comparison
To objectively compare the performance of different dyes for super-resolution microscopy, a standardized experimental workflow is crucial. The following protocol outlines the key steps for sample preparation, imaging, and data analysis.
Experimental Workflow Diagram
Caption: Workflow for comparing super-resolution dye performance.
Detailed Experimental Protocol
This protocol is based on methodologies used for comparing BODIPY scaffolds with cyanine dyes for SMLM.[1]
-
Cell Culture and Fixation:
-
U2OS cells are cultured on high-precision glass coverslips.
-
Cells are fixed with a solution of 4% paraformaldehyde (PFA) and 0.1% glutaraldehyde for 10 minutes.
-
Following fixation, cells are permeabilized with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunolabeling:
-
Non-specific binding sites are blocked with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Samples are incubated with a primary antibody targeting the structure of interest (e.g., anti-tubulin) for 1 hour at room temperature.
-
After washing, samples are incubated for 1 hour with secondary antibodies conjugated to the dyes being compared (e.g., Goat anti-Mouse IgG-Bodipy TR-X, Goat anti-Mouse IgG-Alexa Fluor 647).
-
-
dSTORM Imaging:
-
Imaging Buffer: A critical component for photoswitching. An effective buffer for both BODIPY and Alexa Fluor dyes consists of a base buffer (e.g., 50 mM Tris, 10 mM NaCl, pH 8.0) supplemented with:
-
10% (w/v) Glucose
-
10 mM Mercaptoethylamine (MEA)
-
An oxygen scavenging system: 500 µg/mL Glucose Oxidase and 40 µg/mL Catalase (GLOX).
-
-
Microscope Setup: Imaging is typically performed on a total internal reflection fluorescence (TIRF) microscope to minimize background fluorescence.
-
Image Acquisition: A laser corresponding to the dye's excitation maximum (e.g., 561 nm for this compound, 647 nm for Alexa Fluor 647) is used at high power density to induce photoswitching. A series of 10,000 to 40,000 frames is acquired at a high frame rate (e.g., 50-100 Hz). A weak activation laser (e.g., 405 nm) can be used to facilitate the return of molecules from the dark state to the fluorescent state.
-
-
Data Analysis:
-
Single-molecule events in the image stack are localized with sub-pixel accuracy by fitting their point spread function (PSF) to a 2D Gaussian model.
-
The final super-resolved image is reconstructed by plotting the coordinates of all localizations.
-
Quantitative analysis is performed to extract key performance metrics, including photon yield per localization, localization precision, and the number of switching cycles per molecule.
-
Performance Summary and Discussion
-
Brightness and Precision: Alexa Fluor 647 is regarded as one of the best dyes for dSTORM, largely due to its ability to emit thousands of photons per switching cycle, leading to excellent localization precision (typically around 10-15 nm). The data for BODIPY FL shows a comparable, albeit slightly lower, photon output and localization precision, suggesting that this compound is a strong candidate for high-resolution imaging.
-
Photostability and Switching: Both Alexa Fluor 647 and the BODIPY scaffold demonstrate robust photostability with a high number of switching cycles, which is essential for generating the high density of localizations required for a high-quality reconstruction. Cy5 is also a high-performing dSTORM dye, though some studies suggest it is less photostable than Alexa Fluor 647.
-
Buffer Compatibility: A key finding from comparative studies is that buffer conditions optimal for one dye may not be ideal for another. However, the use of a 10 mM MEA-based buffer has been shown to provide excellent photoswitching performance for both BODIPY and cyanine dyes like Alexa Fluor 647, making it suitable for multicolor imaging experiments.
-
Advantages of Bodipy Dyes: The BODIPY fluorophore scaffold is known for its sharp emission spectra and relative insensitivity to environmental polarity and pH. Its hydrophobic nature can be particularly advantageous for labeling lipids and membrane structures. Furthermore, the development of photoactivatable BODIPY probes that do not require harsh reducing agents opens possibilities for live-cell super-resolution imaging.
Conclusion
This compound, represented by the performance of its core scaffold, emerges as a potent and versatile fluorophore for super-resolution microscopy. While Alexa Fluor 647 remains a benchmark for dSTORM due to its exceptional photon budget and robustness, this compound offers comparable performance with high photon output and photostability. Its compatibility with standard dSTORM imaging buffers that also support cyanine dyes makes it a valuable tool, particularly for multicolor imaging paradigms. For researchers and drug development professionals, this compound represents a reliable alternative to traditional cyanine dyes, especially in applications involving the imaging of lipophilic structures or where its specific spectral properties are advantageous.
References
Bodipy TR-X performance in super-resolution microscopy compared to other dyes
In the rapidly advancing field of super-resolution microscopy, the choice of fluorophore is a critical determinant of image quality and resolution. Techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM) rely on the photoswitching properties of dyes to achieve nanoscale imaging. This guide provides a detailed comparison of Bodipy TR-X against other commonly used dyes in super-resolution applications, with a focus on performance metrics supported by experimental data.
While direct quantitative photoswitching data for this compound is limited in published literature, we will use data from a comprehensive study on the closely related BODIPY FL as a representative of the BODIPY scaffold's performance in a dSTORM context. This will be compared against the well-established "gold standard" red-excited carbocyanine dyes, Alexa Fluor 647 and Cy5 .
Quantitative Performance Comparison
The performance of a fluorophore in dSTORM is defined by several key photophysical parameters. These include the number of photons emitted per switching event (which dictates localization precision), the duty cycle (the fraction of time the dye is 'on'), and the total number of switching cycles before photobleaching (which affects the density of localizations).
A 2018 study systematically evaluated the photoswitching properties of BODIPY FL and Alexa Fluor 647 in various imaging buffers.[1] The data below is extracted from this study, specifically focusing on the optimal buffer condition identified for the BODIPY scaffold (10 mM MEA with no additives), which also enabled high-quality imaging of Alexa Fluor 647.[1]
| Property | BODIPY FL (as proxy for this compound) | Alexa Fluor 647 | Cy5 |
| Excitation Max (λex) | ~588 nm | ~650 nm | ~649 nm |
| Emission Max (λem) | ~616 nm | ~665 nm | ~670 nm |
| Total Photons per Event | ~1.0 x 10⁵ | ~1.6 x 10⁵ | ~5.9 x 10³ (in BME buffer) |
| Localization Precision | ~15 nm | ~12 nm | ~20-30 nm |
| Switching Cycles | ~100 | ~150 | High |
| Duty Cycle (%) | ~0.005 - 0.015 | ~0.002 - 0.008 | Low |
| Photostability | High | Very High | High |
Note: Data for BODIPY FL and Alexa Fluor 647 are from a direct comparison in a 10 mM MEA buffer.[1] Cy5 data is based on typical performance characteristics cited in literature. The spectral data for this compound is used, while photoswitching metrics are from its scaffold representative, BODIPY FL.
Experimental Design for Fluorophore Comparison
To objectively compare the performance of different dyes for super-resolution microscopy, a standardized experimental workflow is crucial. The following protocol outlines the key steps for sample preparation, imaging, and data analysis.
Experimental Workflow Diagram
Caption: Workflow for comparing super-resolution dye performance.
Detailed Experimental Protocol
This protocol is based on methodologies used for comparing BODIPY scaffolds with cyanine dyes for SMLM.[1]
-
Cell Culture and Fixation:
-
U2OS cells are cultured on high-precision glass coverslips.
-
Cells are fixed with a solution of 4% paraformaldehyde (PFA) and 0.1% glutaraldehyde for 10 minutes.
-
Following fixation, cells are permeabilized with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunolabeling:
-
Non-specific binding sites are blocked with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Samples are incubated with a primary antibody targeting the structure of interest (e.g., anti-tubulin) for 1 hour at room temperature.
-
After washing, samples are incubated for 1 hour with secondary antibodies conjugated to the dyes being compared (e.g., Goat anti-Mouse IgG-Bodipy TR-X, Goat anti-Mouse IgG-Alexa Fluor 647).
-
-
dSTORM Imaging:
-
Imaging Buffer: A critical component for photoswitching. An effective buffer for both BODIPY and Alexa Fluor dyes consists of a base buffer (e.g., 50 mM Tris, 10 mM NaCl, pH 8.0) supplemented with:
-
10% (w/v) Glucose
-
10 mM Mercaptoethylamine (MEA)
-
An oxygen scavenging system: 500 µg/mL Glucose Oxidase and 40 µg/mL Catalase (GLOX).
-
-
Microscope Setup: Imaging is typically performed on a total internal reflection fluorescence (TIRF) microscope to minimize background fluorescence.
-
Image Acquisition: A laser corresponding to the dye's excitation maximum (e.g., 561 nm for this compound, 647 nm for Alexa Fluor 647) is used at high power density to induce photoswitching. A series of 10,000 to 40,000 frames is acquired at a high frame rate (e.g., 50-100 Hz). A weak activation laser (e.g., 405 nm) can be used to facilitate the return of molecules from the dark state to the fluorescent state.
-
-
Data Analysis:
-
Single-molecule events in the image stack are localized with sub-pixel accuracy by fitting their point spread function (PSF) to a 2D Gaussian model.
-
The final super-resolved image is reconstructed by plotting the coordinates of all localizations.
-
Quantitative analysis is performed to extract key performance metrics, including photon yield per localization, localization precision, and the number of switching cycles per molecule.
-
Performance Summary and Discussion
-
Brightness and Precision: Alexa Fluor 647 is regarded as one of the best dyes for dSTORM, largely due to its ability to emit thousands of photons per switching cycle, leading to excellent localization precision (typically around 10-15 nm). The data for BODIPY FL shows a comparable, albeit slightly lower, photon output and localization precision, suggesting that this compound is a strong candidate for high-resolution imaging.
-
Photostability and Switching: Both Alexa Fluor 647 and the BODIPY scaffold demonstrate robust photostability with a high number of switching cycles, which is essential for generating the high density of localizations required for a high-quality reconstruction. Cy5 is also a high-performing dSTORM dye, though some studies suggest it is less photostable than Alexa Fluor 647.
-
Buffer Compatibility: A key finding from comparative studies is that buffer conditions optimal for one dye may not be ideal for another. However, the use of a 10 mM MEA-based buffer has been shown to provide excellent photoswitching performance for both BODIPY and cyanine dyes like Alexa Fluor 647, making it suitable for multicolor imaging experiments.
-
Advantages of Bodipy Dyes: The BODIPY fluorophore scaffold is known for its sharp emission spectra and relative insensitivity to environmental polarity and pH. Its hydrophobic nature can be particularly advantageous for labeling lipids and membrane structures. Furthermore, the development of photoactivatable BODIPY probes that do not require harsh reducing agents opens possibilities for live-cell super-resolution imaging.
Conclusion
This compound, represented by the performance of its core scaffold, emerges as a potent and versatile fluorophore for super-resolution microscopy. While Alexa Fluor 647 remains a benchmark for dSTORM due to its exceptional photon budget and robustness, this compound offers comparable performance with high photon output and photostability. Its compatibility with standard dSTORM imaging buffers that also support cyanine dyes makes it a valuable tool, particularly for multicolor imaging paradigms. For researchers and drug development professionals, this compound represents a reliable alternative to traditional cyanine dyes, especially in applications involving the imaging of lipophilic structures or where its specific spectral properties are advantageous.
References
A Head-to-Head Battle of Red Dyes: Unveiling the Photostability of Bodipy TR-X
For researchers, scientists, and drug development professionals navigating the vibrant world of fluorescence imaging, the choice of a red fluorescent dye is pivotal. Signal brightness and photostability are paramount for generating high-quality, reproducible data, especially in demanding applications like time-lapse imaging and single-molecule tracking. This guide provides a comparative analysis of the photostability of Bodipy TR-X against other commonly used red dyes: Alexa Fluor 594, Cy3.5, and Texas Red.
This objective comparison is designed to empower researchers to make informed decisions for their specific experimental needs. While direct, side-by-side quantitative comparisons under identical conditions are not always available in published literature, this guide synthesizes available data to provide a comprehensive overview.
Quantitative Photostability Comparison
The following table summarizes the key photophysical properties of this compound and its alternatives, with a focus on parameters influencing their performance in fluorescence microscopy. It is important to note that photostability can be highly dependent on the experimental conditions, including the mounting medium, laser power, and imaging modality.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Photostability |
| This compound | ~588 | ~616 | ~68,000 | ~0.9 | High |
| Alexa Fluor 594 | ~590 | ~617 | ~73,000 | ~0.66[1] | Very High[1][2][3] |
| Cy3.5 | ~581 | ~596 | Not readily available | High[4] | High |
| Texas Red | ~596 | ~615 | ~85,000 | ~0.93 | Moderate |
Key Observations:
-
This compound exhibits a high quantum yield, contributing to its bright fluorescence, and is generally recognized for its high photostability.
-
Alexa Fluor 594 is consistently reported as a highly photostable dye, often outperforming Texas Red in this regard. Its combination of brightness and stability makes it a popular choice for demanding imaging applications.
-
Cy3.5 is another red fluorescent dye known for its brightness and good photostability.
-
Texas Red , while having a high molar extinction coefficient and quantum yield, is generally considered to be less photostable than Alexa Fluor 594.
Experimental Protocols for Photostability Assessment
To quantitatively assess and compare the photostability of fluorescent dyes, a standardized experimental protocol is crucial. The following methodology outlines a general workflow for such a comparison using confocal laser scanning microscopy.
Objective: To determine the rate of photobleaching of different fluorescent dyes under continuous laser illumination.
Materials:
-
Microscope slides and coverslips
-
Solutions of the fluorescent dyes to be tested (e.g., conjugated to antibodies or other biomolecules)
-
Mounting medium (with and without antifade reagents for comparison)
-
Confocal laser scanning microscope with appropriate laser lines and detectors
Procedure:
-
Sample Preparation:
-
Prepare microscope slides with the fluorescently labeled samples. Ensure a consistent concentration of the dye across all samples to be compared.
-
Mount the samples using a standardized mounting medium.
-
-
Microscope Setup:
-
Select the appropriate laser line for excitation of the red fluorescent dyes (e.g., 561 nm or 594 nm).
-
Set the laser power to a consistent and relevant level for your intended application. It is crucial to use the same laser power for all dyes being compared.
-
Define a region of interest (ROI) for imaging and analysis.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the ROI. The time interval between images should be short enough to capture the decay in fluorescence accurately.
-
Continuously illuminate the sample with the excitation laser throughout the time-lapse acquisition.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (time = 0).
-
Plot the normalized fluorescence intensity as a function of time or exposure duration.
-
The resulting curve represents the photobleaching profile of the dye. The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t₁/₂).
-
Experimental workflow for photostability assessment.
Signaling Pathways and Logical Relationships in Photobleaching
The process of photobleaching involves the irreversible photochemical destruction of a fluorophore. This process is complex and can involve several pathways, primarily initiated by the excitation of the fluorophore to a singlet excited state. From this state, it can either return to the ground state by emitting a photon (fluorescence) or transition to a long-lived, highly reactive triplet state. It is this triplet state that is often implicated in the chemical reactions leading to photobleaching.
Simplified Jablonski diagram illustrating photobleaching pathways.
References
- 1. Photostable and photoswitching fluorescent dyes for super-resolution imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alexa Fluor 594 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Bright photoactivatable fluorophores for single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Red Dyes: Unveiling the Photostability of Bodipy TR-X
For researchers, scientists, and drug development professionals navigating the vibrant world of fluorescence imaging, the choice of a red fluorescent dye is pivotal. Signal brightness and photostability are paramount for generating high-quality, reproducible data, especially in demanding applications like time-lapse imaging and single-molecule tracking. This guide provides a comparative analysis of the photostability of Bodipy TR-X against other commonly used red dyes: Alexa Fluor 594, Cy3.5, and Texas Red.
This objective comparison is designed to empower researchers to make informed decisions for their specific experimental needs. While direct, side-by-side quantitative comparisons under identical conditions are not always available in published literature, this guide synthesizes available data to provide a comprehensive overview.
Quantitative Photostability Comparison
The following table summarizes the key photophysical properties of this compound and its alternatives, with a focus on parameters influencing their performance in fluorescence microscopy. It is important to note that photostability can be highly dependent on the experimental conditions, including the mounting medium, laser power, and imaging modality.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Photostability |
| This compound | ~588 | ~616 | ~68,000 | ~0.9 | High |
| Alexa Fluor 594 | ~590 | ~617 | ~73,000 | ~0.66[1] | Very High[1][2][3] |
| Cy3.5 | ~581 | ~596 | Not readily available | High[4] | High |
| Texas Red | ~596 | ~615 | ~85,000 | ~0.93 | Moderate |
Key Observations:
-
This compound exhibits a high quantum yield, contributing to its bright fluorescence, and is generally recognized for its high photostability.
-
Alexa Fluor 594 is consistently reported as a highly photostable dye, often outperforming Texas Red in this regard. Its combination of brightness and stability makes it a popular choice for demanding imaging applications.
-
Cy3.5 is another red fluorescent dye known for its brightness and good photostability.
-
Texas Red , while having a high molar extinction coefficient and quantum yield, is generally considered to be less photostable than Alexa Fluor 594.
Experimental Protocols for Photostability Assessment
To quantitatively assess and compare the photostability of fluorescent dyes, a standardized experimental protocol is crucial. The following methodology outlines a general workflow for such a comparison using confocal laser scanning microscopy.
Objective: To determine the rate of photobleaching of different fluorescent dyes under continuous laser illumination.
Materials:
-
Microscope slides and coverslips
-
Solutions of the fluorescent dyes to be tested (e.g., conjugated to antibodies or other biomolecules)
-
Mounting medium (with and without antifade reagents for comparison)
-
Confocal laser scanning microscope with appropriate laser lines and detectors
Procedure:
-
Sample Preparation:
-
Prepare microscope slides with the fluorescently labeled samples. Ensure a consistent concentration of the dye across all samples to be compared.
-
Mount the samples using a standardized mounting medium.
-
-
Microscope Setup:
-
Select the appropriate laser line for excitation of the red fluorescent dyes (e.g., 561 nm or 594 nm).
-
Set the laser power to a consistent and relevant level for your intended application. It is crucial to use the same laser power for all dyes being compared.
-
Define a region of interest (ROI) for imaging and analysis.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the ROI. The time interval between images should be short enough to capture the decay in fluorescence accurately.
-
Continuously illuminate the sample with the excitation laser throughout the time-lapse acquisition.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (time = 0).
-
Plot the normalized fluorescence intensity as a function of time or exposure duration.
-
The resulting curve represents the photobleaching profile of the dye. The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t₁/₂).
-
Experimental workflow for photostability assessment.
Signaling Pathways and Logical Relationships in Photobleaching
The process of photobleaching involves the irreversible photochemical destruction of a fluorophore. This process is complex and can involve several pathways, primarily initiated by the excitation of the fluorophore to a singlet excited state. From this state, it can either return to the ground state by emitting a photon (fluorescence) or transition to a long-lived, highly reactive triplet state. It is this triplet state that is often implicated in the chemical reactions leading to photobleaching.
Simplified Jablonski diagram illustrating photobleaching pathways.
References
- 1. Photostable and photoswitching fluorescent dyes for super-resolution imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alexa Fluor 594 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Bright photoactivatable fluorophores for single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Bodipy TR-X vs. Cy3 Conjugates for Fluorescence Applications
For researchers, scientists, and drug development professionals navigating the vibrant landscape of fluorescent probes, the choice of fluorophore is paramount to experimental success. This guide provides a detailed, data-driven comparison of two popular red fluorescent dyes, Bodipy TR-X and Cy3, when used as conjugates for biomolecule labeling. We will delve into their spectral properties, relative brightness, and the practical aspects of their application, supported by experimental protocols and visualizations to aid in your selection process.
At a Glance: Key Photophysical Properties
The intrinsic brightness of a fluorophore is a critical determinant of its performance. This is a function of its molar extinction coefficient (how efficiently it absorbs light) and its fluorescence quantum yield (how efficiently it converts absorbed light into emitted light). Here’s how this compound and Cy3 stack up:
| Property | This compound | Cy3 |
| Excitation Maximum (λex) | ~588 nm[1] | ~555 nm[2][3] |
| Emission Maximum (λem) | ~616 - 621 nm[1] | ~569 - 570 nm[2] |
| Molar Extinction Coefficient (ε) | ~68,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | High (often approaching 1.0 in some environments) | ~0.15 - 0.24 |
| Relative Brightness (ε x Φ) | Potentially very high | Moderate to high |
Analysis: While Cy3 boasts a significantly higher molar extinction coefficient, this compound is reported to have a much higher quantum yield. The theoretical brightness, a product of these two values, suggests that this compound conjugates have the potential to be exceptionally bright, rivaling or even exceeding Cy3 conjugates depending on the specific molecular environment after conjugation. Bodipy dyes are also known for their relative insensitivity to solvent polarity and pH, which can be an advantage in maintaining consistent fluorescence in diverse biological settings.
Photostability: A Critical Consideration
A fluorophore's resistance to photobleaching is crucial for applications requiring prolonged or intense illumination, such as time-lapse imaging or confocal microscopy. While direct comparative studies for this compound and Cy3 conjugates are not abundant, the general characteristics of their dye families are well-documented. BODIPY dyes are renowned for their exceptional photostability. Cyanine dyes like Cy3, while bright, are generally considered to be more susceptible to photobleaching, although they are still widely and effectively used in many applications. For demanding imaging conditions, the superior photostability of this compound may be a deciding factor.
Experimental Protocols: From Conjugation to Imaging
Successful application of these fluorophores hinges on proper conjugation to the biomolecule of interest and subsequent implementation in experimental assays. Below are detailed, generalized protocols for the conjugation of NHS-ester derivatives of this compound and Cy3 to antibodies, followed by a standard immunofluorescence staining protocol.
Antibody Conjugation with NHS Esters
This protocol describes the labeling of primary amines (e.g., on lysine residues) of an IgG antibody with an N-hydroxysuccinimidyl (NHS) ester of either this compound or Cy3.
dot
Caption: Workflow for antibody conjugation with NHS esters.
Materials:
-
Antibody (e.g., IgG) at a concentration of 2-10 mg/mL.
-
This compound NHS ester or Cy3 NHS ester.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
0.1 M Sodium bicarbonate buffer, pH 8.3-8.5.
-
Purification column (e.g., Sephadex G-25).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the sodium bicarbonate buffer at the desired concentration. Buffers containing primary amines (like Tris) should be avoided as they will compete with the conjugation reaction.
-
Prepare the Dye: Immediately before use, dissolve the this compound or Cy3 NHS ester in DMSO to a concentration of 10 mg/mL.
-
Reaction: While gently vortexing, add the dissolved NHS ester to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS. The first colored fraction will be the conjugated antibody.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~588 nm for this compound or ~555 nm for Cy3).
Immunofluorescence Staining Protocol
This protocol outlines the use of a fluorescently labeled secondary antibody for indirect immunofluorescence.
dot
Caption: Standard indirect immunofluorescence workflow.
Materials:
-
Cells grown on coverslips or in imaging dishes.
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA or 5% normal serum in PBS).
-
Unlabeled primary antibody.
-
This compound or Cy3 conjugated secondary antibody.
-
PBS.
-
Antifade mounting medium.
Procedure:
-
Cell Preparation: Grow cells to the desired confluency.
-
Fixation: Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.
-
Primary Antibody: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody: Incubate with the this compound or Cy3 conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescence using a microscope equipped with the appropriate filter sets for either this compound (e.g., TRITC/Texas Red filter set) or Cy3 (e.g., TRITC filter set).
Conclusion: Making the Right Choice
Both this compound and Cy3 are excellent fluorescent dyes for conjugation and subsequent use in a variety of biological applications.
-
Choose this compound when high photostability and a potentially very bright signal are paramount, especially for experiments involving long-term imaging or intense illumination. Its insensitivity to environmental factors also offers robust and reliable performance.
-
Choose Cy3 for its high molar extinction coefficient and well-established track record in a vast array of applications. It provides a bright, reliable signal and is a cost-effective option for many standard fluorescence microscopy experiments.
Ultimately, the optimal choice will depend on the specific requirements of your experiment, including the imaging instrumentation available, the nature of the biological sample, and the desired balance between brightness, photostability, and cost. This guide provides the foundational data and protocols to make an informed decision and advance your research with high-quality, reproducible fluorescence data.
References
A Head-to-Head Comparison: Bodipy TR-X vs. Cy3 Conjugates for Fluorescence Applications
For researchers, scientists, and drug development professionals navigating the vibrant landscape of fluorescent probes, the choice of fluorophore is paramount to experimental success. This guide provides a detailed, data-driven comparison of two popular red fluorescent dyes, Bodipy TR-X and Cy3, when used as conjugates for biomolecule labeling. We will delve into their spectral properties, relative brightness, and the practical aspects of their application, supported by experimental protocols and visualizations to aid in your selection process.
At a Glance: Key Photophysical Properties
The intrinsic brightness of a fluorophore is a critical determinant of its performance. This is a function of its molar extinction coefficient (how efficiently it absorbs light) and its fluorescence quantum yield (how efficiently it converts absorbed light into emitted light). Here’s how this compound and Cy3 stack up:
| Property | This compound | Cy3 |
| Excitation Maximum (λex) | ~588 nm[1] | ~555 nm[2][3] |
| Emission Maximum (λem) | ~616 - 621 nm[1] | ~569 - 570 nm[2] |
| Molar Extinction Coefficient (ε) | ~68,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | High (often approaching 1.0 in some environments) | ~0.15 - 0.24 |
| Relative Brightness (ε x Φ) | Potentially very high | Moderate to high |
Analysis: While Cy3 boasts a significantly higher molar extinction coefficient, this compound is reported to have a much higher quantum yield. The theoretical brightness, a product of these two values, suggests that this compound conjugates have the potential to be exceptionally bright, rivaling or even exceeding Cy3 conjugates depending on the specific molecular environment after conjugation. Bodipy dyes are also known for their relative insensitivity to solvent polarity and pH, which can be an advantage in maintaining consistent fluorescence in diverse biological settings.
Photostability: A Critical Consideration
A fluorophore's resistance to photobleaching is crucial for applications requiring prolonged or intense illumination, such as time-lapse imaging or confocal microscopy. While direct comparative studies for this compound and Cy3 conjugates are not abundant, the general characteristics of their dye families are well-documented. BODIPY dyes are renowned for their exceptional photostability. Cyanine dyes like Cy3, while bright, are generally considered to be more susceptible to photobleaching, although they are still widely and effectively used in many applications. For demanding imaging conditions, the superior photostability of this compound may be a deciding factor.
Experimental Protocols: From Conjugation to Imaging
Successful application of these fluorophores hinges on proper conjugation to the biomolecule of interest and subsequent implementation in experimental assays. Below are detailed, generalized protocols for the conjugation of NHS-ester derivatives of this compound and Cy3 to antibodies, followed by a standard immunofluorescence staining protocol.
Antibody Conjugation with NHS Esters
This protocol describes the labeling of primary amines (e.g., on lysine residues) of an IgG antibody with an N-hydroxysuccinimidyl (NHS) ester of either this compound or Cy3.
dot
Caption: Workflow for antibody conjugation with NHS esters.
Materials:
-
Antibody (e.g., IgG) at a concentration of 2-10 mg/mL.
-
This compound NHS ester or Cy3 NHS ester.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
0.1 M Sodium bicarbonate buffer, pH 8.3-8.5.
-
Purification column (e.g., Sephadex G-25).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the sodium bicarbonate buffer at the desired concentration. Buffers containing primary amines (like Tris) should be avoided as they will compete with the conjugation reaction.
-
Prepare the Dye: Immediately before use, dissolve the this compound or Cy3 NHS ester in DMSO to a concentration of 10 mg/mL.
-
Reaction: While gently vortexing, add the dissolved NHS ester to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS. The first colored fraction will be the conjugated antibody.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~588 nm for this compound or ~555 nm for Cy3).
Immunofluorescence Staining Protocol
This protocol outlines the use of a fluorescently labeled secondary antibody for indirect immunofluorescence.
dot
Caption: Standard indirect immunofluorescence workflow.
Materials:
-
Cells grown on coverslips or in imaging dishes.
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA or 5% normal serum in PBS).
-
Unlabeled primary antibody.
-
This compound or Cy3 conjugated secondary antibody.
-
PBS.
-
Antifade mounting medium.
Procedure:
-
Cell Preparation: Grow cells to the desired confluency.
-
Fixation: Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.
-
Primary Antibody: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody: Incubate with the this compound or Cy3 conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescence using a microscope equipped with the appropriate filter sets for either this compound (e.g., TRITC/Texas Red filter set) or Cy3 (e.g., TRITC filter set).
Conclusion: Making the Right Choice
Both this compound and Cy3 are excellent fluorescent dyes for conjugation and subsequent use in a variety of biological applications.
-
Choose this compound when high photostability and a potentially very bright signal are paramount, especially for experiments involving long-term imaging or intense illumination. Its insensitivity to environmental factors also offers robust and reliable performance.
-
Choose Cy3 for its high molar extinction coefficient and well-established track record in a vast array of applications. It provides a bright, reliable signal and is a cost-effective option for many standard fluorescence microscopy experiments.
Ultimately, the optimal choice will depend on the specific requirements of your experiment, including the imaging instrumentation available, the nature of the biological sample, and the desired balance between brightness, photostability, and cost. This guide provides the foundational data and protocols to make an informed decision and advance your research with high-quality, reproducible fluorescence data.
References
A Comparative Guide to BODIPY™ TR-X for Organelle Staining: Specificity and Cross-Reactivity
In the dynamic field of cellular biology, the precise visualization of subcellular structures is paramount for understanding complex biological processes. Fluorescent probes are indispensable tools for this purpose, with BODIPY™ TR-X emerging as a versatile fluorophore for labeling various cellular components. This guide provides a comprehensive comparison of BODIPY™ TR-X, particularly in its form as ER-Tracker™ Red, against other commonly used organelle-specific dyes, focusing on their specificity and potential for cross-reactivity. This analysis is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate probes for their studies.
Targeting Mechanisms and Specificity
The specificity of an organelle probe is determined by its targeting moiety and its mechanism of accumulation. Here, we compare the targeting strategies of ER-Tracker™ Red (utilizing BODIPY™ TR-X), MitoTracker™ Red CMXRos, and LysoTracker™ Red DND-99.
| Probe | Target Organelle | Targeting Moiety & Mechanism |
| ER-Tracker™ Red | Endoplasmic Reticulum | Conjugated to Glibenclamide, which binds to sulfonylurea receptors of ATP-sensitive K+ channels abundant on the ER membrane.[1][2][3] |
| MitoTracker™ Red CMXRos | Mitochondria | Contains a mildly thiol-reactive chloromethyl group and accumulates in mitochondria due to the mitochondrial membrane potential.[4] |
| LysoTracker™ Red DND-99 | Lysosomes (Acidic Organelles) | A weak base linked to a fluorophore that freely permeates cell membranes and accumulates in acidic compartments.[5] |
ER-Tracker™ Red, which incorporates the BODIPY™ TR fluorophore, demonstrates high selectivity for the endoplasmic reticulum. Studies have shown that it rarely stains mitochondria, a common issue with some other ER probes. One study that developed a new ER probe found a high Pearson's correlation coefficient (PCC) of 0.85 when co-localized with ER-Tracker Red, while showing minimal overlap with mitochondrial (PCC = 0.28) and lysosomal (PCC = 0.4) trackers, indicating the high specificity of ER-Tracker Red.
MitoTracker™ Red CMXRos relies on the negative mitochondrial membrane potential for its accumulation, making it a marker for active mitochondria. LysoTracker™ Red DND-99's accumulation is dependent on the low pH of lysosomes and other acidic vesicles.
Spectral Properties and Photostability
The spectral characteristics of fluorescent probes are crucial for designing multiplex imaging experiments and avoiding spectral bleed-through. BODIPY™ dyes are known for their sharp emission peaks and relative insensitivity to environmental factors.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability |
| BODIPY™ TR-X | ~588 | ~616 | High | Generally high, superior to fluorescein. |
| MitoTracker™ Red CMXRos | ~579 | ~599 | Moderate | Good, but can exhibit phototoxicity with prolonged exposure. |
| LysoTracker™ Red DND-99 | ~577 | ~590 | Moderate | Moderate, can be prone to photobleaching under intense illumination. |
BODIPY™ dyes, including BODIPY™ TR-X, are reputed for their high fluorescence quantum yields and photostability. A study developing a water-soluble BODIPY-based mitochondrial probe highlighted its superior photostability compared to MitoTracker™ Red, which showed a significant drop in fluorescence intensity after 30 minutes of laser irradiation.
Experimental Data: Cross-Reactivity Assessment
While direct, comprehensive comparative studies on the cross-reactivity of this specific trio of probes are limited, existing co-localization data provides valuable insights into their specificity. The following table summarizes hypothetical quantitative data based on typical results from co-localization experiments, represented by the Pearson's Correlation Coefficient (PCC), where a value close to 1 indicates high co-localization and a value close to 0 indicates no significant co-localization.
| Stained with | Co-stained with ER-Tracker™ Red (PCC) | Co-stained with MitoTracker™ Red (PCC) | Co-stained with LysoTracker™ Red (PCC) |
| ER-Tracker™ Red | 1.00 | ~0.2 - 0.3 | ~0.3 - 0.4 |
| MitoTracker™ Red | ~0.2 - 0.3 | 1.00 | ~0.1 - 0.2 |
| LysoTracker™ Red | ~0.3 - 0.4 | ~0.1 - 0.2 | 1.00 |
Note: These values are illustrative and can vary depending on cell type, experimental conditions, and the specific analysis methods used.
The low PCC values for the off-target organelles suggest a high degree of specificity for each of the probes under optimal staining conditions.
Experimental Protocols
To facilitate reproducible research, detailed protocols for assessing specificity and cross-reactivity are provided below.
Protocol 1: Single Staining of Organelles
This protocol outlines the basic procedure for staining live cells with each of the fluorescent probes.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
ER-Tracker™ Red (BODIPY™ TR Glibenclamide)
-
MitoTracker™ Red CMXRos
-
LysoTracker™ Red DND-99
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of each dye in high-quality, anhydrous DMSO.
-
Store stock solutions at -20°C, protected from light and moisture.
Staining Procedure:
-
Grow cells to 70-80% confluency.
-
Prepare the working solution by diluting the 1 mM stock solution in pre-warmed complete culture medium to the desired final concentration (typically 50-200 nM for MitoTracker™ Red CMXRos and LysoTracker™ Red DND-99, and 0.5-1 µM for ER-Tracker™ Red).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the staining solution to the cells and incubate at 37°C for 15-30 minutes.
-
Remove the staining solution and wash the cells two to three times with pre-warmed complete culture medium.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets.
Protocol 2: Cross-Reactivity and Specificity Testing via Co-localization
This protocol describes how to co-stain cells with two different organelle probes (with spectrally distinct fluorophores) to assess their degree of spatial overlap.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
ER-Tracker™ Green (BODIPY™ FL Glibenclamide)
-
MitoTracker™ Green FM
-
LysoTracker™ Green DND-26
-
ER-Tracker™ Red (BODIPY™ TR Glibenclamide)
-
MitoTracker™ Red CMXRos
-
LysoTracker™ Red DND-99
-
Complete cell culture medium
-
PBS
-
Confocal microscope
-
Image analysis software with co-localization analysis tools (e.g., ImageJ/Fiji with the JaCoP plugin)
Staining Procedure:
-
Select two probes with spectrally distinct colors for co-staining (e.g., ER-Tracker™ Green and MitoTracker™ Red).
-
Prepare the working solutions for both dyes in pre-warmed complete culture medium at their optimal concentrations.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the combined staining solution to the cells and incubate at 37°C for the recommended time (typically the shorter of the two recommended incubation times).
-
Remove the staining solution and wash the cells two to three times with pre-warmed complete culture medium.
-
Acquire images on a confocal microscope using sequential scanning to minimize spectral bleed-through. Use narrow emission filters to further isolate the fluorescence signals.
-
Perform quantitative co-localization analysis on the acquired images. Define a region of interest (ROI) and calculate the Pearson's Correlation Coefficient (PCC) to quantify the degree of co-localization between the two probes.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological principles, the following diagrams are provided.
Caption: Workflow for assessing organelle probe cross-reactivity.
Caption: Targeting mechanisms of the compared fluorescent probes.
Conclusion
BODIPY™ TR-X, particularly when used as the fluorophore in ER-Tracker™ Red, is a highly specific and photostable probe for imaging the endoplasmic reticulum in live cells. When compared to other popular red fluorescent organelle trackers such as MitoTracker™ Red CMXRos and LysoTracker™ Red DND-99, it exhibits minimal off-target staining under optimized conditions. The distinct targeting mechanisms of these probes are the primary determinants of their specificity. For researchers conducting multi-color live-cell imaging, a thorough understanding of the spectral properties and potential for cross-reactivity is essential for accurate data interpretation. The experimental protocols provided in this guide offer a framework for rigorously assessing the performance of these and other fluorescent probes in their specific experimental contexts.
References
- 1. abpbio.com [abpbio.com]
- 2. Invitrogen ER-Tracker Red (BODIPY TR Glibenclamide), for live-cell imaging 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. ER-Tracker Red(BODIPY® TR Glibenclamide), for live-cell imaging - Amerigo Scientific [amerigoscientific.com]
- 4. MitoTracker® Red CMXRos | Cell Signaling Technology [cellsignal.com]
- 5. LysoTracker and MitoTracker Red are transport substrates of P‐glycoprotein: implications for anticancer drug design evading multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BODIPY™ TR-X for Organelle Staining: Specificity and Cross-Reactivity
In the dynamic field of cellular biology, the precise visualization of subcellular structures is paramount for understanding complex biological processes. Fluorescent probes are indispensable tools for this purpose, with BODIPY™ TR-X emerging as a versatile fluorophore for labeling various cellular components. This guide provides a comprehensive comparison of BODIPY™ TR-X, particularly in its form as ER-Tracker™ Red, against other commonly used organelle-specific dyes, focusing on their specificity and potential for cross-reactivity. This analysis is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate probes for their studies.
Targeting Mechanisms and Specificity
The specificity of an organelle probe is determined by its targeting moiety and its mechanism of accumulation. Here, we compare the targeting strategies of ER-Tracker™ Red (utilizing BODIPY™ TR-X), MitoTracker™ Red CMXRos, and LysoTracker™ Red DND-99.
| Probe | Target Organelle | Targeting Moiety & Mechanism |
| ER-Tracker™ Red | Endoplasmic Reticulum | Conjugated to Glibenclamide, which binds to sulfonylurea receptors of ATP-sensitive K+ channels abundant on the ER membrane.[1][2][3] |
| MitoTracker™ Red CMXRos | Mitochondria | Contains a mildly thiol-reactive chloromethyl group and accumulates in mitochondria due to the mitochondrial membrane potential.[4] |
| LysoTracker™ Red DND-99 | Lysosomes (Acidic Organelles) | A weak base linked to a fluorophore that freely permeates cell membranes and accumulates in acidic compartments.[5] |
ER-Tracker™ Red, which incorporates the BODIPY™ TR fluorophore, demonstrates high selectivity for the endoplasmic reticulum. Studies have shown that it rarely stains mitochondria, a common issue with some other ER probes. One study that developed a new ER probe found a high Pearson's correlation coefficient (PCC) of 0.85 when co-localized with ER-Tracker Red, while showing minimal overlap with mitochondrial (PCC = 0.28) and lysosomal (PCC = 0.4) trackers, indicating the high specificity of ER-Tracker Red.
MitoTracker™ Red CMXRos relies on the negative mitochondrial membrane potential for its accumulation, making it a marker for active mitochondria. LysoTracker™ Red DND-99's accumulation is dependent on the low pH of lysosomes and other acidic vesicles.
Spectral Properties and Photostability
The spectral characteristics of fluorescent probes are crucial for designing multiplex imaging experiments and avoiding spectral bleed-through. BODIPY™ dyes are known for their sharp emission peaks and relative insensitivity to environmental factors.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability |
| BODIPY™ TR-X | ~588 | ~616 | High | Generally high, superior to fluorescein. |
| MitoTracker™ Red CMXRos | ~579 | ~599 | Moderate | Good, but can exhibit phototoxicity with prolonged exposure. |
| LysoTracker™ Red DND-99 | ~577 | ~590 | Moderate | Moderate, can be prone to photobleaching under intense illumination. |
BODIPY™ dyes, including BODIPY™ TR-X, are reputed for their high fluorescence quantum yields and photostability. A study developing a water-soluble BODIPY-based mitochondrial probe highlighted its superior photostability compared to MitoTracker™ Red, which showed a significant drop in fluorescence intensity after 30 minutes of laser irradiation.
Experimental Data: Cross-Reactivity Assessment
While direct, comprehensive comparative studies on the cross-reactivity of this specific trio of probes are limited, existing co-localization data provides valuable insights into their specificity. The following table summarizes hypothetical quantitative data based on typical results from co-localization experiments, represented by the Pearson's Correlation Coefficient (PCC), where a value close to 1 indicates high co-localization and a value close to 0 indicates no significant co-localization.
| Stained with | Co-stained with ER-Tracker™ Red (PCC) | Co-stained with MitoTracker™ Red (PCC) | Co-stained with LysoTracker™ Red (PCC) |
| ER-Tracker™ Red | 1.00 | ~0.2 - 0.3 | ~0.3 - 0.4 |
| MitoTracker™ Red | ~0.2 - 0.3 | 1.00 | ~0.1 - 0.2 |
| LysoTracker™ Red | ~0.3 - 0.4 | ~0.1 - 0.2 | 1.00 |
Note: These values are illustrative and can vary depending on cell type, experimental conditions, and the specific analysis methods used.
The low PCC values for the off-target organelles suggest a high degree of specificity for each of the probes under optimal staining conditions.
Experimental Protocols
To facilitate reproducible research, detailed protocols for assessing specificity and cross-reactivity are provided below.
Protocol 1: Single Staining of Organelles
This protocol outlines the basic procedure for staining live cells with each of the fluorescent probes.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
ER-Tracker™ Red (BODIPY™ TR Glibenclamide)
-
MitoTracker™ Red CMXRos
-
LysoTracker™ Red DND-99
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of each dye in high-quality, anhydrous DMSO.
-
Store stock solutions at -20°C, protected from light and moisture.
Staining Procedure:
-
Grow cells to 70-80% confluency.
-
Prepare the working solution by diluting the 1 mM stock solution in pre-warmed complete culture medium to the desired final concentration (typically 50-200 nM for MitoTracker™ Red CMXRos and LysoTracker™ Red DND-99, and 0.5-1 µM for ER-Tracker™ Red).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the staining solution to the cells and incubate at 37°C for 15-30 minutes.
-
Remove the staining solution and wash the cells two to three times with pre-warmed complete culture medium.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets.
Protocol 2: Cross-Reactivity and Specificity Testing via Co-localization
This protocol describes how to co-stain cells with two different organelle probes (with spectrally distinct fluorophores) to assess their degree of spatial overlap.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
ER-Tracker™ Green (BODIPY™ FL Glibenclamide)
-
MitoTracker™ Green FM
-
LysoTracker™ Green DND-26
-
ER-Tracker™ Red (BODIPY™ TR Glibenclamide)
-
MitoTracker™ Red CMXRos
-
LysoTracker™ Red DND-99
-
Complete cell culture medium
-
PBS
-
Confocal microscope
-
Image analysis software with co-localization analysis tools (e.g., ImageJ/Fiji with the JaCoP plugin)
Staining Procedure:
-
Select two probes with spectrally distinct colors for co-staining (e.g., ER-Tracker™ Green and MitoTracker™ Red).
-
Prepare the working solutions for both dyes in pre-warmed complete culture medium at their optimal concentrations.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the combined staining solution to the cells and incubate at 37°C for the recommended time (typically the shorter of the two recommended incubation times).
-
Remove the staining solution and wash the cells two to three times with pre-warmed complete culture medium.
-
Acquire images on a confocal microscope using sequential scanning to minimize spectral bleed-through. Use narrow emission filters to further isolate the fluorescence signals.
-
Perform quantitative co-localization analysis on the acquired images. Define a region of interest (ROI) and calculate the Pearson's Correlation Coefficient (PCC) to quantify the degree of co-localization between the two probes.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological principles, the following diagrams are provided.
Caption: Workflow for assessing organelle probe cross-reactivity.
Caption: Targeting mechanisms of the compared fluorescent probes.
Conclusion
BODIPY™ TR-X, particularly when used as the fluorophore in ER-Tracker™ Red, is a highly specific and photostable probe for imaging the endoplasmic reticulum in live cells. When compared to other popular red fluorescent organelle trackers such as MitoTracker™ Red CMXRos and LysoTracker™ Red DND-99, it exhibits minimal off-target staining under optimized conditions. The distinct targeting mechanisms of these probes are the primary determinants of their specificity. For researchers conducting multi-color live-cell imaging, a thorough understanding of the spectral properties and potential for cross-reactivity is essential for accurate data interpretation. The experimental protocols provided in this guide offer a framework for rigorously assessing the performance of these and other fluorescent probes in their specific experimental contexts.
References
- 1. abpbio.com [abpbio.com]
- 2. Invitrogen ER-Tracker Red (BODIPY TR Glibenclamide), for live-cell imaging 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. ER-Tracker Red(BODIPY® TR Glibenclamide), for live-cell imaging - Amerigo Scientific [amerigoscientific.com]
- 4. MitoTracker® Red CMXRos | Cell Signaling Technology [cellsignal.com]
- 5. LysoTracker and MitoTracker Red are transport substrates of P‐glycoprotein: implications for anticancer drug design evading multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Bodipy TR-X for FRET applications with a donor fluorophore
In the realm of molecular biology and drug discovery, Förster Resonance Energy Transfer (FRET) serves as a powerful tool for studying molecular interactions, conformational changes, and enzyme kinetics. The choice of donor and acceptor fluorophores is paramount for the success of any FRET-based assay. This guide provides a comprehensive evaluation of Bodipy TR-X as a FRET acceptor, comparing its performance with other commonly used red-emitting fluorophores. Experimental data and detailed protocols are provided to assist researchers in making informed decisions for their specific applications.
This compound: A Promising Acceptor for FRET
This compound is a red-emitting fluorophore known for its sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to environmental factors such as pH. These characteristics make it an attractive candidate for a FRET acceptor. Its excitation maximum is approximately 588 nm, and its emission maximum is around 616 nm.[1][2]
Key Advantages of Bodipy Dyes in FRET:
-
High Quantum Yield: Bodipy dyes, including this compound, are known for their high fluorescence quantum yields, often approaching 0.9, which contributes to bright signals.[3]
-
High Extinction Coefficient: this compound exhibits a high molar extinction coefficient, around 68,000 cm⁻¹M⁻¹, allowing for efficient light absorption.
-
Narrow Emission Spectra: The narrow emission bandwidth of Bodipy dyes reduces spectral bleed-through, a common issue in FRET experiments.
-
Photostability: Bodipy dyes are generally considered to be more photostable than many other common fluorophores, allowing for longer or more intense illumination during imaging experiments.[4]
-
Environmental Insensitivity: The spectral properties of this compound are largely unaffected by changes in pH or solvent polarity, leading to more robust and reproducible FRET measurements.[2]
Spectral Compatibility and Donor Selection
The efficiency of FRET is critically dependent on the spectral overlap between the donor's emission spectrum and the acceptor's excitation spectrum. For this compound, with its excitation maximum around 588 nm, several donor fluorophores are suitable candidates.
| Donor Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Bodipy FL | ~502 | ~511 | ~80,000 | >0.9 |
| Alexa Fluor 546 | ~556 | ~573 | ~104,000 | 0.79 |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | 0.1 |
Note: Spectral properties can vary slightly depending on the conjugation state and the local environment.
The significant spectral overlap between the emission of donors like Bodipy FL, Alexa Fluor 546, and Alexa Fluor 555 and the excitation of this compound makes them excellent FRET pairs.
Performance Comparison: this compound vs. Alternative Red Acceptors
To provide a comprehensive evaluation, we compare the performance of this compound with two other widely used red-emitting FRET acceptors: Cyanine 5 (Cy5) and Alexa Fluor 647.
| Feature | This compound | Cy5 | Alexa Fluor 647 |
| Excitation Max (nm) | ~588 | ~649 | ~650 |
| Emission Max (nm) | ~616 | ~670 | ~668 |
| Quantum Yield | ~0.9 | ~0.28 | ~0.33 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~68,000 | ~250,000 | ~270,000 |
| Photostability | High | Moderate | High |
| Environmental Sensitivity | Low | Moderate to High | Low |
While Cy5 and Alexa Fluor 647 have higher extinction coefficients, the exceptionally high quantum yield of this compound results in a very bright fluorescent signal. Furthermore, studies have shown that Alexa Fluor dyes are significantly more resistant to photobleaching than their Cy dye counterparts. Bodipy dyes, as a class, are also known for their superior photostability. The lower environmental sensitivity of this compound and Alexa Fluor 647 offers an advantage over Cy5, which can be more susceptible to changes in its local environment, potentially affecting FRET measurements.
Experimental Protocols
Protein Labeling with this compound NHS Ester
This protocol describes the labeling of a protein with an amine-reactive this compound N-hydroxysuccinimidyl (NHS) ester.
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
PBS buffer, pH 7.4
Procedure:
-
Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dye solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and the absorbance maximum of this compound (~588 nm).
FRET Measurement by Acceptor Photobleaching
Acceptor photobleaching is a straightforward method to determine FRET efficiency.
Instrumentation:
-
Confocal or widefield fluorescence microscope equipped with appropriate lasers and filter sets for the chosen donor and acceptor.
-
High-sensitivity camera (e.g., EMCCD or sCMOS).
Procedure:
-
Sample Preparation: Prepare cells or samples co-expressing or co-labeled with the donor and this compound acceptor.
-
Pre-bleach Imaging: Acquire images of the donor and acceptor fluorescence using their respective excitation and emission channels.
-
Acceptor Photobleaching: Select a region of interest (ROI) and photobleach the this compound acceptor using a high-intensity laser line corresponding to its absorption maximum (~588 nm).
-
Post-bleach Imaging: Acquire images of the donor fluorescence in the same ROI after photobleaching the acceptor.
-
Data Analysis: Calculate the FRET efficiency (E) for each pixel within the ROI using the following equation:
E = 1 - (I_pre / I_post)
Where:
-
I_pre is the donor fluorescence intensity before photobleaching.
-
I_post is the donor fluorescence intensity after photobleaching.
-
Visualizing FRET Concepts
To better understand the principles and workflows described, the following diagrams are provided.
References
Evaluating Bodipy TR-X for FRET applications with a donor fluorophore
In the realm of molecular biology and drug discovery, Förster Resonance Energy Transfer (FRET) serves as a powerful tool for studying molecular interactions, conformational changes, and enzyme kinetics. The choice of donor and acceptor fluorophores is paramount for the success of any FRET-based assay. This guide provides a comprehensive evaluation of Bodipy TR-X as a FRET acceptor, comparing its performance with other commonly used red-emitting fluorophores. Experimental data and detailed protocols are provided to assist researchers in making informed decisions for their specific applications.
This compound: A Promising Acceptor for FRET
This compound is a red-emitting fluorophore known for its sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to environmental factors such as pH. These characteristics make it an attractive candidate for a FRET acceptor. Its excitation maximum is approximately 588 nm, and its emission maximum is around 616 nm.[1][2]
Key Advantages of Bodipy Dyes in FRET:
-
High Quantum Yield: Bodipy dyes, including this compound, are known for their high fluorescence quantum yields, often approaching 0.9, which contributes to bright signals.[3]
-
High Extinction Coefficient: this compound exhibits a high molar extinction coefficient, around 68,000 cm⁻¹M⁻¹, allowing for efficient light absorption.
-
Narrow Emission Spectra: The narrow emission bandwidth of Bodipy dyes reduces spectral bleed-through, a common issue in FRET experiments.
-
Photostability: Bodipy dyes are generally considered to be more photostable than many other common fluorophores, allowing for longer or more intense illumination during imaging experiments.[4]
-
Environmental Insensitivity: The spectral properties of this compound are largely unaffected by changes in pH or solvent polarity, leading to more robust and reproducible FRET measurements.[2]
Spectral Compatibility and Donor Selection
The efficiency of FRET is critically dependent on the spectral overlap between the donor's emission spectrum and the acceptor's excitation spectrum. For this compound, with its excitation maximum around 588 nm, several donor fluorophores are suitable candidates.
| Donor Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Bodipy FL | ~502 | ~511 | ~80,000 | >0.9 |
| Alexa Fluor 546 | ~556 | ~573 | ~104,000 | 0.79 |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | 0.1 |
Note: Spectral properties can vary slightly depending on the conjugation state and the local environment.
The significant spectral overlap between the emission of donors like Bodipy FL, Alexa Fluor 546, and Alexa Fluor 555 and the excitation of this compound makes them excellent FRET pairs.
Performance Comparison: this compound vs. Alternative Red Acceptors
To provide a comprehensive evaluation, we compare the performance of this compound with two other widely used red-emitting FRET acceptors: Cyanine 5 (Cy5) and Alexa Fluor 647.
| Feature | This compound | Cy5 | Alexa Fluor 647 |
| Excitation Max (nm) | ~588 | ~649 | ~650 |
| Emission Max (nm) | ~616 | ~670 | ~668 |
| Quantum Yield | ~0.9 | ~0.28 | ~0.33 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~68,000 | ~250,000 | ~270,000 |
| Photostability | High | Moderate | High |
| Environmental Sensitivity | Low | Moderate to High | Low |
While Cy5 and Alexa Fluor 647 have higher extinction coefficients, the exceptionally high quantum yield of this compound results in a very bright fluorescent signal. Furthermore, studies have shown that Alexa Fluor dyes are significantly more resistant to photobleaching than their Cy dye counterparts. Bodipy dyes, as a class, are also known for their superior photostability. The lower environmental sensitivity of this compound and Alexa Fluor 647 offers an advantage over Cy5, which can be more susceptible to changes in its local environment, potentially affecting FRET measurements.
Experimental Protocols
Protein Labeling with this compound NHS Ester
This protocol describes the labeling of a protein with an amine-reactive this compound N-hydroxysuccinimidyl (NHS) ester.
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
PBS buffer, pH 7.4
Procedure:
-
Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dye solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and the absorbance maximum of this compound (~588 nm).
FRET Measurement by Acceptor Photobleaching
Acceptor photobleaching is a straightforward method to determine FRET efficiency.
Instrumentation:
-
Confocal or widefield fluorescence microscope equipped with appropriate lasers and filter sets for the chosen donor and acceptor.
-
High-sensitivity camera (e.g., EMCCD or sCMOS).
Procedure:
-
Sample Preparation: Prepare cells or samples co-expressing or co-labeled with the donor and this compound acceptor.
-
Pre-bleach Imaging: Acquire images of the donor and acceptor fluorescence using their respective excitation and emission channels.
-
Acceptor Photobleaching: Select a region of interest (ROI) and photobleach the this compound acceptor using a high-intensity laser line corresponding to its absorption maximum (~588 nm).
-
Post-bleach Imaging: Acquire images of the donor fluorescence in the same ROI after photobleaching the acceptor.
-
Data Analysis: Calculate the FRET efficiency (E) for each pixel within the ROI using the following equation:
E = 1 - (I_pre / I_post)
Where:
-
I_pre is the donor fluorescence intensity before photobleaching.
-
I_post is the donor fluorescence intensity after photobleaching.
-
Visualizing FRET Concepts
To better understand the principles and workflows described, the following diagrams are provided.
References
A Comparative Guide to the Quantum Yield of BODIPY TR-X and Rhodamine Dyes
For researchers and professionals in drug development, the selection of a fluorescent dye is a critical decision influenced by various photophysical properties. Among the most important is the fluorescence quantum yield (Φf), which quantifies the efficiency of a fluorophore in converting absorbed light into emitted light. This guide provides an objective comparison of the quantum yield of BODIPY TR-X against commonly used rhodamine dyes, supported by experimental data and standardized protocols.
Overview of Quantum Yield
The fluorescence quantum yield represents the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter and more efficient fluorophore, which is highly desirable for applications requiring sensitive detection. Dyes such as this compound and various rhodamines are frequently employed in fluorescence microscopy, flow cytometry, and high-throughput screening due to their strong fluorescence in the visible spectrum. However, their performance, particularly the quantum yield, can vary significantly based on their molecular structure and the solvent environment.
Quantitative Comparison of Quantum Yields
The following table summarizes the reported fluorescence quantum yields for this compound and key rhodamine dyes in different solvents. It is important to note that the quantum yield of some dyes, like Rhodamine B, is highly sensitive to the solvent environment, while others, like Rhodamine 6G and the BODIPY class, tend to be more robust.
| Fluorescent Dye | Quantum Yield (Φf) | Solvent |
| This compound, SE | 0.9 | Not Specified |
| Rhodamine 6G | 0.95 | Ethanol |
| 0.95 | Water | |
| 0.89 - 0.95 | Ethanol | |
| Rhodamine 101 | 1.0 | Ethanol |
| 0.96 | Ethanol | |
| 0.913 | Ethanol | |
| Rhodamine B | 0.70 | Ethanol |
| 0.65 | Basic Ethanol | |
| 0.49 | Ethanol | |
| 0.43 | PBS | |
| 0.31 | Water |
Performance Analysis
This compound exhibits a high quantum yield of 0.9, making it one of the brightest red-fluorescent dyes available. Its performance is comparable to that of Rhodamine 6G and Rhodamine 101, which are often used as standards in fluorescence spectroscopy due to their high and stable quantum yields. The BODIPY class of dyes is also known for its relative insensitivity to solvent polarity and pH, which provides more consistent performance across different experimental conditions.
In contrast, the quantum yield of Rhodamine B is notably variable and highly dependent on the solvent. While it can be efficient in ethanol (up to 0.70), its performance drops significantly in aqueous solutions like water (0.31), a critical consideration for biological applications.
Experimental Protocols for Quantum Yield Determination
The most common method for determining the fluorescence quantum yield of an unknown sample is the comparative method . This technique involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.
Detailed Methodology: The Comparative Method
-
Standard Selection: Choose a standard fluorescent dye that absorbs and emits in a similar spectral region to the unknown sample. For red-emitting dyes like this compound, Rhodamine 101 or Rhodamine 6G are suitable standards.
-
Solvent and Concentration:
-
Use spectroscopic grade solvents to avoid interference from fluorescent impurities.
-
Prepare a series of dilutions for both the standard and the unknown sample in the same solvent.
-
The absorbance of the solutions at the excitation wavelength should be kept below 0.1 in a 1 cm path length cuvette to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectra for all prepared solutions.
-
Record the absorbance at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, measure the fluorescence emission spectrum for each solution. The excitation wavelength should be the same for both the standard and the sample.
-
It is crucial to correct the emission spectra for the wavelength-dependent sensitivity of the instrument.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the corrected emission curve) for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The resulting plots should be linear. Determine the gradient (slope) of the straight line for both the sample (Grad_X) and the standard (Grad_ST).
-
-
Quantum Yield Calculation: The quantum yield of the unknown sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plot of integrated fluorescence intensity versus absorbance.
-
η_X and η_ST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of determining fluorescence quantum yield using the comparative method.
Caption: Workflow for Relative Quantum Yield Determination.
Caption: Relationship of Parameters for Quantum Yield Calculation.
A Comparative Guide to the Quantum Yield of BODIPY TR-X and Rhodamine Dyes
For researchers and professionals in drug development, the selection of a fluorescent dye is a critical decision influenced by various photophysical properties. Among the most important is the fluorescence quantum yield (Φf), which quantifies the efficiency of a fluorophore in converting absorbed light into emitted light. This guide provides an objective comparison of the quantum yield of BODIPY TR-X against commonly used rhodamine dyes, supported by experimental data and standardized protocols.
Overview of Quantum Yield
The fluorescence quantum yield represents the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter and more efficient fluorophore, which is highly desirable for applications requiring sensitive detection. Dyes such as this compound and various rhodamines are frequently employed in fluorescence microscopy, flow cytometry, and high-throughput screening due to their strong fluorescence in the visible spectrum. However, their performance, particularly the quantum yield, can vary significantly based on their molecular structure and the solvent environment.
Quantitative Comparison of Quantum Yields
The following table summarizes the reported fluorescence quantum yields for this compound and key rhodamine dyes in different solvents. It is important to note that the quantum yield of some dyes, like Rhodamine B, is highly sensitive to the solvent environment, while others, like Rhodamine 6G and the BODIPY class, tend to be more robust.
| Fluorescent Dye | Quantum Yield (Φf) | Solvent |
| This compound, SE | 0.9 | Not Specified |
| Rhodamine 6G | 0.95 | Ethanol |
| 0.95 | Water | |
| 0.89 - 0.95 | Ethanol | |
| Rhodamine 101 | 1.0 | Ethanol |
| 0.96 | Ethanol | |
| 0.913 | Ethanol | |
| Rhodamine B | 0.70 | Ethanol |
| 0.65 | Basic Ethanol | |
| 0.49 | Ethanol | |
| 0.43 | PBS | |
| 0.31 | Water |
Performance Analysis
This compound exhibits a high quantum yield of 0.9, making it one of the brightest red-fluorescent dyes available. Its performance is comparable to that of Rhodamine 6G and Rhodamine 101, which are often used as standards in fluorescence spectroscopy due to their high and stable quantum yields. The BODIPY class of dyes is also known for its relative insensitivity to solvent polarity and pH, which provides more consistent performance across different experimental conditions.
In contrast, the quantum yield of Rhodamine B is notably variable and highly dependent on the solvent. While it can be efficient in ethanol (up to 0.70), its performance drops significantly in aqueous solutions like water (0.31), a critical consideration for biological applications.
Experimental Protocols for Quantum Yield Determination
The most common method for determining the fluorescence quantum yield of an unknown sample is the comparative method . This technique involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.
Detailed Methodology: The Comparative Method
-
Standard Selection: Choose a standard fluorescent dye that absorbs and emits in a similar spectral region to the unknown sample. For red-emitting dyes like this compound, Rhodamine 101 or Rhodamine 6G are suitable standards.
-
Solvent and Concentration:
-
Use spectroscopic grade solvents to avoid interference from fluorescent impurities.
-
Prepare a series of dilutions for both the standard and the unknown sample in the same solvent.
-
The absorbance of the solutions at the excitation wavelength should be kept below 0.1 in a 1 cm path length cuvette to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectra for all prepared solutions.
-
Record the absorbance at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, measure the fluorescence emission spectrum for each solution. The excitation wavelength should be the same for both the standard and the sample.
-
It is crucial to correct the emission spectra for the wavelength-dependent sensitivity of the instrument.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the corrected emission curve) for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The resulting plots should be linear. Determine the gradient (slope) of the straight line for both the sample (Grad_X) and the standard (Grad_ST).
-
-
Quantum Yield Calculation: The quantum yield of the unknown sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plot of integrated fluorescence intensity versus absorbance.
-
η_X and η_ST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of determining fluorescence quantum yield using the comparative method.
Caption: Workflow for Relative Quantum Yield Determination.
Caption: Relationship of Parameters for Quantum Yield Calculation.
Assessing the Impact of BODIPY™ TR-X Conjugation on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical step in experimental design. The ideal dye provides a robust signal without interfering with the inherent biological function of the protein under investigation. This guide offers a comparative analysis of BODIPY™ TR-X, a commonly used red fluorescent dye, and its potential effects on protein function, supported by experimental data and detailed protocols.
This guide will delve into the properties of BODIPY™ TR-X and compare it with other popular alternatives. We will explore how the choice of dye can influence various aspects of protein behavior, including enzymatic activity and binding affinities, and provide standardized protocols for assessing these potential effects in your own research.
Understanding the Landscape: Fluorescent Dyes and Their Properties
The conjugation of a fluorescent molecule to a protein can subtly alter its physicochemical properties, potentially leading to changes in its function. Key characteristics of a dye that can influence a protein's behavior include its size, charge, and hydrophobicity.
BODIPY™ TR-X is a red fluorescent dye known for its bright signal, high quantum yield, and relative insensitivity to solvent polarity and pH.[1][2] A notable feature of the BODIPY™ dye family is its inherent hydrophobicity.[1] This characteristic can be advantageous for labeling lipids and membrane proteins but may pose a challenge when labeling soluble proteins, as it can promote aggregation or alter the protein's conformation by interacting with hydrophobic pockets on the protein surface.[1][3] To mitigate this, BODIPY™ TR-X incorporates a seven-atom aminohexanoyl spacer ('X') between the fluorophore and its reactive group, which helps to distance the dye from the protein backbone and minimize potential interference.
Alternative fluorescent dyes commonly used for protein labeling include the Alexa Fluor™ and Cy™ dye families. These dyes are often sulfonated, which increases their hydrophilicity and can improve the solubility of the resulting protein conjugate, potentially reducing the risk of aggregation.
Here is a comparison of the key properties of BODIPY™ TR-X and two common alternatives:
| Property | BODIPY™ TR-X | Alexa Fluor™ 647 | Cy™5 |
| Excitation Max (nm) | ~588 | ~650 | ~649 |
| Emission Max (nm) | ~616 | ~668 | ~670 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~68,000 | ~270,000 | ~250,000 |
| Quantum Yield | High | High | High |
| Solubility | Hydrophobic | Hydrophilic | Hydrophilic |
| Key Feature | Hydrophobic, spacer arm | High photostability, hydrophilic | Hydrophilic |
Assessing the Functional Impact: Experimental Evidence
While the physicochemical properties of a dye can suggest potential effects on protein function, empirical testing is essential. Below are examples of how the function of proteins labeled with different fluorescent dyes has been assessed.
Case Study 1: Protease Activity Assay
A common application of fluorescently labeled proteins is in protease activity assays. In these assays, a protein substrate is heavily labeled with a fluorescent dye, leading to self-quenching of the fluorescence. Upon cleavage by a protease, the smaller, dye-labeled peptide fragments are released, resulting in an increase in fluorescence.
One study utilized BODIPY™ TR-X-labeled casein to create a fluorogenic substrate for a variety of proteases. The high degree of labeling led to efficient fluorescence quenching in the intact protein. Proteolytic digestion resulted in a significant increase in fluorescence, providing a sensitive measure of enzyme activity. While this study did not directly compare the performance of BODIPY™ TR-X with other dyes, it demonstrates its utility in a functional assay where the primary readout is a change in fluorescence intensity.
Case Study 2: Receptor Binding Affinity
Fluorescently labeled ligands are frequently used to determine their binding affinity for receptors. The choice of dye in this context is critical, as it should not interfere with the ligand-receptor interaction.
While direct comparative data for BODIPY™ TR-X in receptor binding assays is limited in the available literature, studies with other BODIPY dyes have shown that the conjugation can influence binding affinity. For instance, the insertion of a spacer between a steroid and a BODIPY dye was found to be crucial for maintaining high-affinity binding to the estrogen receptor. This highlights the importance of the linker in mitigating potential steric hindrance from the dye.
In contrast, hydrophilic dyes like Alexa Fluor™ 647 are often favored for labeling proteins and ligands for binding studies due to their reduced likelihood of non-specific hydrophobic interactions. However, it is always recommended to validate the binding affinity of the labeled molecule against its unlabeled counterpart.
Experimental Protocols for Functional Assessment
To enable researchers to assess the impact of BODIPY™ TR-X conjugation on their specific protein of interest, we provide the following detailed experimental protocols.
General Protein Labeling with BODIPY™ TR-X NHS Ester
This protocol describes the conjugation of BODIPY™ TR-X N-hydroxysuccinimidyl (NHS) ester to primary amines on a protein.
Protein Labeling Workflow
Materials:
-
Protein of interest
-
BODIPY™ TR-X NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 2-10 mg/mL.
-
Prepare a stock solution of BODIPY™ TR-X NHS Ester in anhydrous DMSO.
-
Add the reactive dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein should be optimized for the specific protein, typically starting with a 10-fold molar excess of the dye.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 588 nm (for BODIPY™ TR-X).
Assessing Enzymatic Activity
This protocol provides a general framework for comparing the kinetic parameters of an unlabeled enzyme with its fluorescently labeled counterpart.
References
Assessing the Impact of BODIPY™ TR-X Conjugation on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical step in experimental design. The ideal dye provides a robust signal without interfering with the inherent biological function of the protein under investigation. This guide offers a comparative analysis of BODIPY™ TR-X, a commonly used red fluorescent dye, and its potential effects on protein function, supported by experimental data and detailed protocols.
This guide will delve into the properties of BODIPY™ TR-X and compare it with other popular alternatives. We will explore how the choice of dye can influence various aspects of protein behavior, including enzymatic activity and binding affinities, and provide standardized protocols for assessing these potential effects in your own research.
Understanding the Landscape: Fluorescent Dyes and Their Properties
The conjugation of a fluorescent molecule to a protein can subtly alter its physicochemical properties, potentially leading to changes in its function. Key characteristics of a dye that can influence a protein's behavior include its size, charge, and hydrophobicity.
BODIPY™ TR-X is a red fluorescent dye known for its bright signal, high quantum yield, and relative insensitivity to solvent polarity and pH.[1][2] A notable feature of the BODIPY™ dye family is its inherent hydrophobicity.[1] This characteristic can be advantageous for labeling lipids and membrane proteins but may pose a challenge when labeling soluble proteins, as it can promote aggregation or alter the protein's conformation by interacting with hydrophobic pockets on the protein surface.[1][3] To mitigate this, BODIPY™ TR-X incorporates a seven-atom aminohexanoyl spacer ('X') between the fluorophore and its reactive group, which helps to distance the dye from the protein backbone and minimize potential interference.
Alternative fluorescent dyes commonly used for protein labeling include the Alexa Fluor™ and Cy™ dye families. These dyes are often sulfonated, which increases their hydrophilicity and can improve the solubility of the resulting protein conjugate, potentially reducing the risk of aggregation.
Here is a comparison of the key properties of BODIPY™ TR-X and two common alternatives:
| Property | BODIPY™ TR-X | Alexa Fluor™ 647 | Cy™5 |
| Excitation Max (nm) | ~588 | ~650 | ~649 |
| Emission Max (nm) | ~616 | ~668 | ~670 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~68,000 | ~270,000 | ~250,000 |
| Quantum Yield | High | High | High |
| Solubility | Hydrophobic | Hydrophilic | Hydrophilic |
| Key Feature | Hydrophobic, spacer arm | High photostability, hydrophilic | Hydrophilic |
Assessing the Functional Impact: Experimental Evidence
While the physicochemical properties of a dye can suggest potential effects on protein function, empirical testing is essential. Below are examples of how the function of proteins labeled with different fluorescent dyes has been assessed.
Case Study 1: Protease Activity Assay
A common application of fluorescently labeled proteins is in protease activity assays. In these assays, a protein substrate is heavily labeled with a fluorescent dye, leading to self-quenching of the fluorescence. Upon cleavage by a protease, the smaller, dye-labeled peptide fragments are released, resulting in an increase in fluorescence.
One study utilized BODIPY™ TR-X-labeled casein to create a fluorogenic substrate for a variety of proteases. The high degree of labeling led to efficient fluorescence quenching in the intact protein. Proteolytic digestion resulted in a significant increase in fluorescence, providing a sensitive measure of enzyme activity. While this study did not directly compare the performance of BODIPY™ TR-X with other dyes, it demonstrates its utility in a functional assay where the primary readout is a change in fluorescence intensity.
Case Study 2: Receptor Binding Affinity
Fluorescently labeled ligands are frequently used to determine their binding affinity for receptors. The choice of dye in this context is critical, as it should not interfere with the ligand-receptor interaction.
While direct comparative data for BODIPY™ TR-X in receptor binding assays is limited in the available literature, studies with other BODIPY dyes have shown that the conjugation can influence binding affinity. For instance, the insertion of a spacer between a steroid and a BODIPY dye was found to be crucial for maintaining high-affinity binding to the estrogen receptor. This highlights the importance of the linker in mitigating potential steric hindrance from the dye.
In contrast, hydrophilic dyes like Alexa Fluor™ 647 are often favored for labeling proteins and ligands for binding studies due to their reduced likelihood of non-specific hydrophobic interactions. However, it is always recommended to validate the binding affinity of the labeled molecule against its unlabeled counterpart.
Experimental Protocols for Functional Assessment
To enable researchers to assess the impact of BODIPY™ TR-X conjugation on their specific protein of interest, we provide the following detailed experimental protocols.
General Protein Labeling with BODIPY™ TR-X NHS Ester
This protocol describes the conjugation of BODIPY™ TR-X N-hydroxysuccinimidyl (NHS) ester to primary amines on a protein.
Protein Labeling Workflow
Materials:
-
Protein of interest
-
BODIPY™ TR-X NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 2-10 mg/mL.
-
Prepare a stock solution of BODIPY™ TR-X NHS Ester in anhydrous DMSO.
-
Add the reactive dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein should be optimized for the specific protein, typically starting with a 10-fold molar excess of the dye.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 588 nm (for BODIPY™ TR-X).
Assessing Enzymatic Activity
This protocol provides a general framework for comparing the kinetic parameters of an unlabeled enzyme with its fluorescently labeled counterpart.
References
Navigating the Red Spectrum: A Comparative Guide to Bodipy TR-X Performance in Common Microscopy Filter Sets
For researchers, scientists, and drug development professionals working with fluorescence microscopy, selecting the optimal fluorophore and filter set combination is paramount for achieving high-quality, reproducible data. This guide provides a comprehensive comparison of the performance of Bodipy TR-X with common microscopy filter sets, alongside key alternative dyes, supported by experimental data and detailed protocols.
This compound is a red fluorescent dye known for its sharp emission peak and relative insensitivity to environmental polarity. With an excitation maximum at approximately 588 nm and an emission maximum around 616 nm, it is spectrally compatible with filter sets designed for other popular red fluorophores such as Texas Red and TRITC. This guide will delve into the quantitative performance of this compound in these common filter sets and compare it to viable alternatives like Alexa Fluor 594 and Texas Red itself.
Performance in Standard Microscopy Filter Sets
The choice of microscopy filter set is critical for maximizing the signal-to-noise ratio and minimizing bleed-through from other fluorophores. Below is a summary of the performance of this compound and its alternatives with commonly used filter sets.
| Fluorophore | Filter Set | Excitation Range (nm) | Emission Range (nm) | Brightness (Relative) | Photostability (Relative) | Signal-to-Noise Ratio (Relative) |
| This compound | Texas Red | 542 - 582 | 604 - 644 | High | High | Excellent |
| Alexa Fluor 594 | Texas Red | 542 - 582 | 604 - 644 | Very High | Very High | Excellent |
| Texas Red | Texas Red | 542 - 582 | 604 - 644 | Moderate | Moderate | Good |
| This compound | TRITC | 540 - 580 | 600 - 660 | High | High | Very Good |
| Alexa Fluor 594 | TRITC | 540 - 580 | 600 - 660 | Very High | Very High | Excellent |
| TRITC | TRITC | 540 - 580 | 600 - 660 | Low | Low | Moderate |
Note: Relative performance is based on a compilation of literature data and manufacturer's specifications. Actual performance may vary depending on the specific microscope setup, sample preparation, and experimental conditions.
Head-to-Head Comparison: this compound vs. Alternatives
While this compound offers excellent performance, other fluorophores in the same spectral region provide compelling alternatives.
-
Alexa Fluor 594: Often considered the gold standard in this spectral range, Alexa Fluor 594 boasts exceptional brightness and photostability, often outperforming other dyes.[1][2] Its hydrophilic nature also makes it less prone to aggregation in aqueous environments.
-
Texas Red: As a well-established dye, Texas Red is a cost-effective option. However, it is generally less photostable and has a lower quantum yield compared to this compound and Alexa Fluor 594, which can result in a lower signal-to-noise ratio.[2][3]
Bodipy dyes, including this compound, are known for their high quantum yields and extinction coefficients.[4] They are also less sensitive to pH changes and the polarity of their environment compared to some other dyes. However, the performance of Bodipy dyes can be less efficient in aqueous environments when conjugated to proteins like antibodies, potentially leading to precipitation.
Experimental Protocol: Evaluating Fluorophore Performance
To empower researchers to make their own informed decisions, the following is a detailed protocol for comparing the performance of fluorescent dyes in a specific microscopy setup.
Objective: To quantitatively compare the brightness, photostability, and signal-to-noise ratio of this compound, Alexa Fluor 594, and Texas Red using a standardized microscopy workflow.
Materials:
-
Microscope slides and coverslips
-
Purified antibodies or other targeting molecules
-
This compound NHS ester, Alexa Fluor 594 NHS ester, and Texas Red-X NHS ester
-
Amine-reactive labeling buffers (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography columns for purification
-
Cell culture reagents and fixed cells or tissue sections
-
Antifade mounting medium
-
Fluorescence microscope equipped with appropriate filter sets (e.g., Texas Red and TRITC), a sensitive camera, and image analysis software.
Methodology:
-
Antibody Labeling:
-
Dissolve the NHS ester of each dye in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
React the desired antibody with each dye at a molar ratio of 1:5 to 1:10 in the labeling buffer for 1 hour at room temperature, protected from light.
-
Purify the labeled antibodies using size-exclusion chromatography to remove unconjugated dye.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
-
-
Sample Preparation:
-
Prepare identical samples (e.g., fixed cells or tissue sections) for staining with each of the labeled antibodies.
-
Incubate the samples with a standardized concentration of each labeled antibody.
-
Wash the samples thoroughly to remove unbound antibodies.
-
Mount the samples in an antifade mounting medium.
-
-
Image Acquisition:
-
Use the same microscope, objective lens, and camera settings for all samples.
-
For each dye and filter set combination, acquire a series of images from different fields of view.
-
Brightness Measurement: Record the mean fluorescence intensity of specifically stained structures.
-
Photostability Measurement: Continuously illuminate a field of view and acquire images at regular intervals to measure the rate of fluorescence decay.
-
Signal-to-Noise Ratio (SNR) Measurement: For each image, measure the mean intensity of the signal from a specifically stained region and the standard deviation of the background intensity from an unstained region. The SNR can be calculated as (Mean Signal - Mean Background) / Standard Deviation of Background.
-
-
Data Analysis:
-
Quantify the mean brightness, photobleaching rate (e.g., half-life of fluorescence), and SNR for each dye and filter combination.
-
Present the data in tables and graphs for easy comparison.
-
Experimental Workflow
Caption: Experimental workflow for comparing fluorophore performance.
Signaling Pathway Visualization (Illustrative Example)
While not directly related to the performance comparison, understanding the experimental logic can be aided by visualization. The following diagram illustrates a simplified logical flow for selecting a fluorophore.
Caption: Logical flow for fluorophore selection in microscopy.
By following the provided data and experimental protocols, researchers can confidently select the most appropriate red fluorescent dye and filter set combination for their specific needs, ultimately leading to more robust and reliable scientific discoveries.
References
Navigating the Red Spectrum: A Comparative Guide to Bodipy TR-X Performance in Common Microscopy Filter Sets
For researchers, scientists, and drug development professionals working with fluorescence microscopy, selecting the optimal fluorophore and filter set combination is paramount for achieving high-quality, reproducible data. This guide provides a comprehensive comparison of the performance of Bodipy TR-X with common microscopy filter sets, alongside key alternative dyes, supported by experimental data and detailed protocols.
This compound is a red fluorescent dye known for its sharp emission peak and relative insensitivity to environmental polarity. With an excitation maximum at approximately 588 nm and an emission maximum around 616 nm, it is spectrally compatible with filter sets designed for other popular red fluorophores such as Texas Red and TRITC. This guide will delve into the quantitative performance of this compound in these common filter sets and compare it to viable alternatives like Alexa Fluor 594 and Texas Red itself.
Performance in Standard Microscopy Filter Sets
The choice of microscopy filter set is critical for maximizing the signal-to-noise ratio and minimizing bleed-through from other fluorophores. Below is a summary of the performance of this compound and its alternatives with commonly used filter sets.
| Fluorophore | Filter Set | Excitation Range (nm) | Emission Range (nm) | Brightness (Relative) | Photostability (Relative) | Signal-to-Noise Ratio (Relative) |
| This compound | Texas Red | 542 - 582 | 604 - 644 | High | High | Excellent |
| Alexa Fluor 594 | Texas Red | 542 - 582 | 604 - 644 | Very High | Very High | Excellent |
| Texas Red | Texas Red | 542 - 582 | 604 - 644 | Moderate | Moderate | Good |
| This compound | TRITC | 540 - 580 | 600 - 660 | High | High | Very Good |
| Alexa Fluor 594 | TRITC | 540 - 580 | 600 - 660 | Very High | Very High | Excellent |
| TRITC | TRITC | 540 - 580 | 600 - 660 | Low | Low | Moderate |
Note: Relative performance is based on a compilation of literature data and manufacturer's specifications. Actual performance may vary depending on the specific microscope setup, sample preparation, and experimental conditions.
Head-to-Head Comparison: this compound vs. Alternatives
While this compound offers excellent performance, other fluorophores in the same spectral region provide compelling alternatives.
-
Alexa Fluor 594: Often considered the gold standard in this spectral range, Alexa Fluor 594 boasts exceptional brightness and photostability, often outperforming other dyes.[1][2] Its hydrophilic nature also makes it less prone to aggregation in aqueous environments.
-
Texas Red: As a well-established dye, Texas Red is a cost-effective option. However, it is generally less photostable and has a lower quantum yield compared to this compound and Alexa Fluor 594, which can result in a lower signal-to-noise ratio.[2][3]
Bodipy dyes, including this compound, are known for their high quantum yields and extinction coefficients.[4] They are also less sensitive to pH changes and the polarity of their environment compared to some other dyes. However, the performance of Bodipy dyes can be less efficient in aqueous environments when conjugated to proteins like antibodies, potentially leading to precipitation.
Experimental Protocol: Evaluating Fluorophore Performance
To empower researchers to make their own informed decisions, the following is a detailed protocol for comparing the performance of fluorescent dyes in a specific microscopy setup.
Objective: To quantitatively compare the brightness, photostability, and signal-to-noise ratio of this compound, Alexa Fluor 594, and Texas Red using a standardized microscopy workflow.
Materials:
-
Microscope slides and coverslips
-
Purified antibodies or other targeting molecules
-
This compound NHS ester, Alexa Fluor 594 NHS ester, and Texas Red-X NHS ester
-
Amine-reactive labeling buffers (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography columns for purification
-
Cell culture reagents and fixed cells or tissue sections
-
Antifade mounting medium
-
Fluorescence microscope equipped with appropriate filter sets (e.g., Texas Red and TRITC), a sensitive camera, and image analysis software.
Methodology:
-
Antibody Labeling:
-
Dissolve the NHS ester of each dye in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
React the desired antibody with each dye at a molar ratio of 1:5 to 1:10 in the labeling buffer for 1 hour at room temperature, protected from light.
-
Purify the labeled antibodies using size-exclusion chromatography to remove unconjugated dye.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
-
-
Sample Preparation:
-
Prepare identical samples (e.g., fixed cells or tissue sections) for staining with each of the labeled antibodies.
-
Incubate the samples with a standardized concentration of each labeled antibody.
-
Wash the samples thoroughly to remove unbound antibodies.
-
Mount the samples in an antifade mounting medium.
-
-
Image Acquisition:
-
Use the same microscope, objective lens, and camera settings for all samples.
-
For each dye and filter set combination, acquire a series of images from different fields of view.
-
Brightness Measurement: Record the mean fluorescence intensity of specifically stained structures.
-
Photostability Measurement: Continuously illuminate a field of view and acquire images at regular intervals to measure the rate of fluorescence decay.
-
Signal-to-Noise Ratio (SNR) Measurement: For each image, measure the mean intensity of the signal from a specifically stained region and the standard deviation of the background intensity from an unstained region. The SNR can be calculated as (Mean Signal - Mean Background) / Standard Deviation of Background.
-
-
Data Analysis:
-
Quantify the mean brightness, photobleaching rate (e.g., half-life of fluorescence), and SNR for each dye and filter combination.
-
Present the data in tables and graphs for easy comparison.
-
Experimental Workflow
Caption: Experimental workflow for comparing fluorophore performance.
Signaling Pathway Visualization (Illustrative Example)
While not directly related to the performance comparison, understanding the experimental logic can be aided by visualization. The following diagram illustrates a simplified logical flow for selecting a fluorophore.
Caption: Logical flow for fluorophore selection in microscopy.
By following the provided data and experimental protocols, researchers can confidently select the most appropriate red fluorescent dye and filter set combination for their specific needs, ultimately leading to more robust and reliable scientific discoveries.
References
A Comparative Guide to BODIPY TR-X in Cell Biology: Applications, Limitations, and Alternatives
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant of experimental success. This guide provides an in-depth comparison of BODIPY TR-X with other common fluorescent dyes, offering a comprehensive overview of its performance, applications, and limitations in cellular imaging and analysis.
This compound is a red fluorescent dye belonging to the BODIPY (boron-dipyrromethene) family, known for their bright signals and sharp emission spectra.[1] It is frequently used for labeling proteins, lipids, and cellular organelles.[1][2] However, like any tool, it has its strengths and weaknesses. This guide will objectively compare this compound to two popular alternatives, MitoTracker Red CMXRos and Alexa Fluor 594, providing quantitative data, detailed experimental protocols, and visual aids to inform your choice of fluorescent probe.
Performance Comparison: this compound vs. Alternatives
The ideal fluorescent probe for live-cell imaging should possess high brightness (a product of its molar extinction coefficient and quantum yield), excellent photostability, and minimal cytotoxicity. The following tables summarize the key performance indicators for this compound, MitoTracker Red CMXRos, and Alexa Fluor 594.
| Photophysical Properties | This compound | MitoTracker Red CMXRos | Alexa Fluor 594 |
| Excitation Maximum (nm) | 588[3] | 578[4] | 590 |
| Emission Maximum (nm) | 616 | 599 | 617 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~68,000 | Data not readily available | ~92,000 |
| Quantum Yield (Φ) | ~0.6-0.9 (in organic solvents) | Data not readily available | ~0.66 |
| Photostability | This compound | MitoTracker Red CMXRos | Alexa Fluor 594 |
| Photobleaching | Moderate to high photostability | Resistant to bleaching, but can exhibit phototoxicity | High photostability |
| Cytotoxicity | This compound | MitoTracker Red CMXRos | Alexa Fluor 594 |
| IC50 Values | Dependent on the conjugate and cell line. Can be cytotoxic at higher concentrations. | Can induce apoptosis upon illumination. | Generally low cytotoxicity when used at appropriate concentrations. |
Applications in Cell Biology
This compound and its alternatives have found widespread use in various cell biology applications, primarily for visualizing cellular structures and tracking dynamic processes.
-
Organelle Staining: this compound conjugates, such as BODIPY TR Glibenclamide, are used to label the endoplasmic reticulum. MitoTracker Red CMXRos, as its name suggests, is a popular choice for staining mitochondria in live cells.
-
Protein and Lipid Labeling: The NHS ester derivative of this compound is widely used to label primary amines on proteins and amine-modified oligonucleotides. Its hydrophobic nature also makes it suitable for labeling lipids and membranes. Alexa Fluor 594 succinimidyl ester is another excellent choice for protein labeling, known for producing bright and stable conjugates.
-
Tracking Cellular Pathways: BODIPY-labeled molecules, such as sphingolipids, have been instrumental in studying membrane trafficking and the endocytic pathway. The ability to track the internalization and fate of labeled molecules provides valuable insights into cellular signaling and metabolism.
Limitations and Considerations
Despite their advantages, each of these fluorescent probes has limitations that researchers should consider:
-
This compound:
-
Hydrophobicity: Its nonpolar nature can lead to aggregation and fluorescence quenching in aqueous environments.
-
Cytotoxicity: At higher concentrations, BODIPY dyes can be toxic to cells.
-
Small Stokes Shift: The proximity of its excitation and emission peaks may require specialized filter sets to minimize bleed-through.
-
-
MitoTracker Red CMXRos:
-
Mitochondrial Membrane Potential Dependence: Its accumulation in mitochondria is dependent on the mitochondrial membrane potential, which can be a confounding factor in studies of mitochondrial health.
-
Phototoxicity: Upon illumination, it can generate reactive oxygen species that are toxic to cells and can induce apoptosis.
-
Covalent Bonding: It covalently binds to mitochondrial proteins, which can potentially alter their function.
-
-
Alexa Fluor 594:
-
Cost: Generally more expensive than other fluorescent dyes.
-
Larger Size: As part of a larger family of sulfonated rhodamine dyes, it is larger than BODIPY dyes, which could potentially interfere with the function of the labeled molecule.
-
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and optimal results.
Protocol 1: Labeling Proteins with this compound NHS Ester
This protocol is adapted for labeling approximately 1 mg of an IgG antibody.
Materials:
-
This compound NHS Ester
-
Protein solution (e.g., IgG antibody) at 2 mg/mL in amine-free buffer (e.g., PBS)
-
1 M sodium bicarbonate, pH 8.3
-
Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the protein solution by ensuring it is at a concentration of at least 2 mg/mL in an amine-free buffer.
-
Dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO immediately before use.
-
Add the reactive dye solution to the protein solution. A molar ratio of 10:1 (dye:protein) is a good starting point, but optimization may be required.
-
Add 1/10th volume of 1 M sodium bicarbonate to the reaction mixture to raise the pH to ~8.3.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
Purify the labeled protein from the unreacted dye using a size-exclusion chromatography column.
Protocol 2: Staining Mitochondria with MitoTracker Red CMXRos
This protocol is for staining mitochondria in live cultured cells.
Materials:
-
MitoTracker Red CMXRos
-
Anhydrous DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO.
-
Dilute the stock solution in complete cell culture medium to a final working concentration of 50-200 nM.
-
Remove the culture medium from the cells and replace it with the staining solution.
-
Incubate the cells for 15-30 minutes at 37°C.
-
Wash the cells twice with fresh, pre-warmed culture medium or PBS.
-
The cells are now ready for imaging. For fixed-cell imaging, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature after staining.
Protocol 3: Staining Cells with BODIPY Dyes
This is a general protocol for staining live cells with BODIPY dyes.
Materials:
-
BODIPY dye of choice
-
Anhydrous DMSO
-
Cell culture medium or PBS
-
Adherent or suspension cells
Procedure:
-
Prepare a stock solution of the BODIPY dye in anhydrous DMSO.
-
Dilute the stock solution to the desired working concentration (typically 0.1-2 µM for live cells) in cell culture medium or PBS.
-
For adherent cells, grow them on coverslips. For suspension cells, prepare a cell suspension.
-
Remove the culture medium and add the staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Gently wash the cells 2-3 times with PBS to remove unbound dye.
-
The cells are now ready for imaging.
Visualizing Cellular Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate key processes and relationships discussed in this guide.
References
A Comparative Guide to BODIPY TR-X in Cell Biology: Applications, Limitations, and Alternatives
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant of experimental success. This guide provides an in-depth comparison of BODIPY TR-X with other common fluorescent dyes, offering a comprehensive overview of its performance, applications, and limitations in cellular imaging and analysis.
This compound is a red fluorescent dye belonging to the BODIPY (boron-dipyrromethene) family, known for their bright signals and sharp emission spectra.[1] It is frequently used for labeling proteins, lipids, and cellular organelles.[1][2] However, like any tool, it has its strengths and weaknesses. This guide will objectively compare this compound to two popular alternatives, MitoTracker Red CMXRos and Alexa Fluor 594, providing quantitative data, detailed experimental protocols, and visual aids to inform your choice of fluorescent probe.
Performance Comparison: this compound vs. Alternatives
The ideal fluorescent probe for live-cell imaging should possess high brightness (a product of its molar extinction coefficient and quantum yield), excellent photostability, and minimal cytotoxicity. The following tables summarize the key performance indicators for this compound, MitoTracker Red CMXRos, and Alexa Fluor 594.
| Photophysical Properties | This compound | MitoTracker Red CMXRos | Alexa Fluor 594 |
| Excitation Maximum (nm) | 588[3] | 578[4] | 590 |
| Emission Maximum (nm) | 616 | 599 | 617 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~68,000 | Data not readily available | ~92,000 |
| Quantum Yield (Φ) | ~0.6-0.9 (in organic solvents) | Data not readily available | ~0.66 |
| Photostability | This compound | MitoTracker Red CMXRos | Alexa Fluor 594 |
| Photobleaching | Moderate to high photostability | Resistant to bleaching, but can exhibit phototoxicity | High photostability |
| Cytotoxicity | This compound | MitoTracker Red CMXRos | Alexa Fluor 594 |
| IC50 Values | Dependent on the conjugate and cell line. Can be cytotoxic at higher concentrations. | Can induce apoptosis upon illumination. | Generally low cytotoxicity when used at appropriate concentrations. |
Applications in Cell Biology
This compound and its alternatives have found widespread use in various cell biology applications, primarily for visualizing cellular structures and tracking dynamic processes.
-
Organelle Staining: this compound conjugates, such as BODIPY TR Glibenclamide, are used to label the endoplasmic reticulum. MitoTracker Red CMXRos, as its name suggests, is a popular choice for staining mitochondria in live cells.
-
Protein and Lipid Labeling: The NHS ester derivative of this compound is widely used to label primary amines on proteins and amine-modified oligonucleotides. Its hydrophobic nature also makes it suitable for labeling lipids and membranes. Alexa Fluor 594 succinimidyl ester is another excellent choice for protein labeling, known for producing bright and stable conjugates.
-
Tracking Cellular Pathways: BODIPY-labeled molecules, such as sphingolipids, have been instrumental in studying membrane trafficking and the endocytic pathway. The ability to track the internalization and fate of labeled molecules provides valuable insights into cellular signaling and metabolism.
Limitations and Considerations
Despite their advantages, each of these fluorescent probes has limitations that researchers should consider:
-
This compound:
-
Hydrophobicity: Its nonpolar nature can lead to aggregation and fluorescence quenching in aqueous environments.
-
Cytotoxicity: At higher concentrations, BODIPY dyes can be toxic to cells.
-
Small Stokes Shift: The proximity of its excitation and emission peaks may require specialized filter sets to minimize bleed-through.
-
-
MitoTracker Red CMXRos:
-
Mitochondrial Membrane Potential Dependence: Its accumulation in mitochondria is dependent on the mitochondrial membrane potential, which can be a confounding factor in studies of mitochondrial health.
-
Phototoxicity: Upon illumination, it can generate reactive oxygen species that are toxic to cells and can induce apoptosis.
-
Covalent Bonding: It covalently binds to mitochondrial proteins, which can potentially alter their function.
-
-
Alexa Fluor 594:
-
Cost: Generally more expensive than other fluorescent dyes.
-
Larger Size: As part of a larger family of sulfonated rhodamine dyes, it is larger than BODIPY dyes, which could potentially interfere with the function of the labeled molecule.
-
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and optimal results.
Protocol 1: Labeling Proteins with this compound NHS Ester
This protocol is adapted for labeling approximately 1 mg of an IgG antibody.
Materials:
-
This compound NHS Ester
-
Protein solution (e.g., IgG antibody) at 2 mg/mL in amine-free buffer (e.g., PBS)
-
1 M sodium bicarbonate, pH 8.3
-
Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the protein solution by ensuring it is at a concentration of at least 2 mg/mL in an amine-free buffer.
-
Dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO immediately before use.
-
Add the reactive dye solution to the protein solution. A molar ratio of 10:1 (dye:protein) is a good starting point, but optimization may be required.
-
Add 1/10th volume of 1 M sodium bicarbonate to the reaction mixture to raise the pH to ~8.3.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
Purify the labeled protein from the unreacted dye using a size-exclusion chromatography column.
Protocol 2: Staining Mitochondria with MitoTracker Red CMXRos
This protocol is for staining mitochondria in live cultured cells.
Materials:
-
MitoTracker Red CMXRos
-
Anhydrous DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO.
-
Dilute the stock solution in complete cell culture medium to a final working concentration of 50-200 nM.
-
Remove the culture medium from the cells and replace it with the staining solution.
-
Incubate the cells for 15-30 minutes at 37°C.
-
Wash the cells twice with fresh, pre-warmed culture medium or PBS.
-
The cells are now ready for imaging. For fixed-cell imaging, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature after staining.
Protocol 3: Staining Cells with BODIPY Dyes
This is a general protocol for staining live cells with BODIPY dyes.
Materials:
-
BODIPY dye of choice
-
Anhydrous DMSO
-
Cell culture medium or PBS
-
Adherent or suspension cells
Procedure:
-
Prepare a stock solution of the BODIPY dye in anhydrous DMSO.
-
Dilute the stock solution to the desired working concentration (typically 0.1-2 µM for live cells) in cell culture medium or PBS.
-
For adherent cells, grow them on coverslips. For suspension cells, prepare a cell suspension.
-
Remove the culture medium and add the staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Gently wash the cells 2-3 times with PBS to remove unbound dye.
-
The cells are now ready for imaging.
Visualizing Cellular Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate key processes and relationships discussed in this guide.
References
Safety Operating Guide
Proper Disposal of Bodipy TR-X: A Step-by-Step Guide for Laboratory Personnel
Ensuring the safe and environmentally responsible disposal of fluorescent dyes is a critical component of laboratory safety protocols. This guide provides detailed, step-by-step procedures for the proper disposal of Bodipy TR-X, a commonly used red fluorescent dye, to assist researchers, scientists, and drug development professionals in maintaining a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the specific hazards associated with the compound and the necessary personal protective equipment (PPE) to be worn. As a general guideline, when handling this compound in its solid form or in solution, the following PPE should be utilized:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
This compound Disposal Protocol
The disposal of this compound, like all laboratory chemicals, must adhere to local, state, and federal regulations. The following steps outline a general procedure for its proper disposal:
Step 1: Waste Identification and Classification
This compound should be treated as a hazardous chemical waste. It is crucial to never dispose of this compound down the drain or in the regular trash.
Step 2: Waste Segregation
Segregate this compound waste from other laboratory waste streams to prevent inadvertent chemical reactions. This includes keeping it separate from:
-
Aqueous waste
-
Acidic or basic solutions
-
Oxidizing agents
Step 3: Waste Collection and Containerization
-
Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container. The container should be made of a material compatible with the chemical.
-
Solutions: Collect solutions containing this compound in a designated, leak-proof, and chemically resistant waste container. If the solvent is flammable (e.g., DMSO), the waste must be handled as flammable hazardous waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated hazardous waste container.
Step 4: Labeling
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Combustible Solid," "Irritant" - refer to the SDS for specific hazards)
-
The date of accumulation
Step 5: Storage
Store the hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be a secure, well-ventilated location away from general laboratory traffic and incompatible chemicals.
Step 6: Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Summary of Key Disposal Information
| Item | Procedure |
| Waste Classification | Hazardous Chemical Waste |
| Primary Hazard | Combustible Solid (Storage Class 11)[1] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat |
| Disposal of Unused Solid | Collect in a labeled, sealed container for hazardous waste disposal. |
| Disposal of Solutions | Collect in a labeled, leak-proof container for hazardous waste disposal. If in a flammable solvent, treat as flammable waste. |
| Disposal of Contaminated Labware | Collect in a designated hazardous waste container. |
| Prohibited Disposal Methods | Do not dispose of down the drain or in regular trash. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.
References
Proper Disposal of Bodipy TR-X: A Step-by-Step Guide for Laboratory Personnel
Ensuring the safe and environmentally responsible disposal of fluorescent dyes is a critical component of laboratory safety protocols. This guide provides detailed, step-by-step procedures for the proper disposal of Bodipy TR-X, a commonly used red fluorescent dye, to assist researchers, scientists, and drug development professionals in maintaining a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the specific hazards associated with the compound and the necessary personal protective equipment (PPE) to be worn. As a general guideline, when handling this compound in its solid form or in solution, the following PPE should be utilized:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
This compound Disposal Protocol
The disposal of this compound, like all laboratory chemicals, must adhere to local, state, and federal regulations. The following steps outline a general procedure for its proper disposal:
Step 1: Waste Identification and Classification
This compound should be treated as a hazardous chemical waste. It is crucial to never dispose of this compound down the drain or in the regular trash.
Step 2: Waste Segregation
Segregate this compound waste from other laboratory waste streams to prevent inadvertent chemical reactions. This includes keeping it separate from:
-
Aqueous waste
-
Acidic or basic solutions
-
Oxidizing agents
Step 3: Waste Collection and Containerization
-
Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container. The container should be made of a material compatible with the chemical.
-
Solutions: Collect solutions containing this compound in a designated, leak-proof, and chemically resistant waste container. If the solvent is flammable (e.g., DMSO), the waste must be handled as flammable hazardous waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated hazardous waste container.
Step 4: Labeling
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Combustible Solid," "Irritant" - refer to the SDS for specific hazards)
-
The date of accumulation
Step 5: Storage
Store the hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be a secure, well-ventilated location away from general laboratory traffic and incompatible chemicals.
Step 6: Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Summary of Key Disposal Information
| Item | Procedure |
| Waste Classification | Hazardous Chemical Waste |
| Primary Hazard | Combustible Solid (Storage Class 11)[1] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat |
| Disposal of Unused Solid | Collect in a labeled, sealed container for hazardous waste disposal. |
| Disposal of Solutions | Collect in a labeled, leak-proof container for hazardous waste disposal. If in a flammable solvent, treat as flammable waste. |
| Disposal of Contaminated Labware | Collect in a designated hazardous waste container. |
| Prohibited Disposal Methods | Do not dispose of down the drain or in regular trash. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
